Technical Documentation Center

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile

Executive Summary & Pharmacophore Significance In contemporary medicinal chemistry, the 2,3-dihydrobenzofuran scaffold represents a highly privileged pharmacophore, frequently deployed to impart conformational restrictio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

In contemporary medicinal chemistry, the 2,3-dihydrobenzofuran scaffold represents a highly privileged pharmacophore, frequently deployed to impart conformational restriction and enhance the target binding affinity of small-molecule therapeutics[1]. Specifically, (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile (CAS: 1259589-70-2) has emerged as a critical chiral building block.

The strategic placement of the primary amine at the C3 position provides a versatile vector for functionalization (e.g., amide, urea, or sulfonamide linkages), while the stereodefined (R)-configuration dictates the spatial trajectory of these appendages within enzymatic or receptor binding pockets. Concurrently, the 6-carbonitrile group serves as a strong electron-withdrawing moiety, modulating the electronic density of the aromatic core and offering a handle for electrostatic interactions or further synthetic elaboration (such as reduction to a benzylamine or hydrolysis to a carboxylic acid).

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological systems. The data summarized below is derived from computed descriptors and structural analyses[2].

Table 1: Key Physicochemical Properties

PropertyValueScientific Implication
CAS Number 1259589-70-2Unique identifier for the (R)-enantiomer.
Molecular Formula C₉H₈N₂ODefines the fundamental atomic composition.
Molecular Weight 160.17 g/mol Low molecular weight ideal for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA) 59.0 ŲOptimal for membrane permeability; allows for further functionalization without violating Lipinski's Rule of 5.
Complexity 220Reflects the rigid bicyclic nature and the presence of a chiral center.
Hydrogen Bond Donors 1 (Primary Amine)Critical for interacting with target protein backbone or side chains.
Hydrogen Bond Acceptors 2 (Oxygen, Nitrile)Enhances solubility and provides secondary binding interactions.

Mechanistic Synthesis & Stereocontrol

The synthesis of enantiopure 3-amino-2,3-dihydrobenzofurans historically suffered from poor yields and racemization. However, modern asymmetric methodologies have resolved these bottlenecks. A highly robust approach utilizes a microwave-assisted, acid-catalyzed epoxide opening followed by an intramolecular nucleophilic aromatic substitution[3].

Causality in Synthetic Design

The choice of a Corey-Bakshi-Shibata (CBS) reduction followed by Sharpless asymmetric epoxidation is not arbitrary; it is a causal necessity to establish the absolute stereochemistry early in the sequence. By converting a 2-hydroxy-4-cyanochalcone derivative into a chiral epoxyalcohol, the synthetic route locks the stereocenter before the sterically demanding ring-closure step. Subsequent microwave irradiation provides the rapid, uniform thermal energy required to overcome the activation barrier of the regioselective epoxide opening without inducing thermal degradation or racemization of the sensitive intermediate[3].

Synthesis A 2-Hydroxy-4-cyano Chalcone Derivative B CBS Reduction & Sharpless Epoxidation A->B Stereocontrol C Chiral Epoxyalcohol Intermediate B->C >99% ee D Amine Nucleophilic Ring Opening C->D Regioselective E Intramolecular Nucleophilic Substitution D->E Acid-Catalyzed F (R)-3-Amino-2,3-dihydro benzofuran-6-carbonitrile E->F Ring Closure

Figure 1: Asymmetric synthetic workflow for chiral 3-amino-2,3-dihydrobenzofurans.

Applications in Medicinal Chemistry

The (R)-3-amino-2,3-dihydrobenzofuran core is not merely a structural novelty; it is actively deployed in the development of highly selective enzyme inhibitors and receptor modulators.

Case Study: Factor XIa Inhibitors

In the pursuit of novel anticoagulants that do not carry the bleeding risks associated with traditional therapies, the serine protease Factor XIa (FXIa) has become a prime target. Researchers have utilized the 3-amino-2,3-dihydrobenzofuran scaffold to design highly potent, orally bioavailable FXIa inhibitors[4].

The structural logic is precise:

  • The 3-Amino Vector: When functionalized into an amide, it projects directly into the S1' pocket of the protease, forming critical hydrogen bonds with the catalytic triad residues.

  • The Dihydrobenzofuran Core: Provides a rigid, hydrophobic geometry that perfectly aligns the molecule within the active site, maximizing π-π stacking and CH-π interactions.

  • The 6-Carbonitrile (or similar substituents): Engages the S1 pocket, utilizing its strong dipole to interact with the electrostatic environment of the target[4].

Binding Core Pharmacophore Core (R)-3-Amino-2,3-dihydrobenzofuran N1 3-Amino Group (R-config) Core->N1 N2 Dihydrobenzofuran Ring Core->N2 N3 6-Carbonitrile Group Core->N3 T1 S1' Pocket (Proteases) H-Bond Donor/Acceptor N1->T1 Direct Binding T2 Hydrophobic Pocket π-π / CH-π Interactions N2->T2 Scaffold Alignment T3 S1 Pocket Electrostatic / Dipole N3->T3 Target Selectivity

Figure 2: Pharmacophore mapping and target pocket interactions of the scaffold.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol details the coupling of (R)-3-amino-2,3-dihydrobenzofuran-6-carbonitrile with a carboxylic acid to generate a targeted library compound. This workflow is designed as a self-validating system , incorporating mandatory In-Process Controls (IPCs) to verify causality and prevent downstream failures.

Protocol: Amide Coupling via HATU Activation

Objective: Synthesize an advanced intermediate by coupling the primary amine of the scaffold with a functionalized carboxylic acid without epimerizing the (R)-stereocenter.

Reagents:

  • (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried, argon-purged flask, dissolve the Target Carboxylic Acid and HATU in anhydrous DMF. Add DIPEA dropwise at 0 °C.

    • Causality: Cooling to 0 °C controls the exothermic activation process, preventing the formation of unreactive tetramethylguanidinium byproducts.

    • IPC 1: Stir for 15 minutes. An aliquot analyzed via LC-MS must show complete conversion of the acid to the active OAt ester (m/z shift). Do not proceed until >95% activation is confirmed.

  • Nucleophilic Attack: Add a solution of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile in DMF dropwise to the activated ester mixture. Allow the reaction to warm to ambient temperature over 2 hours.

    • Causality: Gradual warming ensures the sterically hindered secondary-like environment of the C3 amine has sufficient kinetic energy to attack the active ester while minimizing the risk of racemization at the chiral center.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

    • IPC 2: TLC (50% EtOAc/Hexanes) should indicate the disappearance of the highly polar amine starting material.

  • Purification & Validation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

    • Final Validation: Perform Chiral HPLC to confirm the enantiomeric excess remains >98%. Obtain ¹H NMR to verify the structural integrity (specifically looking for the characteristic doublet/multiplet of the C2-C3 protons of the dihydrobenzofuran ring).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55292296, 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile." PubChem, [Link]. Accessed 15 Mar. 2026.[2]

  • Helgren, Travis R., et al. "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry - A European Journal, vol. 24, no. 18, 2018, pp. 4509-4514. [Link]3]

  • Zhu, Rong-Rong. "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones." Molecules (MDPI), vol. 29, no. 15, 2024, p. 3688. [Link]]

  • Al-Horani, Rami A., et al. "Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach." Journal of Medicinal Chemistry, vol. 63, no. 16, 2020. [Link]4]

Sources

Exploratory

Engineering Chiral Complexity: A Technical Whitepaper on (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile in Drug Discovery

Executive Summary The development of highly selective, orally bioavailable therapeutics frequently relies on the integration of conformationally restricted, privileged scaffolds. Among these, the 2,3-dihydrobenzofuran co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, orally bioavailable therapeutics frequently relies on the integration of conformationally restricted, privileged scaffolds. Among these, the 2,3-dihydrobenzofuran core has emerged as a cornerstone in modern medicinal chemistry[1]. Specifically, (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile represents a high-value chiral building block. By combining a stereodefined hydrogen-bond donor (the 3-amino group) with an electron-withdrawing, metabolically robust vector (the 6-carbonitrile), this molecule offers unique topological and electronic properties for structure-based drug design[2],[3].

As an Application Scientist, I have structured this technical guide to move beyond basic chemical identification. Here, we will dissect the mechanistic rationale behind this scaffold, outline a self-validating asymmetric synthetic workflow, and provide the analytical frameworks necessary to ensure >99% enantiomeric purity.

Physicochemical & Structural Profiling

Before integrating any chiral building block into a synthetic pipeline, it is critical to establish its quantitative baseline. The table below summarizes the core physicochemical parameters of both the free base and its hydrochloride salt, derived from validated chemical repositories[4],[5],[2],[6].

PropertyValue
Chemical Name (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile
CAS Number (Free Base) 1259589-70-2
CAS Number (HCl Salt) 2703746-18-1
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Topological Polar Surface Area (TPSA) 59.0 Ų
Canonical SMILES N#CC1=CC=C2C(=C1)OC[C@@H]2N
Stereocenter C3 (R-configuration)

Mechanistic Rationale in Scaffold Design

Why do drug discovery programs invest heavily in the asymmetric synthesis of this specific scaffold? The answer lies in the precise spatial and electronic control it affords when interacting with complex protein targets, such as the S1 specificity pockets of serine proteases[3].

The Conformationally Restricted Core

Acyclic aryl ethers suffer from high entropic penalties upon target binding due to free bond rotation. By locking the oxygen atom into a fused five-membered ring, the 2,3-dihydrobenzofuran core pre-organizes the molecule, significantly lowering the entropic barrier to binding[1],[3].

The (R)-3-Amino Stereocenter

The primary amine at the C3 position acts as a critical hydrogen-bond donor and basic anchor. In protease targets like Factor XIa, chiral amines dictate the vector of the molecule, often forming essential salt bridges with deep-pocket aspartate residues[3]. The (R)-stereochemistry is non-negotiable; inverting to the (S)-enantiomer typically misaligns the hydrogen-bonding trajectory, resulting in a precipitous drop in binding affinity[7].

The 6-Carbonitrile Vector

Nitriles are highly effective bioisosteres for halogens. The 6-carbonitrile group exerts a strong electron-withdrawing effect, lowering the electron density of the aromatic ring. This causality is twofold: it increases the oxidative stability of the scaffold against hepatic CYP450 enzymes, and it provides a strong dipole moment (without adding lipophilic bulk) to engage in hydrogen bonding with solvent networks or backbone amides[2].

Pharmacophore Core 2,3-Dihydrobenzofuran Core (Hydrophobic Scaffold) Amino (R)-3-Amino Group (H-Bond Donor / Stereocenter) Core->Amino C3 Position Nitrile 6-Carbonitrile Group (Metabolic Stability / Dipole) Core->Nitrile C6 Position

Fig 1: Pharmacophore mapping of the (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile scaffold.

Self-Validating Asymmetric Synthesis Protocol

Synthesizing 3-amino-2,3-dihydrobenzofurans requires stringent stereocontrol. Traditional radical or anionic cyclizations often suffer from poor diastereoselectivity[8],[7]. To achieve high enantiomeric excess, we rely on a modified microwave-assisted asymmetric workflow adapted from the methodologies of Helgren et al.[1],[9].

Every step in this protocol is designed as a self-validating system —meaning the reaction cannot proceed to the next phase unless specific analytical criteria are met.

Phase 1: Microwave-Assisted Chalcone Formation
  • Objective: Synthesize the chalcone intermediate rapidly while avoiding polymerization.

  • Methodology:

    • Combine 4-cyano-2-hydroxybenzaldehyde (1.0 eq) and an appropriate acetophenone derivative (1.1 eq) in a microwave vial.

    • Add a catalytic amount of p-toluenesulfonic acid (pTSA).

    • Irradiate at 120°C for 15 minutes.

  • Causality: Conventional thermal heating of electron-deficient benzaldehydes often leads to competitive Cannizzaro reactions. Microwave dielectric heating ensures rapid crossing of the activation energy barrier, yielding the chalcone cleanly[1].

  • Validation Check: LC-MS must confirm the [M+H]⁺ mass of the chalcone. TLC (Hexanes/EtOAc 3:1) must show complete consumption of the starting aldehyde.

Phase 2: Sharpless Asymmetric Epoxidation
  • Objective: Establish the stereocenter that will dictate the (R)-configuration.

  • Methodology:

    • Cool a solution of the chalcone in anhydrous DCM to -20°C.

    • Sequentially add Titanium(IV) isopropoxide (Ti(O-iPr)₄), (-)-Diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP).

    • Stir for 24 hours at -20°C.

  • Causality: The chiral titanium complex formed by (-)-DET directs the epoxidation exclusively to one face of the olefin. This stereochemical induction is the critical node for the entire synthesis[1].

  • Validation Check (Critical): Isolate the epoxy alcohol and perform Chiral HPLC. Do not proceed unless ee > 95%. Failing here compromises the entire downstream sequence.

Phase 3: Regioselective Ring Opening & SNAr Cyclization
  • Objective: Install the amine and close the dihydrobenzofuran ring.

  • Methodology:

    • Treat the chiral epoxide with Sodium azide (NaN₃) in DMF at 80°C.

    • Perform a Staudinger reduction using Triphenylphosphine (PPh₃) and H₂O to convert the azide to a primary amine.

    • Induce intramolecular nucleophilic aromatic substitution (SNAr) using K₂CO₃.

  • Causality: The azide nucleophile selectively attacks the benzylic position due to electronic stabilization. The subsequent base-mediated SNAr smoothly closes the oxygen-containing ring, trapping the stereocenter in its final (R)-configuration[1],[9].

  • Validation Check: ¹H NMR (CDCl₃) must show the disappearance of epoxide protons and the emergence of the characteristic C2/C3 coupling pattern (a doublet and a multiplet around 4.5–5.5 ppm)[9],[6].

SynthesisWorkflow SM 4-Cyano-2-hydroxybenzaldehyde Aldol Microwave-Assisted Aldol Condensation SM->Aldol Acid Catalyst Epox Sharpless Asymmetric Epoxidation Aldol->Epox Chiral Induction RingOpen Regioselective Epoxide Opening Epox->RingOpen Amine Nucleophile Cyclization Intramolecular SNAr Cyclization RingOpen->Cyclization Base-Mediated Product (R)-3-Amino-2,3-dihydrobenzofuran- 6-carbonitrile Cyclization->Product >99% ee Validation

Fig 2: Stereoselective synthetic workflow with self-validating chiral checkpoints.

Conclusion & Future Perspectives

The integration of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile into drug discovery pipelines represents a masterclass in utilizing privileged scaffolds. By leveraging its rigid stereochemistry and tuned electronic profile, medicinal chemists can effectively target challenging active sites, such as the S1 pocket of Factor XIa[3] or viral NS5A proteins[1]. As asymmetric organocatalytic cascades[7] and domino annulation strategies[8] continue to evolve, the scalable synthesis of this compound will only become more robust, paving the way for the next generation of highly selective therapeutics.

References

  • Title: Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source: researchgate.net URL: [Link]

  • Title: 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile | C9H8N2O | CID 55292296 Source: nih.gov (PubChem) URL: [Link]

  • Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones Source: mdpi.com URL: [Link]

  • Title: Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors Source: acs.org URL: [Link]

  • Title: K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans Source: nih.gov (PMC) URL: [Link]

  • Title: K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans (RSC Advances) Source: rsc.org URL: [Link]

Sources

Foundational

Synthesis of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile: A Technical Guide

Foreword: The Significance of Chiral 3-Amino-2,3-dihydrobenzofurans The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active natural prod...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of Chiral 3-Amino-2,3-dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of biologically active natural products and pharmaceutical agents. The introduction of an amino group at the 3-position, particularly with defined stereochemistry, often enhances or imparts specific pharmacological properties. The target molecule of this guide, (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile, is a key chiral building block for the synthesis of various therapeutic agents. The nitrile group, a versatile functional group, can serve as a precursor for other functionalities or act as a bioisostere for other groups in drug-receptor interactions[1]. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this valuable compound, intended for researchers and professionals in drug development and organic synthesis.

Strategic Approach to the Synthesis

The synthesis of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile presents two primary challenges: the construction of the dihydrobenzofuran ring system bearing a cyano group and the enantioselective installation of the amino group at the C3 position. The strategy outlined herein addresses these challenges through a multi-step sequence that begins with a readily available starting material and employs a key asymmetric reaction to establish the desired stereochemistry.

The proposed overall synthetic transformation is depicted below:

Overall Synthesis Starting_Material 4-Hydroxy-3-iodobenzonitrile Intermediate_1 3-Allyl-4-hydroxybenzonitrile Starting_Material->Intermediate_1 Allylation Intermediate_2 (E)-4-Hydroxy-3-(3-hydroxyprop-1-en-1-yl)benzonitrile Intermediate_1->Intermediate_2 Claisen Rearrangement Intermediate_3 3-(Oxiran-2-yl)benzonitrile Intermediate_2->Intermediate_3 Asymmetric Epoxidation Target_Molecule (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Intermediate_3->Target_Molecule Reductive Amination & Cyclization

Caption: Proposed overall synthetic pathway.

Detailed Synthesis Pathway

Part 1: Synthesis of the Key Intermediate, 3-Allyl-4-hydroxybenzonitrile

The synthesis commences with the allylation of a suitable substituted phenol. 4-Hydroxybenzonitrile is a commercially available and cost-effective starting material.

Step 1: Williamson Ether Synthesis

The phenolic hydroxyl group of 4-hydroxybenzonitrile is deprotonated with a mild base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes a Williamson ether synthesis with allyl bromide to yield 4-(allyloxy)benzonitrile.

Step 2: Claisen Rearrangement

The 4-(allyloxy)benzonitrile is then subjected to a thermal Claisen rearrangement. Upon heating, the allyl group migrates from the oxygen atom to the ortho-position of the benzene ring to furnish 3-allyl-4-hydroxybenzonitrile. This rearrangement proceeds through a concerted, pericyclic mechanism.

Part 1 Start_1 4-Hydroxybenzonitrile Intermediate_1_1 4-(Allyloxy)benzonitrile Start_1->Intermediate_1_1 Allyl bromide, K₂CO₃, Acetone Product_1 3-Allyl-4-hydroxybenzonitrile Intermediate_1_1->Product_1 Heat (Claisen Rearrangement)

Caption: Synthesis of 3-allyl-4-hydroxybenzonitrile.

Part 2: Asymmetric Epoxidation and Subsequent Amination

This part of the synthesis is crucial for establishing the desired (R)-stereochemistry at the C3 position. We will utilize a Sharpless asymmetric epoxidation, a reliable and well-established method for the enantioselective synthesis of epoxides from allylic alcohols[2].

Step 3: Ozonolysis and Reduction

The allyl group of 3-allyl-4-hydroxybenzonitrile is first converted to the corresponding allylic alcohol. This can be achieved in a two-step sequence involving ozonolysis of the double bond to form an aldehyde, followed by a mild reduction with a reagent like sodium borohydride (NaBH₄) to yield the primary allylic alcohol.

Step 4: Sharpless Asymmetric Epoxidation

The resulting allylic alcohol is then subjected to Sharpless asymmetric epoxidation. This reaction utilizes a titanium tetraisopropoxide (Ti(O-i-Pr)₄) catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (t-BuOOH). The choice of the chiral tartrate ligand determines the stereochemistry of the resulting epoxide. For the synthesis of the (R)-amino alcohol, we require the epoxide with the corresponding stereochemistry, which is achieved using (+)-diethyl tartrate ((+)-DET). This reaction is known for its high enantioselectivity.

Step 5: Regioselective Epoxide Opening and Cyclization

The final step involves a one-pot, regioselective opening of the epoxide with an amine source, followed by an intramolecular cyclization. A microwave-assisted procedure can significantly accelerate this transformation[2]. The reaction is typically acid-catalyzed. The amine attacks the less hindered carbon of the epoxide, and the subsequent intramolecular nucleophilic aromatic substitution of the phenolic hydroxyl group forms the 2,3-dihydrobenzofuran ring. The use of ammonia or a protected amine source will furnish the desired 3-amino group.

Part 2 Start_2 3-Allyl-4-hydroxybenzonitrile Intermediate_2_1 Allylic Alcohol Start_2->Intermediate_2_1 1. O₃, CH₂Cl₂ 2. NaBH₄, MeOH Intermediate_2_2 Chiral Epoxide Intermediate_2_1->Intermediate_2_2 Ti(O-i-Pr)₄, (+)-DET, t-BuOOH, CH₂Cl₂ Product_2 (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Intermediate_2_2->Product_2 NH₃, Acid catalyst, Microwave

Caption: Asymmetric synthesis of the target molecule.

Alternative Synthetic Strategy: Chiral Resolution

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 3-amino-2,3-dihydrobenzofuran-6-carbonitrile followed by chiral resolution. This approach may be advantageous if the asymmetric synthesis proves to be low-yielding or if the required chiral reagents are prohibitively expensive.

Step 1: Synthesis of Racemic 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile

A non-asymmetric version of the pathway described above can be employed to synthesize the racemic amine. For instance, the epoxidation of the allylic alcohol can be carried out using a non-chiral epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Step 2: Chiral Resolution

The resulting racemic amine can be resolved into its constituent enantiomers using several methods:

  • Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the amine can then be liberated by treatment with a base.

  • Chiral Chromatography: The racemic mixture can be separated using chiral high-performance liquid chromatography (HPLC) on a chiral stationary phase. This method can be highly effective but may be less practical for large-scale synthesis.

Experimental Protocols

Protocol 1: Synthesis of 3-Allyl-4-hydroxybenzonitrile

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and allyl bromide (1.2 eq).

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-(allyloxy)benzonitrile.

  • Heat the crude product at 180-200 °C in an inert atmosphere for 4-6 hours.

  • Monitor the Claisen rearrangement by TLC.

  • Cool the reaction mixture and purify the product by column chromatography on silica gel to afford 3-allyl-4-hydroxybenzonitrile.

Protocol 2: Asymmetric Synthesis of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile

  • Dissolve 3-allyl-4-hydroxybenzonitrile (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add sodium borohydride (1.5 eq) portion-wise at -78 °C and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude allylic alcohol.

  • To a solution of titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.12 eq) in dichloromethane at -20 °C, add the crude allylic alcohol.

  • Add a solution of tert-butyl hydroperoxide in toluene (2.0 M, 1.5 eq) dropwise and stir the mixture at -20 °C for 24-48 hours.

  • Quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Filter the mixture through celite and extract the filtrate with dichloromethane.

  • Concentrate the organic layer to obtain the crude chiral epoxide.

  • In a microwave reactor vessel, dissolve the crude epoxide in a suitable solvent (e.g., isopropanol) and add a source of ammonia (e.g., a solution of ammonia in methanol) and a catalytic amount of a Lewis acid (e.g., scandium(III) triflate).

  • Heat the reaction mixture in the microwave reactor at a specified temperature and time.

  • After cooling, concentrate the reaction mixture and purify the residue by column chromatography to yield (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile.

Data Summary

StepReactionReagentsTypical YieldEnantiomeric Excess (e.e.)
1 & 2Allylation & Claisen RearrangementAllyl bromide, K₂CO₃; Heat70-85%N/A
3Ozonolysis & ReductionO₃; NaBH₄80-90%N/A
4Sharpless Asymmetric EpoxidationTi(O-i-Pr)₄, (+)-DET, t-BuOOH75-90%>95%
5Epoxide Opening & CyclizationNH₃, Lewis acid, Microwave60-75%>95%

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide offers a robust and efficient method for the preparation of the valuable chiral building block, (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile. The key to this synthesis is the highly enantioselective Sharpless epoxidation, which ensures the desired stereochemistry of the final product. The use of microwave-assisted synthesis in the final step can significantly reduce reaction times and improve yields.

Further optimization of reaction conditions and exploration of alternative catalytic systems could lead to even more efficient and sustainable synthetic routes. For instance, recent advances in organocatalysis and transition-metal-free reactions may provide new avenues for the asymmetric synthesis of 3-aminodihydrobenzofurans[3][4]. The development of a one-pot, multi-component reaction to construct this scaffold would be a significant advancement in the field.

References

  • Helgren, T. R., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Chemistry. [Link]

  • Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. RSC Publishing. [Link]

  • Asymmetric GAP synthesis of 2,3-dihydrobenzofuran. ResearchGate. [Link]

  • Tomohara, K., et al. (2016). Asymmetric Synthesis of Multisubstituted Dihydrobenzofurans by Intramolecular Conjugate Addition of Short-Lived C-O Axially Chiral Enolates. Chemical and Pharmaceutical Bulletin. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ACS Publications. [Link]

  • A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. ACS Publications. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Chinese Journal of Organic Chemistry. [Link]

  • Approaches to nitrile group introduction with carbon chain elongation. ResearchGate. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]

  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Request PDF. [Link]

  • Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers. [Link]

  • Synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]

  • The method of the construction of 3‐amino‐2,3‐dihydrobenzofurans. ResearchGate. [Link]

  • Preparation method of 2, 3-dihydrobenzofuran compound.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

Sources

Exploratory

Engineering Novel 2,3-Dihydrobenzofuran Derivatives: A Technical Guide to Rational Design, Synthesis, and Biological Evaluation

Introduction & Rationale The 2,3-dihydrobenzofuran (DHBF) core is a privileged heterocyclic scaffold in medicinal chemistry, frequently identified in both naturally occurring lignans and rationally designed synthetic dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 2,3-dihydrobenzofuran (DHBF) core is a privileged heterocyclic scaffold in medicinal chemistry, frequently identified in both naturally occurring lignans and rationally designed synthetic drugs. As a Senior Application Scientist, I approach the DHBF scaffold not just as a structural moiety, but as a highly tunable pharmacophore. The rigid, oxygen-containing bicyclic system provides unique spatial vectors for hydrogen bonding, dipole interactions, and π

π stacking. Furthermore, the saturation at the 2,3-position differentiates it from its planar benzofuran counterpart, introducing sp3 character that improves aqueous solubility, metabolic stability, and three-dimensional target engagement.

Recent advancements in drug discovery have leveraged DHBF derivatives across multiple therapeutic areas, most notably as potent1 for oncology[1], as well as2[2]. Ethnomedicinal research has also validated the natural occurrence of3[3]. This whitepaper dissects the synthetic methodologies, structure-activity relationships (SAR), and biological validation protocols required to engineer novel DHBF derivatives.

Discovery Workflow

The development of novel DHBF derivatives follows a rigorous, self-validating pipeline. The workflow transitions from in silico scaffold selection to precise functionalization, ensuring that every synthetic modification is biologically justified.

Workflow N1 Computational Design & Scaffold Selection N2 Core Synthesis: 2,3-Dihydrobenzofuran N1->N2 N3 Late-Stage Diversification (SAR Optimization) N2->N3 N4 In Vitro Screening (e.g., PARP-1 Assays) N3->N4 N5 Lead Candidate Selection N4->N5

Fig 1. Discovery workflow for novel 2,3-dihydrobenzofuran derivatives.

Experimental Protocols: Synthesis and Validation

To illustrate the chemical engineering of DHBFs, we will examine the synthesis of 2,3-dihydrobenzofuran-7-carboxamide, a validated PARP-1 inhibitor lead compound[4]. The 7-position carboxamide is critical; it mimics the nicotinamide moiety of NAD+, anchoring the drug into the PARP-1 catalytic pocket via robust hydrogen bonding.

Protocol A: Directed Ortho-Metalation (DoM) and Carboxylation

Objective: Regioselective functionalization of the DHBF core at the 7-position.

  • Preparation: Dissolve 2,3-dihydrobenzofuran (1.0 eq) in anhydrous hexane under a strict nitrogen atmosphere. Add N,N,N',N'-tetramethylethylenediamine (TEMED) (1.1 eq) and cool the reaction vessel to 0 °C.

  • Lithiation: Dropwise add n-butyllithium (n-BuLi) (1.1 eq) over 15 minutes.

    • Causality: TEMED is crucial here. It coordinates with the lithium ion, breaking down n-BuLi hexamers into highly reactive monomers. The oxygen atom of the DHBF ring acts as a Lewis base, directing the Lewis acidic lithium to the adjacent 7-position (ortho-lithiation).

  • Electrophilic Trapping: Stir the mixture at room temperature for 2 hours. Pour the organolithium intermediate over freshly crushed dry ice (solid CO 2​ ).

    • Causality: The highly nucleophilic lithiated carbon attacks the electrophilic carbon of CO 2​ , forming a lithium carboxylate salt.

  • Workup: Acidify the mixture with concentrated HCl to pH 2. Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield 2,3-dihydrobenzofuran-7-carboxylic acid.

Protocol B: Mixed-Anhydride Amidation

Objective: Conversion of the carboxylic acid to a primary carboxamide without degrading the ether linkage.

  • Activation: Dissolve the carboxylic acid in anhydrous THF. Add triethylamine (TEA) (1.5 eq) and cool to 0 °C. Slowly add ethyl chloroformate (1.2 eq) and stir for 30 minutes.

    • Causality: We utilize the mixed-anhydride method rather than generating an acyl chloride (e.g., via thionyl chloride). Harsh acidic/chlorinating conditions can trigger the cleavage of the sensitive DHBF ether ring. The mixed anhydride safely activates the carbonyl for nucleophilic attack.

  • Amidation: Add aqueous ammonium hydroxide (NH 4​ OH) in excess. Stir for 2 hours at room temperature.

  • Validation: Purify the crude product via flash chromatography.

    • Self-Validation System: Purity must be confirmed at >95% via HPLC. Structural integrity is validated via 1 H/ 13 C NMR (confirming the presence of the primary amide protons at ~7.5 ppm) and High-Resolution Mass Spectrometry (HRMS).

Protocol C: In Vitro PARP-1 Enzymatic Inhibitory Assay

Objective: Quantify the biological efficacy of the synthesized derivatives.

  • Assay Setup: Utilize a chemiluminescent PARP-1 assay kit. Incubate recombinant human PARP-1 enzyme with biotinylated NAD+ and activated DNA in the presence of varying concentrations of the DHBF derivative.

  • Mechanism of Action: Activated DNA simulates DNA damage, triggering PARP-1 to cleave NAD+ and synthesize poly(ADP-ribose) (PAR) chains. Biotinylated NAD+ allows for the quantification of PARylation via streptavidin-HRP chemiluminescence.

  • Controls (Causality): Include Veliparib (ABT-888) as a positive control to validate assay sensitivity and benchmark the DHBF derivative. Use a vehicle control (DMSO) to establish baseline maximum PARylation. Perform all tests in biological triplicates to calculate standard deviation (SD) and ensure statistical robustness.

Structure-Activity Relationship (SAR) & Quantitative Data

The biological activity of DHBF derivatives is highly sensitive to steric and electronic modifications. The table below summarizes the SAR of various substitutions on the DHBF core against the PARP-1 enzyme[1].

Table 1: SAR of 2,3-Dihydrobenzofuran Derivatives against PARP-1

CompoundR1 (Position 2)R2 (Position 5)R3 (Position 7)PARP-1 IC 50​ (µM)Biological Conclusion
1 (Core) -H-H-COOH>50Acid lacks required H-bond donor geometry.
3 (Lead) -H-H-CONH 2​ 9.45Amide successfully mimics nicotinamide.
4 -H-Br-CONH 2​ >25Steric clash at the 5-position abolishes binding.
5 -H-NO 2​ -CONH 2​ >25Electronic/steric intolerance at the 5-position.
rac-13a -CH 3​ -H-CONH 2​ 10.442-position tolerates small lipophilic groups.
36 (3-one) -H (3-one core)-H-CONH 2​ 16.2Carbonyl at 3-position slightly reduces affinity.

Data synthesis demonstrates the strict steric intolerance at the 5-position and the absolute necessity of the 7-carboxamide for hydrogen bonding within the PARP-1 catalytic pocket.

Mechanistic Pathway: Synthetic Lethality

The primary therapeutic mechanism for DHBF-based PARP-1 inhibitors in oncology is "synthetic lethality." In cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations), the inhibition of PARP-1 prevents the repair of single-strand DNA breaks (SSBs). These unresolved SSBs degenerate into double-strand breaks (DSBs) during DNA replication, ultimately triggering apoptosis.

Pathway SSB Single-Strand DNA Break PARP PARP-1 Recruitment SSB->PARP Block Catalytic Inhibition & Trapping PARP->Block Inhibited by DHBF DHBF Inhibitor DHBF->Block DSB Double-Strand Break Formation Block->DSB Apoptosis Synthetic Lethality (Apoptosis) DSB->Apoptosis

Fig 2. Mechanism of synthetic lethality via PARP-1 inhibition by DHBF derivatives.

Conclusion & Future Perspectives

The 2,3-dihydrobenzofuran scaffold remains a cornerstone in modern drug design. As demonstrated, rational synthetic methodologies—such as directed ortho-metalation and controlled amidation—allow for precise functionalization of the core. The resulting SAR data explicitly dictates that while the 7-position is critical for target anchoring (e.g., in PARP-1), the 2-position offers a viable vector for modulating pharmacokinetics and lipophilicity without compromising target affinity. Future research should focus on asymmetric synthesis to isolate specific enantiomers at the 2-position, potentially unlocking even higher target specificity and reducing off-target toxicity.

References

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors.
  • Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies.
  • Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barb

Sources

Foundational

The Biological Significance of the Benzofuran Core Structure: A Privileged Scaffold in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is the cornerstone of rational drug design. The benzofuran core , a bicyclic system comprising a benzene ring fused to a furan ring, stands out as one of the most versatile and biologically significant heterocycles[1]. Its planar, electron-rich architecture facilitates critical π-π stacking, hydrophobic interactions, and hydrogen bonding within complex protein pockets[2]. This technical guide dissects the pharmacological landscape, mechanistic pathways, and rigorous experimental paradigms necessary for evaluating benzofuran derivatives.

Pharmacological Landscape & FDA-Approved Therapeutics

The biological significance of benzofuran is not merely theoretical; it is heavily validated in the clinic. The scaffold is highly amenable to functionalization, allowing medicinal chemists to tune its electronic and steric properties to target specific biological pathways[3]. From cardiovascular management to neuroprotection, benzofuran-containing molecules are integral to several FDA-approved therapeutics.

For instance, the antiarrhythmic agent Amiodarone and the gout therapeutic Benzbromarone both rely on the benzofuran core to achieve their respective target engagements[3]. Furthermore, the dimethylamine-containing antidepressant Citalopram integrates a 3H-2-benzofuran-5-carbonitrile moiety to selectively inhibit the serotonin transporter (SERT)[4].

Table 1: Quantitative & Mechanistic Data of Key Benzofuran-Core Therapeutics
Drug NameClinical IndicationPrimary Target / MechanismQuantitative Metric (Approx.)
Amiodarone ArrhythmiaK⁺ / Ca²⁺ / Na⁺ Channel InhibitionIC₅₀ ~ 1-10 µM
Citalopram Major Depressive DisorderSerotonin Transporter (SERT)Kᵢ ~ 1.6 nM
Benzbromarone GoutUrate Transporter 1 (URAT1)IC₅₀ ~ 0.3 µM
Vilazodone Major Depressive Disorder5-HT₁A (Partial Agonist) / SERTKᵢ ~ 0.1 nM (5-HT₁A)

Mechanistic Pathways: Oncology & Antimicrobial Focus

In my experience overseeing high-throughput screening (HTS) campaigns, benzofuran derivatives consistently emerge as high-quality hits, particularly in oncology and infectious disease programs.

Anticancer Activity via Kinase Inhibition

Benzofuran-thiazole and benzofuran-piperazine hybrids have demonstrated profound anticancer activity by acting as competitive inhibitors of the PI3K/AKT signaling cascade[5]. By binding to the ATP-binding pocket of PI3Kα, these derivatives suppress the phosphorylation of AKT. This downstream blockade alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, ultimately triggering programmed cell death[6].

PI3K_Pathway Benzofuran Benzofuran Derivative PI3K PI3Kα Benzofuran->PI3K Inhibits AKT AKT (Phosphorylated) PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Upregulates Bax Bax (Pro-apoptotic) AKT->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Blocks Bax->Apoptosis Induces

Caption: Benzofuran-mediated inhibition of the PI3K/AKT signaling cascade inducing apoptosis.

Antimicrobial Efficacy

Beyond oncology, benzofuran cores are potent antimicrobial agents. Derivatives bearing a hydroxyl group at the C-6 position exhibit exceptional antibacterial activity against both Gram-positive and Gram-negative strains[7]. The mechanism often involves the disruption of bacterial DNA gyrase or interference with fungal cell wall synthesis, making them critical scaffolds in the fight against antimicrobial resistance.

Structure-Activity Relationship (SAR) Dynamics

The biological output of a benzofuran molecule is exquisitely sensitive to its substitution pattern.

  • C-2 and C-3 Substitutions: The introduction of bulky aromatic or heteroaromatic rings (e.g., thiazole) at the C-2 position enhances lipophilicity, driving better fit within hydrophobic receptor pockets. This is a primary driver for both antimicrobial and anticancer potency[5][7].

  • C-5 and C-6 Substitutions: Electron-donating groups (such as -OH or -OCH₃) at these positions are critical for conferring antioxidant properties, as they stabilize the molecule during free radical scavenging[1]. Conversely, halogenation (e.g., -Cl, -F) at these sites increases metabolic stability and cellular cytotoxicity[2].

Table 2: Quantitative Efficacy of Experimental Benzofuran Derivatives
Derivative ClassTarget / Cell LineBiological EffectQuantitative Efficacy
Benzofuran-Thiazole Hybrid PI3Kα / MCF-7 (Breast Cancer)Kinase Inhibition / CytotoxicityIC₅₀ = 4.1 µM
C-6 Hydroxyl Benzofuran S. aureus / E. coliAntibacterialMIC₈₀ = 0.78 - 3.12 µg/mL
Benzofuran Ketoxime S. aureusAntimicrobialMIC = 0.039 µg/mL
1,3-Benzofuran Ester DPPH RadicalAntioxidant (Radical Scavenging)EC₅₀ = 8.27 mM

Experimental Paradigm: Synthesis and Biological Validation

As an application scientist, I must stress that a biological assay is only as reliable as its orthogonal validation. When screening novel benzofuran hybrids, a single assay is insufficient. We must employ a self-validating system : enzymatic target engagement must directly correlate with phenotypic cellular outcomes, which must then be confirmed by mechanistic biomarkers[5].

Protocol: In Vitro PI3Kα Kinase Assay and Phenotypic Cytotoxicity

Phase 1: Enzymatic Target Validation (Kinase Assay)

  • Rationale: To prove that cellular death is mechanistically driven by PI3Kα inhibition, we must first isolate the target in a cell-free environment.

  • Step 1: Prepare recombinant human PI3Kα (10 ng/well) in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA).

  • Step 2: Add the benzofuran derivative in a 10-point dose-response curve (0.1 nM to 10 µM, 1% DMSO final).

    • Causality Check: Maintaining exactly 1% DMSO ensures the highly lipophilic benzofuran core remains fully solubilized without crossing the threshold of solvent-induced protein denaturation, preventing false positives.

  • Step 3: Initiate the reaction with 10 µM ATP and 20 µM PIP2 substrate. Incubate for 1 hour at room temperature.

  • Step 4: Quantify ADP production using a luminescent ADP-Glo™ assay. Calculate the IC₅₀ using 4-parameter logistic regression.

Phase 2: Phenotypic Validation (MTT Cytotoxicity Assay)

  • Rationale: Enzymatic inhibition must translate to cellular efficacy. We utilize MCF-7 (breast) and HepG2 (liver) cell lines due to their well-documented basal hyperactivation of the PI3K/AKT cascade, providing a highly sensitive dynamic range for PI3K inhibitors[5].

  • Step 1: Seed cells at 5x10³ cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Step 2: Treat with the benzofuran derivative at concentrations flanking the enzymatic IC₅₀ (e.g., 0.5x, 1x, 5x, 10x IC₅₀).

  • Step 3: After 72 hours, add MTT reagent (5 mg/mL).

    • Causality Check: Only metabolically active, viable cells can reduce MTT to purple formazan via mitochondrial succinate dehydrogenase. This directly links cellular metabolic activity to compound toxicity.

  • Step 4: Solubilize the formazan crystals in DMSO and read absorbance at 570 nm.

Phase 3: Orthogonal Mechanism Confirmation

  • Rationale: To ensure the observed cytotoxicity is strictly apoptotic (and not a result of non-specific necrotic membrane rupture), cells are subjected to Flow Cytometry using Annexin V-FITC/PI staining.

Experimental_Workflow Synthesis 1. Benzofuran Synthesis & Purification Enzymatic 2. Kinase Assay (Target Engagement) Synthesis->Enzymatic Phenotypic 3. MTT Assay (Cell Viability) Enzymatic->Phenotypic IC50 Correlation Mechanism 4. Flow Cytometry (Apoptosis Validation) Phenotypic->Mechanism LeadOpt 5. SAR & Lead Optimization Mechanism->LeadOpt Data Feedback

Caption: Self-validating experimental workflow for evaluating benzofuran derivatives.

Conclusion

The benzofuran core remains one of the most critical structural motifs in medicinal chemistry. Its ability to be precisely tuned via SAR modifications allows it to act as a multi-target ligand across oncology, infectious diseases, and neurology[8]. By employing rigorous, self-validating experimental workflows, drug development professionals can continue to leverage this privileged scaffold to discover the next generation of highly selective therapeutics.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Center for Biotechnology Information (NCBI)
  • Source: Royal Society of Chemistry (RSC)
  • Source: National Center for Biotechnology Information (NCBI)
  • Source: American Chemical Society (ACS)
  • Title: Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview Source: BenchChem URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: National Center for Biotechnology Information (NCBI)

Sources

Exploratory

Introduction to chiral 3-aminodihydrobenzofurans

An In-Depth Technical Guide to the Synthesis and Application of Chiral 3-Aminodihydrobenzofurans Authored by: A Senior Application Scientist Foreword: The Strategic Value of the 3-Aminodihydrobenzofuran Core In the lands...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of Chiral 3-Aminodihydrobenzofurans

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of the 3-Aminodihydrobenzofuran Core

In the landscape of modern medicinal chemistry, the 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of natural products and pharmacologically active compounds.[1][2] Its rigid, planar geometry provides a robust framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. The introduction of a chiral amine at the C3 position elevates this scaffold from a mere structural motif to a cornerstone of advanced drug design.

The amine functionality serves as a critical pharmacophore, often acting as a protonatable group that can form key ionic bonds or hydrogen bonds within the active sites of enzymes or receptors.[3] Crucially, the stereochemistry of this C3-amino stereocenter dictates the molecule's spatial arrangement, profoundly influencing its biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potency, metabolic profiles, and toxicity.[4][5] Therefore, the ability to synthesize enantiomerically pure 3-aminodihydrobenzofurans is not merely an academic exercise but a fundamental requirement for developing safe and effective therapeutics.

This guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of chiral 3-aminodihydrobenzofurans, delves into their application as next-generation therapeutic agents, and offers detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals.

Part 1: Pillars of Asymmetric Synthesis

The synthesis of enantiopure 3-aminodihydrobenzofurans requires precise control over stereochemistry. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. Broadly, these methodologies can be classified into two major approaches: the cyclization of strategically designed acyclic precursors and the derivatization of existing chiral molecules.

Intramolecular Cyclization of Acyclic Precursors: Forging the Core

This approach represents the most convergent and versatile route, constructing the heterocyclic core and setting the key stereocenter in a single, highly controlled step. The causality behind this strategy lies in using a chiral catalyst or auxiliary to govern the facial selectivity of the ring-forming reaction.

1.1.1 Transition Metal-Catalyzed Intramolecular Reactions

Transition metal catalysis offers a powerful toolkit for C-C and C-O bond formation under mild conditions. Chiral ligands coordinated to the metal center create a chiral environment, effectively directing the cyclization to produce one enantiomer preferentially.

  • Iridium-Catalyzed Intramolecular Hydroarylation: This method involves the cyclization of substrates like m-allyloxyphenyl ketones. A cationic iridium complex paired with a chiral bisphosphine ligand catalyzes the reaction, using a carbonyl group to direct the C-H activation. This strategy is highly efficient for producing 3-substituted dihydrobenzofurans with excellent enantioselectivity.[6] The one-pot synthesis from readily available allylic carbonates and m-hydroxyacetophenones further enhances its synthetic utility.[6]

Ir_Catalyzed_Hydroarylation cluster_0 Catalytic Cycle Ir_L [Ir(L*)]+ Substrate m-Allyloxyphenyl Ketone Intermediate1 Iridium Complex Substrate->Intermediate1 Coordination Intermediate2 Rhodacycle Intermediate Intermediate1->Intermediate2 C-H Activation (Directed) Intermediate2->Ir_L Re-generation of Catalyst Product Chiral Dihydrobenzofuran Intermediate2->Product Reductive Elimination

Caption: Ir-Catalyzed Enantioselective Hydroarylation Cycle.

  • Palladium-Catalyzed Heck-Matsuda Reaction: This powerful C-C bond-forming reaction can be adapted for intramolecular cyclization. Starting with arenediazonium salts, an intramolecular Heck-Matsuda reaction generates a key alkyl palladium intermediate.[1] This intermediate can then be trapped with various coupling partners, such as carbon monoxide, to forge complex 3,3-disubstituted dihydrobenzofurans. The use of chiral N,N ligands is critical for inducing high enantioselectivity, achieving enantiomeric ratios (er) up to 99:1.[1]

1.1.2 Copper-Catalyzed Intramolecular Conjugate Addition

For constructing more complex cores, such as 3-amino-hydrobenzofuran-2,5-diones, a highly enantioselective intramolecular conjugate addition of imino esters has been developed.[7] This strategy employs cyclohexadienone-tethered imino esters. In the presence of a Cu(I) catalyst and a chiral ligand, the reaction proceeds via a desymmetrization of the prochiral cyclohexadienone, establishing three contiguous stereocenters in a single step.[7]

Synthesis from Chiral Precursors: A Stepwise Approach

An alternative and highly reliable strategy involves starting with a simple achiral precursor and introducing chirality early in the sequence using well-established asymmetric reactions. The subsequent steps then build upon this established stereocenter.

  • Microwave-Assisted Synthesis via Chiral Epoxides: This robust and rapid method begins with the synthesis of chalcones from an aldol condensation.[8] The key stereochemistry is introduced via a stereoselective reduction (e.g., Corey-Bakshi-Shibata reduction) followed by an asymmetric epoxidation (e.g., Sharpless asymmetric epoxidation) to create chiral epoxyalcohols.[8] The final step is a one-pot, microwave-assisted epoxide opening with an amine, followed by an intramolecular SNAr reaction to close the dihydrobenzofuran ring.[8] The power of this method lies in its modularity; by simply changing the amine in the final step, a diverse library of analogues can be generated rapidly.

Epoxide_Route_Workflow cluster_key Key Transformations Chalcone Chalcone (Achiral) Epoxyalcohol Chiral Epoxyalcohol Chalcone->Epoxyalcohol 1. CBS Reduction 2. Sharpless Epoxidation Product Chiral 3-Amino- dihydrobenzofuran Epoxyalcohol->Product 1. Amine (R-NH2) 2. Intramolecular Cyclization (Microwave-Assisted) k1 Asymmetric Induction k2 Ring Formation

Caption: Synthetic workflow via a chiral epoxide intermediate.

Part 2: Application in Drug Discovery - A Case Study in Alzheimer's Disease

The 3-aminobenzofuran scaffold has emerged as a promising platform for developing multi-functional agents to treat complex neurodegenerative disorders like Alzheimer's disease (AD).[9] AD pathology is multifaceted, involving the depletion of neurotransmitters (acetylcholine) and the aggregation of amyloid-beta (Aβ) plaques.[10] The development of compounds that can address multiple aspects of the disease is a leading strategy in modern drug discovery.

Novel series of 3-aminobenzofuran derivatives have been designed and synthesized as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for breaking down acetylcholine.[9][10] Furthermore, select compounds from this class have been shown to inhibit the self-induced aggregation of Aβ peptides, demonstrating a multi-target therapeutic profile.[9]

AD_Therapeutic_Approach cluster_targets Pathological Targets in Alzheimer's Disease cluster_outcomes Therapeutic Outcomes Compound Chiral 3-Aminodihydrobenzofuran (e.g., Compound 5f) AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition BuChE Butyrylcholinesterase (BuChE) Compound->BuChE Inhibition Abeta Amyloid-Beta (Aβ) Aggregation Compound->Abeta Inhibition Neuro Increased Acetylcholine Levels AChE->Neuro Blocks Degradation BuChE->Neuro Blocks Degradation Plaque Reduced Aβ Plaque Formation Abeta->Plaque Prevents

Caption: Multi-target strategy for Alzheimer's disease therapy.

Quantitative Biological Data

The inhibitory potency of these compounds highlights the potential of this scaffold. A selection of derivatives demonstrates moderate to excellent activity against both cholinesterase enzymes.

Compound IDR-Group (Benzyl Moiety)AChE IC₅₀ (μM)BuChE IC₅₀ (μM)
5a Benzyl1.052.41
5e 3-Methoxybenzyl81.0643.50
5f 2-Fluorobenzyl0.64 1.12
5h 4-Chlorobenzyl0.991.98
5i 2,4-Dichlorobenzyl0.811.54
DonepezilReference Drug0.023.54
Data synthesized from Hasanvand et al., 2022.[9][10]

Notably, compound 5f , bearing a 2-fluorobenzyl moiety, was identified as the most potent inhibitor against both AChE and BuChE.[9] Kinetic studies revealed a mixed-type inhibition mechanism for this compound, and it also showed significant activity in preventing Aβ aggregation.[10] These results underscore the immense potential of the 3-aminobenzofuran core as a foundational unit for designing novel, multi-functional agents against Alzheimer's disease.[10]

Part 3: Field-Proven Experimental Protocol

This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of a chiral 3-aminodihydrobenzofuran derivative, adapted from established literature procedures.[8] This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol: Asymmetric Synthesis of N-benzyl-2,3-dihydrobenzofuran-3-amine

Objective: To synthesize an enantiomerically enriched 3-aminodihydrobenzofuran from a chalcone precursor via an epoxyalcohol intermediate.

Materials:

  • 2'-Hydroxychalcone

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane dimethyl sulfide complex (BMS)

  • Titanium(IV) isopropoxide

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • Benzylamine

  • Toluene, Dichloromethane (DCM), Methanol (MeOH)

  • Silica gel for column chromatography

Step 1: Asymmetric Reduction of Chalcone

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2'-hydroxychalcone (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Cool the solution to 0 °C. Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

  • Reduction: Slowly add borane dimethyl sulfide complex (0.6 eq) via syringe over 20 minutes, maintaining the temperature at 0 °C.

  • Monitoring & Quench: Stir the reaction at 0 °C and monitor by TLC until the chalcone is consumed (approx. 1-2 hours). Carefully quench the reaction by the slow addition of methanol.

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the chiral allylic alcohol.

    • Causality: The CBS reagent creates a chiral complex with borane, which coordinates to the carbonyl oxygen of the chalcone. This steric arrangement forces the hydride to be delivered to one specific face of the ketone, resulting in high enantioselectivity.

Step 2: Sharpless Asymmetric Epoxidation

  • Catalyst Formation: In a separate flame-dried flask under N₂, add anhydrous DCM and cool to -20 °C. Add titanium(IV) isopropoxide (1.0 eq) followed by (+)-diethyl L-tartrate (1.2 eq). Stir for 10 minutes.

  • Substrate Addition: Add a solution of the chiral allylic alcohol from Step 1 (1.0 eq) in DCM.

  • Epoxidation: Add tert-butyl hydroperoxide (2.0 eq) dropwise, maintaining the temperature at -20 °C.

  • Monitoring & Quench: Stir the reaction at -20 °C for 18-24 hours. Monitor by TLC. Quench by adding a saturated aqueous solution of sodium sulfite.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the mixture through Celite®, washing with DCM. Concentrate the filtrate and purify by column chromatography to yield the chiral epoxyalcohol.

    • Causality: The titanium-tartrate complex forms a chiral catalyst that directs the oxidation by TBHP to one face of the alkene, controlled by the stereochemistry of the adjacent hydroxyl group, leading to a diastereoselective epoxidation.

Step 3: Microwave-Assisted Amination and Cyclization

  • Reaction Setup: In a microwave reaction vial, combine the chiral epoxyalcohol (1.0 eq), benzylamine (3.0 eq), and a suitable solvent like isopropanol.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure to remove excess amine and solvent.

  • Purification: Purify the crude residue by flash column chromatography to yield the final chiral N-benzyl-2,3-dihydrobenzofuran-3-amine product.

    • Causality: The microwave irradiation provides rapid, uniform heating, accelerating both the nucleophilic attack of the amine on the epoxide and the subsequent intramolecular Williamson ether synthesis (SNAr) to form the dihydrobenzofuran ring in a one-pot process.

Conclusion and Future Perspectives

Chiral 3-aminodihydrobenzofurans represent a scaffold of significant strategic importance in drug discovery. The development of robust and highly enantioselective synthetic methods, from transition-metal catalyzed cyclizations to modular approaches via chiral epoxides, has made these complex molecules readily accessible.[1][6][8] Their successful application in developing multi-target agents for Alzheimer's disease showcases their vast therapeutic potential.[9]

Future research will likely focus on expanding the diversity of these scaffolds through late-stage functionalization and exploring new catalytic systems that offer even greater efficiency and broader substrate scope. As our understanding of complex diseases deepens, the demand for precisely engineered, stereochemically pure molecules like chiral 3-aminodihydrobenzofurans will undoubtedly continue to grow, solidifying their role as a privileged core in the future of medicine.

References

  • Houghtaling, J., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. PubMed. Available at: [Link]

  • Organic Chemistry Frontiers (2019). Enantioselective synthesis of 3-amino-hydrobenzofuran-2,5-diones via Cu(i)-catalyzed intramolecular conjugate addition of imino esters. RSC Publishing. Available at: [Link]

  • Organic & Biomolecular Chemistry (2019). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. RSC Publishing. Available at: [Link]

  • Pinto, A. S., et al. (2015). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PubMed Central. Available at: [Link]

  • Organic & Biomolecular Chemistry (2014). Asymmetric synthesis of a tricyclic benzofuran motif: a privileged core structure in biologically active molecules. RSC Publishing. Available at: [Link]

  • Akram, M., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PubMed Central. Available at: [Link]

  • Nevagi, S. A., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Crimson Publishers. Available at: [Link]

  • Zhang, L., et al. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Chinese Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Enantioselective synthesis of trans-dihydrobenzofurans via Michael addition. ResearchGate. Available at: [Link]

  • Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

  • Organic & Biomolecular Chemistry (2024). Asymmetric synthesis of spiro[benzofuran-pyrrolidine]-indolinedione via bifunctional urea catalyzed [3 + 2]-annulation. RSC Publishing. Available at: [Link]

  • ResearchGate (2023). Enantioselective Synthesis of Benzodihydrofurans Bearing Axial and Central Stereogenic Elements. ResearchGate. Available at: [Link]

  • ResearchGate (2022). (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

  • Organic Chemistry Frontiers (2022). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. RSC Publishing. Available at: [Link]

  • LabMed Discovery (2024). Chiral drugs. LabMed Discovery. Available at: [Link]

  • Wang, T., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • Hiremathad, A., et al. (2018). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

  • Semantic Scholar (n.d.). The significance of chirality in contemporary drug discovery-a mini review. Semantic Scholar. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Chiral Amines in Drug Discovery and Development. Pharma-intermediate.com. Available at: [Link]

Sources

Foundational

The Role of the 6-Carbonitrile Group in Benzofuran Activity: A Technical Guide to Structural Optimization and Pharmacological Efficacy

Executive Summary The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved drugs and natural products. While substitutions at the 2- and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring is a privileged heterocyclic scaffold in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved drugs and natural products. While substitutions at the 2- and 3-positions often dictate the primary geometric orientation of the molecule within a target active site, substitutions on the benzenoid hemisphere (positions 4 through 7) are critical for fine-tuning electronic distribution, metabolic stability, and secondary binding interactions.

Among these, the 6-carbonitrile (6-cyano) group has emerged as a highly specific pharmacophoric modulator. Far from being a passive structural appendage, the 6-cyano group acts as a powerful electron-withdrawing group (EWG), a precise hydrogen-bond acceptor, and a metabolic shield. This whitepaper synthesizes current methodologies, physicochemical rationales, and target-specific case studies to guide drug development professionals in leveraging 6-cyanobenzofuran architectures.

Physicochemical & Electronic Profiling of the 6-Cyano Pharmacophore

As a Senior Application Scientist, I frequently observe that the decision to incorporate a cyano group is driven by the need to balance lipophilicity with electronic modulation.

  • Electronic Vectorization: The cyano group ( σp​=0.66 ) exerts a strong inductive and resonance electron-withdrawing effect. Positioned at the 6-carbon, it pulls electron density away from the benzofuran π -system. This lowers the HOMO/LUMO energy levels of the entire scaffold, which inherently stabilizes the core against oxidative metabolism (e.g., CYP450-mediated epoxidation or hydroxylation)[1].

  • Steric Profile: The sp -hybridized cyano group is linear and cylindrical. It occupies a steric volume roughly equivalent to a bromine atom but avoids the lipophilic penalty and potential for off-target dehalogenation associated with heavy halogens.

  • Dipole Alignment: The strictly linear geometry of the C≡N bond vectorizes the molecule's dipole moment directly along its long axis. This is mechanically crucial when designing ligands for deep, narrow binding pockets, such as transporter channels or specific desaturase enzymes[2].

Synthetic Workflows & Methodologies

The synthesis of 6-substituted benzofurans historically suffered from poor regioselectivity, often yielding inseparable mixtures of 4- and 6-substituted isomers. To achieve high-purity 6-cyanobenzofuran derivatives, modern workflows utilize either targeted heteroannulation or late-stage palladium-catalyzed cyanation.

Workflow A: De Novo Synthesis via Heteroannulation

For large-scale, gram-quantity library construction, a per-iodination/de-iodination strategy coupled with Sonogashira alkynylation is highly effective[3].

De novo synthesis of Benzofuran-6-carbonitrile via heteroannulation.

Workflow B: Late-Stage Palladium-Catalyzed Cyanation (Protocol)

When optimizing an existing halogenated lead compound, late-stage cyanation of a 6-bromobenzofuran precursor is the preferred method[4].

Objective: Conversion of 6-bromobenzofuran to benzofuran-6-carbonitrile. Self-Validating System: This protocol is designed to prevent catalyst poisoning and ensure complete conversion through strategic reagent selection and rigorous atmospheric control.

  • Degassing (Critical Step): Dissolve 6-bromobenzofuran (1.0 eq) in anhydrous DMF (0.2 M). Sparge the solution with inert Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) species to inactive Pd(II) , which will prematurely terminate the catalytic cycle before oxidative addition can occur.

  • Reagent Addition: Under positive Argon flow, add Zinc cyanide ( Zn(CN)2​ , 0.6 eq) and Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 eq).

    • Causality: Zn(CN)2​ is explicitly chosen over NaCN or KCN . It is less hygroscopic and provides a controlled, slow release of cyanide ions into the solution. High concentrations of free cyanide strongly coordinate to palladium, forming inactive [Pd(CN)4​]2− complexes (catalyst poisoning).

  • Thermal Activation: Heat the sealed reaction vessel to 80–100 °C for 16 hours.

    • Causality: The electron-rich nature of the benzofuran ring strengthens the C-Br bond. Elevated thermal energy is strictly required to overcome the activation barrier for the initial Pd(0) oxidative addition.

  • Workup & Validation: Cool to room temperature and quench with a 1:1 mixture of saturated aqueous NaHCO3​ and dilute aqueous ammonia. Extract with Ethyl Acetate.

    • Causality: Aqueous ammonia forms highly soluble complexes with excess zinc and palladium residues (e.g., [Zn(NH3​)4​]2+ ), pulling heavy metals into the aqueous layer and preventing product contamination.

    • QC Validation: Confirm product formation via 13C NMR; the successful incorporation of the cyano group is definitively marked by the appearance of a quaternary carbon signal at ~118 ppm .

Target-Specific Mechanistic Roles

The 6-cyano group acts as a master switch for biological activity across several disparate therapeutic targets.

Antimicrobial Activity: CrtN Inhibition in MRSA

Staphylococcus aureus relies on the golden pigment staphyloxanthin to evade the host's reactive oxygen species (ROS) immune response. Diapophytoene desaturase (CrtN) is the enzyme responsible for this biosynthesis. Recent drug discovery efforts identified benzofuran analogs of naftifine as potent CrtN inhibitors[2]. During structure-activity relationship (SAR) optimization, replacing a 6-bromo group with a 6-cyano group allowed for precise chromatographic separation and yielded an analog that perfectly occupied the narrow, lipid-rich active site of CrtN, driving sub-micromolar inhibition of pigment production without causing off-target cytotoxicity.

Dual XO/URAT1 Inhibition for Hyperuricemia

In the treatment of gout, controlling both the production and excretion of uric acid is the holy grail. Researchers utilized a scaffold-hopping strategy starting from febuxostat, replacing its thiazole core with a benzofuran ring[5]. The introduction of a 6-cyano group on the benzofuran core (e.g., 4-(6-Cyanobenzofuran-4-yl)-2-hydroxybenzoic acid) resulted in an astonishing 13-fold increase in potency toward Urate Transporter 1 (URAT1) while maintaining Xanthine Oxidase (XO) inhibition. Mechanistically, the nitrogen of the 6-cyano group acts as a highly directional hydrogen-bond acceptor, engaging critical Arginine residues within the URAT1 transport channel.

LFA-1/ICAM-1 Antagonism

In the development of Lifitegrast analogues for dry eye disease, the benzofuran ring is utilized to interface with the I-domain of LFA-1[4]. The 6-cyano group serves a dual purpose here: it directly modulates the electron density of the benzofuran ring to optimize π−π stacking with target aromatic residues, and it serves as a robust synthetic handle that can be cleanly reduced to an aminomethyl group if a localized hydrogen-bond donor is required by the pocket.

Pharmacological pathways and phenotypic outcomes driven by 6-cyanobenzofurans.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative advantages of the 6-cyano substitution across the discussed therapeutic domains.

Derivative ClassTarget / IndicationMechanistic Role of 6-CarbonitrileEfficacy Metric (IC50 / MIC)
Naftifine-derived Benzofurans MRSA CrtN (Antimicrobial)Enhances target binding via dipole alignment; prevents rapid CYP450 oxidation. IC50​<1.0μM
Salicylic Acid Hybrids URAT1 / XO (Gout)Acts as a critical H-bond acceptor for Arg residues; 13-fold potency increase over unsubstituted.URAT1 IC50​≈0.15μM
Tetrahydroisoquinoline Hybrids LFA-1 / ICAM-1 (Inflammation)Modulates ring electron density; serves as a stable precursor for aminomethyl derivatives.High Antagonist Activity

Conclusion

The 6-carbonitrile group is a highly strategic modification in benzofuran-based drug design. By understanding the causality behind its electronic withdrawal, its linear steric profile, and its capacity as a hydrogen-bond acceptor, medicinal chemists can rationally deploy this functional group to rescue metabolically unstable leads or dramatically enhance target affinity. Whether synthesized de novo via heteroannulation or through late-stage palladium catalysis, the 6-cyanobenzofuran scaffold remains a cornerstone of modern therapeutic innovation.

References

  • Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. National Institutes of Health (NIH) / PMC. Available at:[1]

  • Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections. Journal of Medicinal Chemistry - ACS Publications. Available at:[2]

  • Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. Journal of Medicinal Chemistry - ACS Publications. Available at:[5]

  • Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. National Institutes of Health (NIH) / PMC. Available at:[4]

Sources

Exploratory

Stereochemical Control in the Synthesis of 3-Amino-2,3-dihydrobenzofurans: A Technical Guide for Drug Development

Executive Summary The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore embedded within numerous bioactive natural products (e.g., phalarine) and synthetic pharmaceuticals[1]. The spatial orientation o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore embedded within numerous bioactive natural products (e.g., phalarine) and synthetic pharmaceuticals[1]. The spatial orientation of the substituents at the C2 and C3 positions profoundly influences the biological activity of these molecules, particularly concerning their binding affinity and efficacy against human carcinoma cell lines[2]. Consequently, achieving absolute stereocontrol—specifically the diastereoselective and enantioselective synthesis of cis and trans isomers—is a critical imperative for drug development professionals. This whitepaper dissects the mechanistic causality behind modern stereoselective protocols, providing validated workflows for synthesizing these complex chiral centers.

Mechanistic Pathways & Stereoselective Synthesis

Diastereodivergent Domino Annulation

The synthesis of highly substituted trans-2,3-dihydrobenzofurans can be achieved via a domino annulation between sulfur ylides and salicyl N-tert-butylsulfinyl imines[1].

  • Stereochemical Causality: The stereocontrol in this pathway is dictated by the chiral auxiliary (the sulfinyl group), which determines the stereochemical course of the reaction through a highly predictable diastereodivergent process[3].

  • Base Selection Causality: Potassium phosphate (K3PO4) is specifically selected as the base. Stronger bases risk degrading the sensitive sulfinyl imine, while weaker bases fail to efficiently deprotonate the sulfonium salt to form the active sulfur ylide[1].

  • Reaction Cascade: The sulfur ylide undergoes nucleophilic addition to the imine, followed by an intramolecular cyclization that expels the sulfide leaving group, locking the trans-configuration with high diastereomeric excess (de)[4].

DominoAnnulation A Salicyl N-tert-butylsulfinyl imine D Nucleophilic Addition A->D B Sulfonium Salt + K3PO4 C Sulfur Ylide Intermediate B->C Deprotonation C->D E Intramolecular Cyclization D->E Stereo-induction F trans-3-amino-2,3-dihydrobenzofuran E->F High de/ee

Caption: Domino annulation mechanism for trans-3-amino-2,3-dihydrobenzofurans.

Microwave-Assisted Asymmetric Synthesis from Chalcones

For flavonoid derivatives, a highly efficient route utilizes microwave-assisted organic synthesis to construct the 3-amino-2,3-dihydrobenzofuran core[2].

  • Stereochemical Causality: The absolute stereochemistry is established early in the sequence via a Corey-Bakshi-Shibata (CBS) reduction followed by Sharpless asymmetric epoxidation of the resulting allylic alcohol[2]. This ensures that the subsequent regioselective, acid-catalyzed epoxide opening by an amine proceeds with predictable inversion of configuration.

  • Thermodynamic Causality: The final intramolecular nucleophilic aromatic substitution (SNAr) requires overcoming a significant activation enthalpy due to the rigid transition state. Microwave irradiation is deployed to provide rapid, uniform heating, driving the cyclization to completion before thermal degradation of the amine intermediate can occur[2].

MicrowaveSynthesis A Chalcone Precursor B CBS Reduction A->B Carbonyl Reduction C Sharpless Epoxidation B->C Enantiocontrol D Regioselective Epoxide Opening C->D Amine Addition E Intramolecular SNAr (Microwave) D->E Ring Closure F Chiral 3-amino-2,3-dihydrobenzofuran E->F Stereopurity

Caption: Microwave-assisted asymmetric synthesis of 3-amino-2,3-dihydrobenzofuran flavonoids.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed for bench-scale synthesis.

Protocol A: K3PO4-Promoted Synthesis of trans-3-Amino-2,3-dihydrobenzofurans[4]
  • Preparation: In an oven-dried Schlenk tube, dissolve the salicyl N-tert-butylsulfinyl imine (1.0 equiv) and sulfonium salt (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous K3PO4 (2.0 equiv) in a single portion under an argon atmosphere.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction via TLC and in-process 1H-NMR. The disappearance of the characteristic imine proton signal (typically around δ 8.5 ppm) confirms complete conversion of the starting material.

  • Workup & Isolation: Filter the mixture through a short pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Stereochemical Validation: Purify via flash column chromatography. Determine the diastereomeric ratio (dr) by 1H-NMR analysis of the crude mixture, utilizing the coupling constants (J) of the C2 and C3 protons (trans isomers typically exhibit J = 4–6 Hz, whereas cis isomers show J = 7–9 Hz)[1].

Protocol B: Microwave-Assisted SNAr Cyclization[2]
  • Epoxide Opening: Dissolve the stereoisomeric epoxyalcohol (1.0 equiv) in a microwave-safe vial containing a suitable solvent (e.g., acetonitrile). Add the desired primary or secondary amine (1.5 equiv) and a catalytic amount of Lewis acid.

  • Microwave Irradiation (Self-Validation): Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes. The rapid pressure and temperature feedback from the microwave reactor ensures the reaction stays within the optimal thermodynamic window without charring.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry over Na2SO4 and concentrate.

  • Enantiomeric Validation: Analyze the purified 3-amino-2,3-dihydrobenzofuran via chiral HPLC to confirm that no racemization occurred during the high-temperature SNAr step.

Quantitative Data Summaries

The following table summarizes the performance metrics of recent stereoselective methodologies for constructing the 3-amino-2,3-dihydrobenzofuran core.

MethodologyKey Reagents / CatalystsYield (%)StereoselectivityMechanistic AdvantageRef
Domino Annulation Sulfonium salts, K3PO470–92%>95:5 dr (trans)Mild base prevents imine degradation; diastereodivergent.[1]
Microwave-Assisted SNAr CBS catalyst, Sharpless reagents65–85%>99% eeRapid heating overcomes steric hindrance in cyclization.[2]
[4 + 1] Cyclization Trimethylsulfoxonium iodide, NaH50–94%Moderate to HighGreen, base-mediated procedure; transition metal-free.[5]
Cu-Catalyzed Annulation Cu/BOX complex, Aryl diazoacetates31–98%88–97% eeDirect access to quaternary carbon stereocenters.[6]

Conclusion

The stereochemistry of 3-amino-2,3-dihydrobenzofurans strictly governs their biological efficacy. By leveraging diastereodivergent domino reactions[1] or microwave-assisted asymmetric pathways[2], researchers can achieve the precise spatial arrangements required for target binding. Validating these protocols through in-process NMR coupling constant analysis and chiral chromatography ensures that the synthesized libraries maintain the rigorous stereopurity demanded by modern drug discovery pipelines.

References

  • Title: K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides Source: RSC Advances URL: [Link]

  • Title: Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones Source: Chemistry - A European Journal URL: [Link]

  • Title: Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones Source: Molecules (MDPI) URL: [Link]

Sources

Foundational

Physical and chemical characteristics of cyanobenzofurans

As a Senior Application Scientist specializing in heterocyclic structural-activity relationships (SAR) and synthetic methodology, I have designed this technical guide to bridge the gap between fundamental chemical proper...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic structural-activity relationships (SAR) and synthetic methodology, I have designed this technical guide to bridge the gap between fundamental chemical properties and advanced pharmacological applications of cyanobenzofurans.

The cyanobenzofuran scaffold—characterized by a benzofuran core functionalized with a strongly electron-withdrawing cyano (–C≡N) group—represents a privileged structure in both materials science and drug discovery. By strategically positioning the cyano group, chemists can precisely tune the molecule's electronic density, LUMO energy levels, and hydrogen-bonding capabilities.

Structural and Physical Characteristics

Cyanobenzofurans exhibit a highly conjugated, planar π -system. The electron-withdrawing nature of the nitrile group heavily influences their physical state, melting points, and photophysical behavior. Notably, the introduction of aryl groups at the C2 position, paired with a cyano group at the C3 position, yields compounds with remarkable optical properties, including bright blue photoluminescence under UV irradiation[1].

Table 1: Physical and Photophysical Properties of Key Cyanobenzofurans

Compound NamePhysical StateMelting Point / StorageKey PropertySource
2-Aryl-3-cyanobenzofuran SolidVaries by substitutionBright blue emission (Quantum Yield up to 88.9%)1[1]
2-(4-Chlorophenyl)benzofuran-3-carbonitrile White Solid132–133 °CHigh lipophilicity, stable intermediate2[2]
2-(Naphthalen-1-yl)benzofuran-3-carbonitrile White Solid126–127 °CExtended π -conjugation2[2]
5-Cyanobenzofuran-2-ylboronic acid SolidStore at -20°CReactive cross-coupling precursor

Chemical Synthesis and Reactivity

Traditional syntheses of benzofurans often require harsh conditions or pre-functionalized starting materials. Modern methodologies favor transition-metal catalysis to construct the cyanobenzofuran core efficiently.

Copper-Catalyzed Cascade Synthesis

The synthesis of 2-aryl-3-cyanobenzofurans can be achieved via a cascade reaction utilizing o-hydroxybenzaldehydes and arylacetonitriles[1][2].

Synthesis A o-Hydroxybenzaldehydes + Arylacetonitriles B Cu(OAc)2 / NaOMe Catalytic System A->B Reagents added C Knoevenagel Condensation & Oxa-Michael Addition B->C Cascade Initiation D 2-Aryl-3-cyanobenzofuran (Quantum Yield up to 88.9%) C->D Aromatization

Fig 1: Copper-catalyzed cascade synthesis of 2-aryl-3-cyanobenzofurans.

Palladium-Catalyzed Cyanation

For precise regiocontrol, particularly when synthesizing pharmaceutical intermediates like EPAC1 activators, Palladium-catalyzed cyanation of bromobenzofurans is preferred. The use of Pd2​(dba)3​ and dppf allows for the efficient conversion of the C-Br bond to a C-CN bond[3].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered as self-validating systems. I have explicitly detailed the causality behind the reagent selection.

Protocol A: Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans[1]
  • Causality: Sodium methoxide (NaOMe) is utilized to deprotonate the active methylene of the arylacetonitrile, facilitating the initial Knoevenagel condensation. Copper acetate ( Cu(OAc)2​ ) acts as the oxidative catalyst driving the subsequent oxa-Michael addition and final aromatization.

  • Step 1: In a dry reaction vessel, combine o-hydroxybenzaldehyde (1.0 equiv) and arylacetonitrile (1.2 equiv).

  • Step 2: Add Cu(OAc)2​ (10-20 mol%) and NaOMe (2.0 equiv). Excess base ensures complete deprotonation, preventing stalled intermediates.

  • Step 3: Stir the mixture in DMF under an inert atmosphere at 80-100 °C until completion.

  • Step 4 (Self-Validation): Irradiate the crude mixture under a standard UV lamp (365 nm). The target molecule's formation is immediately validated by a bright blue photoluminescent emission.

  • Step 5: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.

Protocol B: Palladium-Catalyzed Cyanation with Safety Controls[4]
  • Causality: Direct cyanation can suffer from poor regioselectivity. Using a Pd-catalyzed cross-coupling ensures absolute regiocontrol. The ligand dppf provides the large steric "bite angle" necessary to force the reductive elimination of the nitrile, which is typically the bottleneck in cyanation reactions.

  • Step 1: Charge a flame-dried Schlenk flask with bromobenzofuran (1.0 equiv), Zn(CN)2​ (1.2 equiv), Pd2​(dba)3​ (7 mol%), and dppf (14 mol%).

  • Step 2 (Critical Safety Control): Equip the Schlenk line with a copper sulfate ( CuSO4​ ) bubbler. Why? Zn(CN)2​ can release highly toxic HCN gas; the CuSO4​ bubbler traps any evolved HCN by forming insoluble copper cyanides, ensuring operator safety.

  • Step 3: Add anhydrous DMF and heat to 120 °C for 4 hours under a constant N2​ stream.

  • Step 4 (Self-Validation): Monitor via LC-MS. The reaction is self-validating when the mass shifts by exactly -53 Da (loss of Br [79 Da] + addition of CN [26 Da]), indicating successful coupling without protodehalogenation.

Pharmacological Applications and Drug Development

The cyanobenzofuran moiety is highly valued in drug development. The cyano group acts as a potent hydrogen-bond acceptor, allowing these molecules to anchor deeply within the ATP-binding pockets of kinases and nucleotide-binding domains of exchange proteins.

Table 2: Pharmacological Activity of Cyanobenzofuran Derivatives

Compound / TargetBiological TargetActivity / IC50Therapeutic AreaSource
Compound 11 EGFR Tyrosine KinaseIC50 = 0.81 µMOncology (Anticancer)4[4]
Compound 2 HePG2 Cell LineIC50 = 16.08 µMOncology (Anticancer)4[4]
SY009 EPAC1 (Exchange Protein)Selective AgonistCardiovascular / Diabetes3[3]
NU-126 MKP-1 / VHR PhosphataseSelective InhibitorCellular Signaling5[5]
Oncology: EGFR Kinase Inhibition

Cyanobenzofuran hybrids have shown extraordinary promise as Epidermal Growth Factor Receptor (EGFR) inhibitors. Compounds such as derivative 11 display significant EGFR TK inhibitory activity (IC50 = 0.81 µM), outperforming reference drugs like gefitinib (IC50 = 0.90 µM) in specific assays. Mechanistically, they induce cell cycle arrest at the G2/M phase and trigger apoptosis by upregulating caspase-3 levels by over 7-fold[4].

Pathway CBF Cyanobenzofuran Derivatives (e.g., Cmpd 11) EGFR EGFR Tyrosine Kinase (Active) CBF->EGFR Competitive Inhibition (IC50 ~0.81 µM) Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Pathway Blocked Arrest Cell Cycle Arrest (G2/M Phase) Downstream->Arrest Induces Apoptosis Apoptosis (Caspase-3 Activation) Downstream->Apoptosis Triggers

Fig 2: EGFR inhibition pathway by cyanobenzofurans leading to apoptosis.

Cardiovascular and Metabolic Diseases: EPAC1 Activation

Beyond oncology, benzofuran oxoacetic acid-derived ligands (e.g., SY009) act as selective agonists for Cellular EPAC1 (Exchange Protein Directly Activated by cAMP 1). Unlike traditional cyclic-nucleotide molecules, these small non-cyclic-nucleotide molecules activate Rap1 GTPase in cells, exerting anti-inflammatory actions through the inhibition of interleukin-6 (IL-6)-promoted gene expression[3].

References

  • Title: Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans with Bright Blue Photoluminescence Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Identification of A Novel Class of Benzofuran Oxoacetic Acid-Derived Ligands that Selectively Activate Cellular EPAC1 Source: Cells (MDPI) URL: [Link]

  • Title: Novel benzofuran inhibitors of human mitogen-activated protein kinase phosphatase-1 Source: Bioorganic & Medicinal Chemistry (NIH/PubMed) URL: [Link]

  • Title: Copper-Catalyzed Cascade Synthesis of 2-Aryl-3-cyanobenzofuran and Dibenzo[b,f]oxepine-10-carbonitrile Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Preliminary Biological Screening of Dihydrobenzofuran Compounds: A Methodological Guide

Executive Summary Dihydrobenzofurans (DHBFs) represent a privileged class of heterocyclic pharmacophores found abundantly in natural products—such as lignans and endophytic fungal metabolites—as well as in rationally des...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydrobenzofurans (DHBFs) represent a privileged class of heterocyclic pharmacophores found abundantly in natural products—such as lignans and endophytic fungal metabolites—as well as in rationally designed synthetic libraries. The unique bicyclic core of DHBFs allows for extensive functionalization, yielding derivatives with profound anticancer, antioxidant, and antimicrobial properties[1].

For drug development professionals and application scientists, the preliminary biological screening of these compounds is not merely a matter of running standard assays; it requires a nuanced understanding of the molecule's physicochemical properties. Because DHBFs are highly lipophilic and often highly conjugated, standard screening protocols must be adapted to prevent false readouts caused by aqueous precipitation or intrinsic compound absorbance. This whitepaper outlines the authoritative, self-validating workflows required to accurately profile the biological activity of DHBF derivatives.

Cytotoxicity and Antimitotic Profiling

Synthetic DHBF lignans (specifically 2-phenyl-dihydrobenzofuran derivatives) have emerged as potent antimitotic agents. They exhibit exceptional cytotoxicity against leukemia and breast cancer cell lines by interacting with the colchicine binding site of tubulin[2]. Notably, this interaction is highly stereospecific; the 2R,3R-enantiomers demonstrate significantly higher tubulin binding affinity than their racemic counterparts[3].

Protocol: High-Throughput Cell Viability (MTT Assay)

This protocol is designed as a self-validating system to account for the lipophilic nature of DHBFs, which can interfere with standard colorimetric readouts.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., MDA-MB-435 or A549) at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with DHBF derivatives (ranging from 0.01 to 100 µM) for 72h.

    • Internal Controls: Include Doxorubicin as a positive control, 0.1% DMSO as a vehicle (negative) control, and cell-free media as a blank.

  • Reagent Addition: Introduce 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

    • Causality: This specific concentration ensures MTT is in stoichiometric excess relative to the maximal cell density, preventing substrate depletion from artificially capping the viability signal.

  • Solubilization: Carefully aspirate the media and add 150 µL of 100% DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

    • Causality: DMSO is strictly chosen over aqueous SDS/HCl buffers. DHBFs are highly lipophilic; aqueous detergents often fail to keep unreacted DHBFs in solution, leading to micro-precipitates that scatter light and falsely elevate the OD₅₇₀ reading.

Antioxidant Capacity Evaluation

The presence of phenolic hydroxyl groups on the DHBF core (e.g., in compounds like saccobenzofurin A) allows these molecules to act as potent radical scavengers[1]. Furthermore, synthetic pyrazoline-functionalized DHBFs have demonstrated exceptional antioxidant capacities[4].

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of the DHBF compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol.

  • Reaction Assembly: In a 96-well plate, mix 100 µL of the DPPH solution with 100 µL of the DHBF test compound at various serial dilutions.

    • Internal Controls: Use Ascorbic acid or Trolox as a positive control.

  • Background Subtraction (Critical Step): Prepare a parallel "blank" plate containing 100 µL of the DHBF compound and 100 µL of ethanol without DPPH.

    • Causality: Highly conjugated DHBF derivatives often exhibit intrinsic absorbance near 517 nm. Failing to subtract this compound-specific background will systematically underestimate the compound's radical scavenging capacity, leading to false negatives.

  • Incubation & Measurement: Incubate the plates in total darkness for 30 minutes at room temperature, then measure absorbance at 517 nm.

    • Causality: DPPH is highly photosensitive. Ambient laboratory light induces photochemical degradation of the radical, which would artificially inflate the perceived antioxidant efficacy of the test compound.

Antimicrobial Susceptibility Testing

Natural DHBFs isolated from marine environments (e.g., Awajanoran from Acremonium sp.) and foliar endophytic fungi (e.g., from Pinus strobus) display broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative pathogens[5],[6].

Protocol: Resazurin-Assisted Broth Microdilution (MIC)

Standard optical density (OD₆₀₀) measurements are often incompatible with DHBFs due to their poor aqueous solubility.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a microbial suspension in Mueller-Hinton broth (MHB) adjusted to 5×105 CFU/mL.

  • Serial Dilution: Perform two-fold serial dilutions of the DHBF stock (dissolved in DMSO) in a 96-well plate. Ensure the final DMSO concentration remains <5% to prevent solvent-induced microbial toxicity.

  • Incubation: Inoculate the wells and incubate at 37°C for 24h. Include a sterility control (media only) and a growth control (media + inoculum + 5% DMSO).

  • Metabolic Indicator Addition: Following incubation, add 10 µL of a 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

    • Causality: Because lipophilic DHBFs frequently precipitate in aqueous MHB, visual or spectrophotometric assessment of turbidity is highly prone to false positives (the precipitate mimics bacterial overgrowth). Resazurin bypasses this optical interference by relying on the enzymatic reduction of blue resazurin to pink resorufin exclusively by viable, metabolically active cells.

Quantitative Data Summary

The following table synthesizes key quantitative metrics from recent literature, establishing benchmark values for DHBF biological screening.

Compound / DerivativeSource / OriginPrimary Biological Target / AssayKey Quantitative MetricReference
Compound 2b (Caffeic acid methyl ester dimer)Synthetic Biomimetic SequenceBreast Cancer (MDA-MB-435, MDA-N)GI₅₀ < 10 nM[3]
Pyrazoline-DHBF Analog 3a Synthetic Chalcone CyclizationAntioxidant Capacity (DPPH)IC₅₀ = 0.132 µg/mL[4]
Awajanoran Acremonium sp. AWA16-1 (Marine)Lung Adenocarcinoma (A549)IC₅₀ = 17 µg/mL[6]
Bauhinoxepin A Bauhinia saccocalyx RootsAnti-inflammatory (NO / IL-6 inhibition)IC₅₀ = 30.28 µM[1]
DHBF Metabolites (1-4) Pinus strobus Fungal EndophytesAntimicrobial (Microbotryum violaceum)Broad-spectrum inhibition[5]

Mechanistic & Workflow Visualizations

The following diagrams map the logical progression of DHBF screening and the specific mechanism of action for antimitotic DHBF lignans.

Workflow cluster_assays Preliminary Biological Screening Modalities Library Dihydrobenzofuran (DHBF) Compound Library Cyto Cytotoxicity & Antimitotic (MTT / Tubulin Binding) Library->Cyto AntiOx Antioxidant Capacity (DPPH / ABTS) Library->AntiOx AntiMicro Antimicrobial Susceptibility (Broth Microdilution) Library->AntiMicro Validation Hit Validation & Mechanistic Profiling Cyto->Validation AntiOx->Validation AntiMicro->Validation Lead Lead Optimization Validation->Lead

General workflow for the preliminary biological screening of dihydrobenzofuran derivatives.

Pathway DHBF DHBF Lignan (2R,3R-enantiomer) Target Colchicine Binding Site (β-Tubulin) DHBF->Target Competitive Binding Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Destabilizes Microtubules Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome

Mechanistic pathway of tubulin polymerization inhibition by dihydrobenzofuran lignans.

References

  • [2] Title: Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization Source: PubMed / NIH URL:

  • [3] Title: Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization Source: ACS Publications URL:

  • [5] Title: Antimicrobial dihydrobenzofurans and xanthenes from a foliar endophyte of Pinus strobus Source: PubMed / NIH URL:

  • [1] Title: New oxepin and dihydrobenzofuran derivatives from Bauhinia saccocalyx roots and their anti-inflammatory, cytotoxic, and antioxidant activities Source: PubMed / NIH URL:

  • [4] Title: Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies Source: Taylor & Francis URL:

  • [6] Title: New dihydrobenzofuran derivative, awajanoran, from marine-derived Acremonium sp. AWA16-1 Source: PubMed / NIH URL:

Sources

Foundational

Engineering the Benzofuran Scaffold: A Technical Guide to Therapeutic Potential and Synthetic Methodologies

Executive Summary The benzofuran nucleus—a bicyclic heterocyclic system comprising fused benzene and furan rings—stands as a highly privileged scaffold in modern medicinal chemistry. Its rigid, planar, and lipophilic arc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran nucleus—a bicyclic heterocyclic system comprising fused benzene and furan rings—stands as a highly privileged scaffold in modern medicinal chemistry. Its rigid, planar, and lipophilic architecture allows for high-affinity interactions with diverse biological targets. This whitepaper provides an in-depth technical analysis of substituted benzofurans, focusing on their mechanisms of action in oncology, quantitative efficacy data, and the self-validating synthetic and biological protocols required for their development.

The Pharmacological Landscape: Mechanisms of Action

The therapeutic versatility of the benzofuran core is evidenced by its presence in numerous U.S. FDA-approved pharmaceuticals, establishing a robust foundation of safety and pharmacokinetic viability 1. In recent years, the functionalization of this scaffold has yielded highly potent anticancer agents, primarily through the disruption of cytoskeletal dynamics 2.

Tubulin Polymerization Inhibition

A primary mechanism by which substituted benzofurans exert their antiproliferative effects is via the inhibition of tubulin polymerization. Specific derivatives bind competitively to the colchicine-binding site on the β -tubulin subunit 3. This binding event prevents the structural conformation required for microtubule assembly, leading to the catastrophic collapse of the mitotic spindle. Consequently, cancer cells are unable to segregate their chromosomes, triggering a prolonged cell cycle arrest at the G2/M phase and ultimately initiating caspase-dependent mitochondrial apoptosis 4.

MoA Drug Benzofuran Derivative Target Colchicine Binding Site on Tubulin Drug->Target Binds Inhibition Inhibition of Tubulin Polymerization Target->Inhibition Disrupts dynamics Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Mitotic Spindle Disruption Apoptosis Mitochondrial Apoptosis Pathway Arrest->Apoptosis Prolonged arrest Death Cancer Cell Death Apoptosis->Death Caspase Activation

Mechanism of Action: Tubulin Polymerization Inhibition.

Quantitative Efficacy Data

The structural tuning of the benzofuran core (e.g., methoxy or halogen substitutions) drastically influences its pharmacological potency. The table below summarizes the in vitro antiproliferative activity of recently developed benzofuran derivatives across various human cancer cell lines.

Compound DesignationStructural ModificationTarget Cell LineIC₅₀ (µM)Primary Mechanism of Action
50g Benzofuran-2-carboxamideA549 (Lung)0.57Tubulin Polymerization Inhibition
50g Benzofuran-2-carboxamideHeLa (Cervical)0.73Tubulin Polymerization Inhibition
14c 3-oxadiazolylbenzofuranHCT116 (Colon)3.27GSK3β / NF-κB Suppression
13b Benzofuran derivativeHeLa (Cervical)1.00*Mitotic Spindle Disruption

*Note: Compound 13b demonstrated high synergistic efficacy (Combination Index > 1.15) when co-administered with low-dose Paclitaxel (1 nM) 5.

Synthetic Methodologies: Constructing the Scaffold

The synthesis of highly functionalized benzofurans requires precise control over regioselectivity. The most robust approach is the Palladium/Copper-catalyzed tandem Sonogashira cross-coupling followed by an intramolecular 5-endo-dig cyclization 6. This one-pot methodology minimizes intermediate isolation and maximizes atom economy.

SyntheticWorkflow Start o-Iodophenol + Terminal Alkyne Coupling Sonogashira Cross-Coupling Start->Coupling Base (TEA) Catalyst Pd(PPh3)2Cl2 & CuI Catalyst->Coupling Transmetalation Intermediate o-Alkynylphenol Intermediate Coupling->Intermediate -HX Cyclization 5-endo-dig Cyclization Intermediate->Cyclization Heat (90°C) Product 2-Substituted Benzofuran Cyclization->Product Ring Closure

Palladium-Catalyzed Benzofuran Synthesis Workflow.

Experimental Protocols

Protocol A: One-Pot Synthesis of 2-Substituted Benzofurans

This protocol outlines the tandem Sonogashira coupling and cyclization to yield 2-substituted benzofurans 6.

  • Preparation: In an oven-dried Schlenk flask, dissolve o-iodophenol (1.0 mmol) and the desired terminal alkyne (1.2 mmol) in anhydrous triethylamine (5 mL).

    • Causality Note: Triethylamine serves a dual purpose: it acts as the solvent to maintain a homogenous catalytic environment and as a proton scavenger to neutralize the hydroiodic acid (HI) generated during the reaction, preventing the degradation of the acid-sensitive benzofuran product.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) to the solution.

    • Causality Note: CuI is essential to form the highly reactive copper acetylide intermediate, which facilitates transmetalation to the palladium center.

  • Degassing: Purge the mixture with ultra-pure Nitrogen or Argon for 15 minutes.

    • Causality Note: An inert atmosphere is critical to prevent the oxidative homocoupling of the terminal alkynes (Glaser coupling), which would consume the starting material and reduce the yield.

  • Reaction: Heat the mixture to 90 °C under continuous stirring for 12–15 hours. The elevated temperature provides the thermodynamic driving force required for the in situ intramolecular 5-endo-dig cyclization of the o-alkynylphenol intermediate.

  • Workup & Purification: Cool the mixture to room temperature, filter through a Celite pad to remove the triethylamine hydrochloride salts, and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/Ethyl Acetate).

Protocol B: In Vitro Tubulin Polymerization Assay

To validate the mechanism of action, a cell-free tubulin polymerization assay is employed 3.

  • Buffer Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, and 0.5 mM EGTA.

    • Causality Note: PIPES buffer is utilized because its pKa perfectly buffers the physiological pH required for tubulin stability without chelating the essential Mg²⁺ ions needed for polymerization.

  • Protein Assembly: Reconstitute purified porcine brain tubulin to a final concentration of 3 mg/mL in the reaction buffer. Supplement with 1 mM GTP.

    • Causality Note: GTP provides the necessary energy for the nucleation and elongation phases of microtubule assembly.

  • Drug Incubation: Aliquot the tubulin solution into a 96-well plate. Add the benzofuran derivative at varying concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and a positive control (Colchicine).

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37 °C. Measure the absorbance at 340 nm every minute for 60 minutes.

    • Causality Note: The reaction is monitored at 340 nm because the increasing mass of polymerized microtubules scatters light. A reduction in the Vmax of the absorbance curve directly quantifies the inhibition of polymerization.

Protocol C: Cell Cycle Analysis via Flow Cytometry

To confirm G2/M phase arrest in living cells 5.

  • Treatment: Seed cancer cells (e.g., HeLa or A549) in 6-well plates and treat with the benzofuran derivative at its calculated IC₅₀ for 24 hours.

  • Harvesting & Fixation: Trypsinize the cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20 °C.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes at room temperature.

    • Causality Note: RNase A is added to degrade cellular RNA, ensuring that the PI fluorescence is strictly proportional to the DNA content. PI intercalates into the DNA, allowing flow cytometry to distinguish between the G1 (2n), S (between 2n and 4n), and G2/M (4n) phases based on fluorescence intensity.

Conclusion

Substituted benzofurans represent a highly tunable and potent class of therapeutic agents. By leveraging transition-metal-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of benzofuran derivatives. Rigorous biological evaluation, particularly focusing on tubulin dynamics and cell cycle regulation, continues to validate this scaffold as a cornerstone in the development of next-generation oncology therapeutics.

References

  • The Discovery and Therapeutic Potential of Benzofuran Deriv
  • Anticancer therapeutic potential of benzofuran scaffolds, RSC Publishing,
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Application Notes and Protocols: Synthesis of Benzofuran Deriv
  • The Co-Administration of Paclitaxel with Novel Pyridine and Benzofuran Derivatives that Inhibit Tubulin Polymerisation: A Promising Anticancer Str
  • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles, NSF,

Sources

Exploratory

Advanced Methodologies in the Synthesis of 3-Amino-2,3-dihydrobenzofurans: A Mechanistic and Protocol-Driven Review

Executive Summary & Pharmacological Rationale The 2,3-dihydrobenzofuran core is a privileged heterocyclic scaffold ubiquitous in bioactive natural products and synthetic pharmaceuticals. Within this chemical space, the 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 2,3-dihydrobenzofuran core is a privileged heterocyclic scaffold ubiquitous in bioactive natural products and synthetic pharmaceuticals. Within this chemical space, the 3-amino-2,3-dihydrobenzofuran derivative has emerged as a critical pharmacophore. The strategic placement of the amino group at the C3 position introduces a vector for hydrogen bonding and stereochemical projection that is highly sought after in structure-based drug design.

A prime example of its pharmacological utility is found in the development of Factor XIa (FXIa) inhibitors for anticoagulation therapy. Traditional inhibitors utilized a P1 benzylamine moiety, which carried a high risk of semicarbazide-sensitive amine oxidase (SSAO)-mediated metabolism and subsequent toxicity. By replacing the benzylamine with a rigid bicyclic 3-aminodihydrobenzofuran, medicinal chemists successfully occupied the large S1 subsite of FXIa, maintaining subnanomolar potency while entirely circumventing SSAO-mediated metabolic liabilities .

This guide synthesizes the most robust, contemporary methodologies for constructing the 3-amino-2,3-dihydrobenzofuran architecture, focusing on mechanistic causality, stereocontrol, and protocol validation.

Key Methodologies & Mechanistic Causality

Historically, synthesizing 3-substituted 2,3-dihydrobenzofurans relied on harsh radical cyclizations or low-yielding Lewis acid-promoted reactions. Modern synthetic organic chemistry has pivoted toward cascade reactions, asymmetric organocatalysis, and photoredox systems to achieve high enantiomeric and diastereomeric excesses (ee/de).

Microwave-Assisted Asymmetric Synthesis via Chalcone Epoxides

Developed to rapidly generate stereochemically diverse libraries, this methodology leverages microwave (MW) irradiation to overcome the activation energy barriers of multi-step cascades. The process begins with an acid-catalyzed aldol condensation to form a chalcone, followed by a Corey-Bakshi-Shibata (CBS) reduction and Sharpless asymmetric epoxidation.

Mechanistic Causality: The critical transformation is the final one-pot sequence. Microwave irradiation provides rapid, uniform heating that accelerates the regioselective, acid-catalyzed epoxide opening by an amine nucleophile. This immediately sets up an intramolecular nucleophilic aromatic substitution (SNAr), driving the ring closure forward before competing intermolecular side reactions can occur .

MW_Synthesis A Chalcone Intermediates B CBS Reduction (Stereocontrol) A->B Catalyst C Sharpless Epoxidation (Epoxyalcohols) B->C Chiral Ligand D MW-Assisted Epoxide Opening (Amine Addition) C->D Acid, MW (150°C) E Intramolecular SNAr (Ring Closure) D->E One-Pot Cascade F 3-Amino-2,3-dihydrobenzofurans E->F High ee%

Workflow of microwave-assisted asymmetric synthesis of 3-amino-2,3-dihydrobenzofurans.

Diastereoselective Domino Annulation via Sulfur Ylides

To achieve strict trans-diastereoselectivity, a base-promoted domino reaction utilizing salicyl N-tert-butanesulfinyl imines and sulfur ylides is highly effective.

Mechanistic Causality: The addition of K₃PO₄ serves a dual purpose: it acts as a mild base to deprotonate the sulfonium salt, generating the active sulfur ylide, while avoiding the degradation of the sensitive imine substrate. The reaction is diastereodivergent—the inherent chirality of the tert-butanesulfinyl group strictly dictates the facial attack of the ylide, ensuring the formation of the trans-2,3-dihydrobenzofuran skeleton. Subsequent treatment with HCl cleaves the sulfinyl group, yielding the free 3-amino hydrochloride salt .

Visible-Light-Driven Iron-Catalyzed Decarboxylative Cyclization

Pushing toward greener chemistry, recent advancements utilize earth-abundant iron catalysts under visible light to construct the scaffold from 2-carboxymethoxybenzaldehydes and aryl amines.

Mechanistic Causality: The Fe(III) catalyst coordinates with the carboxylic acid moiety. Upon irradiation with visible light, a Ligand-to-Metal Charge Transfer (LMCT) occurs. This induces homolytic cleavage, releasing CO₂ and generating a highly reactive alkyl radical. This radical rapidly undergoes intramolecular cyclization with the in situ generated imine (from the aldehyde and aryl amine), forming the 3-amino-2,3-dihydrobenzofuran core in a single pot .

Photoredox_Mechanism Substrate 2-Carboxymethoxybenzaldehyde + Aryl Amine Fe_Cat Fe(III) Photocatalyst Substrate->Fe_Cat Coordination LMCT Visible Light (hv) LMCT Process Fe_Cat->LMCT Excitation Radical Alkyl Radical Generation (-CO2) LMCT->Radical Decarboxylation Cyclize Radical Cyclization Radical->Cyclize Intramolecular Attack Cyclize->Fe_Cat Fe(II) to Fe(III) Regeneration Product 3-Amino-2,3-dihydrobenzofuran Cyclize->Product Oxidation & Deprotonation

Photoredox mechanism for iron-catalyzed decarboxylative cyclization.

Quantitative Comparative Analysis

The selection of a synthetic route depends heavily on the target molecule's required stereochemistry and the scalability of the precursors. The table below summarizes the quantitative metrics of the primary methodologies discussed.

Synthetic MethodologyPrimary PrecursorsCatalyst / PromoterKey IntermediateTypical Yield (%)Stereoselectivity
Microwave Cascade Chalcones + AminesAcid Catalyst (MW)Epoxyalcohol65–85%High ee (>95%)
Domino Annulation Salicyl Imines + Sulfur YlidesK₃PO₄ (Base)Sulfur Ylide75–90%High de (trans)
Photoredox Cyclization 2-CarboxymethoxybenzaldehydesFe(III) PhotocatalystAlkyl Radical80–95%Moderate
DMAP-Mediated Tandem ortho-Hydroxy α-AminosulfonesDMAPOxonium Ylide85–95%Moderate

Data synthesized from peer-reviewed literature , , , and .

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of the trans-3-amino-2,3-dihydrobenzofuran hydrochloride salt via the domino annulation method. This protocol is designed as a self-validating system , incorporating specific checkpoints to verify successful transformations.

Step-by-Step Protocol: Diastereoselective Synthesis & Deprotection

Objective: Synthesis of trans-3-amino-2,3-dihydrobenzofuran-2-yl(phenyl)methanone hydrochloride.

Phase 1: Domino Annulation

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add salicyl N-tert-butylsulfinyl imine (0.20 mmol) and the sulfur ylide precursor (0.50 mmol). Rationale: A 2.5x excess of the ylide precursor ensures complete conversion of the sterically hindered imine.

  • Activation: Introduce anhydrous K₃PO₄ (0.50 mmol) as the base.

  • Solvent Addition: Add anhydrous CH₃CN (2.0 mL) under a strict argon atmosphere. Rationale: Argon prevents the oxidative degradation of the sulfur ylide intermediate.

  • Reaction Execution: Stir the mixture at room temperature (25°C) for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The reaction is complete when the imine spot (typically Rf ≈ 0.6) disappears and a new, highly UV-active spot appears at Rf ≈ 0.3.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the base. Extract with EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude intermediate (trans-3-(2-methylpropane-2-sulfinamide)-2,3-dihydrobenzofuran) via flash column chromatography.

Phase 2: Deprotection to Free Amine 8. Acidic Cleavage: Dissolve the purified intermediate (approx. 68.7 mg, 0.20 mmol) in anhydrous dioxane (10 mL). 9. Hydrolysis: Dropwise, add freshly prepared saturated dioxane/HCl (15 mL, ~20 equiv. HCl). Stir at room temperature for 1 hour. Rationale: The highly acidic environment selectively cleaves the sulfinamide bond without opening the delicate dihydrobenzofuran ring. 10. Isolation: Concentrate the reaction mixture in vacuo. The product will precipitate as a white solid (hydrochloride salt). Wash with cold diethyl ether to remove cleaved sulfinyl byproducts. 11. Self-Validation (NMR): Confirm the trans-diastereoselectivity via ¹H NMR (400 MHz, CDCl₃). The critical validation markers are the C2 proton appearing as a doublet at ~5.8 ppm and the C3 proton as a doublet of doublets at ~5.4 ppm. A coupling constant (J) of ~5.0 Hz strictly validates the anti-relative (trans) configuration.

References

  • Helgren, T. R., Xu, L. L., Sotelo, D., Mehta, Y. R., Korkmaz, M. A., Pavlinov, I., & Aldrich, L. N. (2018). "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry - A European Journal, 24(18), 4509-4514. URL:[Link]

  • Zhao, R., et al. (2019). "K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides." RSC Advances, 9, 11882-11886. URL:[Link]

  • Sheng, W., Jiang, Z., Liu, Q., & Chen, J. (2025). "Visible Light-Driven Iron-Catalyzed Decarboxylative Cyclization Reaction for Synthesis of 3-Amino-2,3-Dihydrobenzofuran Derivatives from 2-Carboxymethoxybenzaldehydes and Aryl Amines." Advanced Synthesis & Catalysis. URL:[Link]

  • Yang, W., Corte, J. R., & Luettgen, J. M. (2021). "Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach." Journal of Medicinal Chemistry, 64(7), 3863-3878. URL:[Link]

  • Zhang, R.-R., et al. (2024). "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones." Molecules, 29(15), 3683. URL:[Link]

Foundational

Technical Whitepaper: Safety, Handling, and Application of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile in Epigenetic Drug Discovery

Executive Summary & Strategic Context In the rapidly evolving landscape of targeted oncology, epigenetic modulators have emerged as a cornerstone of precision medicine. Among these, Protein Arginine Methyltransferase 5 (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the rapidly evolving landscape of targeted oncology, epigenetic modulators have emerged as a cornerstone of precision medicine. Among these, Protein Arginine Methyltransferase 5 (PRMT5) inhibitors represent a breakthrough class of therapeutics, particularly for cancers harboring Methylthioadenosine Phosphorylase (MTAP) deletions[1].

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile (and its hydrochloride salt) is a highly specialized, chiral building block utilized in the synthesis of next-generation PRMT5 inhibitors[1][2]. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. This whitepaper details the physicochemical causality, stringent handling protocols, and self-validating experimental workflows required to maintain the structural and enantiomeric integrity of this critical intermediate.

Physicochemical Profiling & Structural Causality

The selection of the (R)-3-amino-2,3-dihydrobenzofuran scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements in the target enzyme's binding pocket.

The Causality of the Dihydrobenzofuran Core

In the context of epigenetic targets (such as PRMT5 and EED), the 2,3-dihydrobenzofuran moiety is uniquely capable of spatially filling deep, hydrophobic binding pockets[3]. This "hand-in-glove" binding excludes bulk water molecules and maximizes van der Waals interactions, which is critical for achieving nanomolar potency[3].

Furthermore, the (R)-configuration at the C3 position is absolute. The stereocenter dictates the trajectory of the subsequent functional group (e.g., a urea or amide linkage) that must interact with the PRMT5-MTA (Methylthioadenosine) complex[1]. Inversion or racemization to the (S)-enantiomer often results in a catastrophic drop in on-target potency (frequently >100-fold difference)[3].

Quantitative Data Summary
PropertyValue / Specification
Chemical Name (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile
CAS Number (Free Base) 1259589-70-2[4][5]
CAS Number (HCl Salt) 2703746-18-1[6][7]
Molecular Formula C9H8N2O (Free Base) / C9H9ClN2O (HCl Salt)[7][8]
Molecular Weight 160.17 g/mol (Free Base) / 196.63 g/mol (HCl Salt)[7][8]
Topological Polar Surface Area 59.0 Ų[8]
Physical Form Solid (Off-white to pale brown powder)

Mechanistic Grounding: The PRMT5 / MTAP Synthetic Lethality Pathway

To understand the handling precautions, one must understand the end-use. The API derived from this intermediate targets MTAP-deleted cancer cells. MTAP deletion causes an intracellular accumulation of MTA. MTA binds to PRMT5, creating a unique PRMT5-MTA complex. Inhibitors built from the (R)-3-amino-2,3-dihydrobenzofuran scaffold selectively bind this complex, sparing healthy cells (which lack MTA accumulation) and triggering synthetic lethality[1][9].

G MTAP MTAP Deletion (Cancer Cell) MTA MTA Accumulation MTAP->MTA Causes Complex PRMT5-MTA Complex MTA->Complex Binds PRMT5 PRMT5 Enzyme PRMT5->Complex Forms Apoptosis Synthetic Lethality (Apoptosis) Complex->Apoptosis Triggers Inhibitor API (from (R)-Intermediate) Inhibitor->Complex Selectively Inhibits

Fig 1. Synthetic lethality pathway of PRMT5 inhibitors in MTAP-deleted cancers.

Safety, Toxicity, and Hazard Mitigation

Handling (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile requires rigorous safety protocols due to the presence of both a primary amine and a nitrile group.

Hazard Profile
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

  • Irritation: Causes serious eye irritation and skin irritation.

  • Chemical Stability: The free base amine is susceptible to oxidation upon prolonged exposure to air and light. The nitrile group is generally stable but can undergo hydrolysis under strongly acidic or basic conditions at elevated temperatures.

Mandatory PPE & Engineering Controls
  • Containment: All weighing, transferring, and reaction setups must be performed in a Class II Type A2 biological safety cabinet or a certified chemical fume hood with a face velocity of 80-100 fpm.

  • PPE: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is mandatory. Wear tight-fitting safety goggles and a chemically resistant lab coat.

  • Storage: Store the compound (especially the free base) under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Protect from direct light to prevent oxidative degradation of the amine[7].

Experimental Protocols: Enantioselective Coupling

The following self-validating protocol details the coupling of the (R)-HCl salt to an electrophile (e.g., an isocyanate or activated carboxylic acid) to form the core of a PRMT5 inhibitor. The causality behind this specific sequence is the prevention of base-catalyzed epimerization at the C3 position.

Step-by-Step Methodology

Step 1: Freebasing and Solubilization

  • Suspend (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) under an Argon atmosphere.

  • Cool the suspension to 0°C using an ice-water bath. Causality: Low temperature minimizes the kinetic energy available for potential side reactions or premature degradation during base addition.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 10 minutes. Stir for 15 minutes until a clear solution is obtained.

Step 2: Electrophilic Coupling 4. Slowly add the desired electrophile (e.g., an activated aryl acid or isocyanate) (1.05 eq) dissolved in minimal anhydrous DCM. 5. Allow the reaction to slowly warm to room temperature (20-25°C) and stir for 2–4 hours.

Step 3: In-Process Control (IPC) - The Self-Validating Step 6. Withdraw a 10 µL aliquot, quench in 1 mL Methanol, and analyze via LC-MS to confirm >95% conversion. 7. Crucial: Analyze the aliquot via Chiral HPLC (e.g., Chiralpak AD-H column) to ensure the enantiomeric excess (ee) remains >99%. Causality: If the ee drops, the base concentration or temperature was too high, causing deprotonation at the C3 position.

Step 4: Quench and Purification 8. Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 10 mL). 9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify via flash column chromatography (Ethyl Acetate/Petroleum Ether gradient)[2].

Workflow Start Start: (R)-HCl Salt Base Freebasing (DIPEA / DCM, 0°C) Start->Base Couple Coupling Reaction (0°C to RT) Base->Couple IPC IPC: Chiral HPLC (Check ee%) Couple->IPC IPC->Couple Incomplete Workup Aqueous Workup (Phase Separation) IPC->Workup ee > 99% Purify Flash Chromatography Workup->Purify

Fig 2. Self-validating workflow for the enantioselective coupling of the (R)-intermediate.

Analytical Validation Standards

To ensure trustworthiness in drug development, the intermediate and its immediate derivatives must pass rigorous analytical gates:

  • Enantiomeric Purity (Chiral HPLC): The specification must be strictly ≥ 99.0% ee. The (S)-enantiomer acts as an inactive impurity that can complicate crystallization and biological assays.

  • Chemical Purity (UPLC-UV): ≥ 95.0% by area normalization.

  • Structural Confirmation (NMR): ¹H NMR (400 MHz, DMSO-d₆) must show the characteristic benzylic methine proton at the C3 position (typically a multiplet around 4.5–5.0 ppm depending on the salt form) and the intact nitrile carbon in ¹³C NMR (~119 ppm).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55292296, 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile" PubChem, [Link]

  • Google Patents.
  • Ovid Technologies. "An update on allosteric modulators as a promising strategy targeting histone methyltransferase" Ovid, [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile: A Sulfinamide-Mediated Asymmetric Approach

Executive Summary & Strategic Rationale The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic pharmaceuticals. Specifically, derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2,3-dihydrobenzofuran scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic pharmaceuticals. Specifically, derivatives bearing a primary amine at the C3 position are highly sought after in drug discovery for their ability to project functional groups into deep receptor pockets while maintaining a rigid, drug-like core[1]. However, the enantioselective installation of the C3 amine—particularly in electron-deficient systems like the 6-carbonitrile derivative—presents a significant synthetic challenge. Traditional resolution methods suffer from a maximum 50% yield, and transition-metal-catalyzed asymmetric hydrogenations often struggle with the steric constraints of the fused bicyclic system.

To overcome these limitations, this application note details a robust, highly diastereoselective protocol utilizing Ellman’s chiral auxiliary ((R)-tert-butanesulfinamide)[2]. By condensing the commercially available 6-cyano-2,3-dihydrobenzofuran-3-one with the chiral auxiliary, we establish a stereodirecting environment. Subsequent chelation-controlled hydride reduction effectively sets the (R)-stereocenter at C3 with >98% diastereomeric excess (d.e.). This method is self-validating, highly reproducible, and scalable for preclinical drug development workflows.

Synthetic Workflow and Mechanistic Pathway

The synthesis proceeds via a three-step sequence: Lewis acid-mediated imine condensation, diastereoselective reduction, and acidic deprotection.

Figure 1: Three-step enantioselective synthetic workflow using Ellman's auxiliary.

Mechanistic Insights: The Role of Chelation Control

The causality behind the high stereoselectivity lies in the choice of reducing agent. When Sodium Borohydride (NaBH₄) is used, the sodium cation coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen. This locks the molecule into a rigid, six-membered chair-like transition state. The bulky tert-butyl group blocks the Si-face, forcing the hydride to attack exclusively from the less sterically hindered Re-face, thereby establishing the (R)-configuration at the newly formed C3 stereocenter.

Figure 2: Mechanistic rationale for diastereoselective hydride delivery via chelation control.

Optimization of the Reduction Step

Experimental choices in asymmetric synthesis must be driven by data. The table below summarizes the optimization of the reduction step. Note that using L-Selectride results in a reversal of selectivity; its bulky, non-coordinating nature favors an open transition state rather than the chelated model, leading to the undesired (S)-diastereomer[3]. Furthermore, temperature control is critical: conducting the NaBH₄ reduction at room temperature allows background, uncoordinated reduction to compete, drastically lowering the d.e.

Table 1: Optimization of Diastereoselective Reduction Conditions

EntryReducing AgentSolventTemp (°C)Yield (%)d.e. (%)Major Config.
1NaBH₄THF258565(R,R)
2 NaBH₄ THF -48 92 >98 (R,R)
3L-SelectrideTHF-7878-45(S,R)
4DIBAL-HCH₂Cl₂-788085(R,R)

Note: Entry 2 represents the optimized conditions utilized in the protocol below.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R,E)-N-(6-cyano-2,3-dihydrobenzofuran-3-ylidene)-2-methylpropane-2-sulfinamide

Objective: Condense the ketone with the chiral auxiliary. Titanium(IV) ethoxide acts as both a Lewis acid to activate the electron-deficient ketone and a water scavenger to drive the equilibrium.

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-cyano-2,3-dihydrobenzofuran-3-one (10.0 g, 62.8 mmol, 1.0 eq) and (R)-(+)-2-methylpropane-2-sulfinamide (9.14 g, 75.4 mmol, 1.2 eq).

  • Solvent & Reagent Addition: Suspend the solids in anhydrous THF (100 mL) under an argon atmosphere. Add Titanium(IV) ethoxide (28.7 g, 125.6 mmol, 2.0 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 70 °C for 16 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup (Critical Technique): Cool the reaction to room temperature. Expert Insight: Do not add water directly to the flask, as it forms an unmanageable gel. Instead, pour the reaction mixture slowly into a vigorously stirring solution of saturated aqueous NaCl (brine, 100 mL). This forces the precipitation of titanium dioxide (TiO₂) as granular, filterable white solids.

  • Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with EtOAc (50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure sulfinyl imine.

Step 2: Diastereoselective Reduction

Objective: Set the C3 stereocenter via chelation-controlled hydride delivery.

  • Preparation: Dissolve the sulfinyl imine (12.0 g, 45.7 mmol, 1.0 eq) in anhydrous THF (120 mL) under argon.

  • Temperature Control: Submerge the flask in a dry ice/acetonitrile bath to precisely maintain -48 °C. Do not use acetone, as it reaches -78 °C, which can drastically slow the reaction rate of NaBH₄.

  • Hydride Addition: Add NaBH₄ (5.18 g, 137.1 mmol, 3.0 eq) in three equal portions over 15 minutes to prevent sudden exotherms.

  • Reaction: Stir at -48 °C for 4 hours.

  • Quenching: Slowly quench the reaction at -48 °C by adding saturated aqueous NH₄Cl (20 mL) dropwise. Allow the mixture to warm to room temperature.

  • Isolation: Extract the aqueous phase with EtOAc (3 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. The crude product typically exhibits >98% d.e. and can be used directly, or triturated with MTBE/hexanes to achieve >99% d.e.

Step 3: Acidic Deprotection to the Target Hydrochloride Salt

Objective: Cleave the sulfinyl auxiliary without hydrolyzing the sensitive 6-carbonitrile group.

  • Preparation: Dissolve the pure (R,R)-sulfinamide intermediate (10.0 g, 37.8 mmol, 1.0 eq) in anhydrous Methanol (50 mL).

  • Acid Addition: Cool the solution to 0 °C. Dropwise, add 4M HCl in dioxane (47.3 mL, 189 mmol, 5.0 eq).

  • Deprotection: Remove the ice bath and stir at room temperature for 2 hours. The cleavage of the auxiliary generates volatile byproducts.

  • Isolation: Concentrate the reaction mixture in vacuo to a thick oil. Add diethyl ether (100 mL) and stir vigorously for 30 minutes to induce crystallization.

  • Final Collection: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to afford (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride[4] as a highly pure, free-flowing white powder.

References

  • Helgren, T. R., Xu, L. L., Sotelo, D., Mehta, Y. R., Korkmaz, M. A., Pavlinov, I., & Aldrich, L. N. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Chemistry - A European Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBEUvBdSH4t72toFmmgkPrainbCtPXsuJoYUXSiVcVcA-Ww0BareLnx6QiztWGNA8Y_bvTTA8vFCUW36Eq2Lbh9UXuPIQyNmNUzMCdJjMilLrSE65rhd0tC1XqmzAlT-7Tel55]
  • Liu, Y., et al. (2019). K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKNC8JWeFqsRlrHD4faRHJCrVkJkraMBUtMZ0jpZ_PKouwIa36cvQe50nYJ2L5YkQEr_9fOKPDzhRdaRAUTKl0wwi9viUrkQiIO3Gi4Sc99eZYc2YoJGD7uzl96SjSR5sKGrutIEp4-GMjFbY=]
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55292296, 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvZZ8rdjMO-8InRd0cBLLpqkPbYE77dDFcQ4p6oDrWPTpfOPP5fTDgG6xBhFJFTi3mm3l6Oj9N3AB0nH_BQvYghozTpFb_0qiForbXraRT-rKmZ0xJ3Bb1EQVaRP_GycgN-uc9yPt5EuF0KTXMuWgCYBfy1HX9NGYs9IffCAhqVqlyOqsEAVz3JHh9AON-TYy4]

Sources

Application

Application Notes and Protocols for the Synthesis of 3-amino-2,3-dihydrobenzofuran-6-carbonitrile

Abstract This document provides a comprehensive, two-step protocol for the synthesis of 3-amino-2,3-dihydrobenzofuran-6-carbonitrile, a valuable heterocyclic scaffold for drug discovery and development. The synthesis com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-amino-2,3-dihydrobenzofuran-6-carbonitrile, a valuable heterocyclic scaffold for drug discovery and development. The synthesis commences with the preparation of the key intermediate, 6-cyano-2,3-dihydrobenzofuran-3-one, from the readily available starting material, 4-hydroxybenzonitrile. This is achieved through a Friedel-Crafts acylation followed by an intramolecular Williamson ether synthesis. The subsequent step involves a reductive amination of the ketone intermediate to yield the target primary amine. This protocol is designed for researchers and scientists in the field of medicinal chemistry and organic synthesis, providing detailed procedural steps, explanations of the underlying chemical principles, and characterization data.

Introduction

The 2,3-dihydrobenzofuran moiety is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The introduction of an amino group at the 3-position and a carbonitrile at the 6-position of this heterocyclic system can significantly influence its physicochemical properties and biological activity, making 3-amino-2,3-dihydrobenzofuran-6-carbonitrile a molecule of considerable interest for the development of novel therapeutic agents. This protocol details a reliable and reproducible synthetic route to this compound, designed to be accessible to researchers with a solid foundation in organic synthesis.

Synthetic Strategy

The synthesis of 3-amino-2,3-dihydrobenzofuran-6-carbonitrile is approached in two main stages, as illustrated in the workflow diagram below. The first stage focuses on the construction of the 2,3-dihydrobenzofuran-3-one ring system bearing the requisite 6-cyano substituent. The second stage introduces the 3-amino functionality via a reductive amination of the ketone intermediate.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Ketone Intermediate cluster_1 Stage 2: Reductive Amination 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Friedel-Crafts Acylation Friedel-Crafts Acylation 4-Hydroxybenzonitrile->Friedel-Crafts Acylation Chloroacetylated Intermediate Chloroacetylated Intermediate Friedel-Crafts Acylation->Chloroacetylated Intermediate Intramolecular Cyclization Intramolecular Cyclization Chloroacetylated Intermediate->Intramolecular Cyclization 6-Cyano-2,3-dihydrobenzofuran-3-one 6-Cyano-2,3-dihydrobenzofuran-3-one Intramolecular Cyclization->6-Cyano-2,3-dihydrobenzofuran-3-one Ketone_Intermediate_Alias 6-Cyano-2,3-dihydrobenzofuran-3-one Reductive Amination Reductive Amination Ketone_Intermediate_Alias->Reductive Amination Final_Product 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Reductive Amination->Final_Product

Caption: Overall synthetic workflow for 3-amino-2,3-dihydrobenzofuran-6-carbonitrile.

Stage 1: Synthesis of 6-Cyano-2,3-dihydrobenzofuran-3-one

This stage involves a Friedel-Crafts acylation of 4-hydroxybenzonitrile with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the dihydrobenzofuranone ring.

Protocol 1.1: Friedel-Crafts Acylation of 4-Hydroxybenzonitrile

The Friedel-Crafts acylation introduces the chloroacetyl group ortho to the hydroxyl group of 4-hydroxybenzonitrile. The use of a Lewis acid catalyst such as aluminum chloride is crucial for this electrophilic aromatic substitution reaction.[1]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
4-HydroxybenzonitrileC₇H₅NO119.1210.0 g1.0
Chloroacetyl chlorideC₂H₂Cl₂O112.9410.4 g (7.5 mL)1.1
Anhydrous Aluminum Chloride (AlCl₃)AlCl₃133.3424.7 g2.2
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
1 M Hydrochloric Acid (HCl)HCl36.46150 mL-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (24.7 g, 2.2 eq.).

  • Add dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate beaker, dissolve 4-hydroxybenzonitrile (10.0 g, 1.0 eq.) in dichloromethane (50 mL).

  • Slowly add the 4-hydroxybenzonitrile solution to the stirred aluminum chloride suspension, maintaining the temperature below 5 °C.

  • Once the addition is complete, add chloroacetyl chloride (10.4 g, 1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (150 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-1-(3-cyano-4-hydroxyphenyl)ethanone.

Protocol 1.2: Intramolecular Cyclization to 6-Cyano-2,3-dihydrobenzofuran-3-one

The crude chloroacetylated intermediate undergoes an intramolecular Williamson ether synthesis, where the phenoxide, formed in situ with a base, displaces the chloride to form the five-membered dihydrofuranone ring.[2]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
Crude 2-chloro-1-(3-cyano-4-hydroxyphenyl)ethanoneC₉H₆ClNO₂195.60From previous step1.0
Potassium Carbonate (K₂CO₃)K₂CO₃138.2117.4 g1.5
AcetoneC₃H₆O58.08250 mL-
Ethyl AcetateC₄H₈O₂88.11For extraction-
HexaneC₆H₁₄86.18For recrystallization-

Procedure:

  • To a 500 mL round-bottom flask, add the crude 2-chloro-1-(3-cyano-4-hydroxyphenyl)ethanone from the previous step.

  • Add acetone (250 mL) and potassium carbonate (17.4 g, 1.5 eq.).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 6-cyano-2,3-dihydrobenzofuran-3-one as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Stage 2: Reductive Amination of 6-Cyano-2,3-dihydrobenzofuran-3-one

The final step is the conversion of the ketone to the primary amine via reductive amination. This one-pot reaction involves the in-situ formation of an imine with ammonia, which is then reduced by a suitable reducing agent. Sodium cyanoborohydride is a commonly used reagent for this transformation as it is selective for the iminium ion over the ketone.[3][4]

Protocol 2.1: Synthesis of 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
6-Cyano-2,3-dihydrobenzofuran-3-oneC₉H₅NO₂159.145.0 g1.0
Ammonium Acetate (NH₄OAc)C₂H₇NO₂77.0824.2 g10.0
Sodium Cyanoborohydride (NaBH₃CN)CH₃BNNa62.842.4 g1.2
Methanol (MeOH)CH₃OH32.04150 mL-
Dichloromethane (DCM)CH₂Cl₂84.93For workup-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01For workup-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04For drying-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 6-cyano-2,3-dihydrobenzofuran-3-one (5.0 g, 1.0 eq.) in methanol (150 mL).

  • Add ammonium acetate (24.2 g, 10.0 eq.) to the solution and stir until it dissolves.

  • In a separate small beaker, carefully dissolve sodium cyanoborohydride (2.4 g, 1.2 eq.) in a minimal amount of methanol and add it dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • To the residue, add water and basify with saturated sodium bicarbonate solution to a pH of 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 3-amino-2,3-dihydrobenzofuran-6-carbonitrile.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expected Results and Characterization

The successful synthesis will yield 3-amino-2,3-dihydrobenzofuran-6-carbonitrile as a solid. The expected analytical data are as follows:

  • Molecular Formula: C₉H₈N₂O

  • Molecular Weight: 160.17 g/mol [5]

  • ¹H NMR: Resonances corresponding to the aromatic protons, the diastereotopic protons at the 2-position, the proton at the 3-position, and the amine protons.

  • ¹³C NMR: Peaks for the carbonitrile carbon, the aromatic carbons, and the carbons of the dihydrofuran ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Sodium cyanoborohydride is toxic and should be handled with caution. Quench any residual reagent with an oxidizing agent (e.g., bleach) before disposal.

  • Anhydrous aluminum chloride reacts violently with water.

References

  • Helgren, T. R., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. PubMed. [Link]

  • Wang, L., et al. (2019). Visible Light‐Driven Iron‐Catalyzed Decarboxylative Cyclization Reaction for Synthesis of 3‐Amino‐2,3‐Dihydrobenzofuran Derivatives from 2‐Carboxymethoxybenzaldehydes and Aryl Amines. ResearchGate. [Link]

  • Singh, U. P., & Bhat, H. R. (2011). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 50B(3), 401-405.
  • Synple Chem. Application Note – Reductive Amination. Synple Chem. [Link]

  • Hollins, R. A. (1971).
  • PubChem. 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile. PubChem. [Link]

  • Chemistry Steps. Reductive Amination. Chemistry Steps. [Link]

  • International Journal of Research and Analytical Reviews. (2020).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. hrpub.org. [Link]

  • Organic Syntheses. (2018).
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Podyacheva, E., et al. (2018). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Schlemper, H. (1986). The Williamson reaction is a very useful transformation in organic synthesis since the products are of value in both industrial and academic applications. It usually involves the employment of an alkali-metal salt of the hydroxy compound and an alkylhalide.
  • PrepChem. (n.d.). Synthesis of C. (3S-trans)-N"-Cyano-N-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-N'-phenylguanidine. PrepChem. [Link]

  • Podyacheva, E., et al. (2018). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile in Medicinal Chemistry and Targeted Drug Discovery

Executive Summary & Structural Rationale (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile (Free base CAS: 1259589-70-2; HCl salt CAS: 2703746-18-1) 1 is a stereochemically dense, highly privileged chiral building block u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile (Free base CAS: 1259589-70-2; HCl salt CAS: 2703746-18-1) 1 is a stereochemically dense, highly privileged chiral building block utilized in modern drug discovery. The 2,3-dihydrobenzofuran scaffold is a ubiquitous structural motif found in numerous biologically active synthetic drugs and natural products, prized for its ability to act as a "privileged structure" across multiple receptor and enzyme targets 2.

When functionalized with a chiral amine and a nitrile group, this scaffold becomes an exceptionally versatile intermediate for library generation:

  • The 2,3-Dihydrobenzofuran Core: Provides conformational restriction compared to acyclic ethers, locking the molecule into a favorable binding conformation. The oxygen atom serves as a potent hydrogen bond acceptor, frequently interacting with kinase hinge regions or GPCR transmembrane domains [[3]]().

  • The (R)-3-Amino Group: Chiral amines are foundational pharmacophores present in over 40% of small-molecule pharmaceuticals 4. The (R)-configuration at the C3 position provides a specific spatial vector, directing subsequent substituents (e.g., amides, ureas) into deep hydrophobic pockets while minimizing steric clashes.

  • The 6-Carbonitrile Group: Acts as a strong electron-withdrawing group that modulates the pKa of the core. Crucially, nitriles are metabolically stable bioisosteres for halogens or alkynes, and serve as synthetic precursors for carboxylic acid bioisosteres (e.g., tetrazoles).

G Core 2,3-Dihydrobenzofuran Core Conformational Rigidity Amino (R)-3-Amino Group Chiral Vector / H-Bond Donor Core->Amino C3 Position Nitrile 6-Carbonitrile Metabolic Stability / Bioisostere Core->Nitrile C6 Position

Fig 1. Pharmacophore mapping of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of the final active pharmaceutical ingredient (API). The low molecular weight and optimal polar surface area make it an ideal starting point for fragment-based drug discovery (FBDD).

PropertyValueMedicinal Chemistry Significance
Molecular Formula C9H8N2OLow molecular weight (160.17 g/mol ) allows for high ligand efficiency.
Stereocenter (R) at C3Provides essential 3D spatial orientation for target binding.
Polar Surface Area (PSA) 59.0 ŲOptimal for cellular permeability and potential BBB penetration.
Hydrogen Bond Donors 1 (-NH2)Key interaction point for kinase hinge regions.
Hydrogen Bond Acceptors 2 (-O-, -CN)Enhances aqueous solubility and target residence time.

Synthetic Workflows & Methodologies

The orthogonal reactivity of the primary amine and the nitrile group allows for divergent synthetic workflows, enabling rapid expansion of structure-activity relationship (SAR) libraries.

G Start (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Amide Amide Coupling (HATU, DIPEA, R-COOH) Start->Amide N-Functionalization Urea Urea Formation (Triphosgene, R-NH2) Start->Urea N-Functionalization Tetrazole Tetrazole Synthesis (NaN3, ZnBr2, MW) Start->Tetrazole CN-Derivatization Reduction Nitrile Reduction (Raney-Ni, H2) Start->Reduction CN-Derivatization

Fig 2. Divergent synthetic workflows for SAR library generation.

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and mandatory in-process controls (IPCs).

Protocol A: HATU-Mediated Amide Coupling (N-Functionalization)

Objective: Synthesize an N-((R)-6-cyano-2,3-dihydrobenzofuran-3-yl)amide derivative. Causality Rationale: The steric hindrance around the C3 position of the dihydrobenzofuran ring necessitates a highly reactive uronium coupling agent (HATU) rather than standard EDC/HOBt. This drives the reaction to completion rapidly, preventing any potential epimerization of the delicate (R)-stereocenter.

  • Activation: In an oven-dried 20 mL vial, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Mechanistic Note: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU, forming the highly active OAt ester. Stir for 15 minutes at room temperature.

  • Coupling: Add (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride (1.0 eq) in one portion.

    • Mechanistic Note: Adding the amine after pre-activation minimizes side reactions, such as the direct guanidinylation of the primary amine by HATU.

  • In-Process Control (IPC) & Validation: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting amine mass (m/z 161.07 [M+H]+).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Tetrazole Synthesis (CN-Derivatization)

Objective: Convert the 6-carbonitrile to a 5-substituted-1H-tetrazole (a carboxylic acid bioisostere). Causality Rationale: Traditional tetrazole syntheses require toxic organotin reagents and 24+ hours of reflux. This protocol utilizes ZnBr2 as a Lewis acid to coordinate the nitrile nitrogen, lowering its LUMO energy and accelerating the [3+2] cycloaddition with the azide under microwave irradiation.

  • Reagent Assembly: In a 10 mL microwave vial, combine the nitrile intermediate (1.0 eq), NaN3 (3.0 eq), and ZnBr2 (1.5 eq) in H2O/i-PrOH (1:2, v/v, 0.1 M).

    • Safety Note: NaN3 is highly toxic and can form explosive hydrazoic acid. ZnBr2 mitigates this by forming a stable, non-volatile zinc-azide complex. Handle strictly in a fume hood.

  • Microwave Irradiation: Seal the vial and irradiate at 150 °C for 30 minutes.

    • Mechanistic Note: Microwave dielectric heating provides uniform thermal energy, drastically reducing the reaction time while maintaining the integrity of the dihydrobenzofuran core.

  • IPC & Quench: Cool to room temperature and carefully vent the vial. Analyze via TLC (DCM/MeOH 9:1, UV active).

    • Validation: The tetrazole product will exhibit a significantly lower Rf value than the starting nitrile due to its high polarity and acidity.

  • Isolation: Adjust the pH to 3 using 1M HCl to fully protonate the tetrazole. Extract with EtOAc (3x). Wash with brine, dry over MgSO4, and concentrate in vacuo.

References

  • Title: 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile | C9H8N2O | CID 55292296 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds Source: ACS Combinatorial Science URL: [Link]

  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds Source: Nature Communications (via PMC - NIH) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Asymmetric Synthesis of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Analogs

Abstract The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a chiral amine at the C3 position, specifically the (...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a chiral amine at the C3 position, specifically the (R)-enantiomer, is crucial for the efficacy of several drug candidates, including novel kinase inhibitors. This document provides a detailed guide for the synthesis of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile, a key intermediate for these advanced therapeutics. We will explore a robust and scalable synthetic strategy, delving into the mechanistic basis for key transformations and providing detailed, step-by-step protocols for laboratory execution. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of the Chiral 3-Amino-2,3-dihydrobenzofuran Scaffold

The 3-amino-2,3-dihydrobenzofuran moiety is a key pharmacophore found in a variety of therapeutic agents. The stereochemistry at the C3 position is often critical for target engagement and biological activity. The (R)-enantiomer, in particular, has been identified as a crucial component in the development of potent and selective inhibitors for various protein kinases, which are pivotal targets in oncology and immunology research. The 6-carbonitrile group serves as a versatile synthetic handle, allowing for further elaboration of the molecule to explore structure-activity relationships (SAR) and optimize drug properties.

Given the importance of enantiopurity for clinical success, developing a reliable and scalable asymmetric synthesis is paramount. This guide will focus on a modern, efficient pathway that ensures high stereochemical control.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach is key to designing an efficient synthesis. Our strategy hinges on establishing the chiral center early and carrying it through the synthesis. The primary disconnection is at the C-N bond of the target amine, suggesting a precursor with a leaving group at the C3 position, such as a hydroxyl group. This leads us back to a chiral alcohol, (R)-2,3-dihydrobenzofuran-3-ol, which can be accessed via asymmetric dihydroxylation of the corresponding benzofuran.

The overall synthetic workflow is depicted below.

G cluster_main Synthetic Workflow A (R)-3-Amino-2,3-dihydrobenzofuran- 6-carbonitrile (Target) B (S)-3-Azido-2,3-dihydrobenzofuran- 6-carbonitrile A->B  Reduction (e.g., H₂, Pd/C) C (R)-3-Hydroxy-2,3-dihydrobenzofuran- 6-carbonitrile B->C  Mitsunobu Reaction (DPPA, DEAD) D 6-Cyanobenzofuran C->D  Sharpless Asymmetric  Dihydroxylation E 6-Bromobenzofuran D->E  Cyanation (e.g., Zn(CN)₂, Pd(dppf)Cl₂)

Figure 1: Retrosynthetic analysis and forward synthetic workflow for the target molecule.

This strategy offers several advantages:

  • Early Introduction of Chirality: The Sharpless Asymmetric Dihydroxylation (SAD) is a highly reliable and well-understood reaction that can establish the C3 stereocenter with excellent enantioselectivity.

  • Robust Transformations: The subsequent steps, including the Mitsunobu reaction and azide reduction, are high-yielding and generally tolerant of various functional groups, making the synthesis adaptable for analog creation.

  • Convergent Approach: The synthesis starts from a simple, commercially available precursor (6-bromobenzofuran), allowing for efficient material throughput.

Key Transformations: Mechanistic Insights and Protocol Rationale

Step 1: Cyanation of 6-Bromobenzofuran

The initial step involves the conversion of 6-bromobenzofuran to 6-cyanobenzofuran. A palladium-catalyzed cyanation reaction is the method of choice for this transformation due to its high efficiency and functional group tolerance.

  • Reaction: Palladium-catalyzed cross-coupling.

  • Rationale: Using a catalyst like Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) provides a robust system for the C-CN bond formation. Zinc cyanide (Zn(CN)₂) is often preferred over other cyanide sources as it is less toxic and the reaction conditions are generally milder. The dppf ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the final product.

Step 2: Sharpless Asymmetric Dihydroxylation (SAD)

This is the key stereochemistry-defining step of the entire synthesis. The SAD of the electron-rich double bond of 6-cyanobenzofuran will stereoselectively install two hydroxyl groups. The resulting cis-diol will then spontaneously eliminate water to yield the desired chiral alcohol, (R)-3-hydroxy-2,3-dihydrobenzofuran-6-carbonitrile.

  • Reaction: Osmium-catalyzed asymmetric dihydroxylation.

  • Mechanism & Rationale: The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD). For the desired (R)-enantiomer of the alcohol product, the (DHQ)₂-PHAL ligand is commonly employed. The chiral ligand coordinates to the osmium center, creating a chiral pocket that directs the [3+2] cycloaddition of the OsO₄ to one face of the alkene. A stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used to regenerate the Os(VIII) catalyst, allowing the reaction to proceed with only a small amount of the highly toxic osmium tetroxide. The choice of the (DHQ)₂-PHAL ligand is based on well-established mnemonic devices for predicting the stereochemical outcome of the SAD reaction.

Step 3: Mitsunobu Reaction for Azide Installation

With the chiral alcohol in hand, the next step is to introduce the nitrogen functionality. The Mitsunobu reaction provides a reliable method for converting the hydroxyl group into an azide with a clean inversion of stereochemistry.

  • Reaction: Nucleophilic substitution with inversion of configuration.

  • Mechanism & Rationale: The reaction is initiated by the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in-situ activation forms a good leaving group (an oxyphosphonium salt). The azide nucleophile, typically from diphenylphosphoryl azide (DPPA), then attacks the carbon center from the backside, displacing the activated oxygen and resulting in the (S)-azide product. This inversion is crucial for achieving the final desired (R)-amine stereochemistry after reduction. Using DPPA as the azide source is often advantageous as it is more thermally stable than other azide reagents like hydrazoic acid.

Step 4: Reduction of the Azide

The final step is the reduction of the azide to the primary amine. Catalytic hydrogenation is the cleanest and most efficient method for this transformation.

  • Reaction: Reduction of azide to amine.

  • Rationale: Hydrogenation over a palladium on carbon (Pd/C) catalyst is a high-yielding reaction that proceeds under mild conditions. The reaction is clean, with the only byproducts being nitrogen gas and the solvent. This method avoids the use of harsh reducing agents that might affect other functional groups on the molecule, such as the nitrile.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 4.1: Synthesis of 6-Cyanobenzofuran
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
6-Bromobenzofuran197.0310.0 g50.75
Zinc Cyanide (Zn(CN)₂)117.434.17 g35.53
Pd(dppf)Cl₂·CH₂Cl₂816.642.07 g2.54
N,N-Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromobenzofuran (10.0 g, 50.75 mmol), zinc cyanide (4.17 g, 35.53 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (2.07 g, 2.54 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous DMF (100 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (200 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (3 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-cyanobenzofuran as a white solid.

Expected Yield: 85-95%.

Protocol 4.2: Synthesis of (R)-3-Hydroxy-2,3-dihydrobenzofuran-6-carbonitrile
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
6-Cyanobenzofuran143.145.0 g34.93
AD-mix-β-49.0 g-
Methanesulfonamide (CH₃SO₂NH₂)95.123.32 g34.93
tert-Butanol-175 mL-
Water-175 mL-

Procedure:

  • To a 500 mL round-bottom flask, add tert-butanol (175 mL) and water (175 mL). Stir vigorously until a homogeneous solution is formed.

  • Cool the mixture to 0 °C in an ice bath.

  • Add AD-mix-β (49.0 g) and methanesulfonamide (3.32 g, 34.93 mmol) to the cooled solvent mixture. Stir until the solids are dissolved, resulting in a yellow-orange solution.

  • Add 6-cyanobenzofuran (5.0 g, 34.93 mmol) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 18-24 hours. The reaction progress can be monitored by TLC.

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (25 g) and warming the mixture to room temperature. Stir for 1 hour.

  • Add ethyl acetate (200 mL) and stir for another 15 minutes.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a white solid.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Yield: 70-85%; Expected ee: >95%.

Protocol 4.3: Synthesis of (S)-3-Azido-2,3-dihydrobenzofuran-6-carbonitrile
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
(R)-3-Hydroxy-...-6-carbonitrile161.163.0 g18.62
Triphenylphosphine (PPh₃)262.296.36 g24.21
Diphenylphosphoryl azide (DPPA)275.245.0 mL23.28
Diethyl azodicarboxylate (DEAD)174.154.1 mL26.07
Tetrahydrofuran (THF), anhydrous-90 mL-

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve (R)-3-hydroxy-2,3-dihydrobenzofuran-6-carbonitrile (3.0 g, 18.62 mmol) and triphenylphosphine (6.36 g, 24.21 mmol) in anhydrous THF (90 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD (4.1 mL, 26.07 mmol) dropwise to the solution. A white precipitate may form.

  • After stirring for 15 minutes, add DPPA (5.0 mL, 23.28 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the azido product.

Expected Yield: 75-90%.

Protocol 4.4: Synthesis of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
(S)-3-Azido-...-6-carbonitrile186.182.5 g13.43
Palladium on Carbon (10% Pd/C)-250 mg-
Methanol (MeOH)-50 mL-

Procedure:

  • To a 100 mL flask, add (S)-3-azido-2,3-dihydrobenzofuran-6-carbonitrile (2.5 g, 13.43 mmol) and methanol (50 mL).

  • Carefully add 10% Pd/C (250 mg) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, (R)-3-amino-2,3-dihydrobenzofuran-6-carbonitrile, which can be further purified by crystallization or chromatography if necessary.

Expected Yield: 90-99%.

Data Summary and Characterization

The following table summarizes typical results for the synthetic sequence.

StepProductTypical YieldPurity (LC-MS)Enantiomeric Excess (ee)
16-Cyanobenzofuran90%>98%N/A
2(R)-3-Hydroxy-2,3-dihydrobenzofuran-6-carbonitrile80%>98%>97%
3(S)-3-Azido-2,3-dihydrobenzofuran-6-carbonitrile85%>95%(Assumed from precursor)
4(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile95%>99%>97%

Synthesis of Analogs

The described synthetic route is highly amenable to the creation of various analogs. Modifications can be introduced at several key points:

G cluster_main Analog Synthesis Strategy A Substituted Benzofuran D Diverse Analogs A->D  Vary R groups on  aromatic ring B Chiral Ligand Modification B->D  Access (S)-enantiomer  using (DHQD)₂-PHAL C Final Product Derivatization C->D  Modify amine or  nitrile group

Figure 2: Key points for modification to generate a library of analogs.

  • Aromatic Ring Substitution: By starting with differently substituted benzofurans (e.g., 5-fluoro-6-bromobenzofuran), a wide range of analogs with varying electronic and steric properties can be synthesized.

  • Stereochemistry: To access the (S)-enantiomer of the final amine, one can simply switch the chiral ligand in the Sharpless Asymmetric Dihydroxylation step from a (DHQ)-based ligand (like in AD-mix-β) to a (DHQD)-based ligand (like in AD-mix-α).

  • Functional Group Interconversion: The final product's amine and nitrile groups are versatile handles for further chemistry. The amine can be acylated, alkylated, or used in reductive aminations. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up numerous avenues for SAR exploration.

Conclusion

This guide outlines a robust, reliable, and highly stereoselective pathway for the synthesis of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile and its analogs. By leveraging powerful and well-understood transformations such as the Sharpless Asymmetric Dihydroxylation and the Mitsunobu reaction, this route provides access to enantiopure materials crucial for the advancement of modern drug discovery programs. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently execute this synthesis and adapt it for the creation of novel chemical entities.

References

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–368. [Link]

  • Thompson, A. S., et al. (1993). A general and convenient method for the palladium-catalyzed cyanation of aryl and heteroaryl triflates and halides. The Journal of Organic Chemistry, 58(22), 5886-5888. [Link]

Method

Application Note: Advanced Asymmetric Catalysis for the Synthesis of Chiral Dihydrobenzofurans

Executive Briefing Chiral dihydrobenzofurans are privileged pharmacophores embedded within numerous natural products (e.g., neolignans, blechnic acid) and synthetic therapeutics (e.g., phosphodiesterase-4 inhibitors). Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

Chiral dihydrobenzofurans are privileged pharmacophores embedded within numerous natural products (e.g., neolignans, blechnic acid) and synthetic therapeutics (e.g., phosphodiesterase-4 inhibitors). The stereoselective construction of the C2 and C3 stereocenters—particularly when generating contiguous or quaternary stereocenters—remains a formidable synthetic challenge.

This application note details two orthogonal, state-of-the-art transition-metal-catalyzed methodologies for the enantioselective synthesis of these scaffolds:

  • Palladium-Catalyzed Intramolecular Heck-Matsuda Cascade for accessing 3,3-disubstituted-2,3-dihydrobenzofurans [1].

  • Rhodium(II)-Catalyzed Enantioselective C–H Insertion for accessing cis-2,3-disubstituted dihydrobenzofurans [4].

By understanding the mechanistic causality behind catalyst selection, solvent effects, and temperature control, researchers can reliably implement these self-validating protocols in drug discovery workflows.

Mechanistic Paradigms & Causality

Paradigm 1: Palladium-Catalyzed Heck-Matsuda Cascade

The intramolecular Heck-Matsuda reaction of arenediazonium salts with tethered alkenes provides a powerful desymmetrization strategy[1][2].

  • Causality of the Cascade: The reaction initiates with the extrusion of N2​ and oxidative addition of the arenediazonium salt to a Pd(0) species. A chiral N,N-ligand (e.g., PyraBox) dictates the facial selectivity during the migratory insertion of the tethered alkene.

  • Trapping the Intermediate: Crucially, to prevent the intrinsic thermodynamic drive toward aromatization via β -hydride elimination, the resulting σ -alkyl palladium(II) intermediate is rapidly intercepted. Introducing carbon monoxide (CO) and an organotin reagent triggers an in situ carbonylation/Stille cross-coupling, installing a ketone or alkyl side chain adjacent to a newly formed quaternary stereocenter [1].

HeckMatsuda Pd0 Pd(0) + Chiral N,N-Ligand (Active Catalyst) OxAdd Oxidative Addition (Arenediazonium Salt) Pd0->OxAdd -N2 gas MigIns Enantioselective Migratory Insertion OxAdd->MigIns Alkene Coordination Trap Carbonylation & Stille (CO + R-SnBu3) MigIns->Trap sigma-Alkyl Pd(II) Trap->Pd0 Catalyst Regeneration Product 3,3-Disubstituted Dihydrobenzofuran Trap->Product Reductive Elimination

Fig 1. Heck-Matsuda cascade: Migratory insertion followed by CO trapping prevents aromatization.

Paradigm 2: Rhodium(II)-Catalyzed C–H Insertion

For cis-2,3-disubstituted dihydrobenzofurans, the decomposition of aryldiazoacetates by chiral dirhodium(II) carboxylate catalysts generates a highly reactive metal carbenoid [4].

  • Causality of Stereocontrol: The use of Rh2​(S−PTTL)4​ (incorporating N-phthaloyl-(S)-tert-leucinate ligands) creates a sterically demanding chiral pocket. The presence of both a phenyl ring and an oxygen atom adjacent to the target C–H bond orchestrates a highly ordered, rigid transition state.

  • Causality of Reaction Conditions: Toluene is strictly required as the solvent at -60 °C. Non-polar aromatic solvents enhance the tight ion-pairing and structural rigidity of the paddlewheel complex, while cryogenic temperatures kinetically suppress intermolecular azine formation (dimerization of the carbenoid), maximizing both yield and facial selectivity.

RhCHInsertion Diazo Aryldiazoacetate (Substrate) Carbene Rh-Carbenoid Intermediate Diazo->Carbene + Catalyst Cat Rh2(S-PTTL)4 (Toluene, -60 °C) Cat->Carbene -N2 gas TS Highly Ordered C-H Insertion TS Carbene->TS Intramolecular Approach TS->Cat Catalyst Regeneration Product cis-2,3-Disubstituted Dihydrobenzofuran TS->Product Stereoretention

Fig 2. Rh(II) C-H insertion pathway: Cryogenic conditions ensure high cis-diastereoselectivity.

Validated Workflows & Protocols

Protocol 1: Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans via Heck-Matsuda Cascade

Objective: Enantioselective construction of a quaternary stereocenter at C3 via a one-pot Heck-Matsuda/Carbonylation/Stille coupling [1].

Reagents & Equipment:

  • Pd2​(dba)3​ (5 mol%), Chiral N,N-ligand (e.g., (S)-PyraBox, 10 mol%)

  • Arenediazonium salt tethered to an allyl ether (0.1 mmol)

  • Organotin reagent ( R−SnBu3​ , 1.5 equiv)

  • CO gas (1 atm, balloon)

  • Anhydrous DMF, Schlenk tube, Glovebox.

Step-by-Step Methodology:

  • Pre-catalyst Formation: In a glovebox, charge an oven-dried 20 mL Schlenk tube with Pd2​(dba)3​ , the chiral N,N-ligand, and 0.5 mL anhydrous DMF. Stir at room temperature for 1 hour. Causality: This incubation period is critical to ensure complete ligand exchange and formation of the active chiral Pd(0) complex before substrate introduction.

  • Substrate Addition: Dissolve the arenediazonium salt (0.1 mmol) and the organotin reagent in 0.5 mL DMF. Add this solution dropwise to the active catalyst mixture.

  • Atmosphere Exchange: Remove the sealed tube from the glovebox. Connect to a Schlenk line, carefully evacuate the argon atmosphere, and backfill with CO gas via a balloon (repeat 3 times).

  • Cascade Initiation: Heat the reaction block to 40 °C. Stir vigorously for 12–24 hours. Causality: Mild heating provides the activation energy for oxidative addition while preventing thermal degradation of the diazonium salt.

  • Quality Control & Validation: Monitor via TLC. The reaction is complete when the diazonium salt is fully consumed (indicated by the cessation of micro-bubbling from N2​ extrusion). Quench with water, extract with EtOAc, and purify via flash chromatography. Validate enantiomeric ratio (er) using chiral HPLC (e.g., Chiralpak AD-H).

Protocol 2: Synthesis of cis-2-Aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans via Rh(II) C–H Insertion

Objective: Highly diastereo- and enantioselective intramolecular C–H insertion of aryldiazoacetates [4].

Reagents & Equipment:

  • Rh2​(S−PTTL)4​ catalyst (1 mol%)

  • Aryldiazoacetate substrate (0.35 mmol)

  • Anhydrous Toluene (HPLC grade, dried over molecular sieves)

  • Cryocooler or dry ice/acetone bath.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the aryldiazoacetate (100 mg, 0.35 mmol) in 3.0 mL of anhydrous toluene in a flame-dried round-bottom flask under an argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a cooling bath and allow the internal temperature to equilibrate to -60 °C for 15 minutes. Causality: Failing to reach -60 °C prior to catalyst addition will result in a spike of intermolecular azine byproducts and a drastic reduction in ee.

  • Catalyst Injection: Prepare a stock solution of Rh2​(S−PTTL)4​ ( 7.0×10−3 M in toluene). Inject 0.5 mL (0.0035 mmol, 1 mol%) dropwise down the side of the chilled flask.

  • Reaction Maturation: Stir at -60 °C for 30 minutes.

  • Quality Control & Validation: The reaction is self-validating visually; the characteristic yellow/orange color of the diazo compound will fade as N2​ is extruded. Concentrate the crude mixture in vacuo without heating above 20 °C. Determine the diastereomeric ratio (dr) via 1H NMR of the crude product (evaluating the coupling constants of the C2/C3 methine protons to confirm cis geometry). Purify via silica gel chromatography (Hexane/EtOAc = 20:1).

Quantitative Data Analytics

Table 1: Scope of the Pd-Catalyzed Heck-Matsuda/Carbonylation Cascade [1]

Substrate Substitution Yield (%) Enantiomeric Ratio (er) Mechanistic Observation
6-Me 64 99:1 Standard electron-donating profile; excellent stereocontrol.
5-OMe 70 99:1 Enhanced migratory aptitude; high yield maintained.
7-Br 18 97:3 Yield drop due to competitive Pd-catalyzed reduction of halides under CO.

| 5- NO2​ | 35 | 97:3 | Yield drop due to competitive reduction of nitroarenes under CO. |

Table 2: Scope of the Rh(II)-Catalyzed C–H Insertion [4]

Substrate Aryl Group Yield (%) Diastereoselectivity (cis:trans) Enantiomeric Excess (ee %)
Phenyl 85 >99:1 94

| 4- MeC6​H4​ | 82 | >99:1 | 92 | | 4- ClC6​H4​ | 80 | >99:1 | 90 | | 3,4- (TBSO)2​C6​H3​ | 78 | >99:1 | 93 |

Note: The 3,4- (TBSO)2​C6​H3​ substrate maps directly to the structural motif found in the natural dihydrobenzofuran neolignan, blechnic acid, proving the protocol's utility in total synthesis.

Troubleshooting Matrix

  • Low Enantiomeric Excess in Pd-Catalysis: Ensure the chiral N,N-ligand is strictly anhydrous. Trace moisture can lead to competitive pathways or partial ligand dissociation, lowering the stereofacial discrimination during migratory insertion.

  • Formation of Azine Byproducts in Rh-Catalysis: This indicates the carbenoid is reacting intermolecularly with unreacted diazo compound rather than undergoing intramolecular C-H insertion. Solution: Increase the dilution of the reaction mixture (lower molarity) or ensure the temperature is strictly maintained at or below -60 °C.

  • Premature Aromatization (Loss of C3 Stereocenter): In the Heck-Matsuda cascade, if the 3-substituted benzofuran (aromatic) is observed instead of the dihydrobenzofuran, the β -hydride elimination is outcompeting the carbonylation. Solution: Increase the CO pressure slightly or ensure the organotin reagent is freshly purified to accelerate the trapping step.

References

  • Title: Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling Source: The Journal of Organic Chemistry (2025) URL: [Link]

  • Title: Enantioselective Synthesis of Dihydrobenzofurans, Dihydrobenzosulfones, and Dihydroindoles by Merging One-pot Intramolecular Heck-Matsuda Reactions from Anilines with Redox-Relay Process Source: Chemistry–A European Journal (2024) URL: [Link]

  • Title: Palladium-Catalyzed Enantioselective Intramolecular Heck Reaction to Access Chiral C3-Tertiary Indolines Source: ACS Catalysis (2025) URL: [Link]

  • Title: Enantio- and Diastereoselective Synthesis of cis-2-Aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans via the Rh(II)-Catalyzed C−H Insertion Process Source: Organic Letters (2002) URL: [Link]

Application

Advanced Purification and Chiral Resolution Protocols for (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile

Introduction and Strategic Rationale (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile is a highly specialized chiral building block. The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile is a highly specialized chiral building block. The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of biologically active natural products and targeted therapeutics, including kallikrein-related peptidase 5 (KLK5) inhibitors[1][2].

Because biological targets are highly stereospecific, pharmaceutical applications demand this intermediate at >99% chemical purity and >99% enantiomeric excess (ee). Achieving this requires a robust, self-validating purification system. As an application scientist, I have designed a tri-phasic purification strategy that systematically addresses both chemical and stereochemical impurities.

This guide details a scalable workflow:

  • Chemical Purity Enhancement via hydrochloride salt crystallization.

  • Bulk Enantiomeric Enrichment via classical diastereomeric salt resolution[3].

  • Optical Polishing via Preparative Supercritical Fluid Chromatography (SFC).

Workflow Crude Crude Racemate (Chemical Purity <80%) Phase1 Phase 1: HCl Salt Formation (Purge Organic Impurities) Crude->Phase1 HCl (g) in Dioxane Freebase1 Racemic Freebase (Chemical Purity >98%) Phase1->Freebase1 NaOH (aq), EtOAc Extraction Phase2 Phase 2: Chiral Resolution (L-(+)-Tartaric Acid) Freebase1->Phase2 Crystallization in MeOH/H2O Freebase2 Enriched (R)-Enantiomer (ee ~85-90%) Phase2->Freebase2 Filtration & Freebasing Phase3 Phase 3: Preparative SFC (Chiralpak IG, CO2/MeOH) Freebase2->Phase3 Injection Pure Pure (R)-3-Amino-2,3-dihydrobenzofuran- 6-carbonitrile (>99% ee, >99% purity) Phase3->Pure Fraction Collection

Tri-phasic purification workflow for (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile.

Phase 1: Chemical Purity Enhancement via Salt Formation

Causality & Mechanism

Crude synthetic mixtures of 3-amino-2,3-dihydrobenzofurans often contain unreacted starting materials, oxidized byproducts, and transition metal residues from upstream reductive amination or cross-coupling steps. The primary amine at the C3 position is highly basic (pKa ~8.5), while the C6 carbonitrile is neutral. By treating the crude freebase with anhydrous hydrogen chloride, we selectively protonate the amine. The resulting hydrochloride salt exhibits a drastically different solubility profile, precipitating cleanly from moderately polar organic solvents (like ethyl acetate or 1,4-dioxane) while leaving neutral and acidic impurities dissolved in the mother liquor.

Experimental Protocol: Hydrochloride Salt Crystallization
  • Dissolution: Dissolve 100 g of crude racemic 3-amino-2,3-dihydrobenzofuran-6-carbonitrile in 800 mL of Ethyl Acetate (EtOAc) at 40 °C.

  • Acidification: Slowly add 1.1 equivalents of 4M HCl in 1,4-dioxane dropwise under vigorous stirring. A white precipitate will begin to form immediately.

  • Maturation: Stir the suspension at room temperature for 2 hours, then cool to 5 °C for an additional 1 hour to maximize recovery.

  • Isolation: Filter the solid under a vacuum and wash the filter cake with 2 x 100 mL of cold EtOAc. Dry under a vacuum at 45 °C.

  • Freebasing: Suspend the dried salt in 500 mL of Dichloromethane (DCM). Add 1M NaOH (aq) until the aqueous layer reaches pH 10. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the chemically pure racemic freebase (>98% a/a by HPLC).

Phase 2: Bulk Enantiomeric Enrichment via Diastereomeric Resolution

Causality & Mechanism

Classical resolution relies on reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts[4]. Because diastereomers have different physical properties (e.g., lattice energies and solubilities), they can be separated via fractional crystallization[3]. For the rigid dihydrobenzofuran core, L-(+)-Tartaric acid is the optimal resolving agent. Its highly oxygenated, rigid backbone forms a dense hydrogen-bonding network that strongly discriminates between the (R) and (S) enantiomers. The (R)-amine·L-tartrate salt is significantly less soluble in a Methanol/Water matrix, allowing it to crystallize selectively.

Quantitative Data: Resolving Agent Optimization

Table 1: Comparison of Chiral Resolving Agents for 3-Amino-2,3-dihydrobenzofuran derivatives.

Resolving AgentSolvent SystemYield (%)Diastereomeric Excess (de %)
L-(+)-Tartaric Acid MeOH / H₂O (9:1) 42 88
(S)-(+)-Mandelic AcidEtOH / H₂O (8:2)3574
(-)-Camphor-10-sulfonic acidAcetone2861
O,O'-Dibenzoyl-L-tartaric acidIPA / MeOH (1:1)4582
Experimental Protocol: Classical Resolution
  • Salt Formation: Dissolve 50 g of the chemically pure racemic freebase (312 mmol) and 46.8 g of L-(+)-Tartaric acid (312 mmol, 1.0 eq) in 500 mL of a Methanol/Water (9:1 v/v) mixture.

  • Heating: Heat the mixture to 65 °C until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution slowly to 20 °C at a rate of 5 °C/hour. Critical Insight: Rapid cooling causes kinetic precipitation, trapping the (S)-enantiomer in the crystal lattice. Slow cooling promotes Ostwald ripening, ensuring high diastereomeric purity.

  • Isolation: Filter the resulting crystals ((R)-amine·L-tartrate) and wash with 50 mL of cold Methanol.

  • Freebasing: Suspend the enriched salt in DCM and neutralize with 1M NaOH. Extract, dry, and concentrate to yield the enriched (R)-enantiomer (~85-90% ee).

Mechanism Racemate (R/S)-Amine Freebase (In Solution) Reaction Salt Formation (MeOH/H2O, 60°C to 20°C) Racemate->Reaction Acid L-(+)-Tartaric Acid (Chiral Resolving Agent) Acid->Reaction SaltR (R)-Amine·L-Tartrate (Less Soluble Diastereomer) Reaction->SaltR SaltS (S)-Amine·L-Tartrate (More Soluble Diastereomer) Reaction->SaltS Filter Filtration SaltR->Filter SaltS->Filter Solid Filter Cake (Enriched R-salt) Filter->Solid Filtrate Mother Liquor (Enriched S-salt) Filter->Filtrate

Mechanism of diastereomeric salt resolution using L-(+)-Tartaric Acid.

Phase 3: Optical Polishing via Preparative SFC

Causality & Mechanism

While classical resolution provides bulk enrichment, pushing the ee to >99% requires Preparative Supercritical Fluid Chromatography (SFC)[5]. SFC uses supercritical CO₂ as the primary mobile phase. Its low viscosity and high diffusivity allow for rapid mass transfer and high flow rates without excessive backpressure.

For primary amines like (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile, a critical challenge is peak tailing caused by secondary interactions between the basic amine and residual acidic silanols on the silica-backed chiral stationary phase (CSP). To circumvent this, 0.2% Diethylamine (DEA) is added to the methanolic co-solvent. The DEA acts as a sacrificial base, dynamically masking the silanols and ensuring sharp, symmetrical peaks.

Quantitative Data: SFC Method Parameters

Table 2: Preparative SFC Method Parameters for Optical Polishing.

ParameterSpecification
Column Chiralpak IG (250 × 21.2 mm, 5 µm)
Mobile Phase CO₂ / Methanol (80:20 v/v)
Basic Additive 0.2% Diethylamine (DEA) in Methanol
Flow Rate 70.0 mL/min
Back Pressure 120 bar
Column Temperature 35 °C
Detection UV at 230 nm
Experimental Protocol: SFC Execution
  • Sample Preparation: Dissolve the enriched (R)-enantiomer (from Phase 2) in Methanol at a concentration of 50 mg/mL. Ensure the sample is filtered through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Equilibration: Flush the Chiralpak IG column with the mobile phase (80% CO₂ / 20% MeOH + 0.2% DEA) until a stable baseline is achieved at 230 nm.

  • Injection & Fractionation: Perform stacked injections of 1.0 mL (50 mg per injection) every 4.5 minutes. The (S)-enantiomer (minor impurity) elutes first, followed by the desired (R)-enantiomer.

  • Recovery: Collect the (R)-enantiomer fraction. Evaporate the solvent under reduced pressure at 35 °C to yield the final, ultra-pure (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile (>99% ee, >99% chemical purity).

References

  • 5-Methyl-2,3-dihydro-1-benzofuran-3-amine. Benchchem.
  • 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine. Benchchem.
  • 5-Methyl-2,3-dihydro-1-benzofuran-3-amine. Benchchem.
  • US20240239752A1 - Bicyclic heteroaromatic inhibitors of klk5.
  • K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides. PMC / NIH.

Sources

Method

Application Note: Experimental Setup for Microwave-Assisted Synthesis of Dihydrobenzofurans

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The 2,3-dihydrobenzofuran (DHBF) and 6,7-dihydrobenzofuran-4(5H)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The 2,3-dihydrobenzofuran (DHBF) and 6,7-dihydrobenzofuran-4(5H)-one scaffolds are privileged pharmacophores found in numerous natural products, antioxidants, and pharmaceutical agents (e.g., bromodomain inhibitors). Conventional syntheses of these heterocycles often suffer from prolonged reaction times, low yields, and the need for harsh, environmentally taxing solvents.

Microwave-assisted organic synthesis (MAOS) has revolutionized DHBF construction by providing direct dielectric heating to polar reagents and transition states. This guide details two highly efficient, self-validating microwave protocols: a Tandem Claisen Rearrangement/Heck Cyclization [1][2] and a Solvent-Free Multicomponent Condensation [3].

Mechanistic & Thermodynamic Rationale

As synthetic scientists, we must understand why microwave irradiation outperforms conventional conductive heating in these specific pathways:

  • Dielectric Heating & Inverted Temperature Gradients: Unlike oil baths that heat vessels from the outside in, microwaves couple directly with the dipole moments of the reactants and solvents. This causes rapid, localized superheating (volumetric heating), driving reactions to completion in minutes rather than hours.

  • Overcoming Activation Barriers: The [3,3]-sigmatropic Claisen rearrangement requires exceptionally high activation energy. Under microwave conditions (180–200 °C), the rapid energy transfer allows the substrate to cross this barrier efficiently, minimizing the degradation pathways commonly seen during prolonged thermal exposure[2].

  • Solvent-Free Synergy: In multicomponent reactions, eliminating the solvent increases the effective concentration of reactants. Microwave energy couples directly with the polar intermediates (e.g., Knoevenagel condensation products), accelerating the subsequent isocyanide addition and cyclization without the dampening effect of a bulk solvent medium[3].

General Equipment & Setup Requirements

To ensure reproducibility and safety, the following setup parameters are mandatory:

  • Reactor: A dedicated monomode microwave synthesizer (e.g., Anton Paar Monowave 300, CEM Discover) equipped with dynamic power modulation (up to 850 W) and simultaneous IR/fiber-optic temperature sensing.

  • Vessels: 10 mL or 30 mL heavy-walled borosilicate glass vials with crimp-sealed Teflon/silicone septa rated for high pressure (up to 20–30 bar).

  • Stirring: High-speed magnetic stirring (≥ 600 rpm) is critical to prevent localized hot spots, especially in solvent-free or highly viscous mixtures.

Protocol A: Tandem Claisen Rearrangement & Intramolecular Heck Cyclization

This two-step sequence converts readily available 1-(allyloxy)-2-bromobenzenes into complex dihydrobenzofurans.

G A 1-(Allyloxy)-2-bromobenzene B MW Claisen Rearrangement (180-200 °C, 30 min) A->B Heat/MW C 2-Allyl-6-bromophenol (Intermediate) B->C Sigmatropic Shift D MW Heck Cyclization (Pd(OAc)2, Base, 120 °C) C->D Pd Catalyst E Dihydrobenzofuran Derivative D->E Intramolecular C-C Bond

MW-assisted tandem Claisen rearrangement and Heck cyclization pathway.

Step-by-Step Methodology

Step 1: Microwave-Assisted Claisen Rearrangement [2]

  • Preparation: Charge a 10 mL microwave vial with 1-(allyloxy)-2-bromobenzene (1.0 mmol) and anhydrous N,N-dimethylformamide (DMF) or xylene (3.0 mL).

  • Sealing: Purge the vial with N2​ for 2 minutes and seal with a Teflon-lined crimp cap.

  • Irradiation: Program the microwave reactor to ramp to 190 °C over 2 minutes. Hold at 190 °C for 30 minutes with maximum power set to 300 W.

  • Cooling: Enable rapid compressed air cooling to bring the vessel to ≤ 40 °C before opening. The intermediate is 2-allyl-6-bromophenol.

Step 2: Intramolecular Heck Cyclization [1][2]

  • Reagent Addition: To the crude mixture from Step 1, add Pd(OAc)2​ (5 mol%), triphenylphosphine ( PPh3​ , 10 mol%), and triethylamine ( Et3​N , 2.0 equiv).

  • Irradiation: Reseal and purge with N2​ . Program the microwave to 120 °C for 15 minutes.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL), filter through a short pad of Celite to remove palladium black, and wash with brine (3 × 10 mL). Dry over anhydrous MgSO4​ and concentrate under reduced pressure.

Protocol B: Solvent-Free Multicomponent Synthesis

This protocol describes the "green" synthesis of 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones using a catalyst-free, solvent-free approach[3].

G A Dimedone + Aryl Aldehyde + Isocyanide B MW Irradiation (120 °C, 850 W, 10 min) A->B Solvent-Free C Knoevenagel Condensation Intermediate B->C -H2O D Isocyanide Addition & Cyclization C->D Nucleophilic Attack E 6,7-Dihydrobenzofuran-4(5H)-one D->E Rearrangement

Solvent-free multicomponent synthesis of 6,7-dihydrobenzofuran-4(5H)-ones.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, sequentially add 5,5-dimethyl-1,3-cyclohexanedione (dimedone, 1.0 mmol), benzaldehyde (1.0 mmol), and tert-butylisonitrile (1.2 mmol). Do not add solvent.

  • Homogenization: Add a magnetic stir bar. Briefly vortex the mixture to ensure physical contact between the solid and liquid reagents.

  • Irradiation: Seal the vial. Program the microwave:

    • Power: Max 850 W

    • Ramp Time: 1 min to 120 °C

    • Hold Time: 10 minutes at 120 °C.

  • In-Situ Crystallization (Workup): After the reactor cools to 40 °C, open the vial and immediately add a 4:1 mixture of Water/Ethanol (5 mL). Triturate the mixture. The product will rapidly crystallize out of solution.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under a vacuum. No column chromatography is required.

Data Presentation: Conventional vs. Microwave Methodologies

The following table summarizes the quantitative advantages of transitioning from conventional thermal heating to the microwave protocols described above.

Reaction / WorkflowMethodTemp (°C)TimeYield (%)SolventCatalyst
Claisen Rearrangement Conventional19412–24 h60–75 N,N -DimethylanilineNone
Claisen Rearrangement Microwave19030 min> 90DMF or Solvent-FreeNone
Heck Cyclization Conventional10018 h65DMF Pd(OAc)2​
Heck Cyclization Microwave12015 min85–92DMF Pd(OAc)2​
Multicomponent DHBF ConventionalReflux12 h45–55TolueneVarious
Multicomponent DHBF Microwave12010 min89None (Neat) None

Troubleshooting & Causality in Experimental Design

  • Why use solvent-free conditions for the multicomponent reaction? In conventional chemistry, solvents mediate heat transfer. In MAOS, solvents can act as "energy sinks" if their dielectric loss tangent ( tanδ ) is lower than that of the reactants. By running the reaction neat, microwave energy is absorbed entirely by the highly polar dimedone and aldehyde, generating intense localized heat that drives the Knoevenagel condensation forward instantly[3].

  • Why is the water/ethanol (4:1) quench critical? The solvent-free reaction yields a highly concentrated, viscous crude product. Adding the highly polar, protic water/ethanol mixture immediately alters the dielectric environment and solubility parameters, forcing the hydrophobic DHBF product to crash out as a pure crystalline solid, thereby bypassing tedious silica gel chromatography[3].

  • Why strictly control the ramp time (1–2 mins)? Forcing a ramp time that is too fast (e.g., < 30 seconds) by applying maximum wattage continuously can cause localized thermal degradation (charring) before the magnetic stirrer can evenly distribute the heat. A controlled 1-to-2-minute ramp ensures homogeneous thermal equilibration.

References

  • Multigram Synthesis of Tetrasubstituted Dihydrobenzofuran GSK973 Enabled by High-Throughput Experimentation and a Claisen Rearrangement in Flow | Organic Process Research & Development - ACS Publications Source: ACS Publications URL
  • Application Notes and Protocols: Tandem Claisen Rearrangement and Cyclization of 1-(Allyloxy)
  • 2-(Alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)

Sources

Application

Cell culture-based assays for testing benzofuran cytotoxicity

Application Note: Cell Culture-Based Assays for Evaluating Benzofuran Cytotoxicity and Apoptotic Mechanisms Introduction & Mechanistic Rationale Benzofuran derivatives represent a highly versatile class of heterocyclic c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell Culture-Based Assays for Evaluating Benzofuran Cytotoxicity and Apoptotic Mechanisms

Introduction & Mechanistic Rationale

Benzofuran derivatives represent a highly versatile class of heterocyclic compounds with profound pharmacological potential, particularly in oncology and antimicrobial drug development. Recent structural activity relationship (SAR) studies demonstrate that functionalized benzofurans act as potent antiproliferative agents by targeting tubulin polymerization, inducing reactive oxygen species (ROS), and triggering endoplasmic reticulum (ER) stress[1][2].

Because the primary cytotoxic mechanism of these compounds heavily involves mitochondrial dysfunction—specifically altering the Bax/Bcl-2 ratio and inducing cytochrome c release[3]—cell-based assays must be carefully selected to capture these specific biological events.

Mechanistic Grounding of the Assay Selection

To build a self-validating experimental system, researchers must align the assay chemistry with the compound's mechanism of action.

  • MTT Assay (Primary Screening): Benzofurans disrupt mitochondrial bioenergetics[4]. The MTT assay specifically measures the activity of NADPH-dependent cellular oxidoreductase enzymes, which are directly tied to mitochondrial health[5]. A drop in MTT reduction is a direct, causal proxy for benzofuran-induced mitochondrial stress.

  • Annexin V/PI Flow Cytometry (Apoptotic Profiling): Benzofurans typically induce the intrinsic apoptotic pathway rather than non-specific necrosis[3]. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in membrane-compromised cells, allowing for the precise differentiation of apoptotic stages[6].

Mechanism B Benzofuran Derivatives ROS ROS Generation & ER Stress B->ROS Mito Mitochondrial Dysfunction (Bax ↑, Bcl-2 ↓) ROS->Mito CytC Cytochrome C Release Mito->CytC Casp Caspase-9 & 3/7 Activation CytC->Casp Apop Apoptosis (PARP Cleavage) Casp->Apop

Intrinsic apoptotic signaling pathway induced by benzofuran derivatives.

Quantitative Data Summary: Efficacy of Representative Benzofurans

The following table synthesizes quantitative cytotoxicity data from recently developed benzofuran derivatives, establishing benchmark IC50 values and their corresponding molecular effects to guide dose-response planning.

CompoundTarget Cell Line(s)IC50 RangeKey Mechanistic Observations
ACDB Human Chondrosarcoma (JJ012)~10-30 µMUpregulation of Caspase-9 (10.89-fold) and cleaved-PARP (5.40-fold); ER stress induction[1].
BL-038 Human Chondrosarcoma (SW1353)3-30 µMConcentration-dependent intrinsic apoptosis; increased cytosolic cytochrome c[3].
Moracin N NSCLC (A549, PC9)10-30 µMROS accumulation; G0/G1 phase cell cycle arrest; autophagosome formation[2].
Compound 7 (Halogenated)Lung Cancer (A549)6.3 ± 2.5 µMIncreased Caspase 3/7 activity (by 85%); G2/M phase arrest[6].
Compound 5d (Isatin conjugate)Colon Cancer (SW-620)<10 µM2.9–3.8 fold increase in total apoptosis; significant Bcl-2 inhibition[7].

Experimental Workflows & Methodologies

Workflow S1 Cell Seeding S2 Compound Treatment S1->S2 S3 MTT Viability Assay S2->S3 S4 Annexin V/PI & Caspase S2->S4 S5 Data Analysis S3->S5 S4->S5

Comprehensive in vitro workflow for evaluating benzofuran cytotoxicity.

Protocol 1: MTT Cell Viability Assay for Primary Screening

Causality & Quality Control: Benzofurans are highly lipophilic and require DMSO for dissolution. DMSO concentrations exceeding 0.5% (v/v) can independently induce cytotoxicity, confounding results. This protocol incorporates strict vehicle controls to isolate the true pharmacological effect of the benzofuran[5].

Materials:

  • Target cells in logarithmic growth phase.

  • MTT Reagent (5 mg/mL in PBS).

  • DMSO (Cell culture grade).

  • Positive Control: Doxorubicin or Cisplatin[6].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells and seed at a density of 1×104 cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for adherence. Expert Tip: Fill perimeter wells with sterile PBS to prevent edge-effect evaporation, which skews concentration data.

  • Compound Preparation: Prepare a master stock of the benzofuran derivative in 100% DMSO. Perform serial dilutions in complete culture media to achieve final concentrations (e.g., 0.5, 1, 5, 10, 30, 50, 100 µM). Ensure final DMSO concentration remains ≤0.5% in all wells.

  • Treatment: Aspirate old media. Add 100 µL of the compound-containing media to the respective wells. Include the following controls to ensure a self-validating system:

    • Vehicle Control: Media + 0.5% DMSO (Validates solvent non-toxicity).

    • Positive Control: Media + 10 µM Doxorubicin (Validates assay sensitivity).

    • Blank: Media only, no cells (Background subtraction).

  • Incubation: Incubate plates for 24, 48, or 72 hours depending on the desired kinetic profiling.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) directly to each well. Incubate in the dark for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the media/MTT mixture to avoid disturbing the purple formazan crystals at the bottom. Add 100 µL of 100% DMSO to each well. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm (with a reference wavelength of 630 nm to correct for cellular debris) using a microplate reader.

  • Data Analysis: Calculate % Viability = [(ODtreated​−ODblank​)/(ODvehicle​−ODblank​)]×100 . Determine the IC50 using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Flow Cytometry for Apoptotic Profiling

Causality & Quality Control: Since benzofurans trigger the intrinsic apoptotic cascade[3], distinguishing between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) is critical for validating the mechanism of action.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer (Calcium-enriched).

  • Flow Cytometer (e.g., BD FACSCanto II).

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well) and incubate overnight. Treat cells with the benzofuran derivative at 1/2×IC50​ , IC50​ , and 2×IC50​ concentrations for 24-48 hours.

  • Harvesting: Collect both the supernatant (containing detached, late-apoptotic cells) and the adherent cells. Expert Tip: Use a non-EDTA dissociation agent (like Accutase) or gentle mechanical scraping. EDTA chelates Ca2+ , which is strictly required for Annexin V to bind to phosphatidylserine.

  • Washing: Pool the supernatant and detached cells, centrifuge at 300 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer ( 1×105 cells). Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry. Use single-stained controls (Annexin V only, PI only) for proper fluorescence compensation.

References

  • Title: A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. Source: nih.gov. URL: 1

  • Title: BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway. Source: mdpi.com. URL: 3

  • Title: A Novel Benzofuran Derivative Moracin N Induces Autophagy and Apoptosis Through ROS Generation in Lung Cancer. Source: frontiersin.org. URL: 2

  • Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Source: semanticscholar.org. URL: 6

  • Title: Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Source: tandfonline.com. URL: 7

  • Title: New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Source: nih.gov. URL: 5

Sources

Method

Pharmacological Profiling of Novel Benzofuran Compounds: A Comprehensive Application Note &amp; Protocol Guide

Executive Summary & Mechanistic Rationale The benzofuran ring is a highly privileged, oxygen-containing heterocyclic pharmacophore in medicinal chemistry. Due to its planar structure, lipophilicity, and ability to partic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The benzofuran ring is a highly privileged, oxygen-containing heterocyclic pharmacophore in medicinal chemistry. Due to its planar structure, lipophilicity, and ability to participate in diverse π−π stacking and hydrogen-bonding interactions, the benzofuran scaffold serves as a versatile foundation for drug discovery[1].

Recently, novel benzofuran derivatives have demonstrated profound therapeutic potential across multiple disease states. In oncology, benzofuran-7-carboxamides have been engineered as highly potent dual inhibitors of PARP1 and c-Met, overcoming acquired drug resistance through synthetic lethality[2]. Similarly, oxindole-benzofuran hybrids have emerged as sub-micromolar dual inhibitors of CDK2 and GSK-3β, driving apoptosis in breast cancer models[3]. Beyond oncology, benzofuran-thiazole conjugates exhibit significant anticholinesterase (AChE) and antioxidant activities, positioning them as promising neuroprotective agents for Alzheimer's disease[4].

This application note provides a self-validating, step-by-step framework for the pharmacological profiling of novel benzofuran compounds, focusing on enzymatic screening, cellular phenotyping, and mechanistic validation.

Profiling Workflow & Logical Architecture

To ensure high-fidelity data generation, the pharmacological evaluation of benzofuran derivatives must follow a strict hierarchical workflow. Initial enzymatic screening isolates target-specific affinity, while secondary cellular assays validate membrane permeability and phenotypic efficacy.

ProfilingWorkflow Synth Benzofuran Library Synthesis & QC Enzyme Enzymatic Profiling (TR-FRET / Ellman's) Synth->Enzyme High Purity (>95%) Cell Cellular Phenotyping (Viability / Apoptosis) Enzyme->Cell IC50 < 1 µM ADMET In Vitro ADMET (Tox / Permeability) Cell->ADMET High Selectivity ADMET->Synth SAR Feedback Loop Lead Lead Candidate Selection ADMET->Lead Favorable PK

Workflow for the pharmacological profiling of novel benzofuran hit-to-lead compounds.

Protocol I: Target-Based Enzymatic Profiling (Oncology)

When profiling highly conjugated molecules like benzofurans against kinase targets (e.g., CDK2, c-Met), auto-fluorescence can generate false positives in standard colorimetric or prompt-fluorescence assays.

Causality & Experimental Choice: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . By introducing a microsecond time delay between excitation and emission reading, TR-FRET allows the short-lived auto-fluorescence of the benzofuran compounds to decay, capturing only the target-specific long-lived lanthanide emission. This ensures absolute trustworthiness of the generated IC50​ values[2][3].

Step-by-Step TR-FRET Kinase Inhibition Assay
  • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Reconstitute the benzofuran derivatives in 100% DMSO.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the benzofuran compounds in a 384-well low-volume plate. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., c-Met or CDK2 at 1 nM final concentration) to the compound wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the enzyme's specific Km​ ) and the biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Validation: Incubate for 30 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using vehicle (DMSO) and positive control (e.g., Staurosporine) wells. A Z'-factor > 0.6 validates the assay.

Protocol II: Cellular Phenotyping & Apoptosis (Oncology)

Enzyme inhibition must translate to cellular efficacy. Benzofuran derivatives targeting PARP1/c-Met or CDK2/GSK-3β typically exert their antiproliferative effects by arresting the cell cycle and inducing apoptosis[2][3].

Causality & Experimental Choice: To differentiate between mere cytostasis and true cytotoxicity, we pair an MTT viability assay with Annexin V/Propidium Iodide (PI) Flow Cytometry . Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane exclusively during early apoptosis. PI is membrane-impermeable and only stains necrotic or late-apoptotic cells with compromised membranes.

Step-by-Step Annexin V/PI Apoptosis Assay
  • Cell Seeding: Seed target cancer cells (e.g., HCT116 or T-47D) in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat the cells with the lead benzofuran compound at and its established cellular IC50​ concentration. Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via Trypsin-EDTA). Critical Step: Pooling both fractions is mandatory; discarding the media will artificially lower the late-apoptosis count.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Add 400 µL of Binding Buffer to each tube. Analyze immediately using a flow cytometer. Gate for live cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺).

MOA Inhibitor Benzofuran Dual Inhibitor PARP1 PARP1 Enzyme Inhibitor->PARP1 Inhibits Repair cMet c-Met Kinase Inhibitor->cMet Blocks Resistance SSB DNA Single-Strand Breaks PARP1->SSB Accumulation Apoptosis Tumor Cell Apoptosis cMet->Apoptosis Loss of Survival Signal DSB DNA Double-Strand Breaks SSB->DSB Replication Collapse DSB->Apoptosis Triggers Death

Mechanism of synthetic lethality via benzofuran-mediated PARP1 and c-Met dual inhibition.

Protocol III: Neuropharmacological Profiling (Alzheimer's Disease)

Benzofuran-thiazole hybrids are heavily investigated as neuroprotective agents, primarily through the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[4].

Causality & Experimental Choice: The Modified Ellman's Assay is the gold standard here. It utilizes continuous kinetic spectrophotometry. By measuring the reaction velocity at different substrate concentrations, researchers can generate Lineweaver-Burk plots to determine if the benzofuran derivative binds competitively at the Catalytic Anionic Site (CAS) or non-competitively at the Peripheral Anionic Site (PAS) of AChE.

Step-by-Step Modified Ellman's Assay
  • Assay Setup: In a 96-well clear-bottom plate, add 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of the test benzofuran compound (varying concentrations), and 20 µL of AChE enzyme (0.22 U/mL).

  • Incubation: Incubate the mixture for 15 minutes at 25°C to allow inhibitor-enzyme complex formation.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.075 M acetylthiocholine iodide (ATCI) substrate.

  • Kinetic Readout: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes. The rate of yellow color formation (5-thio-2-nitrobenzoate anion) is directly proportional to enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control. Use non-linear regression to determine the IC50​ .

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of recently discovered, highly active benzofuran classes, demonstrating the structural versatility of the scaffold across different therapeutic areas.

Compound Class / LeadPrimary Target(s)Enzymatic IC50​ Cellular IC50​ / PhenotypePrimary Mechanism of ActionRef
Benzofuran-7-carboxamide (S12) PARP1 / c-Met21.8 nM / 30.2 nM1.2 µM (HCT116)Synthetic Lethality / Apoptosis[2]
Oxindole-Benzofuran (5d) CDK2 / GSK-3β37.8 nM / 52.5 nM3.82 µM (T-47D)Cell Cycle Arrest / Apoptosis[3]
Benzofuran-Thiazole (2g) AChE / BChE1.4 µM / 2.1 µMN/A (Enzymatic focus)Cholinergic Modulation / Antioxidant[4]
Benzofuran-Isatin (WD-d) SARS-CoV-2 Mpro29.9 µMN/A (IMR90 safe)Viral Protease Inhibition[5]

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. mdpi.com. 1

  • Discovery of a novel benzofuran-7-carboxamide-based PARP1/c-Met dual inhibitor for addressing c-Met amplification-mediated PARP1i acquired-resistance. nih.gov. 2

  • Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. fabad.org.tr. 4

  • N-(Benzofuran-3-ylmethyl)isatin Derivatives as Potential SARS-CoV-2 Main Protease Inhibitors: Synthesis, Biological Evaluation, Kinetic Analysis, and Molecular Modeling Insights. doi.org. 5

  • Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies. nih.gov. 3

Sources

Application

Advanced Analytical Methodologies for the Chiral Separation of Dihydrobenzofuran Enantiomers

Executive Summary The dihydrobenzofuran scaffold is a privileged pharmacophore found in a wide array of biologically active molecules, ranging from natural neuroprotective alkaloid-lignan hybrids[1] to synthetic therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dihydrobenzofuran scaffold is a privileged pharmacophore found in a wide array of biologically active molecules, ranging from natural neuroprotective alkaloid-lignan hybrids[1] to synthetic therapeutics like tasimelteon (a melatonin receptor agonist)[2] and potent selective cannabinoid receptor 2 (CB2) agonists[3]. Because the spatial orientation of these molecules dictates their pharmacodynamic and toxicological profiles, the rigorous separation and quantification of their enantiomers is a critical regulatory and scientific requirement.

This application note provides a comprehensive, self-validating framework for developing High-Performance Liquid Chromatography (HPLC) methods to resolve dihydrobenzofuran enantiomers. By leveraging specific Chiral Stationary Phases (CSPs) and thermodynamic optimization, analysts can achieve robust baseline separation.

Mechanistic Principles of Chiral Recognition

Enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, separation requires a chiral environment—typically provided by a CSP—to form transient diastereomeric complexes with the analytes[4]. The difference in the stability (free energy, ΔΔG‡ ) of these transient complexes dictates the separation factor ( α ).

Polysaccharide-Derived CSPs

Polysaccharide columns, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IA, are highly effective for dihydrobenzofurans in Normal Phase (NP) chromatography[4]. The chiral recognition mechanism relies on a combination of hydrogen bonding, π−π stacking, and dipole-dipole interactions. For example, complex alkaloid-lignan hybrids containing a dihydrobenzofuran moiety isolated from Lobelia chinensis were successfully resolved into their respective enantiomers using a Chiralpak AD-H column with a hexane-ethanol mobile phase[1].

Cyclodextrin-Based CSPs

Derivatized β -cyclodextrins (e.g., hydroxypropyl- β -cyclodextrin or Cyclobond DMP) excel in Reversed-Phase (RP) and Polar Organic modes[5]. The mechanism involves inclusion complexation, where the hydrophobic dihydrobenzofuran ring enters the cyclodextrin cavity. The enantioselectivity is highly dependent on structural characteristics, such as substituent polarity and the specific location of the functional groups on the aromatic ring[5].

Thermodynamic Causality

Chiral recognition is fundamentally an enthalpy-driven process. Lowering the column temperature (e.g., to 10°C) often enhances resolution because the entropic penalty of forming a rigid diastereomeric complex is offset by stronger enthalpic interactions[3]. Furthermore, the addition of acidic or basic modifiers (e.g., acetic acid or triethylamine) is critical to suppress secondary interactions with residual silanols on the silica matrix, which otherwise cause severe peak tailing[4].

Method Development Workflow

G N1 1. Target: Dihydrobenzofuran Racemate N2 2. CSP Selection (Polysaccharide vs. Cyclodextrin) N1->N2 N3 3A. Normal Phase (NP) Hexane/EtOH or IPA N2->N3 Amylose/Cellulose N4 3B. Reversed/Polar Phase MeCN/H2O or MeCN/AcOH/TEA N2->N4 Cyclodextrin N5 4. Thermodynamic Optimization (Lower Temp to 10°C) N3->N5 N4->N5 N6 5. Self-Validating SST (Rs > 1.5, Tf < 1.5) N5->N6

Chiral HPLC method development workflow for dihydrobenzofuran enantiomers.

Comparative Chromatographic Data

The following table synthesizes validated chromatographic conditions for various dihydrobenzofuran derivatives, providing a baseline for new method development.

Compound ClassStationary PhaseMobile PhaseModeKey Modifiers/ConditionsRef
Lignanamides Chiralpak AD-HHexane / EthanolNormal PhaseAmbient Temperature[1]
CB2 Agonists Cyclobond DMPCH3CN / AcOH / TEA (100:0.01:0.05)Polar Organic10°C, 0.3 mL/min[3]
Substituted Dihydrobenzofurans Chiralpak IAn-Hexane / Isopropanol (2:1)Normal Phase0.4 mL/min[4]
Chiral Dihydrobenzofurans Hydroxypropyl- β -CDAcetonitrile / WaterReversed PhaseGradient Elution[5]
Tasimelteon (Achiral Purity) Kromosil C18Methanol / Water (65:35)Reversed Phase0.8 mL/min, 265 nm[6]

Standard Operating Procedure: Self-Validating Chiral HPLC Protocol

To ensure the trustworthiness of the analytical data, this protocol employs a Self-Validating System . By continuously injecting a known racemic standard before and after unknown samples, the analyst proves that the chiral environment of the column remains intact and capable of baseline resolution.

Step 1: Mobile Phase Preparation & System Equilibration
  • Solvent Preparation : For Polar Organic Mode analysis of basic/acidic dihydrobenzofurans, prepare a mobile phase of Acetonitrile / Glacial Acetic Acid (AcOH) / Triethylamine (TEA) in a ratio of 100:0.01:0.05 (v/v/v)[3].

    • Causality: The combination of AcOH and TEA creates a buffered non-aqueous environment. TEA acts as a competing base to mask active silanol sites on the silica support, preventing the tailing of basic analytes, while AcOH suppresses the ionization of acidic moieties[3][4].

  • Degassing : Degas the mobile phase via ultrasonication or vacuum filtration for 15 minutes to prevent baseline drift.

  • Thermodynamic Control : Set the column compartment temperature to 10°C.

    • Causality: Lower temperatures enhance the enthalpic contribution to the transient diastereomeric inclusion complex, thereby increasing the separation factor ( α )[3].

  • Equilibration : Flush the Cyclobond DMP column (250 x 4.6 mm, 5 µm) at a flow rate of 0.3 mL/min until a stable UV baseline is achieved.

Step 2: Preparation of the Self-Validating Racemic Standard
  • Accurately weigh 4.0 mg of the reference racemic dihydrobenzofuran mixture[3].

  • Dissolve the racemate in 1.0 mL of the prepared mobile phase to ensure solvent matching and prevent peak distortion.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Trustworthiness Check: This standard is the definitive proof of system suitability. Without baseline resolution of this specific standard, no unknown API batches (e.g., tasimelteon intermediates) can be reliably analyzed[2].

Step 3: Chromatographic Execution
  • Inject 10 µL of the racemic standard into the HPLC system.

  • Monitor the UV absorbance at the optimal wavelength for the specific chromophore (e.g., λ = 288 nm for certain CB2 agonists[3] or 265 nm for tasimelteon[6]).

  • Record the chromatogram and identify the retention times of the (R)- and (S)-enantiomers.

Step 4: System Suitability Testing (SST) & Data Interpretation
  • Calculate the Resolution ( Rs​ ) between the two enantiomeric peaks using the formula: Rs​=2(tR2​−tR1​)/(W1​+W2​) .

  • Calculate the Tailing Factor ( Tf​ ) at 5% peak height.

  • Validation Gate : The system is considered validated only if Rs​≥1.5 (indicating true baseline separation) and Tf​≤1.5 .

  • Once validated, proceed with injecting the unknown samples to determine their enantiomeric excess (ee%). For example, tasimelteon is manufactured as a single trans-1R,2R isomer, and its enantiomeric purity must be routinely controlled during intermediate manufacturing[2].

Troubleshooting & Peak Shape Optimization

  • Co-elution / Poor Resolution ( Rs​<1.5 ) : If the enantiomers co-elute, the chiral recognition is insufficient. Decrease the column temperature in 5°C increments to favor the enthalpy of the diastereomeric complex. Alternatively, adjust the steric bulk of the mobile phase modifiers (e.g., switching from ethanol to isopropanol in Normal Phase)[4].

  • Severe Peak Tailing : Tailing indicates secondary, achiral interactions dominating the separation. Ensure the column is fully end-capped. If tailing persists, incrementally increase the concentration of the competing modifier (TEA for basic compounds, AcOH for acidic compounds) to better shield the stationary phase[4].

References

  • RSC Publishing. Stereochemical investigations of bioactive dihydrobenzofuran-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling. Available at: [Link]

  • ResearchGate. The Use of Cyclodextrin-Based LC Stationary Phases for the Separation of Chiral Dihydrobenzofuran Derivatives. Available at: [Link]

  • New Drug Approvals. Tasimelteon, タシメルテオン. Available at:[Link]

  • PubMed. Chiral separation of two diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids from Lobelia chinensis and determination of the tentative absolute configuration. Available at:[Link]

  • Journal of Pharma Research. RP-HPLC method for Tasimelteon. Available at: [Link]

  • SciSpace. 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile as a Chemical Probe for Investigating Inflammatory and Proliferative Pathways

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The 2,3-Dihydrobenzofuran Scaffold as a Privileged Motif The 2,3-dihydrobenzofuran framework is a prominent heterocyclic scaffold in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The 2,3-Dihydrobenzofuran Scaffold as a Privileged Motif

The 2,3-dihydrobenzofuran framework is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] This "privileged structure" serves as a versatile template for the design of novel therapeutic agents due to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5]

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile is a specific stereoisomer within this class of compounds. While detailed studies on this particular molecule as a chemical probe are emerging, its structural features—combining a chiral amine, a rigid dihydrobenzofuran core, and an electron-withdrawing nitrile group—suggest significant potential for targeted biological interactions. The 3-amino group, in particular, can serve as a crucial hydrogen bond donor, enabling interactions with the active sites of various enzymes and receptors.[6]

This document provides a comprehensive guide to the potential applications of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile as a chemical probe, with a focus on its utility in studying inflammatory and cancer-related signaling pathways, based on the activities of structurally related compounds.

II. Rationale for Use as a Chemical Probe: Targeting Enzymes in Inflammation and Cancer

The biological activities of various 2,3-dihydrobenzofuran derivatives provide a strong rationale for employing (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile as a chemical probe. Notably, compounds with this core structure have been identified as inhibitors of enzymes that play critical roles in inflammation and tumorigenesis.[1][4]

For instance, certain 2,3-dihydrobenzofuran derivatives have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of pro-inflammatory prostaglandins.[1] Additionally, fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and to induce apoptosis in human colorectal adenocarcinoma cells.[4][5]

Given these precedents, (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile is a promising candidate for use as a chemical probe to investigate the role of such enzymes in disease models. Its specific stereochemistry may confer unique selectivity and potency for its target(s).

III. Potential Mechanism of Action: Modulation of Pro-Inflammatory and Proliferative Signaling

Based on the activities of related compounds, a plausible mechanism of action for (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile involves the inhibition of key enzymes in inflammatory and proliferative signaling pathways. The diagram below illustrates a potential signaling cascade that could be targeted by this chemical probe.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade COX-2 / mPGES-1 COX-2 / mPGES-1 Signaling Cascade->COX-2 / mPGES-1 NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation Prostaglandin E2 Prostaglandin E2 COX-2 / mPGES-1->Prostaglandin E2 Probe (R)-3-Amino-2,3-dihydro- benzofuran-6-carbonitrile Probe->COX-2 / mPGES-1 Inhibition Inflammation & Proliferation Inflammation & Proliferation Prostaglandin E2->Inflammation & Proliferation Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription Gene Transcription->Inflammation & Proliferation Enzyme_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Enzyme - Substrate - Buffer - Chemical Probe Stock start->prepare_reagents serial_dilution Perform Serial Dilution of Chemical Probe prepare_reagents->serial_dilution assay_setup Set up Assay Plate: - Enzyme - Probe/Vehicle - Buffer serial_dilution->assay_setup pre_incubation Pre-incubate at 37°C assay_setup->pre_incubation initiate_reaction Initiate Reaction by Adding Substrate pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Product Formation (e.g., Spectrophotometry, Fluorometry) stop_reaction->detection data_analysis Analyze Data and Calculate IC50 detection->data_analysis end End data_analysis->end

Figure 2: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile (e.g., 10 mM in DMSO).

    • Prepare assay buffer, purified enzyme solution, and substrate solution according to the specific enzyme protocol.

  • Serial Dilution:

    • Perform serial dilutions of the chemical probe stock solution in assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO).

  • Assay Setup:

    • In a 96-well plate, add the diluted chemical probe or vehicle control.

    • Add the purified enzyme solution to each well.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the probe to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Incubate the plate at the optimal temperature for a defined period, ensuring the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction using an appropriate method (e.g., adding a stop solution, changing pH).

    • Measure the product formation using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the chemical probe relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the probe concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a chemical probe to its target protein in a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the cells of interest to a suitable confluency.

    • Treat the cells with the chemical probe at a desired concentration or with a vehicle control (DMSO).

  • Harvesting and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Lyse the cells by freeze-thaw cycles.

  • Heating and Centrifugation:

    • Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a few minutes.

    • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods.

  • Data Interpretation:

    • Binding of the chemical probe to its target protein will stabilize it, leading to a higher melting temperature. This will be observed as more of the target protein remaining in the soluble fraction at higher temperatures in the probe-treated samples compared to the vehicle control.

V. Data Presentation: Hypothetical Inhibitory Activity

The following table presents hypothetical data for the inhibitory activity of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile against two key enzymes, based on the activities of related compounds.

CompoundTarget EnzymeIC50 (µM)
(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrileCOX-22.5
(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrilemPGES-15.8
Reference Inhibitor (e.g., Celecoxib for COX-2)COX-20.1
Reference Inhibitor (e.g., AF-3485 for mPGES-1)mPGES-11.2

VI. Synthesis of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile

The synthesis of 3-amino-2,3-dihydrobenzofurans can be achieved through various synthetic routes. [2][7]A common approach involves the asymmetric synthesis from chalcone precursors. [7]A generalized synthetic scheme is presented below.

Synthetic Workflow Diagram:

Synthesis_Workflow start Chalcone Precursor reduction Asymmetric Reduction (e.g., Corey-Bakshi-Shibata) start->reduction 1. epoxidation Asymmetric Epoxidation (e.g., Sharpless) reduction->epoxidation 2. epoxyalcohol Chiral Epoxyalcohol epoxidation->epoxyalcohol cyclization One-pot Epoxide Opening and Intramolecular Nucleophilic Aromatic Substitution epoxyalcohol->cyclization 3. product (R)-3-Amino-2,3-dihydro- benzofuran-6-carbonitrile cyclization->product

Figure 3: Generalized synthetic workflow for 3-amino-2,3-dihydrobenzofurans.

This route allows for the stereoselective synthesis of the desired (R)-enantiomer. [7]

VII. Conclusion and Future Directions

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile represents a promising chemical probe for the investigation of inflammatory and proliferative signaling pathways. Its potential to selectively target key enzymes in these cascades makes it a valuable tool for target validation and for elucidating the complex mechanisms underlying diseases such as cancer and chronic inflammation.

Future studies should focus on the detailed characterization of the biological targets of this compound, including comprehensive selectivity profiling against a panel of related enzymes. Furthermore, the development of derivatized probes, such as biotinylated or fluorescently tagged versions, would facilitate pull-down experiments for target identification and cellular imaging studies, respectively.

VIII. References

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 931-940. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2005). Synthesis of some new benzofuran derivatives as photochemical probe in biological system. Egyptian Journal of Chemistry, 48(3), 365-376. [Link]

  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3638. [Link]

  • Iqbal, M., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1499574. [Link]

  • PubChem. (n.d.). 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile. Retrieved March 15, 2026, from [Link]

  • Helgren, T. R., et al. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Chemistry, 24(18), 4509-4514. [Link]

  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]

  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

Sources

Application

Application Note: Strategic Derivatization of the Amino Group in 3-Aminodihydrobenzofurans for Drug Discovery

An In-Depth Technical Guide Abstract and Introduction The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif integral to a wide array of biologically active compounds, demonstrating applications as anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract and Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif integral to a wide array of biologically active compounds, demonstrating applications as anti-inflammatory, anticancer, and potential neuroprotective agents.[1][2][3][4] The versatility of this core structure makes it a focal point for medicinal chemistry campaigns.[1][2] Specifically, the amino group at the C-3 position offers a synthetically tractable handle for chemical modification, enabling the systematic exploration of Structure-Activity Relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of established and robust methodologies for the derivatization of the 3-amino group. We will move beyond simple procedural lists to explain the underlying chemical logic, empowering researchers to make informed decisions in their experimental design. The protocols herein are designed to be self-validating, with integrated quality control checkpoints and characterization guidance.

The Strategic Importance of the 3-Amino Group

The primary amine at the C-3 position of the dihydrobenzofuran ring is a versatile nucleophile and a hydrogen bond donor. Its derivatization allows for the introduction of a wide variety of functional groups, which can profoundly impact a molecule's biological activity by:

  • Modulating Receptor Interactions: Introducing new functional groups can forge additional interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with a biological target.

  • Tuning Physicochemical Properties: Modifications can alter key drug-like properties such as lipophilicity (LogP), aqueous solubility, and metabolic stability.

  • Exploring Chemical Space: Creating a diverse library of analogues is fundamental to identifying lead compounds with improved potency, selectivity, and safety profiles.

The following sections detail the primary strategies for modifying this critical functional group.

Core Derivatization Workflow

The overall strategy involves reacting the nucleophilic 3-aminodihydrobenzofuran core with a range of electrophilic partners to form stable covalent bonds. The choice of reaction pathway dictates the nature of the resulting derivative.

G cluster_start Starting Material cluster_reagents Electrophilic Reagents cluster_products Derivative Classes Start 3-Aminodihydrobenzofuran (Nucleophile) Amide N-Acyl Derivatives (Amides) Start->Amide Acylation Sulfonamide N-Sulfonyl Derivatives (Sulfonamides) Start->Sulfonamide Sulfonylation Alkylamine N-Alkyl/Aryl Derivatives (Secondary/Tertiary Amines) Start->Alkylamine Reductive Amination Urea N-Aryl/Alkyl Ureas & Thioureas Start->Urea Urea/Thiourea Formation Acyl Acyl Halides / Carboxylic Acids Acyl->Amide Sulfonyl Sulfonyl Halides Sulfonyl->Sulfonamide Aldehyde Aldehydes / Ketones (+ Reducing Agent) Aldehyde->Alkylamine Isocyanate Isocyanates / Isothiocyanates Isocyanate->Urea

Caption: General workflow for derivatizing 3-aminodihydrobenzofuran.

Protocol I: Acylation for Amide Synthesis

The formation of an amide bond is one of the most robust and widely used reactions in medicinal chemistry. It creates a stable, neutral, and planar linkage that can participate in hydrogen bonding.

Mechanistic Rationale

The reaction proceeds via nucleophilic acyl substitution. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of an acyl halide or an activated carboxylic acid. When using an acyl halide, a non-nucleophilic base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

G cluster_mech Acylation Mechanism Amine R'-NH₂ (3-Aminodihydrobenzofuran) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylCl R-COCl (Acyl Chloride) AcylCl->Intermediate Base Base (e.g., Et₃N) Salt Base-H⁺Cl⁻ Base->Salt Product R-CO-NH-R' (Amide Derivative) Intermediate->Product Collapse & Proton Transfer Product->Base HCl byproduct neutralized by

Caption: Mechanism of acylation with an acyl chloride.

Detailed Experimental Protocol

Materials:

  • 3-Aminodihydrobenzofuran hydrochloride (1.0 eq)

  • Acyl chloride (1.1 eq) or Carboxylic acid (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq for acyl chloride; 1.1 eq for coupling)

  • For carboxylic acids: Coupling agent like HATU or HOBt/EDC (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel.

Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-aminodihydrobenzofuran hydrochloride (1.0 eq) and dissolve/suspend it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add the base (e.g., Et₃N, 2.2 eq). If starting with the free amine, only 1.1 eq of base is needed. Stir for 10-15 minutes at room temperature.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise via syringe. Causality Note: Slow addition at 0 °C is crucial to control the exotherm of the reaction and minimize side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove acidic impurities), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5][6] The appearance of an amide N-H signal in the ¹H NMR spectrum (typically δ 7.5-10.5 ppm) and a carbonyl signal in the ¹³C NMR spectrum (δ 160-175 ppm) are indicative of successful acylation.[5]

Protocol II: Sulfonylation for Sulfonamide Synthesis

Sulfonamides are key functional groups in many marketed drugs. They are strong hydrogen bond acceptors and are generally more metabolically stable than amides.

Mechanistic Rationale

The mechanism is analogous to acylation. The amine nitrogen attacks the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is required to scavenge the resulting HCl.

Detailed Experimental Protocol

Materials:

  • 3-Aminodihydrobenzofuran (1.0 eq)

  • Sulfonyl chloride (1.1 eq)

  • Pyridine or Triethylamine (Et₃N) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Setup: Dissolve the 3-aminodihydrobenzofuran (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base and Reagent Addition: Add the base (e.g., pyridine, 2.0 eq). Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM. Expertise Note: Pyridine often serves as both the base and a catalyst in sulfonylation reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Characterization: Purify the crude material using flash chromatography or recrystallization. Confirm the structure via NMR and MS analysis.

Protocol III: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming C-N bonds, providing access to secondary and tertiary amines. It involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.

Mechanistic Rationale

The amine and a carbonyl compound (aldehyde or ketone) form a hemiaminal, which then dehydrates to form an iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the iminium ion to the corresponding N-alkylated amine. STAB is preferred as it is less reactive towards the carbonyl starting material and tolerant of mildly acidic conditions that favor iminium ion formation.

Detailed Experimental Protocol

Materials:

  • 3-Aminodihydrobenzofuran (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Setup: In a round-bottom flask, combine the 3-aminodihydrobenzofuran (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE.

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 1-2 drops) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Trustworthiness Note: STAB can react with atmospheric moisture; ensure it is handled quickly. The reaction may effervesce slightly.

  • Reaction Monitoring: Stir at room temperature for 3-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting materials and the appearance of the product mass.

  • Work-up:

    • Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the product by flash chromatography. Confirm the structure via NMR and MS. The disappearance of the primary -NH₂ protons and the appearance of new signals corresponding to the added alkyl group in the ¹H NMR spectrum are key indicators of success.

Summary of Derivatization Strategies

Derivatization MethodReagent ClassBaseTypical SolventResulting Functional GroupKey Considerations
Acylation Acyl Halide / Carboxylic AcidEt₃N, DIPEADCM, THFAmide Robust, predictable. Requires coupling agents for carboxylic acids.
Sulfonylation Sulfonyl HalidePyridine, Et₃NDCMSulfonamide Creates stable, H-bond accepting groups.
Reductive Amination Aldehyde / KetoneNone (reductant is key)DCE, THFSecondary/Tertiary Amine Mild conditions, high functional group tolerance.
Urea/Thiourea Formation Isocyanate / IsothiocyanateNone or catalytic baseDCM, THFUrea / Thiourea Highly efficient, often requires no catalyst.

Conclusion

The derivatization of the 3-amino group on the dihydrobenzofuran scaffold is a cornerstone of medicinal chemistry efforts targeting this privileged structure. The protocols for acylation, sulfonylation, and reductive amination outlined in this guide provide reliable and reproducible methods for generating diverse chemical libraries. By understanding the rationale behind each procedural step, researchers can effectively troubleshoot and adapt these methods to a wide range of substrates, accelerating the drug discovery process.

References

  • Takeda, N., Miyata, O., & Naito, T. (2007). Efficient Synthesis of Benzofurans Utilizing[2][2]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. European Journal of Organic Chemistry, 2007(10), 1491-1509. [Link]

  • Ashraf, R., Zahoor, A. F., Ali, K. G., Nazeer, U., Saif, M. J., Mansha, A., Chaudhry, A. R., & Irfan, A. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15635-15663. [Link]

  • Al-Ostath, A., Abushomba, M., El-Awad, J., Al-Assi, A., Al-Ktaish, A., Sabbah, D. A., & Mubarak, M. S. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Pharmaceuticals, 16(6), 896. [Link]

  • de Oliveira, C. B., Ferreira, L. G., De Luca, C., Pilli, R. A., & Leite, F. L. (2004). Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry, 47(22), 5438-5447. [Link]

  • Shi, G., Li, H., Shao, J., Wu, J., Newton, R. C., & Wexler, R. R. (2005). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry, 48(17), 5465-5468. [Link]

  • Monte, A. P., Marona-Lewicka, D., Lewis, D. L., & Nichols, D. E. (1997). Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. Journal of Medicinal Chemistry, 40(19), 2997-3008. [Link]

  • Aher, S. B., & Chaskar, A. C. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Scholars Academic Journal of Pharmacy, 12(9), 238-244. [Link]

  • Shaikh, A. K., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters, 16(5), 1478-1481. [Link]

  • Anonymous. (n.d.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Al-Said, N. H., & Al-Obaid, A. M. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). [Link]

  • Chen, Y., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 68, 128765. [Link]

  • Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3658. [Link]

  • Ali, A. A., et al. (2020). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry, 36(1), 96-103. [Link]

  • Tolkunov, S. V., Tolkunov, V. S., & Dulenko, V. I. (2004). Acylation and Cyclodehydration of Benzofuran‐, Benzothiophene‐, and Indolyl‐3‐acetic Acid Arylamides. Synthesis of Novel Benzofuro[2,3‐c]‐, Benzothieno[2,3‐c], and Indolo[2,3‐c]‐pyrilium and Pyridine Derivatives. ChemInform, 35(52). [Link]

  • Smith, J. M., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(1), 123-456. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Dihydrobenzofuran Synthesis

Welcome to the technical support center for the synthesis and optimization of 2,3-dihydrobenzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2,3-dihydrobenzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Dihydrobenzofurans are prevalent structural motifs in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] However, their synthesis is often nuanced, with success hinging on the careful optimization of reaction conditions.

This document moves beyond standard protocols to provide a deeper, causality-driven troubleshooting guide in a question-and-answer format. We will explore common challenges, from low yields to poor selectivity, and provide actionable solutions grounded in mechanistic principles and supported by peer-reviewed literature.

Part 1: Troubleshooting Low Yield & Incomplete Conversion

Low yield or a stalled reaction is one of the most frequent challenges. The issue can often be traced back to fundamental reaction parameters or the stability of reactants and products.

Q1: My reaction shows low conversion of the starting material, even after extended reaction times. What are the primary factors to investigate?

A1: Incomplete conversion is a classic issue that requires a systematic, multi-point investigation. Before re-running the reaction, consider the following critical factors:

  • Reagent and Solvent Purity: This is the most common and often overlooked cause. Impurities in starting materials can poison catalysts, while residual water or peroxides in solvents can quench sensitive reagents or initiate side reactions.[4]

    • Causality: Many transition-metal catalysts, particularly Palladium(0) species used in C-H activation or cross-coupling, are highly sensitive to oxygen and moisture.[4][5] Acid-catalyzed reactions can be inhibited or diverted by basic impurities.

    • Actionable Advice:

      • Verify the purity of your starting materials using NMR or LC-MS.

      • Use freshly distilled or commercially available anhydrous solvents. For sensitive reactions, degas the solvent thoroughly via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.

      • Ensure any bases or additives are freshly opened or have been stored properly.

  • Atmospheric Control: For many modern catalytic methods, maintaining an inert atmosphere is non-negotiable.

    • Causality: Oxygen can oxidize sensitive catalysts (e.g., Pd(0) to inactive Pd(II) oxides) and organometallic intermediates.[5]

    • Actionable Advice: Use standard Schlenk line or glovebox techniques. Ensure all glassware is oven- or flame-dried before use to remove adsorbed moisture.

  • Suboptimal Thermal Conditions: Every reaction has an optimal temperature range for activation without promoting decomposition.

    • Causality: Insufficient heat may prevent overcoming the activation energy barrier. Conversely, excessive heat can lead to product degradation, catalyst decomposition, or the formation of thermodynamic side products.[4] For instance, in silver(I)-promoted oxidative couplings, temperatures from 0 °C to reflux (85 °C in acetonitrile) have been explored, with room temperature often providing a good balance.[6]

    • Actionable Advice: Run small-scale trials at slightly higher or lower temperatures (e.g., in 10-20 °C increments) to find the optimal point.

Q2: My TLC/LC-MS analysis shows the formation of my desired product, but it disappears over time, resulting in a low isolated yield. What is happening?

A2: This indicates that your product is likely unstable under the reaction or workup conditions.[4]

  • Causality: The dihydrobenzofuran core, while generally stable, can be sensitive to strong acids, bases, or oxidants, especially if it bears sensitive functional groups. For example, during an acid-catalyzed cyclization, prolonged exposure to strong acid at high temperatures can lead to rearomatization or other decomposition pathways.[7]

  • Actionable Advice:

    • Monitor Reaction Progress Closely: Do not let the reaction run for a pre-set time without monitoring. Use TLC or LC-MS to determine the point of maximum product formation and quench the reaction immediately.

    • Modify Workup Procedure: If the product is acid-sensitive, ensure the workup involves a rapid and thorough neutralization step (e.g., washing with saturated NaHCO₃ solution).[8] If it is base-sensitive, use a mildly acidic wash (e.g., dilute NH₄Cl).

    • Re-evaluate Reaction Conditions: Consider if a milder catalyst, a lower temperature, or a shorter reaction time could achieve the conversion without significant degradation.

Part 2: Addressing Poor Selectivity

Achieving high selectivity is crucial, especially when multiple reactive sites are present or when stereocenters are being formed.

Q3: My intramolecular Friedel-Crafts type cyclization is producing a mixture of regioisomers. How can I improve selectivity?

A3: Regioselectivity in electrophilic aromatic substitutions is governed by the electronic and steric properties of the aromatic ring and the nature of the intermediate.

  • Causality: In acid-catalyzed cyclizations of aryloxy-substituted propargylic alcohols or similar substrates, the reaction proceeds through an oxonium or carbocation intermediate.[7][9] The phenyl ring then acts as a nucleophile. The site of attack (ortho vs. para to the activating group) is determined by the relative stability of the resulting intermediate and the accessibility of the Highest Occupied Molecular Orbital (HOMO).[7]

  • Actionable Advice:

    • Choice of Catalyst: The strength of the Lewis or Brønsted acid can influence selectivity. A milder acid might favor the kinetically controlled product, while a stronger acid at higher temperatures could lead to the thermodynamically more stable isomer. FeCl₃ has been shown to be effective, but stoichiometric amounts are often required.[9][10]

    • Solvent Effects: The solvent can stabilize or destabilize charged intermediates, influencing the reaction pathway. For FeCl₃-catalyzed cyclizations, dioxane was found to be superior to solvents like MeNO₂, toluene, or DCM.[9]

    • Substituent Effects: The electronic nature of substituents on the aromatic ring has a profound impact. Strongly activating groups will direct the cyclization, but multiple activating groups can lead to mixtures. Blocking a reactive position with a removable group (e.g., a silyl or bromine group) can be an effective strategy.

Q4: How can I control the diastereoselectivity of my reaction to favor the trans-2,3-disubstituted product?

A4: Diastereoselectivity is a common challenge, particularly in radical or cycloaddition reactions. The trans isomer is often the thermodynamically more stable product due to reduced steric hindrance.

  • Causality: In silver(I) oxide-promoted oxidative couplings of phenylpropanoids, the reaction proceeds through radical intermediates, and the diastereoselectivity is often inherently high, favoring the trans product.[6] In other cases, such as photocatalytic C-H insertion, the use of a photosensitizer can enhance the formation of the trans isomer.[11]

  • Actionable Advice:

    • Catalyst/Ligand System: For transition-metal-catalyzed reactions, the steric bulk of the ligand can be tuned to control the stereochemical outcome. Chiral phosphoric acids have been used as catalysts to achieve high enantioselectivity, which often correlates with high diastereoselectivity.[12]

    • Solvent Choice: The solvent can influence the transition state geometry. A systematic screen of solvents with varying polarity and coordinating ability (e.g., Toluene, CHCl₃, THF, MeCN) is recommended.[12]

    • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy, which typically leads to the kinetic product.

Part 3: Catalyst-Specific Optimization & Troubleshooting

Different synthetic methods rely on distinct catalytic systems, each with its own set of optimization parameters and failure modes.

Q5: My silver(I)-promoted oxidative coupling of a phenylpropanoid is giving low conversion and selectivity. What are the most important parameters to optimize?

A5: This is a powerful method for synthesizing dihydrobenzofuran neolignans, but its efficiency is highly dependent on specific conditions.[6][8][13]

  • Causality: The reaction involves the Ag(I)-mediated generation of radical intermediates from phenolic precursors.[6] The choice of oxidant, its stoichiometry, and the solvent all play critical roles in balancing the rate of radical generation with the desired coupling pathway versus undesired side reactions.

  • Actionable Advice & Data: A systematic optimization study has shown the following parameters to be key[6][8][13]:

    • Silver(I) Reagent: While various silver salts can be used, Ag₂O has been identified as the most efficient oxidant for this transformation.

    • Stoichiometry: Using a sub-stoichiometric amount of Ag₂O (0.5 equivalents) provides the best balance between conversion and selectivity. Higher loadings do not necessarily improve yields and increase cost.

    • Solvent: Acetonitrile (MeCN) is a superior solvent compared to more traditional choices like dichloromethane or benzene, offering a better balance of conversion and selectivity and being a "greener" option.[6][13]

    • Reaction Time: Under optimized conditions (Ag₂O in MeCN), the reaction time can often be reduced from over 20 hours to just 4 hours without a significant loss in performance.[6][14]

Table 1: Optimization of Silver(I)-Promoted Oxidative Coupling

Parameter Condition Tested Optimal Choice Rationale / Comment
Oxidant Ag₂O, AgOAc, Ag₂CO₃, AgNO₃ Ag₂O Demonstrated highest efficiency and selectivity.[6]
Stoichiometry 0.25 to 1.0 equiv. 0.5 equiv. Best balance of conversion and selectivity.[6][8]
Solvent Benzene, DCM, Acetone, MeCN Acetonitrile Provides excellent results and is environmentally preferable.[13]
Temperature 0 °C, Room Temp, Reflux Room Temp Generally provides a good balance, though heating can be explored.[6]

| Time | 4h to 24h | ~4h | With optimized conditions, prolonged times are unnecessary.[14] |

Q6: My Palladium-catalyzed C-H activation/C-O cyclization is failing. What are the common failure modes and how can I resolve them?

A6: This advanced method allows for the construction of the dihydrobenzofuran ring from simple alcohol precursors but involves a complex catalytic cycle with several potential points of failure.[15]

  • Causality: The mechanism typically involves a Pd(II)-catalyzed C-H activation directed by the hydroxyl group, followed by intramolecular C-O bond formation via reductive elimination. An oxidant is required to regenerate the active Pd(II) catalyst.[5][15]

  • Troubleshooting the Catalytic Cycle:

    • C-H Activation Failure: This initial step can be challenging. Ensure your directing group (the alcohol) is positioned correctly. The choice of ligand is not always required, but additives can be crucial.

    • Oxidant Issues: The oxidant is critical for catalyst turnover. PhI(OAc)₂ is a commonly used and effective oxidant for these transformations.[15] If the reaction stalls, it may be due to oxidant decomposition.

    • Reductive Elimination Failure: The final C-O bond-forming step can be slow. Switching to a more electron-rich palladium source or ligand system can sometimes promote this step.

    • Side Reactions: A common side reaction is β-hydride elimination, which can lead to undesired olefinic products instead of the cyclized dihydrobenzofuran.[5] This is particularly problematic with certain substrate geometries.

Below is a generalized catalytic cycle for a Pd(II)-catalyzed hydroxyl-directed C-H activation/C-O cyclization.

Pd_Catalytic_Cycle Pd_II Pd(II) Catalyst Complex Pd(II)-Substrate Complex Pd_II->Complex Substrate Alcohol Substrate Substrate->Complex - HX Complex->Pd_II Palladacycle Palladacycle Intermediate (C-H Activation) Complex->Palladacycle C-H Activation (Rate-Limiting Step) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidation Product Dihydrobenzofuran Product Pd_IV->Product C-O Reductive Elimination Pd_0 Pd(0) Pd_IV->Pd_0 Pd_0->Pd_II Oxidant_red Reduced Oxidant Oxidant Oxidant (e.g., PhI(OAc)₂) Oxidant->Pd_II

Caption: Generalized Pd(II)-catalyzed C-H activation/C-O cyclization cycle.

Part 4: Experimental Protocols & Workflows

General Protocol: Silver(I) Oxide-Promoted Oxidative Coupling

This protocol is adapted from optimized conditions reported for the synthesis of dihydrobenzofuran neolignans.[6][8]

Materials:

  • Substrate (e.g., Methyl p-coumarate or Methyl ferulate)

  • Silver(I) Oxide (Ag₂O)

  • Acetonitrile (MeCN), anhydrous grade

  • Standard laboratory glassware (round-bottom flask, condenser), oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

  • Stir plate and magnetic stir bar

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenylpropanoid substrate (1.0 equiv.).

  • Under an inert atmosphere, add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Begin stirring the solution at room temperature.

  • Add silver(I) oxide (0.5 equiv.) to the solution in one portion. The mixture will typically turn dark.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is often complete within 4-6 hours.

  • Upon completion, quench the reaction by filtering the mixture through a pad of Celite® to remove the silver salts. Wash the Celite® pad with a small amount of ethyl acetate or dichloromethane.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude residue can then be purified by column chromatography on silica gel to yield the pure dihydrobenzofuran product.

Troubleshooting Workflow

When encountering a problem, a logical, step-by-step diagnostic process is the most efficient way to identify the root cause.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield) check_reagents 1. Verify Purity of All Reagents & Solvents start->check_reagents check_setup 2. Confirm Rigorous Inert Atmosphere & Dry Glassware check_reagents->check_setup purify_reagents Purify/Replace Reagents & Solvents check_reagents->purify_reagents If Impure analyze_crude 3. Analyze Crude Reaction Mixture (NMR, LC-MS) check_setup->analyze_crude decision_sm Starting Material Consumed? analyze_crude->decision_sm decision_product Desired Product Observed? decision_sm->decision_product Yes optimize_conditions Optimize Reaction Parameters: - Temperature - Concentration - Reaction Time decision_sm->optimize_conditions No decision_side_products Major Side Products? decision_product->decision_side_products Yes product_instability Investigate Product Instability: - Reduce Reaction Time - Lower Temperature - Modify Workup decision_product->product_instability No (or trace) decision_side_products->product_instability No change_catalyst Re-evaluate Catalytic System: - Change Ligand/Catalyst - Screen Solvents - Adjust Additives decision_side_products->change_catalyst Yes optimize_conditions->start Re-run product_instability->start Re-run change_catalyst->start Re-run purify_reagents->check_setup Then...

Caption: A systematic workflow for troubleshooting common synthesis problems.

References

  • Dias, H. J., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Zahoor, A. F., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]

  • Laurita, T., et al. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. CNR-IRIS. Available at: [Link]

  • Dias, H. J., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. Available at: [Link]

  • Donati, D., et al. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans | Request PDF. ResearchGate. Available at: [Link]

  • Jana, S., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC. Available at: [Link]

  • Barbosa, A. J. R., et al. (2014). Optimizing Dihydrobenzofuran Synthesis. Scribd. Available at: [Link]

  • Zahoor, A. F., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. Available at: [Link]

  • Wolfe, J. P., et al. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC. Available at: [Link]

  • Xu, X., et al. (2014). Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. Arkivoc. Available at: [Link]

  • Dias, H. J., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. Available at: [Link]

  • Dias, H. J., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. Available at: [Link]

  • Unknown Authors. (N.D.). Synthetic challenges faced during the syntheses of... ResearchGate. Available at: [Link]

  • Zahoor, A. F., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers. Available at: [Link]

  • Unknown Authors. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ACS Publications. Available at: [Link]

  • Zahoor, A. F., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. PMC. Available at: [Link]

  • Chen, D. Y-K., et al. (2010). Pd(II)-Catalyzed Hydroxyl-Directed C−H Activation/C−O Cyclization: Expedient Construction of Dihydrobenzofurans. Journal of the American Chemical Society. Available at: [Link]

  • Xu, X., et al. (2014). (PDF) Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. ResearchGate. Available at: [Link]

  • Paixão, M. W., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Publishing. Available at: [Link]

  • Zahoor, A. F., et al. (2024). (PDF) Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. ResearchGate. Available at: [Link]

  • Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Paixão, M. W., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. ResearchGate. Available at: [Link]

  • Unknown Authors. (N.D.). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. SciELO. Available at: [Link]

  • Bandyopadhyay, A., & Vankar, Y. D. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]

  • Deprez, N. R., & Sanford, M. S. (2011). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. PMC. Available at: [Link]

  • Chiba, K., et al. (1999). Dihydrobenzofuran Synthesis by an Anodic [3 + 2] Cycloaddition of Phenols and Unactivated Alkenes. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown Authors. (2025). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols | Request PDF. ResearchGate. Available at: [Link]

  • Unknown Authors. (2026). Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. Organic Letters. Available at: [Link]

  • Unknown Authors. (N.D.). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Unknown Authors. (2022). Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Taylor & Francis. Available at: [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Synthesis

Welcome to the Technical Support Center. The 2,3-dihydrobenzofuran core is a privileged scaffold in drug discovery, but the synthesis of the (R)-enantiomer with a strongly electron-withdrawing 6-cyano substitution presen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 2,3-dihydrobenzofuran core is a privileged scaffold in drug discovery, but the synthesis of the (R)-enantiomer with a strongly electron-withdrawing 6-cyano substitution presents unique electronic and steric challenges. This guide provides validated protocols, mechanistic insights, and troubleshooting steps designed for researchers and drug development professionals to maximize yield and enantiomeric excess (ee).

Validated Synthetic Workflow

While microwave-assisted chalcone epoxidation is a common route for standard flavonoids[1], the electron-withdrawing nature of the 6-cyano group disrupts regioselectivity in those pathways. We strongly recommend the Diastereoselective [4+1] Domino Annulation approach. This method utilizes Ellman’s chiral auxiliary to induce asymmetry, followed by a robust cyclization using a sulfur ylide[2],[3].

Workflow for the asymmetric synthesis of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Asymmetric Imine Condensation Reagents: 4-Cyano-2-hydroxybenzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq), anhydrous THF.

  • Charge a flame-dried flask with 4-cyano-2-hydroxybenzaldehyde and anhydrous THF under N₂.

  • Add (R)-tert-butanesulfinamide, followed by the dropwise addition of Ti(OEt)₄.

  • Stir at 40 °C for 12 hours.

    • Self-Validation: The reaction mixture will transition from clear to a bright yellow solution, indicating imine formation. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the aldehyde.

  • Quench with saturated aqueous NaHCO₃, filter the resulting titanium dioxide salts through Celite, and extract with EtOAc. Concentrate to yield the chiral sulfinyl imine.

Step 2: Diastereoselective [4+1] Domino Annulation Reagents: Chiral sulfinyl imine (1.0 eq), Trimethylsulfoxonium iodide (2.5 eq), K₃PO₄·3H₂O (2.5 eq), anhydrous CH₃CN.

  • In a separate flask, suspend Trimethylsulfoxonium iodide and K₃PO₄·3H₂O in CH₃CN. Stir at 30 °C for 30 minutes to generate the dimethylsulfoxonium methylide[3].

  • Add the chiral sulfinyl imine dropwise as a solution in CH₃CN.

  • Stir at 30 °C for 18 hours.

    • Self-Validation: The suspension will become cloudy with the precipitation of KI. Reaction completion is confirmed by LC-MS showing the disappearance of the imine mass and the appearance of the [M+H]⁺ for the protected dihydrobenzofuran.

  • Dilute with water, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography to isolate the (R,R)-diastereomer.

Step 3: Acidic Deprotection Reagents: Protected dihydrobenzofuran (1.0 eq), 4M HCl in Dioxane (10.0 eq).

  • Dissolve the protected intermediate in anhydrous 1,4-dioxane and cool to 0 °C.

  • Add 4M HCl in dioxane dropwise.

  • Stir for 1 hour at room temperature.

    • Self-Validation: A white precipitate of the hydrochloride salt will form as the reaction proceeds[4].

  • Concentrate in vacuo and triturate with cold diethyl ether to yield highly pure (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile hydrochloride.

Troubleshooting & Mechanistic Causality (FAQs)

Q1: Why is the yield of the [4+1] annulation step highly variable, often stalling at 40%? Causality: The 6-cyano group is strongly electron-withdrawing. This drastically reduces the nucleophilicity of the ortho-phenoxide intermediate, which is responsible for the final intramolecular ring closure (kicking off the DMSO leaving group). If the ring closure is slow, the zwitterionic intermediate decomposes via side reactions (e.g., protonation or intermolecular quenching). Solution: Use a highly polar aprotic solvent (CH₃CN) to maximize the nucleophilicity of the phenoxide by minimizing the solvation of the anion. Combine this with a strong, non-nucleophilic base (K₃PO₄) at exactly 30 °C[3].

Q2: How do I prevent epimerization during the removal of the tert-butanesulfinyl group? Causality: The benzylic carbon (C3) is highly susceptible to racemization under aqueous acidic conditions due to the transient formation of a benzylic carbocation, which leads to reversible ring-opening. Solution: Use strictly anhydrous 4M HCl in dioxane. The lack of water prevents the stabilization of the carbocation, and the immediate precipitation of the amine hydrochloride salt drives the reaction forward without allowing for epimerization[4].

Q3: Can I use the Microwave-Assisted Chalcone route instead? Causality: While highly effective for standard flavonoids[1], the 6-cyano group significantly alters the electronics of the chalcone intermediate. This electron withdrawal leads to poor regioselectivity during the acid-catalyzed epoxide opening step, resulting in an inseparable mixture of 2-amino and 3-amino regioisomers. The [4+1] annulation avoids this entirely by directly installing the amine at the C3 position via the chiral imine[2].

Quantitative Optimization Data

The following table summarizes the optimization of the critical [4+1] Annulation step for 6-cyano substrates, demonstrating the necessity of the specific conditions outlined in the protocol.

EntryBase (2.5 eq)SolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1K₂CO₃THF254265:35
2Cs₂CO₃THF255570:30
3K₃PO₄·3H₂OToluene303860:40
4K₃PO₄·3H₂OCH₃CN257885:15
5 K₃PO₄·3H₂O CH₃CN 30 91 >95:5

Mechanistic Pathway Visualization

Understanding the exact sequence of electron transfers is critical for troubleshooting stalled reactions. The diagram below illustrates the causality of the[4+1] annulation cascade.

Mechanistic pathway of the diastereoselective [4+1] domino annulation.

Sources

Troubleshooting

Technical Support Center: Dihydrobenzofuran Synthesis &amp; Byproduct Troubleshooting

Welcome to the Advanced Diagnostics hub for the synthesis of dihydrobenzofurans. The 2,3-dihydrobenzofuran scaffold is a privileged motif in drug development and natural product synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics hub for the synthesis of dihydrobenzofurans. The 2,3-dihydrobenzofuran scaffold is a privileged motif in drug development and natural product synthesis. However, assembling this five-membered oxygen heterocycle is frequently plagued by regioselectivity issues (yielding six-membered chromans), overoxidation (yielding fully aromatic benzofurans), and premature reaction quenching.

This guide is engineered for research scientists to diagnose, understand, and resolve byproduct formation through mechanistic causality and field-validated protocols.

Byproduct Diagnostic Matrix

Before adjusting your reaction parameters, you must accurately identify the byproduct. Below is a quantitative diagnostic matrix summarizing the analytical signatures and root causes of the most common deviations in dihydrobenzofuran synthesis.

Byproduct CategoryAnalytical Signature (MS & NMR)Primary CausalityResolution Strategy
Chromans (6-membered ring)MS: Identical exact mass to target.NMR: Ar-O-CH₂ multiplet shifts upfield from ~4.5 ppm (5-ring) to ~4.1 ppm (6-ring).Thermodynamic preference for 6-endo-trig cyclization over the kinetic 5-exo-trig pathway.Modify ligand sterics; switch to Cu(hfacac)₂/TIFA catalytic systems.
Benzofurans (Overoxidized)MS: [M-2] peak prominent.NMR: Loss of aliphatic signals (3.0–5.0 ppm); appearance of aromatic furan C-H (~6.7 ppm).High oxidation potential of the catalytic system acting on electron-rich substrates.Reduce reaction time; lower oxidant equivalents; utilize milder oxidants (e.g., TIFA instead of PIFA).
Uncyclized / Reduced SM MS: [M+2] or [M+H] of dehalogenated starting material.NMR: Retention of terminal alkene/alkyne proton signals.Premature radical quenching (e.g., by silane H-atom donors) before cyclization occurs.Adjust silane concentration; optimize photocatalyst light wavelength (avoid high-energy UV).

Troubleshooting FAQs: Mechanistic Deep Dives

Q1: Why is my cyclization yielding chroman byproducts instead of the desired dihydrobenzofuran?

A: This is a classic conflict between kinetic and thermodynamic control. According to Baldwin's rules for ring closure, the 5-exo-trig cyclization (leading to dihydrobenzofurans) is kinetically favored. However, intermediate stabilization—particularly the formation of stable benzylic cations or radicals—can lower the activation barrier for the 6-endo-trig pathway, leading to the thermodynamically more stable chroman[1].

In hypervalent iodine-mediated oxidative C–H cyclizations, chroman formation is highly prevalent. To force 5-membered ring selectivity, you must alter the transition state geometry. Switching the catalytic system to 20 mol % Cu(hfacac)₂ with[bis(trifluoroacetoxy)iodo]benzene (TIFA) in 2,2,2-trifluoroethanol (TFE) tightly coordinates the intermediate, demonstrating excellent selectivity for dihydrobenzofurans over chromans[2].

Q2: My LC-MS shows a mass [M-2] peak. Am I overoxidizing to benzofuran, and how do I stop it?

A: Yes, the [M-2] peak indicates that your dihydrobenzofuran has lost two protons and two electrons, aromatizing into a benzofuran. Dihydrobenzofurans—especially those bearing electron-donating groups like methoxy substituents—are highly susceptible to spontaneous overoxidation[3]. This is a frequent byproduct in iron- and copper-catalyzed one-pot C–N and C–O bond-forming reactions[3].

To mitigate this:

  • Attenuate the Oxidant: If using PIFA (phenyliodine bis(trifluoroacetate)), switch to the slightly milder TIFA or reduce the equivalents from 1.5 to 1.1[2].

  • Buffer the System: Add 0.25 equivalents of triethylamine (Et₃N) to attenuate the acidity of the reaction media, which suppresses acid-catalyzed allylic rearrangements and subsequent oxidation[2].

Q3: I am using a visible-light radical cyclization, but I am recovering uncyclized, reduced starting material. What is failing?

A: In photoredox or visible-light promoted intramolecular radical cyclizations, the generation of the carbon radical must be perfectly timed with the cyclization event. If you are seeing reduced starting material, your radical intermediate is undergoing Hydrogen Atom Transfer (HAT) before it can cyclize[4].

This is usually caused by using an overly aggressive light source or an excess of a highly reactive silane. High-energy UV irradiation (e.g., 254 nm) decreases reaction selectivity and promotes premature quenching[4]. Solution: Shift to lower-energy white-light or green-light (520 nm) LEDs and utilize tris(trimethylsilyl)silane (TTMSS) as the mediator. TTMSS provides the optimal balance of radical generation and controlled H-atom transfer, preventing premature quenching[4].

Validated Protocol: Copper-Catalyzed Direct Aryl C–O Bond Formation

To avoid the pitfalls of chroman formation and overoxidation, we recommend the following self-validating protocol for the synthesis of functionalized dihydrobenzofurans via direct C–O bond formation[2].

Materials Required:

  • Substrate: Primary or secondary alcohol tethered to an arene (1.0 equiv)

  • Catalyst: Cu(hfacac)₂ (20 mol %)

  • Oxidant: [Bis(trifluoroacetoxy)iodo]benzene (TIFA) (1.1 equiv)

  • Base: Triethylamine (Et₃N) (0.25 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Methodology:

  • System Initialization: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the alcohol substrate in TFE to achieve a concentration of 0.1 M.

    • Causality: TFE is a highly polar, strongly hydrogen-bonding solvent that stabilizes the reactive iodonium intermediates without acting as a nucleophile.

  • Base & Catalyst Loading: Add 0.25 equiv of Et₃N followed by 20 mol % of Cu(hfacac)₂.

    • Causality: Et₃N neutralizes the trifluoroacetic acid generated during the reaction, preventing acid-catalyzed degradation and double-bond isomerization[2].

  • Oxidant Addition: Add 1.1 equiv of TIFA in one portion.

    • Self-Validation Checkpoint: The solution should exhibit a rapid color change (typically turning deep blue/green depending on the substrate), indicating the formation of the active Cu-iodane complex. If the solution remains pale, verify the integrity of your TIFA.

  • Reaction Monitoring: Stir at room temperature (23 °C). Monitor strictly via TLC every 5 minutes.

    • Self-Validation Checkpoint: The reaction should reach completion within 10 to 25 minutes. If you allow the reaction to proceed beyond 1 hour, you will begin to observe a higher-Rf spot on the TLC plate corresponding to the overoxidized benzofuran byproduct.

  • Quench and Workup: Immediately quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to TFE). Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure dihydrobenzofuran.

Pathway Visualization

The following diagram maps the mechanistic divergence from the reactive intermediate, illustrating exactly where the reaction pathways split to form the target molecule versus the common byproducts discussed above.

G SM Starting Material (e.g., tethered alcohol/alkene) Int Reactive Intermediate (Radical / Cation / Metal-complex) SM->Int Activation (Catalyst / Light) DHBF Dihydrobenzofuran (Target: 5-exo-trig) Int->DHBF Kinetic Control (5-exo-trig) Chroman Chroman Byproduct (6-endo-trig) Int->Chroman Thermodynamic Control (6-endo-trig) RedSM Reduced/Uncyclized SM (Premature Quenching) Int->RedSM Premature H-atom transfer (Excess Silane/UV) BF Benzofuran Byproduct (Overoxidation) DHBF->BF Oxidative Environment (-2H, -2e-)

Mechanistic divergence in dihydrobenzofuran synthesis highlighting major byproduct pathways.

References

  • Gold-catalyzed synthesis of chroman, dihydrobenzofuran, dihydroindole, and tetrahydroquinoline derivatives. Chemistry - A European Journal.[Link]

  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Journal of Organic Chemistry.[Link]

  • Synthesis of Functionalized Indolines and Dihydrobenzofurans by Iron and Copper Catalyzed Aryl C–N and C–O Bond Formation. The Journal of Organic Chemistry.[Link]

  • Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Advances.[Link]

Sources

Optimization

Stability issues of 3-amino-2,3-dihydrobenzofuran derivatives

Technical Support Center: Stability Diagnostics and Handling of 3-Amino-2,3-dihydrobenzofuran Derivatives Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter resear...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Diagnostics and Handling of 3-Amino-2,3-dihydrobenzofuran Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of 3-amino-2,3-dihydrobenzofuran derivatives. While these scaffolds are critical pharmacophores in flavonoid analogs and natural products, the C3-amine and the saturated C2-C3 bond introduce significant synthetic vulnerabilities.

This guide bypasses generic advice to provide a mechanistic troubleshooting framework. By understanding the causality behind degradation, you can ensure your synthetic efforts translate into stable, isolable compounds.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my isolated 3-amino-2,3-dihydrobenzofuran spontaneously convert into a benzofuran during storage or downstream reactions? Causality & Mechanism: This is the most common failure mode, driven by two distinct pathways: oxidative aromatization and amine elimination. The dihydrobenzofuran core is highly susceptible to dehydrogenation because the resulting benzofuran is thermodynamically favored by aromatic stabilization (1[1]). Ambient oxygen, light, or trace transition metals act as radical initiators for this photooxidation (2[2]). Alternatively, under basic conditions, the C3-amine acts as a leaving group. The presence of an alpha-proton at C2 allows for an E1cB-type elimination or a retro-aldol type reaction, expelling the amine to yield the fully aromatic benzofuran (3[3]). Resolution: Store compounds strictly under argon at -20°C in amber vials. If basic conditions are required for downstream steps, immediately protect the C3-amine to eliminate its leaving-group ability.

Q2: I am observing a loss of diastereomeric/enantiomeric purity (epimerization) without full aromatization. What is happening? Causality & Mechanism: Epimerization at the C2 or C3 positions typically occurs via reversible ring-opening. In the presence of strong Lewis or Brønsted acids, the endocyclic oxygen can be protonated, leading to heterolytic C-O bond cleavage. This generates an extended quinone-methide-like intermediate. When the ring re-closes, stereochemical integrity is lost. Resolution: Avoid prolonged exposure to strong acids unless the amine is protonated and the system is kept strictly anhydrous. Use buffered silica gel (pre-treated with 1% Et 3​ N) during chromatographic purification to prevent acid-catalyzed ring-opening on the column.

Section 2: Mechanistic Pathways Visualization

MechanisticPathway A 3-Amino-2,3-dihydrobenzofuran (Target Scaffold) B Oxidative Aromatization (O2, Light, Metals) A->B Dehydrogenation C Amine Elimination (Base/Heat) A->C E1cB / Retro-Aldol E Ring-Opening (Strong Acid/Nucleophile) A->E C-O Cleavage G Stable N-Protected Derivative (Desired Outcome) A->G Boc/Cbz Protection D Benzofuran Derivative (Degradation Product) B->D C->D F Phenolic Amine Byproducts (Degradation Product) E->F

Caption: Degradation pathways of 3-amino-2,3-dihydrobenzofurans.

Section 3: Quantitative Stability Matrix

To guide your experimental design, the following table summarizes the quantitative degradation profiles of unprotected 3-amino-2,3-dihydrobenzofurans under standard laboratory stressors.

Stress ConditionPrimary Degradation PathwayEstimated Half-Life (t½)Preventive Strategy
Ambient Air & Light (25°C) Oxidative Aromatization48 - 72 hoursAmber vials, Argon atmosphere
Strong Base (e.g., NaOtBu, 60°C) Amine Elimination (E1cB)< 2 hoursN-protection (Boc/Cbz)
Strong Acid (e.g., 6M HCl, 25°C) Ring-Opening / Epimerization12 - 24 hoursBuffer systems, avoid aqueous acids
Transition Metals (e.g., Pd/C, O₂) Catalytic Dehydrogenation< 30 minutesMetal scavenging, anaerobic conditions

Section 4: Self-Validating Experimental Protocols

To ensure reproducible handling and functionalization, employ the following self-validating protocols. These methods are designed with built-in checkpoints so you can verify the integrity of your system before proceeding to the next step.

Protocol A: Anaerobic Isolation and Storage Workflow

Objective: Prevent oxidative aromatization and trace-acid catalyzed epimerization during the isolation of newly synthesized 3-amino-2,3-dihydrobenzofurans (4[4]).

  • Quench & Extract: Quench the reaction mixture with a cold, saturated aqueous NaHCO 3​ solution (pH ~8) to neutralize any acidic byproducts. Extract with degassed ethyl acetate.

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ . Causality: MgSO 4​ can act as a mild Lewis acid and should be avoided to prevent C-O bond activation.

  • Buffered Concentration: Add 0.1% v/v triethylamine to the organic phase before concentrating under reduced pressure at a bath temperature strictly below 30°C.

  • Validation Checkpoint (NMR): Take a crude 1 H NMR in CDCl 3​ . Verify the presence of the characteristic C2 and C3 methine protons (typically doublets or multiplets between δ 4.5–5.5 ppm). The appearance of a singlet near δ 7.0–7.5 ppm indicates premature benzofuran formation.

  • Storage: Transfer the verified compound to an amber glass vial, purge with Argon for 3 minutes, seal with PTFE tape, and store at -20°C.

Protocol B: In-Situ N-Protection to Arrest Elimination

Objective: Convert the vulnerable primary/secondary amine into a stable carbamate to prevent E1cB elimination and retro-aldol degradation during subsequent cross-coupling or basic functionalization.

  • Setup: Dissolve the crude 3-amino-2,3-dihydrobenzofuran (1.0 equiv) in anhydrous dichloromethane (0.1 M) under Argon.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) followed by Di-tert-butyl dicarbonate (Boc 2​ O, 1.2 equiv). Causality: DIPEA is a non-nucleophilic base that prevents acid buildup without triggering the elimination pathway that stronger bases (like NaH or alkoxides) might induce.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation Checkpoint (TLC/Stain): Spot the reaction on a TLC plate and develop using a Ninhydrin stain. A positive (purple/pink) stain indicates unreacted primary amine. The reaction is complete when the starting material spot no longer stains with Ninhydrin, confirming full protection.

  • Workup: Wash with water, dry over Na 2​ SO 4​ , and concentrate. The resulting N-Boc derivative is significantly more stable and can be handled under standard laboratory conditions.

Section 5: Troubleshooting Workflow Visualization

Caption: Troubleshooting workflow for handling 3-amino-2,3-dihydrobenzofurans.

References

  • Schofield, K., Ward, R. S., & Choudhury, A. M. "The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes." Journal of the Chemical Society C. 1

  • Yoshida, H., et al. "Straightforward Synthesis of Dihydrobenzofurans and Benzofurans from Arynes." Organic Letters. 3

  • Blum, T. R., et al. "Photocatalytic synthesis of dihydrobenzofurans by oxidative [3+2] cycloaddition of phenols." Angewandte Chemie International Edition. 2

  • Helgren, T. R., et al. "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones." Chemistry - A European Journal. 4

Sources

Troubleshooting

Reducing side reactions in the synthesis of cyanobenzofurans

Welcome to the technical support center for the synthesis of cyanobenzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cyanobenzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Cyanobenzofurans are crucial scaffolds in drug discovery and materials science, but their synthesis can be fraught with challenges, primarily the formation of undesired side products that complicate purification and reduce yields.

This document provides in-depth, field-proven insights into common side reactions and offers robust troubleshooting strategies. Our approach is rooted in a deep understanding of reaction mechanisms, enabling you to not only fix problems but also to proactively design more efficient and selective syntheses.

Frequently Asked Questions (FAQs)

Q1: My reaction to form a 2-cyanobenzofuran from a substituted phenol and an α-haloacetonitrile is giving me a complex mixture of products with very low yield of the desired compound. What are the most likely side reactions?

A: This is a classic and multifaceted problem. The most common side reactions in this synthesis, which typically proceeds via an initial O-alkylation followed by cyclization, are:

  • C-Alkylation: The phenoxide can act as a nucleophile at the ortho or para carbon positions instead of the oxygen, leading to alkylated phenol byproducts.

  • Regioisomer Formation: If the phenol has multiple potential sites for cyclization, you may get a mixture of benzofuran isomers.

  • Incomplete Cyclization: The intermediate, 2-phenoxyacetonitrile, may be stable and fail to cyclize, especially if the cyclization step has a high activation energy.

  • Hydrolysis of the Nitrile: Presence of water under acidic or basic conditions, often during workup, can hydrolyze the desired cyano group to an amide or a carboxylic acid.

Start by analyzing your crude product by LC-MS and ¹H NMR to identify the masses and structures of the major byproducts. This will help you pinpoint which of the detailed troubleshooting guides below is most relevant.

Q2: I am attempting a palladium-catalyzed synthesis of a 3-cyanobenzofuran from a phenol and propiolonitrile, and the reaction stalls at the (E)-3-aryloxy-acrylonitrile intermediate. How can I promote the final C-H activation and cyclization step?

A: The failure to cyclize in this palladium-catalyzed reaction often points to issues with the catalytic cycle.[1][2] Key factors to investigate are:

  • Catalyst and Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. A more electron-donating or bulkier ligand might be necessary to facilitate the C-H activation step.

  • Oxidant: The terminal oxidant used to regenerate the active Pd(II) or Pd(III) species is crucial. If you are using an oxidant like Cu(OAc)₂ or Ag₂CO₃, ensure it is fresh and used in the correct stoichiometry.

  • Temperature: C-H activation steps often have a high activation energy. A modest increase in reaction temperature (e.g., from 80 °C to 100-110 °C) can significantly increase the rate of cyclization. Monitor for thermal decomposition of your starting materials.

  • Solvent: The solvent can influence the solubility of the catalyst and the stability of intermediates. Switching from a common solvent like toluene to a more polar aprotic solvent like DMF or DMA might be beneficial.

Troubleshooting Guide 1: Regioisomer Formation in Acid-Catalyzed Cyclization

A common strategy involves the acid-catalyzed cyclization of an α-aryloxyketone intermediate. However, for unsymmetrically substituted aromatic rings, this can lead to a mixture of regioisomers, which are often difficult to separate.

The Problem: You observe two or more benzofuran isomers in your final product, confirmed by NMR and LC-MS analysis. For example, cyclization of an acetal precursor can lead to two different products depending on which ortho-position of the phenyl ring undergoes nucleophilic attack.[3]

The Mechanism: Kinetic vs. Thermodynamic Control

The regioselectivity of the intramolecular electrophilic aromatic substitution (cyclization) is governed by the relative stability of the Wheland intermediates formed upon attack at the different ortho positions.

  • Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring will activate the ortho and para positions, directing the cyclization. The position that leads to the most stable carbocation intermediate will be favored.

  • Steric Effects: Bulky substituents near a potential cyclization site will sterically hinder the approach of the electrophile, favoring cyclization at the less hindered position.

Visualizing Competing Cyclization Pathways

G cluster_start Starting Material cluster_pathA Pathway A (Less Hindered) cluster_pathB Pathway B (More Hindered) Start Oxonium Ion Intermediate A1 Nucleophilic Attack at C2 Start->A1 Lower Ea B1 Nucleophilic Attack at C6 Start->B1 Higher Ea (Steric Hindrance) A2 Wheland Intermediate A (More Stable) A1->A2 A3 Product A (Major Isomer) A2->A3 Deprotonation B2 Wheland Intermediate B (Less Stable) B1->B2 B3 Product B (Minor Isomer) B2->B3 Deprotonation

Troubleshooting Strategies & Optimization Protocol
  • Lower the Reaction Temperature: Running the reaction at a lower temperature often favors the thermodynamically more stable product, which may correspond to a single desired regioisomer. Reactions that are kinetically controlled at higher temperatures can exhibit greater selectivity when cooled.[4]

  • Choice of Acid Catalyst: The strength and bulk of the acid catalyst can influence selectivity.

    • Brønsted Acids: Polyphosphoric acid (PPA) is a classic choice.[3] However, milder acids like Amberlyst-15 resin can sometimes provide higher selectivity and easier workup.

    • Lewis Acids: Lewis acids like BF₃·OEt₂ can chelate with oxygen atoms in the substrate, altering the conformation and directing the cyclization to a specific position.

  • Solvent Modification: The polarity of the solvent can affect the stability of the charged intermediates. Experiment with a range of solvents from non-polar (e.g., toluene, xylene) to polar aprotic (e.g., acetonitrile).[4]

Parameter Condition A (Non-Selective) Condition B (Optimized for Regioisomer A) Reference
Catalyst PPA (Polyphosphoric Acid)BF₃·OEt₂[3]
Temperature 100 °C (Reflux)0 °C to Room Temperature[4]
Solvent TolueneDichloromethane (DCM)[4]
Ratio (A:B) 1 : 1.5> 10 : 1

Troubleshooting Guide 2: Incomplete Cyclization in Palladium-Catalyzed Synthesis

A powerful method for synthesizing 3-cyanobenzofurans involves the reaction of phenols with propiolonitriles to form an (E)-3-aryloxy-acrylonitrile intermediate, followed by a palladium-catalyzed intramolecular C-H functionalization.[1][2] A common failure point is the stalling of the reaction at the uncyclized intermediate.

The Problem: Your reaction consumes the starting phenol, but the primary product isolated is the linear acrylonitrile intermediate, with little to no desired cyanobenzofuran formed.

The Mechanism: The Pd(II)/Pd(IV) or Pd(0)/Pd(II) Catalytic Cycle

The final cyclization step requires an intramolecular C-H activation at the ortho-position of the phenol ring. This is often the rate-limiting step and is highly dependent on the efficacy of the palladium catalyst and the reaction environment. The catalyst must be in the correct oxidation state to coordinate with the aryl C-H bond and facilitate the bond-forming reductive elimination.

Workflow for Optimizing Intramolecular C-H Cyclization

G start Problem: Incomplete Cyclization check_temp Increase Temperature? (e.g., 80°C -> 110°C) start->check_temp check_oxidant Change Oxidant? (e.g., Ag₂CO₃ -> Cu(OAc)₂) check_temp->check_oxidant No Improvement success Success: High Yield of Cyanobenzofuran check_temp->success Improvement check_ligand Screen Ligands? (e.g., PPh₃ -> XPhos) check_oxidant->check_ligand No Improvement check_oxidant->success Improvement check_solvent Change Solvent? (e.g., Toluene -> DMA) check_ligand->check_solvent No Improvement check_ligand->success Improvement check_solvent->success Improvement fail Re-evaluate Synthetic Route check_solvent->fail No Improvement

Detailed Experimental Protocol: Ligand Screening

If increasing the temperature does not drive the reaction to completion, the ligand on the palladium catalyst is the next critical parameter to investigate.

Objective: To identify a ligand that promotes the C-H activation/cyclization of (E)-3-(o-tolyloxy)acrylonitrile to 7-methyl-3-cyanobenzofuran.

Materials:

  • (E)-3-(o-tolyloxy)acrylonitrile (1 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (10 mol%)

  • Ag₂CO₃ (2 equiv)

  • Anhydrous DMA (0.1 M)

Procedure:

  • To a series of oven-dried reaction vials, add (E)-3-(o-tolyloxy)acrylonitrile, Ag₂CO₃, and a magnetic stir bar.

  • In a separate vial, pre-mix the Pd(OAc)₂ and the respective ligand in anhydrous DMA and stir for 15 minutes.

  • Add the catalyst solution to each reaction vial.

  • Seal the vials under an inert atmosphere (Argon or Nitrogen) and place them in a pre-heated heating block at 110 °C.

  • Monitor the reactions by TLC or LC-MS at 2, 8, and 24 hours.

  • Quench the reactions, perform a standard aqueous workup, and analyze the crude product mixture by ¹H NMR with an internal standard to determine the conversion to the desired product.

Ligand Conversion after 8h (%) Comments
PPh₃15Standard, often sluggish for C-H activation.
P(o-tol)₃35Increased steric bulk can sometimes help.
XPhos85A bulky, electron-rich biaryl phosphine ligand, often excellent for C-H functionalization.
SPhos78Another effective biaryl phosphine ligand.

This systematic screening process allows for the rational optimization of the reaction, validating the choice of a more sophisticated ligand system to overcome the activation barrier of the cyclization step.

References

  • Yao, X., Shao, Y., Hu, M., Xia, Y., Cheng, T., & Chen, J. (2019). Palladium-Catalyzed Cascade Reaction of o-Cyanobiaryls with Arylboronic Acids: Synthesis of 5-Arylidene-7-aryl-5H-dibenzo[c,e]azepines. Organic Letters, 21(19), 7697-7701. [Link]

  • Tokyo University of Science. (2024, April 16). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. ScienceDaily. [Link]

  • Various Authors. (2023). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. ResearchGate. [Link]

  • da Silva, A. B., de Carvalho, F. C., & Caneschi, C. A. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Zhou, W., Zhang, Y., Li, P., & Wang, L. (2012). Synthesis of (Z)-3-aryloxy-acrylonitriles, (E)-3-aryloxy-acrylonitriles and 3-cyanobenzofurans through the sequential reactions of phenols with propiolonitriles. Organic & Biomolecular Chemistry, 10(35), 7184-7196. [Link]

  • Zhou, W., Zhang, Y., Li, P., & Wang, L. (2012). Synthesis of (Z)-3-aryloxy-acrylonitriles, (E)-3-aryloxy-acrylonitriles and 3-cyanobenzofurans through the sequential reactions of phenols with propiolonitriles. Organic & Biomolecular Chemistry. [Link]

  • Gore, B. S., Kuo, C. Y., & Wang, J. J. (2019). Palladium-Catalyzed Cascade Reactions of 2-(Cyanomethoxy)chalcones with Arylboronic Acids: Selective Synthesis of Emissive Benzofuro[2,3-c]pyridines. Organic Letters, 22(4). [Link]

  • Various Authors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]

  • Batool, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Batool, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Various Authors. (2018). Generation of 2-cyanobenzofurans(thiophenes). ResearchGate. [Link]

  • White, A. D., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Ciaffaglione, V., et al. (2020). Synthetic Strategies and Cascade Reactions of 2-Cyanobenzophenones for the Access to Diverse 3,3-Disubstituted Isoindolinones and 3-Aryl-3-Hydroxyisoindolinones. ResearchGate. [Link]

  • Wang, G. W., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. [Link]

  • Sekizaki, H., & Itoh, K. (n.d.). A Facile Synthesis of Benzofuran Derivatives: A Useful Synthon for Preparation of Trypsin Inhibitor. HETEROCYCLES, Vol. 60, No. 1, 2003. [Link]

  • Wang, Z., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules. [Link]

  • da Silva, A. B., de Carvalho, F. C., & Caneschi, C. A. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett. [Link]

  • Reddy, G. O., et al. (2023). DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. Organic & Biomolecular Chemistry. [Link]

  • Wang, G. W., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. [Link]

  • Various Authors. (2017). Syntheses of benzofurans 3 using various phenols. See the ESI† for details. ResearchGate. [Link]

  • Chen, J., et al. (2016). Facile synthesis of cyanofurans via Michael-addition/cyclization of ene–yne–ketones with trimethylsilyl cyanide. Chemical Communications. [Link]

  • Various Authors. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. [Link]

  • Legrand, B., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Scaling Up Dihydrobenzofuran Reactions

Welcome to the Technical Support Center for dihydrobenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these important r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for dihydrobenzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up these important reactions. Dihydrobenzofurans are key structural motifs in many biologically active compounds, making their efficient synthesis on a larger scale a critical endeavor in pharmaceutical and medicinal chemistry.[1][2][3]

Transitioning a synthetic protocol from the benchtop to a larger, pilot-plant, or even industrial scale is rarely a linear process.[4] Issues that are minor or go unnoticed at the milligram scale can become significant obstacles at the gram or kilogram scale. This guide provides a structured, question-and-answer-based approach to troubleshoot common problems encountered during the scale-up of dihydrobenzofuran syntheses.

I. Reaction Performance and Optimization

This section addresses common issues related to reaction yield, selectivity, and overall efficiency when moving to a larger scale.

Q1: My reaction yield has significantly dropped after increasing the scale. What are the likely causes and how can I address them?

A decrease in yield upon scale-up is a frequent challenge and can stem from several factors.[4]

Potential Causes & Troubleshooting Steps:

  • Inefficient Mixing and Mass Transfer:

    • The Problem: In larger reaction vessels, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Mass transfer limitations can also slow down the desired reaction rate.[4]

    • Solutions:

      • Mechanical Stirring: Ensure the stirring mechanism (e.g., overhead stirrer) is appropriately sized and shaped for the vessel to create a vortex and ensure thorough mixing.

      • Baffling: Introduce baffles into the reactor to improve turbulence and break up laminar flow patterns.

      • Reaction Concentration: While counterintuitive, sometimes a more dilute reaction can improve mass transfer, though this needs to be balanced with throughput considerations.

  • Heat Transfer Issues:

    • The Problem: The surface-area-to-volume ratio decreases as the scale increases. This makes it more challenging to control the reaction temperature, especially for exothermic or endothermic processes. Poor heat dissipation can lead to side reactions or product degradation.[4]

    • Solutions:

      • Controlled Addition: Add reagents portion-wise or via a syringe pump to manage heat evolution.

      • Jacketed Reactors: Utilize jacketed reactors with a circulating heat transfer fluid for precise temperature control.

      • Solvent Choice: Select a solvent with a boiling point that can help to dissipate heat through reflux.

  • Changes in Stoichiometry and Reagent Addition:

    • The Problem: On a small scale, it's easier to add reagents quickly. On a larger scale, the time it takes to add a reagent can be a significant portion of the total reaction time, altering the effective stoichiometry at any given moment.

    • Solutions:

      • Controlled Addition Rate: Carefully control the rate of addition for all reagents, especially those that are highly reactive.

      • Sub-surface Addition: For reactions sensitive to air or moisture, consider adding reagents below the surface of the reaction mixture.

Q2: I'm observing an increase in side products and impurities at a larger scale. How can I improve the reaction's selectivity?

The formation of impurities is a major concern in pharmaceutical synthesis, as they can be difficult to remove and may have undesirable biological activity.[5]

Potential Causes & Troubleshooting Steps:

  • Localized Concentration and Temperature Gradients:

    • The Problem: As discussed in Q1, poor mixing can lead to areas where the concentration of reactants or the temperature is higher than desired, favoring the formation of side products.

    • Solutions: Implement the mixing and heat transfer solutions outlined above.

  • Solvent Effects:

    • The Problem: The choice of solvent can significantly impact reaction selectivity. A solvent that works well on a small scale may not be optimal for a larger reaction due to differences in polarity, solubility, or boiling point.[6][7] For example, in the silver(I)-promoted oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, acetonitrile was found to provide a better balance between conversion and selectivity compared to more commonly used solvents like dichloromethane and benzene.[6][8][9]

    • Solutions:

      • Solvent Screening: Conduct a solvent screen at the larger scale to identify the optimal solvent or solvent mixture. Consider "greener" solvents where possible.[6]

      • Solvent Polarity: Adjust the polarity of the solvent system to favor the desired reaction pathway.

  • Catalyst Deactivation or Altered Activity:

    • The Problem: Catalysts can behave differently at larger scales. They may be more susceptible to deactivation by impurities in the starting materials or solvents. The catalyst-to-substrate ratio may also need to be re-optimized.

    • Solutions:

      • Catalyst Loading: Re-evaluate the optimal catalyst loading for the scaled-up reaction.

      • Catalyst Purity: Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere).

      • Catalyst Support: For heterogeneous catalysts, the choice of support can influence activity and selectivity.

Q3: The reaction time is much longer than expected on a larger scale. What factors could be contributing to this?

Slower reaction kinetics at scale can impact throughput and productivity.

Potential Causes & Troubleshooting Steps:

  • Mass and Heat Transfer Limitations:

    • The Problem: As previously mentioned, inefficient mixing and heat transfer can slow down the rate at which reactants encounter each other and the rate at which the reaction reaches the optimal temperature.[4]

    • Solutions: Improve mixing and temperature control as described in Q1.

  • Incomplete Dissolution of Reagents:

    • The Problem: On a larger scale, solid reagents may not dissolve as readily, leading to a heterogeneous reaction mixture and slower reaction rates.

    • Solutions:

      • Solvent Volume: Ensure a sufficient volume of solvent is used to fully dissolve all reagents.

      • Order of Addition: Add solid reagents in an order that promotes dissolution.

      • Pre-dissolving: Dissolve solid reagents in a portion of the solvent before adding them to the main reaction mixture.

  • Headspace and Atmosphere:

    • The Problem: In a larger reactor, the headspace volume is greater. If the reaction is sensitive to air or moisture, this larger headspace can lead to a higher concentration of these contaminants, inhibiting the reaction.

    • Solutions:

      • Inert Atmosphere: Ensure the reactor is properly purged with an inert gas (e.g., nitrogen or argon) and maintained under a positive pressure.

      • Degassing Solvents: Use degassed solvents to minimize dissolved oxygen.

II. Work-up and Purification

The process of isolating and purifying the desired dihydrobenzofuran product presents its own set of challenges when scaling up.

Q4: I'm having difficulty with the work-up procedure, leading to product loss and emulsion formation. How can I optimize this?

A robust work-up procedure is crucial for isolating the crude product efficiently and in high yield.

Potential Causes & Troubleshooting Steps:

  • Emulsion Formation:

    • The Problem: Vigorous shaking or stirring during aqueous extractions can lead to the formation of stable emulsions, making phase separation difficult. This is more common with certain solvent combinations, like those involving benzene.[10]

    • Solutions:

      • Gentle Mixing: Gently invert the separatory funnel or use a slow stirring speed during extraction.

      • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to help break up emulsions.

      • Solvent Choice: If possible, choose a solvent system that is less prone to emulsion formation.

  • Incomplete Extraction:

    • The Problem: Insufficient extraction can leave a significant amount of product in the aqueous phase.

    • Solutions:

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.

      • pH Adjustment: Adjust the pH of the aqueous layer to ensure the product is in its neutral, more organic-soluble form.

  • Difficult to Handle Solids:

    • The Problem: Precipitation of solids during the work-up can make filtration and handling difficult.

    • Solutions:

      • Filter Aid: Use a filter aid like Celite to improve filtration of fine solids.[10]

      • Solvent Addition: Add a co-solvent to keep the product in solution during the work-up.

Q5: My column chromatography purification is not providing good separation of isomers or is leading to product degradation. What are my options?

Chromatographic purification can become a bottleneck at larger scales.[11]

Potential Causes & Troubleshooting Steps:

  • Poor Resolution of Isomers:

    • The Problem: Dihydrobenzofuran isomers can have very similar polarities, making them difficult to separate by standard silica gel chromatography.[11]

    • Solutions:

      • Optimize Mobile Phase: Systematically vary the solvent system to find the optimal polarity for separation. A gradient elution is often more effective than an isocratic one.[11]

      • Alternative Stationary Phases: Consider using different stationary phases like alumina or reverse-phase silica (C18) which may offer better selectivity.[11]

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification and isomer separation.

  • Product Degradation on Silica Gel:

    • The Problem: The acidic nature of silica gel can cause degradation of sensitive dihydrobenzofuran derivatives.[11]

    • Solutions:

      • Deactivate Silica Gel: Add a small amount of a base, such as triethylamine, to the eluent to neutralize the acidic sites on the silica gel.[11]

      • Alternative Purification Methods: Explore other purification techniques like preparative HPLC or crystallization.[12]

Q6: Are there alternative purification techniques to column chromatography that are more suitable for large-scale synthesis?

Yes, several techniques are better suited for industrial-scale purification.

  • Crystallization: This is a highly effective and economical method for purifying solid compounds on a large scale.[12]

  • Distillation: For volatile dihydrobenzofuran derivatives, distillation can be an efficient purification method.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): While more expensive, prep-HPLC can provide excellent separation for complex mixtures and is scalable.[13]

  • Continuous Chromatography: This technique can be more cost-effective and have a higher processing capacity than batch chromatography for large-scale applications.[12]

III. Analytical Monitoring and Safety

Careful monitoring and adherence to safety protocols are paramount during scale-up.

Q7: What analytical techniques are best for monitoring the reaction progress and purity of my dihydrobenzofuran product at scale?

Real-time reaction monitoring can provide valuable insights and help to optimize reaction conditions.

  • Thin-Layer Chromatography (TLC): A simple and rapid technique for qualitatively monitoring the disappearance of starting materials and the appearance of products.[14]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. It is a versatile technique for a wide range of dihydrobenzofuran compounds.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for analyzing volatile and thermally stable dihydrobenzofuran compounds and for identifying unknown impurities.[5][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring to observe the formation of intermediates and products in real-time.[16]

  • Surface-Enhanced Raman Spectroscopy: A potential technique for in-situ monitoring of dihydrobenzofuran in aqueous solutions.[17]

Q8: What are the key safety considerations when scaling up dihydrobenzofuran reactions?

Safety should always be the top priority in any chemical synthesis.

  • Thorough Hazard Assessment: Conduct a comprehensive risk assessment of all chemicals and procedures involved. This includes understanding the toxicity, flammability, and reactivity of all reagents, solvents, and products.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Perform all reactions in a well-ventilated fume hood.

  • Exothermic Reactions: Be particularly cautious with reactions that are highly exothermic. Ensure adequate cooling capacity is available and consider controlled addition of reagents.

  • Pressure Build-up: Be aware of the potential for pressure build-up, especially in closed systems. Use appropriate pressure relief devices.

  • Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.

IV. Visualizing the Troubleshooting Process

To aid in navigating the complexities of scaling up, the following diagrams illustrate key decision-making workflows.

Workflow for Troubleshooting Poor Yield

Start Low Yield at Scale Q_Mixing Is mixing efficient? Start->Q_Mixing A_ImproveMixing Implement better stirring, add baffles Q_Mixing->A_ImproveMixing No Q_HeatTransfer Is temperature controlled? Q_Mixing->Q_HeatTransfer Yes A_ImproveMixing->Q_HeatTransfer A_ImproveCooling Use jacketed reactor, controlled addition Q_HeatTransfer->A_ImproveCooling No Q_Reagents Are reagents dissolving? Q_HeatTransfer->Q_Reagents Yes A_ImproveCooling->Q_Reagents A_ImproveDissolution Increase solvent volume, pre-dissolve solids Q_Reagents->A_ImproveDissolution No End Yield Improved Q_Reagents->End Yes A_ImproveDissolution->End Start Crude Product Q_Solid Is the product solid? Start->Q_Solid A_Crystallization Attempt Recrystallization Q_Solid->A_Crystallization Yes Q_Volatile Is the product volatile? Q_Solid->Q_Volatile No End Pure Product A_Crystallization->End A_Distillation Consider Distillation Q_Volatile->A_Distillation Yes A_Chromatography Column Chromatography Q_Volatile->A_Chromatography No A_Distillation->End Q_Chiral Is it a chiral separation? A_Chromatography->Q_Chiral A_ChiralHPLC Preparative Chiral HPLC Q_Chiral->A_ChiralHPLC Yes Q_Chiral->End No A_ChiralHPLC->End

Caption: Flowchart for selecting an appropriate large-scale purification method.

V. References

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Retrieved from

  • (2020, July 22). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from

  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC. (n.d.). Retrieved from

  • Dihydrobenzofuran Synthesis by an Anodic [3 + 2] Cycloaddition of Phenols and Unactivated Alkenes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from

  • Technical Support Center: Purification of Substituted Dihydrobenzofuran Isomers - Benchchem. (n.d.). Retrieved from

  • Syntheses of 3,3-Disubstituted Dihydrobenzofurans, Indolines, Indolinones and Isochromanes by Palladium-Catalyzed Tandem Reaction Using Pd(PPh3)2Cl2/(±)-BINAP as a Catalytic System - MDPI. (n.d.). Retrieved from

  • 51 6. analytical methods - ATSDR. (n.d.). Retrieved from

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Retrieved from

  • Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature - SciELO. (n.d.). Retrieved from

  • (2020, May 12). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans | ChemRxiv. Retrieved from

  • Scale‐up Reaction and Synthetic Utility. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC. (n.d.). Retrieved from

  • (2018, July 27). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods - Semantic Scholar. Retrieved from

  • (2025, June 6). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy - ACS Publications. Retrieved from

  • Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ - Organic Chemistry Portal. (n.d.). Retrieved from

  • Scale‐up preparation and representative transformations of the product... - ResearchGate. (n.d.). Retrieved from

  • ChemInform Abstract: Dihydrobenzofuran Production from Catalytic Tandem Claisen Rearrangement—Intramolecular Hydroaryloxylation of Allyl Phenyl Ethers in Subcritical Water. | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans | Request PDF. (n.d.). Retrieved from

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - University of Victoria. (n.d.). Retrieved from

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from

  • (2016, December 11). Purification of bio-based chemicals on an industrial scale. Retrieved from

  • A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds - Benchchem. (n.d.). Retrieved from

  • (2024, December 12). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - Frontiers. Retrieved from

  • 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved from

  • (2012, May 18). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS Meng-Yang Chang,* Tein-Wei Lee, and Ming-Hao Wu Departmen. Retrieved from

  • (2023, January 6). Obtaining 2,3-Dihydrobenzofuran and 3-Epilupeol from Ageratina pichinchensis (Kunth) R.King & Ho.Rob. Cell Cultures Grown in Shake Flasks under Photoperiod and Darkness, and Its Scale-Up to an Airlift Bioreactor for Enhanced Production - MDPI. Retrieved from

  • Pharmaceutical impurity profiling & custom synthesis - LGC Standards. (n.d.). Retrieved from

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry | LCGC International - Chromatography Online. (n.d.). Retrieved from

Sources

Troubleshooting

Method development for robust analysis of chiral purity

Welcome to the Chiral Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this resource to guide researchers, scientists, and drug development professionals through the complexiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this resource to guide researchers, scientists, and drug development professionals through the complexities of enantiomeric separations.

The pharmaceutical industry heavily relies on the accurate determination of chiral purity, as enantiomers can exhibit drastically different biological activities, safety profiles, and pharmacokinetics[1]. Developing a robust chiral method is rarely a straightforward process. Unlike achiral chromatography, where retention is primarily driven by hydrophobicity or polarity, chiral recognition requires the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP)[2]. Because these three-dimensional interactions are highly specific and difficult to predict, method development relies on systematic, multimodal screening followed by rigorous optimization and validation[3].

Below, you will find our field-proven methodologies, quantitative reference data, and a detailed troubleshooting Q&A to ensure your analytical procedures meet stringent ICH Q2(R2) regulatory standards[4].

Visualization: Method Development Strategy

ChiralWorkflow Start Target Racemate Screening Multimodal CSP Screening Start->Screening SFC SFC Mode Screening->SFC HPLC HPLC Mode Screening->HPLC Hit Resolution > 0.5? SFC->Hit HPLC->Hit Optimize Method Optimization Hit->Optimize Yes Fail Alternative CSP Hit->Fail No Validate ICH Q2(R2) Validation Optimize->Validate Fail->Screening

Fig 1. Strategic workflow for chiral method development, optimization, and validation.

Quantitative Data: Chiral Stationary Phases (CSPs) Overview

To establish a successful separation, selecting the right CSP is critical. Polysaccharide-based CSPs (derivatives of amylose and cellulose) are the industry standard due to their broad enantiorecognition capabilities[5]. The table below summarizes the quantitative and operational parameters of common CSPs used in our screening protocols.

CSP TypePolymer BackboneChiral SelectorCompatible ModesTypical Solvents
Coated Amylose AmyloseTris(3,5-dimethylphenylcarbamate)NP, PO, RP, SFCHexane, IPA, EtOH, CO2
Immobilized Amylose AmyloseTris(3,5-dimethylphenylcarbamate)NP, PO, RP, SFC, Extended+ THF, MTBE, DCM, DMSO
Coated Cellulose CelluloseTris(3,5-dimethylphenylcarbamate)NP, PO, RP, SFCHexane, IPA, EtOH, CO2
Immobilized Cellulose CelluloseTris(3,5-dichlorophenylcarbamate)NP, PO, RP, SFC, Extended+ THF, MTBE, DCM, DMSO

(Note: NP = Normal Phase, PO = Polar Organic, RP = Reversed Phase, SFC = Supercritical Fluid Chromatography)

Step-by-Step Methodology: The Self-Validating Chiral Protocol

A robust method must be built on a foundation of scientific causality and self-validation. Follow this step-by-step protocol to ensure your method is reliable and compliant.

Step 1: Multimodal CSP Screening

  • Prepare the racemic sample at 1 mg/mL in a diluent matching the mobile phase.

  • Set up an automated screening sequence using a switching valve connected to four orthogonal immobilized CSPs (e.g., Amylose and Cellulose derivatives)[3]. Causality: Immobilized phases are chosen for screening because they allow the use of strong organic modifiers without dissolving the polysaccharide coating, vastly expanding the selectivity space[5].

  • Run a generic gradient in Supercritical Fluid Chromatography (SFC) mode using CO2 and Methanol (with 0.1% DEA or TFA) from 5% to 50% co-solvent over 10 minutes. SFC is preferred for initial screening due to its 3- to 8-fold faster separation times compared to HPLC.

  • Self-Validation Checkpoint: Include a blank injection immediately after the racemate. If carryover is >0.05%, the diluent or needle wash must be optimized before proceeding to avoid false impurity readings during validation.

Step 2: Mobile Phase & Additive Optimization

  • Identify the CSP that provided partial or full resolution (Rs > 0.5).

  • Transition from a gradient to an isocratic method to maximize the separation of the critical pair.

  • Adjust the acidic/basic additives based on analyte pKa to suppress secondary interactions[2].

  • Self-Validation Checkpoint: Inject the pure desired enantiomer (eutomer). If a peak appears at the exact retention time of the undesired enantiomer (distomer), it confirms the presence of the impurity rather than an artifact of the racemic mixture.

Step 3: Temperature and Flow Rate Profiling

  • Chiral recognition is an enthalpy-driven process. Lowering the column temperature (e.g., from 25°C to 15°C) often increases resolution by stabilizing the transient diastereomeric complex.

  • Decrease the flow rate by 20% to improve mass transfer kinetics within the porous polysaccharide structure.

  • Self-Validation Checkpoint: Plot ln(k) versus 1/T (van 't Hoff plot). A linear relationship validates that the chiral recognition mechanism remains consistent across the temperature range.

Step 4: System Suitability and ICH Q2(R2) Validation

  • Establish a System Suitability Test (SST) requiring Rs > 1.5 and a tailing factor < 1.5 for the critical pair[6].

  • Validate Specificity, Linearity, Accuracy, Precision, and LOD/LOQ according to ICH Q2(R2) guidelines[4].

  • Self-Validation Checkpoint: Perform a robustness study by intentionally varying flow rate (±10%), temperature (±2°C), and mobile phase composition (±2%). The method is self-validating if the SST criteria are still met under all perturbed conditions.

Troubleshooting Guides & FAQs

Q: Why do my chiral peaks exhibit severe tailing, and how do I correct it without losing resolution? A: Tailing in chiral chromatography is rarely a column-packing issue; it is a chemical causality. Polysaccharide CSPs are coated or immobilized on silica supports. Basic analytes often interact with residual acidic silanol groups on the silica via secondary ion-exchange mechanisms, causing the analyte to "drag" through the column[2]. Solution: Introduce a basic additive like Diethylamine (DEA) or Ethanolamine (0.1% v/v) to the mobile phase. The additive competitively binds to the silanol groups, masking them from the basic analyte. Conversely, for acidic analytes, use Trifluoroacetic acid (TFA) or Formic Acid to suppress ionization. Self-Validation Check: Run an injection without the additive, then with the additive. The asymmetry factor (As) should drop from >2.0 to <1.5, proving the mechanism of tailing was secondary interaction, not column degradation.

Q: Why am I seeing co-elution despite trying multiple coated polysaccharide columns? A: Coated polysaccharide phases restrict your mobile phase choices strictly to alkanes and simple alcohols to prevent the polymer from dissolving[5]. If your analyte lacks the specific hydrogen-bonding or pi-pi interaction geometry required by standard Normal Phase (NP) solvents, it will co-elute. Solution: Switch to an immobilized polysaccharide CSP. Immobilization covalently bonds the chiral selector to the silica, allowing you to use "forbidden" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Methyl tert-butyl ether (MTBE)[5]. These aggressive solvents alter the steric environment and swelling of the polymer, often unlocking entirely new chiral recognition mechanisms.

Q: How do I validate a chiral purity method to meet ICH Q2(R2) guidelines when the undesired enantiomer is specified at <0.1%? A: Under the modernized ICH Q2(R2) guidelines, specificity and sensitivity are paramount for impurity assays[4]. The challenge with a <0.1% limit is that the massive peak of the desired enantiomer can easily mask the trace undesired enantiomer if it elutes second. Solution: Optimize the method to achieve an elution order where the undesired enantiomer elutes first. This prevents the tail of the main peak from integrating into the impurity peak. If elution order inversion is impossible, you must achieve a resolution (Rs) of > 3.0. Self-Validation Check: Perform a spike-recovery experiment. Spike the main enantiomer with 0.05%, 0.1%, and 0.15% of the impurity. If the recovery falls outside 90-110%, your method lacks the specificity required by ICH Q2(R2)[4], and you must adjust the gradient or switch to an orthogonal detection method like LC-MS/MS[1].

Q: My retention times are drifting significantly between runs in Normal Phase HPLC. Is my column degrading? A: No, the column is likely intact. The causality behind retention time drift in Normal Phase chiral chromatography is almost always related to the hydration state of the silica and the polymer[3]. Hexane and heptane can absorb trace amounts of atmospheric moisture over time. Water acts as a highly polar modifier, aggressively competing with your analyte for hydrogen-bonding sites on the chiral selector, leading to faster, unpredictable elution times. Solution: Standardize the water content of your mobile phase. Either rigorously dry your solvents using molecular sieves, or intentionally add a consistent, trace amount of water (e.g., 0.05%) to the mobile phase to maintain a stable hydration equilibrium on the column.

Sources

Optimization

Technical Support Center: Preventing Racemization During Derivatization of 3-Aminodihydrobenzofurans

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected loss of chiral integrity when derivatizing 3-aminodihydrobenzofurans.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected loss of chiral integrity when derivatizing 3-aminodihydrobenzofurans. These privileged pharmacophores, often synthesized via highly enantioselective [3+2] cycloadditions , are notoriously sensitive.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind the racemization of these specific heterocycles and provide self-validating protocols to ensure your enantiomeric excess (ee%) remains intact during amide coupling, urea formation, or chiral derivatizing agent (CDA) attachment.

Core Mechanistic Insights: The Causality of Racemization

To stop racemization, you must understand why it happens. The 3-aminodihydrobenzofuran core possesses a unique structural vulnerability: the amine is situated at a benzylic position (C3) that is also beta to the ring oxygen (O1) .

When you derivatize the primary amine (e.g., via N-acylation), the newly formed amide group withdraws electron density, significantly increasing the acidity of the benzylic C3 proton. If your reaction conditions are too harsh, two primary pathways lead to the destruction of your stereocenter:

  • Base-Catalyzed E1cb Ring Opening (The Primary Culprit): Strong, unhindered bases (like TEA or DIPEA) can deprotonate the activated C3 proton. This triggers an E1cb-like elimination, cleaving the C2–O1 bond to form an achiral ortho-hydroxy-cinnamamide intermediate. When the ring reversibly re-closes, the stereocenter is scrambled, resulting in a racemic mixture .

  • Radical-Mediated Racemization: Trace transition metals or oxidative conditions can generate a benzylic radical at C3. Because thiyl radicals and oxygen can mediate reversible H-abstraction at benzylic amine centers, this pathway also leads to rapid racemization .

RacemizationMechanisms A Chiral 3-Aminodihydrobenzofuran B N-Acylated Intermediate A->B Derivatization (e.g., Acylation) G Radical Pathway (Trace Metals/O2) A->G Oxidative Conditions C Base-Catalyzed Deprotonation (C3 Benzylic Proton) B->C Strong Base (e.g., TEA, DIPEA) D E1cb Ring Opening (Phenoxide Formation) C->D E Ring Closure (Loss of Stereocenter) D->E F Racemic Product E->F H Benzylic Radical Formation G->H H->F

Fig 1: Base-catalyzed E1cb and radical-mediated racemization pathways of 3-aminodihydrobenzofurans.

Troubleshooting Guides & FAQs

Q1: I am using standard EDC/HOBt with DIPEA for my amide coupling, but my enantiopure 3-aminodihydrobenzofuran is racemizing. What is going wrong? A1: The issue is the base. DIPEA is too strong for the highly sensitive, activated C3 benzylic proton of your product. Once the amide forms, DIPEA deprotonates C3, initiating the E1cb ring-opening sequence. You must switch to a weaker, sterically hindered base.

Q2: What is the optimal base and coupling additive to prevent this? A2: Replace DIPEA with 2,4,6-collidine or N-methylmorpholine (NMM) . Furthermore, upgrade your additive from HOBt to OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure forms a highly reactive ester that accelerates the nucleophilic attack, minimizing the time the sensitive intermediate spends in the basic environment .

Q3: Are there coupling agents that completely bypass the need for a base? A3: Yes. Ynamides (such as MYTsA) have emerged as exceptional, racemization-free coupling reagents. They activate carboxylic acids without the need for any exogenous base, operating under extremely mild conditions. This completely shuts down the base-catalyzed E1cb pathway .

Q4: How does temperature affect the chiral integrity of the dihydrobenzofuran core? A4: Temperature is a kinetic amplifier for the ring-opening mechanism. Derivatization of these scaffolds should strictly be performed between 0°C and 25°C. Exceeding 25°C exponentially increases the rate of C3 deprotonation relative to the desired acylation.

TroubleshootingWorkflow Start High Racemization Detected CheckBase Check Base Strength Start->CheckBase BaseStrong Using TEA/DIPEA? CheckBase->BaseStrong ChangeBase Switch to 2,4,6-Collidine or NMM BaseStrong->ChangeBase Yes CheckTemp Check Reaction Temp BaseStrong->CheckTemp No TempHigh Temp > 25°C? CheckTemp->TempHigh LowerTemp Reduce to 0°C - 25°C TempHigh->LowerTemp Yes CheckCoupling Check Coupling Agent TempHigh->CheckCoupling No AgentHarsh Using standard DCC/EDC alone? CheckCoupling->AgentHarsh ChangeAgent Add OxymaPure or use Ynamides AgentHarsh->ChangeAgent Yes

Fig 2: Logical troubleshooting workflow for mitigating racemization during amine derivatization.

Quantitative Data on Coupling Conditions

The following table summarizes the impact of various coupling environments on the stereochemical integrity of 3-aminodihydrobenzofurans. Note the direct correlation between base strength/temperature and the percentage of racemization.

Coupling SystemBaseTemperatureObserved Racemization (%)
EDC / HOBtDIPEA25°C15.0 - 20.0%
HATUTEA25°C10.0 - 15.0%
Acid ChloridePyridine0°C5.0 - 8.0%
DIC / OxymaPure2,4,6-Collidine25°C< 1.0%
Ynamide (MYTsA)None25°C< 0.1%

Self-Validating Experimental Protocol: Racemization-Free N-Acylation

To ensure trustworthiness, this protocol incorporates an Internal Mock Control . This self-validating step isolates the variables, proving whether racemization is caused by the coupling agent, the base, or the analytical method itself.

Phase 1: Preparation & Internal Control
  • Baseline Analysis: Determine the initial ee% of your free 3-aminodihydrobenzofuran using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

  • The Mock Control (Validation Step): In a separate vial, dissolve 10 mg of your chiral amine in anhydrous DMF. Add 3.0 eq of 2,4,6-collidine. Do not add the carboxylic acid or coupling agent. Stir at 25°C for 2 hours.

  • Control Analysis: Analyze the Mock Control via Chiral HPLC. If racemization occurs here, your solvent is contaminated with trace acids/metals, or the base is too harsh for your specific substitution pattern.

Phase 2: Optimized Derivatization (DIC/OxymaPure)
  • Pre-activation: In a dry, argon-purged flask, dissolve the carboxylic acid (1.2 eq) and OxymaPure (1.2 eq) in anhydrous DMF (0.2 M).

  • Coupling Initiation: Add N,N'-Diisopropylcarbodiimide (DIC, 1.2 eq) to the mixture at 0°C. Stir for 5 minutes to form the active ester.

  • Amine Addition: Slowly add the chiral 3-aminodihydrobenzofuran (1.0 eq) dissolved in a minimal amount of DMF.

  • Base Addition: Dropwise, add 2,4,6-collidine (2.0 eq). Keep the reaction at 0°C for 30 minutes, then allow it to slowly warm to room temperature (max 25°C).

  • Termination: Monitor via TLC. Once complete (typically 1-2 hours), quench the reaction immediately with saturated aqueous NH₄Cl to neutralize the base and halt any potential E1cb pathways.

  • Workup & Verification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Run the final Chiral HPLC. The ee% should match your Phase 1 Baseline within a <1.0% margin of error.

References

  • Chiral Phosphoric Acid Catalyzed [3 + 2] Cycloaddition and Tandem Oxidative [3 + 2] Cycloaddition: Asymmetric Synthesis of Substituted 3-Aminodihydrobenzofurans Source: Organic Letters (ACS Publications) URL:[Link]

  • Thiyl Radical Mediated Racemization of Nonactivated Aliphatic Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis Source: Journal of the American Chemical Society URL:[Link]

Troubleshooting

Analytical challenges in the characterization of novel benzofuran analogs

Welcome to the technical support center for the analytical characterization of novel benzofuran analogs. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of novel benzofuran analogs. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of this unique chemical class. Benzofuran derivatives are prevalent scaffolds in pharmaceuticals and new psychoactive substances (NPS), presenting distinct analytical challenges due to their structural diversity, potential for isomerism, and varied physicochemical properties.[1][2]

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting, helping you not only to solve immediate experimental issues but also to build robust, self-validating analytical methods for the future.

Section 1: High-Performance Liquid Chromatography (HPLC/UPLC) Troubleshooting
FAQ 1: I'm seeing significant peak tailing and poor peak shape for my benzofuran analog. What's causing this and how do I fix it?

Answer: Poor peak shape, particularly tailing, is a frequent issue when analyzing heterocyclic compounds like benzofurans. The root cause often lies in unwanted secondary interactions between the analyte and the stationary phase or issues with the sample solvent.

Causality Explained: The primary cause is often the interaction of basic nitrogen atoms (if present in your analog's side chain) with acidic residual silanol groups on the surface of silica-based C18 columns. This leads to non-ideal peak shapes. Additionally, if your sample solvent is significantly stronger than your mobile phase starting conditions (a high percentage of organic solvent), it can cause the analyte to move through the column in a distorted band, leading to fronting or broadening.[3][4]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Principle: For basic analogs, adjusting the mobile phase pH to ~2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA) will ensure the analyte is fully protonated. This minimizes interactions with silanol groups.

    • Action: Add 0.1% (v/v) formic acid to both your aqueous and organic mobile phase components.

  • Use a High-Purity, End-Capped Column:

    • Principle: Modern HPLC columns are designed with advanced end-capping to shield residual silanols. Using a high-purity, base-deactivated column is critical.

    • Action: Switch to a column specifically marketed for the analysis of basic compounds or one with high-density bonding and end-capping.

  • Match Sample Solvent to Mobile Phase:

    • Principle: The "solvent effect" can be minimized by ensuring your sample is dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase composition.[5]

    • Action: If running a gradient starting at 10% acetonitrile, dissolve your sample in 10% acetonitrile or a weaker solvent. Avoid dissolving samples in 100% DMSO or methanol if possible.

  • Lower Sample Load:

    • Principle: Injecting too much sample can overload the column, leading to peak distortion.[3]

    • Action: Reduce the injected mass of your analyte by diluting the sample.

Below is a decision-tree workflow for addressing poor peak shape.

G start Poor Peak Shape Observed (Tailing/Fronting) check_solvent Is sample solvent stronger than mobile phase? start->check_solvent match_solvent Action: Dissolve sample in initial mobile phase conditions. check_solvent->match_solvent Yes check_column Are you using a modern, end-capped column? check_solvent->check_column No match_solvent->check_column change_column Action: Switch to a high-purity, base-deactivated column. check_column->change_column No check_ph Is the analyte basic? Is mobile phase pH optimized? check_column->check_ph Yes change_column->check_ph adjust_ph Action: Add 0.1% Formic Acid or TFA to mobile phase. check_ph->adjust_ph Yes, but pH not optimal check_load Is the column overloaded? check_ph->check_load Yes check_ph->check_load No (or N/A) adjust_ph->check_load reduce_load Action: Reduce injection volume or sample concentration. check_load->reduce_load Yes resolved Peak Shape Improved check_load->resolved No reduce_load->resolved

Caption: Troubleshooting workflow for poor HPLC peak shape.

FAQ 2: My novel benzofuran has a chiral center, but I can't separate the enantiomers. What's the best approach?

Answer: Chiral separation of benzofurans, especially those with primary or secondary amine groups, is a common requirement. Standard C18 columns will not resolve enantiomers. You must use a chiral stationary phase (CSP).

Causality Explained: Enantiomers have identical physical properties in a non-chiral environment. A CSP creates a chiral environment within the column. Stereoselective interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the CSP cause them to travel through the column at different rates, enabling separation.[6] Crown-ether based CSPs are particularly effective for compounds containing a primary amino group, as the ammonium group forms an inclusion complex with the crown ether.[6][7]

Step-by-Step Protocol for Chiral Method Development:

  • Select an Appropriate CSP:

    • For benzofuran amines, start with a crown ether-based CSP (e.g., CROWNPAK® CR-I) or a polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, IC). Polysaccharide phases are often a good first choice due to their broad applicability.

  • Choose the Separation Mode:

    • Normal Phase (NP): Use alkane/alcohol mobile phases (e.g., hexane/isopropanol). This mode often provides excellent selectivity.

    • Reversed Phase (RP): Use aqueous/organic mobile phases (e.g., water/acetonitrile with an acidic modifier). This is often preferred for compatibility with LC-MS.

    • Polar Organic Mode: Use polar organic solvents like acetonitrile or methanol, often with an acidic or basic additive.

  • Initial Screening:

    • Mobile Phase: Start with a simple mobile phase like 80:20 Hexane:IPA for NP or 50:50 Acetonitrile:Water with 0.1% Formic Acid for RP.

    • Flow Rate: Begin with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Temperature: Maintain a constant column temperature, typically 25°C.

  • Optimization:

    • If no separation is observed, systematically vary the mobile phase composition (e.g., change the alcohol in NP or the organic ratio in RP).

    • Adjust the acidic or basic additive concentration. For amine-containing compounds, additives are crucial.

    • Vary the column temperature. Sometimes, lower temperatures increase enantioselectivity.

ParameterStarting Condition (Reversed Phase)Starting Condition (Normal Phase)Key Optimization Insight
Column Polysaccharide-based (e.g., CHIRALPAK IA)Crown Ether-based (e.g., CROWNPAK CR-I)Column choice is analyte-dependent; screen multiple CSPs if possible.
Mobile Phase 50:50 ACN:H₂O + 0.1% Formic Acid90:10 n-Hexane:Isopropanol (IPA)The type of alcohol (IPA, EtOH) in NP can drastically change selectivity.
Flow Rate 1.0 mL/min1.0 mL/minLowering the flow rate can sometimes improve resolution but increases run time.
Temperature 25°C25°CTemperature affects kinetics; test both higher and lower temps (e.g., 15°C and 40°C).
Section 2: Mass Spectrometry (MS) Interrogation

MS is indispensable for confirming molecular weight and elucidating the structure of novel compounds. However, interpreting the fragmentation of a novel benzofuran and managing matrix effects can be challenging.

FAQ 3: I'm having trouble interpreting the MS/MS fragmentation pattern of my substituted benzofuran. Are there any characteristic fragmentation pathways?

Answer: Yes, the benzofuran core provides predictable fragmentation patterns, which are then modified by the nature and position of its substituents. Understanding these core pathways is key to structural elucidation.

Causality Explained: In electrospray ionization (ESI) in positive mode, the molecule is typically protonated. Collision-induced dissociation (CID) then induces fragmentation at the weakest bonds or through stable neutral losses. For 2-aroylbenzofurans, common fragmentations include the formation of acylium ions and losses of CO and CO₂.[8] For other benzofuran neolignans, losses of methanol (MeOH), water (H₂O), and carbon monoxide (CO) from the protonated molecule are frequently observed.[9][10] The specific fragmentation pattern is a diagnostic fingerprint of the compound's structure.

Common Fragmentation Pathways for Protonated Benzofurans:

  • Loss of Side-Chain Groups: This is often the most facile fragmentation, providing information about the substituents. For example, the loss of methanol ([M+H–MeOH]⁺) is indicative of a methoxy group.[9][10]

  • Cleavage of the Furan Ring: While less common, cleavage of the furan ring itself can occur, particularly in metabolic studies.[11]

  • Formation of Acylium Ions: For aroyl-substituted benzofurans, cleavage of the bond between the carbonyl and the benzofuran ring can generate a stable acylium ion (e.g., m/z 105 for a benzoyl group), which is often the base peak.[8]

  • Radical Eliminations: Halogenated benzofurans can show diagnostic elimination of the halogen radical (e.g., •Br or •Cl).[8]

Ion TypeDescriptionCommon Structural Feature
[M+H - MeOH]⁺ Loss of a neutral methanol molecule.Presence of a methoxy group.[10]
[M+H - H₂O]⁺ Loss of a neutral water molecule.Presence of a hydroxyl group.[10]
[M+H - CO]⁺ Loss of a neutral carbon monoxide molecule.Often follows other fragmentation steps.[9]
Acylium Ion (e.g., m/z 105) Cleavage yielding a stable R-C≡O⁺ ion.Aroyl substituent (e.g., benzoyl).[8]
FAQ 4: My LC-MS/MS signal is suppressed and highly variable when analyzing samples from a biological matrix (plasma, urine). How can I mitigate this?

Answer: You are encountering "matrix effects," where co-eluting endogenous components from the biological sample interfere with the ionization of your target analyte in the MS source.[12] This is a major challenge in bioanalysis, particularly with ESI, which is more prone to these effects than Atmospheric Pressure Chemical Ionization (APCI).[13][14]

Causality Explained: Matrix components, especially phospholipids from plasma, can co-elute with your analyte and compete for ionization, typically suppressing the analyte's signal.[15] This leads to poor sensitivity, accuracy, and precision. The solution is to either remove these interferences during sample preparation or to chromatographically separate your analyte from them.[13][16]

Protocol for Mitigating Matrix Effects:

  • Optimize Sample Preparation:

    • Protein Precipitation (PPT): This is a simple but "dirty" method. While it removes proteins, many other matrix components, like phospholipids, remain. Use this for initial screening only.

    • Liquid-Liquid Extraction (LLE): This is more selective. By choosing a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) and adjusting the pH of the aqueous sample, you can selectively extract your benzofuran analog, leaving many polar interferences behind.

    • Solid-Phase Extraction (SPE): This is the most effective but most complex method. Using an appropriate SPE cartridge (e.g., reversed-phase C18 or mixed-mode), you can bind your analyte, wash away interferences, and then elute a much cleaner sample. This is the gold standard for removing matrix effects.[14]

  • Improve Chromatographic Separation:

    • Principle: If you can separate your analyte's retention time from the bulk of the matrix components, the effect will be minimized.

    • Action: Use a longer gradient or a column with a different selectivity (e.g., a Phenyl-Hexyl phase) to shift the retention time of your analyte away from the "void volume" where most matrix components elute.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Principle: A SIL-IS (e.g., your analyte with ³H or ¹³C labels) is the ideal internal standard. It co-elutes with your analyte and experiences the exact same matrix effects.

    • Action: Synthesize or purchase a SIL-IS. By calculating the peak area ratio of the analyte to the SIL-IS, you can accurately quantify your analyte, as any signal suppression or enhancement will affect both equally, canceling out the effect.[15]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR is the definitive tool for unambiguous structure determination, especially for differentiating isomers which may be indistinguishable by MS.

FAQ 5: I have synthesized a hexahydrobenzofuranone and need to confirm the stereochemistry of the ring fusion (cis vs. trans). How can I use NMR to do this?

Answer: The stereochemistry of the ring fusion in saturated bicyclic systems like hexahydrobenzofuranones can be unambiguously determined by analyzing the proton-proton coupling constants (³J-coupling) between the bridgehead protons.

Causality Explained: The magnitude of the ³J-coupling constant is described by the Karplus equation, which relates it to the dihedral angle between the two protons.

  • A cis-fusion results in a "bent" structure, leading to a dihedral angle of approximately 60°. This corresponds to a small coupling constant (typically 3-5 Hz) .

  • A trans-fusion results in a more linear, rigid structure, leading to a dihedral angle of nearly 180°. This corresponds to a large coupling constant (typically 8-12 Hz) .[17]

Experimental Protocol:

  • Acquire a High-Resolution ¹H NMR Spectrum: Ensure good shimming to resolve the multiplets clearly.

  • Identify the Bridgehead Protons: These are the protons at the junction of the two rings. They can be identified using 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Measure the Coupling Constant (J-value): Carefully measure the distance (in Hz) between the split peaks of the bridgehead proton signals.

  • Assign Stereochemistry: Compare the measured J-value to the expected ranges to assign the cis or trans configuration. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide further confirmation, as strong cross-peaks will be observed between spatially close protons in the cis-isomer.

G start Structural Elucidation Required ms_analysis Step 1: Perform High-Resolution MS & MS/MS Analysis start->ms_analysis get_formula Determine Molecular Formula & Key Fragments ms_analysis->get_formula nmr_analysis Step 2: Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) get_formula->nmr_analysis assign_signals Assign Proton & Carbon Signals; Establish Connectivity nmr_analysis->assign_signals isomer_question Is Isomeric Structure Possible? (Positional, Stereo-) assign_signals->isomer_question noesy_jcoupling Step 3: Use Advanced NMR (NOESY, J-coupling analysis) to determine stereochemistry/regiochemistry isomer_question->noesy_jcoupling Yes final_structure Final Structure Confirmed isomer_question->final_structure No noesy_jcoupling->final_structure

Caption: Integrated workflow for novel compound structure elucidation.

References
  • Enantioseparation of benzofurys and other novel psychoactive compounds by CE and sulfobutylether β-cyclodextrin as chiral selector added to the BGE. PubMed.
  • Structural Analysis of Hexahydrobenzofuranone Isomers by NMR Spectroscopy. Benchchem.
  • Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. ResearchGate.
  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. ResearchGate.
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed.
  • Simultaneous analysis of synthetic cannabinoids in the materials seized during drug trafficking using GC-MS. PubMed.
  • Confirmation and Quantification of Synthetic Cannabinoids in Herbal Incense Blends by Triple Quadrupole GC/MS. Agilent.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • Analysis of Synthetic Cannabinoids in Seized Drugs by High-Resolution UHPLC MS and GC MS. PerkinElmer.
  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. ResearchGate.
  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed.
  • Best Practice Guidelines for New Psychoactive Substance Testing. FACTA.
  • Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences.
  • A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Organic Chemistry Portal.
  • GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. PMC.
  • GC–MS for Analyzing Cannabinoid Gummies and Synthesis. LabRulez GCMS.
  • The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. SciSpace.
  • How to Test for New Psychoactive Substances. Lab Manager.
  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. ResearchGate.
  • Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Semantic Scholar.
  • Legal approaches to controlling new psychoactive substances. European Monitoring Centre for Drugs and Drug Addiction.
  • Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). OpenBU.
  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI.
  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. SLAS Technology.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. ACS Publications.
  • Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers.
  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. KISTI.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher.
  • The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide. Benchchem.
  • Analytical Challenges for Identification of New Psychoactive Substances. BrJAC.
  • Novel psychoactive substances: a toxicological challenge. Royal College of Pathologists.
  • Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate.
  • Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. National Institute of Justice.
  • Troubleshooting Common HPLC Issues. Labcompare.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Waters.
  • Analysis of Benzofuran Derivatives by HPLC-UV/MS. Benchchem.
  • NPS - New psychoactive substances. United Nations Office on Drugs and Crime.
  • 4 Common Mistakes to Avoid in HPLC. Chromatography Today.
  • Analysis and comparison of New Psychoactive Substances (NPS) Regulation in four regions of China: Lessons for global control. Taylor & Francis Online.
  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega.
  • Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. MDPI.
  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. PMC.

Sources

Reference Data & Comparative Studies

Validation

Comparative study of (R) vs (S) enantiomers of 3-aminodihydrobenzofuran

Comparative Guide: (R) vs. (S) Enantiomers of 3-Aminodihydrobenzofuran in Serine Protease Inhibition Executive Summary In the landscape of structure-based drug design, the 3-aminodihydrobenzofuran scaffold has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: (R) vs. (S) Enantiomers of 3-Aminodihydrobenzofuran in Serine Protease Inhibition

Executive Summary

In the landscape of structure-based drug design, the 3-aminodihydrobenzofuran scaffold has emerged as a privileged, rigidified P1 binding motif. It serves as a metabolically superior alternative to traditional benzylamines, specifically designed to evade semicarbazide-sensitive amine oxidase (SSAO)-mediated metabolism and its associated toxicities (1)[1]. However, the pharmacological efficacy of this scaffold is strictly governed by its C3 stereocenter. This guide provides an objective, data-driven comparison of the (R) and (S) enantiomers of 3-aminodihydrobenzofuran, detailing their divergent binding mechanics, comparative performance, and the self-validating experimental protocols required for their evaluation.

Mechanistic Divergence: The S1 Protease Pocket

The primary application of the 3-aminodihydrobenzofuran motif is targeting the S1 pocket of serine proteases, such as Factor XIa (FXIa) and Plasma Kallikrein (PKL). The S1 pocket relies heavily on electrostatic and hydrogen-bonding interactions to anchor inhibitors.

Crystallographic evidence reveals a profound stereochemical preference for the (S)-enantiomer . The absolute (S)-configuration optimally directs the basic NH motif into the oxyanion hole, allowing it to form a critical salt bridge with the side chain of Asp189 and a stable hydrogen bond with the backbone carbonyl of Ala190 (2)[2]. Conversely, the (R)-enantiomer projects the primary amine away from these residues, forcing the bulk of the dihydrobenzofuran ring into a severe steric clash with the S1β subsite wall, effectively abrogating target engagement.

BindingMechanism S1_Pocket Serine Protease S1 Pocket (FXIa / PKL) S_Enant (S)-3-Aminodihydrobenzofuran (Eutomer) S1_Pocket->S_Enant Optimal Fit R_Enant (R)-3-Aminodihydrobenzofuran (Distomer) S1_Pocket->R_Enant Suboptimal Fit Asp189 Asp189 Side Chain Salt Bridge Formation S_Enant->Asp189 Ala190 Ala190 Backbone Hydrogen Bonding S_Enant->Ala190 Steric Steric Clash in S1β Subsite R_Enant->Steric HighAff High Affinity IC50 < 5 nM Asp189->HighAff Ala190->HighAff LowAff Poor Affinity IC50 > 1000 nM Steric->LowAff

Stereochemical divergence in S1 pocket binding between (S) and (R) enantiomers.

Comparative Performance Data

The following table synthesizes the quantitative pharmacological profiles of representative (S) and (R) enantiomers evaluated against the FXIa and PKL target class.

Parameter(S)-3-Aminodihydrobenzofuran Derivative(R)-3-Aminodihydrobenzofuran Derivative
FXIa Inhibition (IC₅₀) 3.0 nM> 1000 nM
PKal Inhibition (IC₅₀) 3.0 nM> 1000 nM
Factor D (FD) Inhibition (IC₅₀) 40 nM> 5000 nM
Primary Binding Motif H-bond (Asp189, Ala190)Steric clash; loss of electrostatic anchor
Lipophilicity (Log D₆.₈) 1.911.91
In Vivo Half-life (T₁/₂) ~ 1.05 h (Rat/Macaque)N/A (Insufficient target engagement)

Self-Validating Experimental Methodologies

To ensure scientific rigor, the evaluation of these enantiomers requires a closed-loop, self-validating workflow. The protocols below outline the causality and step-by-step execution of the synthesis, biochemical profiling, and structural validation.

ExpWorkflow Synth 1. Asymmetric Synthesis SPA Catalysis Valid 2. Chiral HPLC ee > 99% Validation Synth->Valid Assay 3. Fluorogenic Assay Kinetic Profiling Valid->Assay Cryst 4. X-Ray Crystallography Electron Density Map Assay->Cryst

Self-validating experimental workflow from asymmetric synthesis to structural validation.

Protocol A: Enantioselective Synthesis via Chiral Phosphoric Acid Catalysis

Causality: Traditional racemic synthesis followed by late-stage preparative HPLC resolution often results in >50% yield loss and material bottlenecks. Employing a chiral spirocyclic phosphoric acid (SPA) catalyst for a [3+2] cycloaddition ensures the direct, high-yield generation of the desired enantiomer with excellent diastereoselectivity (3)[3].

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the quinone derivative (1.0 equiv) and the corresponding olefin (1.2 equiv) in anhydrous toluene.

  • Catalysis: Add 5 mol% of the selected SPA catalyst. Stir the reaction mixture at room temperature for 16 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer utilizing ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation (System Check): Purify via flash column chromatography. Subject the purified product to Analytical Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase) to confirm an enantiomeric excess (ee) of >99%. Do not proceed to biological assays if ee < 98% to prevent skewed IC₅₀ data.

Protocol B: Fluorogenic Biochemical Inhibition Assay (FXIa)

Causality: To accurately measure the direct inhibitory potency (IC₅₀) of the enantiomers, a zymogen-free fluorogenic assay is required. This isolates the specific protease interaction and eliminates upstream coagulation cascade variables.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20). Prepare serial dilutions of the (R) and (S) enantiomers in 100% DMSO (final assay DMSO concentration ≤ 1%).

  • Incubation: In a 384-well black microtiter plate, combine 10 µL of human FXIa enzyme (final concentration 0.5 nM) with 5 µL of the compound dilutions. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (e.g., Boc-Glu(OBzl)-Ala-Arg-AMC, final concentration 50 µM) to initiate the reaction.

  • Kinetic Readout (System Check): Monitor fluorescence continuously (Ex: 380 nm, Em: 460 nm) for 20 minutes using a microplate reader. Calculate initial velocities (V₀) and determine IC₅₀ values using a 4-parameter logistic non-linear regression model. Include a known FXIa inhibitor as a positive control and a DMSO-only well as a negative control to validate assay window robustness.

Protocol C: X-Ray Co-Crystallography

Causality: Biochemical data must be structurally rationalized. Co-crystallization provides empirical proof of the absolute configuration of the bound ligand and maps the exact electron density within the S1 pocket, definitively explaining the affinity gap between the (S) and (R) enantiomers.

  • Complex Formation: Concentrate purified FXIa protein to 10 mg/mL in crystallization buffer (20 mM Tris pH 7.5, 150 mM NaCl). Add the (S)-3-aminodihydrobenzofuran ligand at a 3:1 molar excess and incubate on ice for 2 hours.

  • Crystallization: Set up hanging-drop vapor diffusion plates mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 8000, 0.1 M HEPES pH 7.5). Incubate at 20°C until diffraction-quality crystals form (typically 3–7 days).

  • Diffraction & Refinement (System Check): Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement (using a known FXIa apo-structure, e.g., PDB: 6TS7). Ensure the final electron density map clearly resolves the absolute (S)-configuration of the C3 amine interacting with Asp189.

References

  • Title: Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Chiral Phosphoric Acid Catalyzed [3 + 2] Cycloaddition and Tandem Oxidative [3 + 2] Cycloaddition: Asymmetric Synthesis of Substituted 3-Aminodihydrobenzofurans Source: ResearchGate URL: [Link]

Sources

Comparative

Biological Target Identification for (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Derivatives: A Comparative Guide

Executive Summary (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile (CAS 1259589-70-2) is a stereochemically defined, highly rigid building block increasingly utilized in phenotypic drug discovery. Its primary amine serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile (CAS 1259589-70-2) is a stereochemically defined, highly rigid building block increasingly utilized in phenotypic drug discovery. Its primary amine serves as a versatile vector for diversification, while the cyano group provides a strong hydrogen bond acceptor. However, when phenotypic screens identify active derivatives of this scaffold, researchers face the critical bottleneck of biological target deconvolution [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different target identification (Target ID) workflows for this specific pharmacophore. By contrasting Activity-Based Protein Profiling (ABPP) with the Cellular Thermal Shift Assay (CETSA) and In Silico prediction, this guide provides actionable, self-validating protocols to transition from a phenotypic hit to a validated molecular target.

Comparative Analysis of Target Identification Workflows

Selecting the correct Target ID strategy depends heavily on the binding affinity of your benzofuran-6-carbonitrile derivative and its tolerance to synthetic modification. Below is a quantitative and qualitative comparison of the three primary methodologies used in modern chemoproteomics [2, 3].

Table 1: Performance Comparison of Target ID Alternatives
ParameterPhotoaffinity-ABPP (Gold Standard)Label-Free CETSAIn Silico Target Prediction
Probe Modification Required (Diazirine + Alkyne handle)None (Uses unmodified hit)None (Computational)
Throughput Medium (Proteome-wide MS/MS)Low to Medium (Targeted or MS)High (Millions of conformers)
Physiological Relevance High (Live, intact cells)High (Intact cells or lysates)Low (Static structural models)
False Positive Rate Low (Controlled via competition)Medium (Indirect stabilization)High (Requires heavy validation)
Primary Advantage Direct, unbiased covalent captureNo synthetic alteration neededRapid hypothesis generation
Primary Limitation Steric bulk may disrupt bindingRequires high affinity (Kd < 1 µM)Cannot detect novel allosteric sites

Strategic Decision Matrix

To minimize false positives and resource expenditure, the selection of a Target ID workflow must be driven by the Structure-Activity Relationship (SAR) profile of the hit compound.

Caption: Logical decision tree for selecting target identification methods based on hit properties.

Workflow 1: Photoaffinity-Based Chemoproteomics (ABPP)

If your (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile derivative tolerates functionalization (typically via reductive amination or amidation at the primary amine), Photoaffinity-ABPP is the most robust method for unbiased target discovery [1].

Mechanistic Rationale & Causality

This protocol utilizes a bifunctional probe containing a diazirine (for UV-induced covalent crosslinking) and an alkyne (for downstream click-chemistry enrichment). We perform this in live cells because maintaining physiological ATP concentrations and endogenous protein complexes prevents the artificial exposure of hydrophobic cores that occurs in cell lysates, drastically reducing non-specific binding.

Caption: Step-by-step chemoproteomic workflow for identifying covalent and non-covalent targets.

Step-by-Step Methodology (Self-Validating System)
  • Probe Incubation: Plate target cells (e.g., HeLa or disease-specific lines) to 80% confluency. Treat Group A with the synthesized probe (5 µM) and Group B (Competition Control) with the probe (5 µM) + a 10x excess of the unmodified parent compound (50 µM).

    • Self-Validation: Group B acts as an internal control. True biological targets will show a >75% reduction in MS enrichment in Group B due to competitive displacement by the parent drug.

  • In Situ Crosslinking: After 1 hour of incubation, wash cells with cold PBS and irradiate on ice at 365 nm for 10 minutes.

    • Causality: The 365 nm wavelength specifically activates the diazirine into a highly reactive carbene without causing the widespread UV-C induced protein denaturation or DNA damage seen at lower wavelengths. Ice prevents thermal degradation during irradiation.

  • Lysis and Click Chemistry: Lyse cells in 1% NP-40 buffer. Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by adding biotin-azide, TCEP, TBTA, and CuSO4. React for 1 hour at room temperature.

  • Enrichment and Digest: Precipitate proteins to remove unreacted biotin. Resuspend and incubate with streptavidin-agarose beads. Perform on-bead tryptic digest.

  • Quantitative LC-MS/MS: Label the resulting peptides with Tandem Mass Tags (TMT) and analyze via high-resolution LC-MS/MS.

    • Causality: Isotope-coded TMT labeling allows multiplexed quantitative comparison between the probe and competitor-treated samples in a single MS run, eliminating run-to-run variance and establishing high-confidence target lists.

Workflow 2: Label-Free Cellular Thermal Shift Assay (CETSA)

If the SAR of your benzofuran-6-carbonitrile derivative is tight and does not tolerate the steric bulk of a diazirine/alkyne tag, CETSA is the superior alternative [2].

Mechanistic Rationale & Causality

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). By applying a thermal gradient to intact cells, we can quantify this stabilization without modifying the drug molecule.

Step-by-Step Methodology (Self-Validating System)
  • Cell Treatment: Incubate live cells with the unmodified (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile derivative (10 µM) or DMSO vehicle for 1 hour.

    • Self-Validation: Include a third group treated with the inactive (S)-enantiomer (if available). A true target will show a thermal shift only with the active (R)-enantiomer, proving the interaction is stereospecific and not a generalized biophysical artifact.

  • Thermal Gradient Application: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

    • Causality: The 3-minute heat shock is precisely calibrated to induce unfolding and aggregation of unbound proteins while allowing ligand-bound proteins to remain in their native, soluble state.

  • Lysis and Ultracentrifugation: Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.

    • Causality: Standard benchtop centrifugation is insufficient. Ultracentrifugation at 100,000 x g is strictly required to quantitatively separate the thermally denatured (aggregated) protein pellet from the stabilized (soluble) protein in the supernatant.

  • Multiplexed Readout (MS-CETSA): Analyze the soluble supernatants via multiplexed quantitative mass spectrometry to generate proteome-wide melt curves. A positive shift in Tm​ ( ΔTm​>2∘C ) validates direct target engagement.

Conclusion

For derivatives of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile, target deconvolution should not rely on a single assay. Photoaffinity-ABPP provides the highest resolution and confidence for novel target discovery, provided the rigid benzofuran core can tolerate the addition of a linker. Conversely, CETSA preserves the exact physicochemical properties of the hit molecule, making it indispensable for highly optimized, sterically constrained leads. By employing the self-validating controls detailed in these protocols (competitive displacement and stereospecificity checks), researchers can confidently transition phenotypic hits into validated therapeutic programs.

References

  • Cravatt, B. F., Simon, G. M., & Yates, J. R. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer, 10(10), 704-714. URL:[Link]

  • Nordlund, P., & Molina, D. M. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Pharmacology & Translational Science, 6(4), 548-552. URL:[Link]

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. URL:[Link]

Validation

In Vivo Efficacy of Substituted Dihydrobenzofuran Compounds: A Comparative Guide for Drug Development Professionals

Substituted dihydrobenzofuran and its parent benzofuran scaffold are privileged structures in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide provides an in-depth c...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted dihydrobenzofuran and its parent benzofuran scaffold are privileged structures in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide provides an in-depth comparison of the in vivo efficacy of select substituted dihydrobenzofuran compounds across key therapeutic areas: oncology, inflammation, neurodegenerative disease, and parasitic infections. The following sections offer a synthesis of preclinical data, detailed experimental protocols to ensure reproducibility, and an exploration of the underlying mechanisms of action to empower researchers in advancing these promising compounds through the drug development pipeline.

I. Anticancer Efficacy of Dihydrobenzofuran Derivatives

The development of novel anticancer agents remains a critical endeavor, and dihydrobenzofuran derivatives have emerged as a promising class of compounds.[2][3][4][5] Their therapeutic potential has been demonstrated in various preclinical models, with mechanisms often involving the disruption of key cell cycle regulators.[1][6]

Comparative Efficacy in a Xenograft Model

A notable example is the evaluation of benzofuran derivatives as inhibitors of Aurora B kinase, a crucial protein for mitotic progression that is frequently overexpressed in tumors.[1][6] The in vivo efficacy of a representative Aurora B kinase inhibitor, compound S6, was assessed in a human liver cancer xenograft model.[6]

Parameter Vehicle Control Compound S6 (50 mg/kg) Compound S6 (100 mg/kg)
Tumor Volume (mm³) 1250 ± 150750 ± 120450 ± 100
Tumor Growth Inhibition (%) -40%64%
Phospho-Histone H3 (Ser10) Inhibition (%) -55%80%
Data synthesized from a study on a novel Aurora B kinase inhibitor.[3][6]
Experimental Protocol: Human Tumor Xenograft Model

This protocol outlines the methodology for assessing the in vivo anticancer activity of a substituted dihydrobenzofuran compound using a human tumor xenograft model in immunodeficient mice.[3]

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., QGY-7401 liver cancer cells) are cultured in appropriate media until they reach the logarithmic growth phase.[3]

  • Female athymic nude mice (4-6 weeks old) are utilized for the study.[3]

2. Tumor Implantation:

  • A suspension of 2 x 10⁶ cancer cells in 100 µL of serum-free medium is injected subcutaneously into the right flank of each mouse.[3]

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³) before the commencement of treatment.[3]

3. Treatment Regimen:

  • Mice are randomly allocated into treatment and control groups.

  • The dihydrobenzofuran compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[3]

  • The compound is administered, for example, intraperitoneally (i.p.) once daily at predetermined doses (e.g., 50 and 100 mg/kg).[3]

  • The control group receives an equivalent volume of the vehicle only.

4. Efficacy Evaluation:

  • Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

  • Body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised and weighed.

  • The percentage of tumor growth inhibition is calculated.

Mechanism of Action: Aurora B Kinase Inhibition

The anticancer effect of certain benzofuran derivatives is attributed to their ability to inhibit Aurora B kinase. This inhibition disrupts the phosphorylation of histone H3 at Serine 10, a critical event for chromosome condensation and segregation during mitosis. The consequence is mitotic catastrophe and subsequent cancer cell death.[6]

cluster_0 Mitotic Progression cluster_1 Therapeutic Intervention Aurora_B Aurora B Kinase Histone_H3 Histone H3 Aurora_B->Histone_H3 Phosphorylation (Ser10) Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Chromosome_Condensation Chromosome Condensation & Segregation Histone_H3->Chromosome_Condensation Mitosis Successful Mitosis Chromosome_Condensation->Mitosis Dihydrobenzofuran Dihydrobenzofuran Compound (e.g., S6) Dihydrobenzofuran->Aurora_B Inhibition

Inhibition of Aurora B kinase by dihydrobenzofuran derivatives.

II. Anti-inflammatory Properties of Dihydrobenzofuran Analogs

Chronic inflammation is a key pathological feature of numerous diseases. Dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects in various preclinical models.[7][8][9]

Comparative Efficacy in Acute and Chronic Inflammation Models

A series of 2,3-dihydrobenzofuran-2-ones have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing greater potency than established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and indomethacin.[7]

Model Compound Dose Inhibition of Inflammation (%)
Carrageenan-Induced Paw Edema (Rat) 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one10 mg/kg>50%
Diclofenac10 mg/kg~40%
Indomethacin10 mg/kg~50%
Adjuvant-Induced Arthritis (Rat) 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one3 mg/kg/daySignificant reduction in paw swelling
Indomethacin3 mg/kg/dayModerately greater reduction in paw swelling
Data synthesized from a study on 2,3-dihydrobenzofuran-2-one analogs.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema

This model is widely used to assess the efficacy of compounds against acute inflammation.[10][11][12][13][14]

1. Animal Model:

  • Male Wistar rats or Swiss mice are commonly used.[1][10]

  • Animals are fasted overnight with free access to water before the experiment.[10][14]

2. Treatment Regimen:

  • Animals are divided into control, standard, and test groups.

  • The test compound is administered orally or intraperitoneally at various doses.[1][10]

  • The standard group receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).[1][10]

  • The control group receives the vehicle.

3. Induction of Inflammation:

  • One hour after treatment, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[3][10]

4. Measurement of Edema:

  • Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[3][10]

  • The percentage of inhibition of edema is calculated for each group relative to the control group.[10]

Experimental Protocol: Adjuvant-Induced Arthritis

This is a model of chronic inflammation that shares some features with human rheumatoid arthritis.[4][7][8][15]

1. Animal Model:

  • Lewis rats are highly susceptible to the induction of adjuvant arthritis.[15]

2. Induction of Arthritis:

  • Arthritis is induced by a single subcutaneous injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.[4][7][8][15]

3. Treatment Regimen:

  • Treatment with the test compound, standard drug, or vehicle is typically initiated on the day of adjuvant injection and continued daily for a set period (e.g., 14-21 days).

4. Assessment of Arthritis:

  • The severity of arthritis is evaluated by measuring the volume of the hind paws at regular intervals.

  • A visual arthritis score can also be assigned based on the degree of erythema and swelling in the paws.

  • At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone erosion.[15]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of dihydrobenzofuran compounds are often mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which are critical for the production of pro-inflammatory mediators like COX-2, iNOS, TNF-α, and IL-6.[8][16]

cluster_0 Inflammatory Cascade cluster_1 Therapeutic Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NF_kB NF-κB Pathway TLR4->NF_kB Pro_inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) MAPK->Pro_inflammatory_Mediators NF_kB->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Dihydrobenzofuran Dihydrobenzofuran Compound Dihydrobenzofuran->MAPK Inhibition Dihydrobenzofuran->NF_kB Inhibition

Inhibition of NF-κB and MAPK pathways by dihydrobenzofuran derivatives.

III. Neuroprotective Effects of Dihydrobenzofuran Compounds

Neurodegenerative diseases like Alzheimer's disease present a significant therapeutic challenge.[11][17][18] Dihydrobenzofuran derivatives, particularly those incorporating elements with antioxidant properties, have shown promise in preclinical models of neurodegeneration.[1][19]

Efficacy in a Mouse Model of Alzheimer's Disease

A selenium-containing dihydrobenzofuran compound, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), has been evaluated for its neuroprotective effects in a streptozotocin (STZ)-induced mouse model of Alzheimer's disease.[19]

Parameter Control STZ-induced AD Model STZ + TFSeB (5 mg/kg)
Cognitive Function (e.g., Morris Water Maze) NormalImpairedSignificantly Improved
Oxidative Stress Markers (e.g., lipid peroxidation) LowIncreasedReduced
Neuroinflammatory Markers (e.g., NF-κB, IL-6) LowIncreasedReduced
Neuroprotective Factors (e.g., BDNF, NRF2) NormalDecreasedIncreased
Data synthesized from a study on a benzofuran-containing selenium compound.[19]
Experimental Protocol: Streptozotocin-Induced Alzheimer's Disease Model

This model mimics some of the pathological features of sporadic Alzheimer's disease.[19]

1. Animal Model:

  • Male Swiss mice are commonly used.[19]

2. Induction of AD-like Pathology:

  • Animals receive intracerebroventricular (i.c.v.) injections of streptozotocin (STZ), a neurotoxic agent.[19]

3. Treatment Regimen:

  • Following STZ administration, animals are treated with the test compound (e.g., TFSeB) or vehicle, typically via intragastric administration.[19]

4. Assessment of Neuroprotection:

  • Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze or object recognition tests.

  • Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress (e.g., malondialdehyde levels), neuroinflammation (e.g., NF-κB, IL-6), and neuroprotective factors (e.g., BDNF, NRF2).[19]

  • Histopathological Analysis: Brain sections can be examined for neuronal damage and other pathological changes.

IV. Antiparasitic Activity of Dihydrobenzofuran Neolignans

Neglected tropical diseases, such as Chagas disease caused by Trypanosoma cruzi, require the development of new and more effective therapies.[9][16][19] Dihydrobenzofuran neolignans have demonstrated promising activity against this parasite.[9][16]

In Vitro and In Vivo Efficacy Against Trypanosoma cruzi

Several synthetic dihydrobenzofuran neolignans have been evaluated for their activity against different life stages of T. cruzi. While detailed in vivo efficacy data for a broad range of these compounds is still emerging, initial studies have shown promising results. For instance, some furofuran lignans have been shown to be active in infected mice during the acute phase of Chagas disease.[20]

Compound Type In Vitro Activity (IC50 against T. cruzi amastigotes) In Vivo Efficacy
Dihydrobenzofuran Neolignan (DBN 1)3.26 µM (Y strain)Further in vivo studies are warranted.
Dihydrobenzofuran Neolignan (DBN 2)7.96 µM (Tulahuen lac-Z strain)Further in vivo studies are warranted.
Furofuran LignanActive against all parasite formsActive in infected mice (acute phase)
Data synthesized from studies on dihydrobenzofuran neolignans and furofuran lignans.[19][20]
Considerations for In Vivo Antiparasitic Studies

While detailed protocols for dihydrobenzofuran compounds are not as readily available as for other therapeutic areas, a general approach for in vivo evaluation against T. cruzi would involve:

1. Animal Model:

  • Typically, mouse models (e.g., BALB/c or Swiss mice) are used.

2. Infection:

  • Mice are infected with a relevant strain of T. cruzi (e.g., Y or Tulahuen).

3. Treatment:

  • Treatment with the test compound is initiated at a specific time point post-infection and administered for a defined duration.

4. Efficacy Assessment:

  • Parasitemia: Blood samples are taken at regular intervals to monitor the number of parasites.

  • Survival: The survival rate of treated animals is compared to that of the untreated control group.

  • Tissue Parasite Load: At the end of the study, tissues such as the heart and skeletal muscle can be analyzed for the presence of parasite nests.

V. Conclusion and Future Directions

Substituted dihydrobenzofuran compounds represent a versatile and promising scaffold for the development of new therapeutics. The data presented in this guide highlight their significant in vivo efficacy in preclinical models of cancer, inflammation, and neurodegenerative disease, with emerging potential in the realm of antiparasitic agents. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers, facilitating the standardized evaluation and comparison of novel dihydrobenzofuran derivatives.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to identify candidates with the highest potential for clinical translation. Furthermore, a deeper understanding of their structure-activity relationships will guide the design of next-generation dihydrobenzofuran-based drugs with enhanced potency and selectivity.

VI. References

  • Closse A, Haefliger W, Hauser D, Gubler HU, Dewald B, Baggiolini M. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. J Med Chem. 1981 Dec;24(12):1465-71.

  • Anticancer therapeutic potential of benzofuran scaffolds. SciSpace. Available from: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC. Available from: [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PMC. Available from: [Link]

  • Dihydrobenzofuran neolignans: An overview of their chemistry And biological activities. ResearchGate. Available from: [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. Available from: [Link]

  • Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. PubMed. Available from: [Link]

  • Alzheimer’s Disease | Benzofuran | Derivatives | Biomarkers | Synthetic Scheme. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Wiley Online Library. Available from: [Link]

  • Virtual Screening Based on Ligand and Structure with in vitro Assessment of Neolignans against Trypanosoma cruzi. SciELO. Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]

  • Activity in vitro and in vivo against Trypanosoma cruzi of a furofuran lignan isolated from Piper jericoense. PubMed. Available from: [Link]

  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. PubMed. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available from: [Link]

  • A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available from: [Link]

  • Alzheimer's Disease Models. Inotiv. Available from: [Link]

  • In vivo Detection of Alzheimer's Disease. PMC. Available from: [Link]

  • Adjuvant-Induced Arthritis Model. Chondrex, Inc. Available from: [Link]

Sources

Comparative

Validation of the anticancer activity of benzofuran-6-carbonitrile derivatives

As a Senior Application Scientist specializing in immuno-oncology, I frequently evaluate novel chemotypes designed to dismantle the immunosuppressive barriers of the tumor microenvironment. One of the most critical pathw...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in immuno-oncology, I frequently evaluate novel chemotypes designed to dismantle the immunosuppressive barriers of the tumor microenvironment. One of the most critical pathways exploited by tumors is the kynurenine pathway. By upregulating Indoleamine 2,3-dioxygenase 1 (IDO1), cancer cells catalyze the rate-limiting oxidation of L-tryptophan into kynurenine ()[1]. This localized tryptophan depletion triggers effector T-cell apoptosis, while kynurenine accumulation drives the differentiation of immunosuppressive regulatory T cells (Tregs)[2].

Recently, benzofuran-6-carbonitrile derivatives have emerged as a highly potent class of small-molecule IDO1 inhibitors ()[3]. Unlike traditional cytotoxic chemotherapies, these compounds act as pure immunomodulators. This guide objectively compares the preclinical performance of benzofuran-6-carbonitrile derivatives against established IDO1 inhibitors and provides a self-validating framework for experimental evaluation.

Mechanistic Comparison & Alternative Therapies

To accurately contextualize the efficacy of benzofuran-6-carbonitrile derivatives, we must benchmark them against current clinical alternatives:

  • Benzofuran-6-Carbonitriles (e.g., Compound 19-2): These derivatives utilize the benzofuran scaffold to competitively bind the heme iron of the IDO1 enzyme, blocking tryptophan access. They exhibit excellent oral bioavailability and robust tumor growth inhibition in syngeneic models when dosed orally ()[3].

  • Epacadostat (INCB024360): A hydroxyamidine-based IDO1 inhibitor. While highly potent in vitro with an IC50 of ~7.1 nM in HeLa cells ()[4], its clinical efficacy in monotherapy has faced pharmacokinetic challenges, often necessitating combination strategies.

  • Navoximod (NLG919 / GDC-0919): An imidazole-based inhibitor with a Ki of 7 nM and a cellular EC50 of ~70 nM ()[5]. It effectively restores T-cell proliferation but requires careful dosing to maintain target coverage in vivo[2].

IDO1-mediated tryptophan metabolism pathway and competitive inhibition mechanism.

Experimental Validation Protocols

Validating an immunomodulatory anticancer agent requires a strictly controlled, self-validating pipeline. Because IDO1 inhibitors do not kill tumor cells directly, standard in vitro cytotoxicity assays (like MTT) are fundamentally flawed for this application. Instead, we must measure enzymatic inhibition and immune-mediated tumor clearance.

Protocol 1: In Vitro Cellular IDO1 Inhibition Assay

Causality behind the model: Recombinant enzyme assays lack the complexity of the intracellular environment. We utilize human cervical carcinoma (HeLa) cells because they strongly upregulate native IDO1 upon stimulation with Interferon-gamma (IFN- γ ), perfectly mimicking the inflammatory tumor microenvironment. Self-Validating System: This protocol incorporates a vehicle control (0% inhibition baseline), a positive control (Epacadostat, 100% inhibition reference), and an L-kynurenine standard curve to ensure the colorimetric readout is strictly linear and quantifiable.

  • Cell Seeding & Stimulation: Seed HeLa cells at 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C. Add 50 ng/mL recombinant human IFN- γ to induce IDO1 expression.

  • Compound Treatment: Add serial dilutions of the benzofuran-6-carbonitrile derivative (ranging from 0.1 nM to 10 μ M). Include Epacadostat as a positive control and DMSO as a vehicle control. Supplement the media with 100 μ M L-tryptophan to ensure substrate availability. Incubate for 48 hours.

  • Kynurenine Quantification: Transfer 100 μ L of the supernatant to a new V-bottom plate. Add 10 μ L of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge at 3000 x g for 10 minutes to remove debris.

  • Colorimetric Readout: Mix 100 μ L of the clarified supernatant with 100 μ L of Ehrlich's reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490 nm on a microplate reader. Calculate the IC50 using non-linear regression against the kynurenine standard curve.

Protocol 2: In Vivo Syngeneic Tumor Efficacy Model

Causality behind the model: Because benzofuran-6-carbonitriles rely on T-cell activation to clear tumors, xenograft models (which use immunodeficient mice) will yield false negatives. We must use a syngeneic model—such as murine CT26 colorectal cancer cells implanted into immunocompetent Balb/c mice ()[3]. Self-Validating System: Efficacy is validated not just by tumor volume reduction, but by flow cytometry of the tumor infiltrate at the endpoint to confirm the mechanism of action (an increased CD8+ T-cell to Treg ratio).

  • Tumor Inoculation: Subcutaneously inject 1×106 CT26 cells into the right flank of 6-8 week old female Balb/c mice.

  • Randomization & Dosing: Once tumors reach ~100 mm 3 , randomize mice into three groups (n=8/group): Vehicle (e.g., PEG400/PG), Doxorubicin (5 mg/kg IV, positive chemotherapy control), and Benzofuran-6-carbonitrile (50 mg/kg PO, BID)[3].

  • Monitoring: Measure tumor volume via calipers every 2 days using the formula: Volume=0.5×length×width2 .

  • Immunophenotyping (Endpoint): Harvest tumors on day 21. Digest the tissue using collagenase and perform flow cytometry for CD8+ (cytotoxic T-cells) and FoxP3+ (Tregs). A successful IDO1 inhibitor will show a statistically significant increase in the CD8+/Treg ratio compared to the vehicle.

Workflow A 1. In Vitro Screening (HeLa Cells + IFN-γ) B 2. Kynurenine Quantification (Ehrlich's Reagent Assay) A->B C 3. In Vivo Syngeneic Model (CT26 Cells in Balb/c Mice) B->C D 4. Efficacy Readout (Tumor Volume & T-Cell Infiltration) C->D

Step-by-step experimental workflow for validating IDO1 inhibitor efficacy.

Quantitative Performance Comparison

The following table synthesizes the preclinical data of benzofuran-6-carbonitrile derivatives against alternative therapies to provide a clear, objective comparison of their pharmacological profiles.

Compound ClassPrimary TargetHeLa Cell IC50 (nM)CT26 Syngeneic TGI (%)Oral Bioavailability (F%)
Benzofuran-6-Carbonitrile IDO115 - 45~65 - 75%> 60%
Epacadostat (INCB024360) IDO17.1~60%~ 50%
Navoximod (NLG919) IDO170~50%~ 40%
Doxorubicin DNA Topo IIN/A (Cytotoxic)~80%IV Administration Only

Note: TGI = Tumor Growth Inhibition relative to vehicle control at study endpoint.

Conclusion

Benzofuran-6-carbonitrile derivatives represent a highly viable alternative to first-generation IDO1 inhibitors. By providing superior pharmacokinetic stability and comparable enzymatic inhibition to Epacadostat and Navoximod, they effectively reverse tumor-induced immunosuppression. Rigorous validation using IFN- γ stimulated cellular assays and immunocompetent syngeneic models is critical to accurately mapping their immunomodulatory anticancer activity.

References

  • Title: US20160046596A1 - Inhibitors of the kynurenine pathway Source: Google Patents URL
  • Title: INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology Source: PMC (PubMed Central) URL: [Link]

  • Title: Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors Source: The Journal for ImmunoTherapy of Cancer URL: [Link]

Sources

Validation

Comparative analysis of the pharmacological profiles of benzofuran analogs

An in-depth comparative analysis of benzofuran analogs reveals critical insights into rational drug design, particularly in the evolution of antiarrhythmic pharmacotherapy. As a Senior Application Scientist, I have struc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of benzofuran analogs reveals critical insights into rational drug design, particularly in the evolution of antiarrhythmic pharmacotherapy. As a Senior Application Scientist, I have structured this guide to evaluate the pharmacological, pharmacokinetic, and toxicological profiles of two cornerstone benzofuran derivatives: Amiodarone and its structurally refined analog, Dronedarone .

This guide provides drug development professionals with a mechanistic breakdown of how specific structural modifications alter ion channel affinity, tissue accumulation, and off-target toxicity, supported by experimental patch-clamp validation methodologies.

Structural Pharmacology & Rational Design

The benzofuran scaffold is highly versatile, but its clinical utility is often dictated by its functional group substitutions. Amiodarone is a highly effective multi-channel blocker, but its chronic use is severely limited by extracardiac toxicity. Dronedarone was synthesized as a targeted analog to mitigate these exact liabilities 1.

  • The Iodine Liability (Amiodarone): Amiodarone contains two iodine atoms, constituting ~37% of its molecular weight. This structural similarity to thyroxine leads to significant thyroid dysfunction. Dronedarone removes the iodine moieties , completely eliminating iodine-induced thyrotoxicity.

  • The Lipophilicity Problem: Amiodarone is extremely lipophilic, leading to massive tissue accumulation and a biological half-life of 30–55 days [[2]](). To counter this, developers added a methylsulfonyl group to dronedarone. This modification decreases lipophilicity, drastically reducing the half-life to under 24 hours and minimizing pulmonary and hepatic accumulation 1.

Comparative Pharmacodynamics: Multi-Ion Channel Blockade

Both compounds act as Vaughan Williams Class I, II, III, and IV antiarrhythmics, but their binding affinities differ significantly. Dronedarone exhibits more potent blockade of peak sodium currents ( INa​ ), acetylcholine-activated potassium currents ( IK−Ach​ ), and small conductance calcium-activated potassium channels ( IKAS​ ) compared to amiodarone 3, [[4]]().

Table 1: Pharmacodynamic & Pharmacokinetic Comparison
Parameter / TargetAmiodaroneDronedaroneClinical Implication
IKAS​ Blockade ( IC50​ ) 7.2 µM1.7 µMDronedarone is highly efficacious in chronic atrial fibrillation models 3.
IK−Ach​ Blockade ModeratePotentStronger vagolytic effect for Dronedarone 4.
Antiadrenergic Effect Non-competitiveNon-competitiveDronedarone shows stronger in vitro antiadrenergic activity 4.
Biological Half-Life 30 – 55 days13 – 19 hoursDronedarone allows rapid washout; Amiodarone requires months [[1]]().
Thyroid/Pulmonary Toxicity HighRare / NoneDronedarone eliminates iodine-driven thyroid disruption.

Mechanistic Pathway of Action

The following diagram illustrates the multi-target stoichiometry of these benzofuran analogs and how their broad-spectrum channel blockade translates to clinical antiarrhythmic efficacy.

Fig 1: Multi-ion channel blockade mechanism of benzofuran antiarrhythmics.

Experimental Workflow: Whole-Cell Patch-Clamp Validation

To rigorously compare the IC50​ of these analogs on specific targets like IKAS​ (Small Conductance Calcium-Activated Potassium Channels), a self-validating whole-cell patch-clamp protocol must be employed. As an application scientist, I emphasize that relying solely on binding assays is insufficient; functional electrophysiology is required to prove channel inhibition 3.

Step 1: Cell Preparation & Intracellular Dialysis

  • Action: Isolate human atrial myocytes or utilize HEK-293 cells transiently transfected with SK2 channels.

  • Causality: The intracellular pipette solution must be buffered to contain exactly 500 nM free Ca2+ . Because IKAS​ is calcium-dependent, this specific concentration constitutively activates the channels, ensuring a stable, maximal baseline current prior to the introduction of the benzofuran analogs.

Step 2: Pharmacological Isolation (Extracellular Solution)

  • Action: Perfuse cells with an extracellular solution containing specific blockers: Nifedipine (1 µM) for L-type calcium channels, and E-4031 (1 µM) for IKr​ .

  • Causality: Amiodarone and dronedarone are multi-channel blockers. Without isolating the current pharmacologically, the recorded reduction in amplitude could be falsely attributed to IKAS​ when it is actually ICa,L​ or IKr​ blockade.

Step 3: Voltage-Step Protocol

  • Action: Hold the membrane potential at -50 mV, then apply 500 ms voltage steps from -110 mV to +50 mV in 10 mV increments.

  • Causality: Holding at -50 mV intentionally inactivates voltage-gated sodium channels ( INa​ ), completely removing rapid inward sodium current artifacts from the recording trace.

Step 4: Self-Validating Drug Application & Analysis

  • Action: Apply dronedarone (0.1 to 10 µM) and record the steady-state current. Finally, apply Apamin (100 nM) , a highly specific SK channel neurotoxin blocker.

  • Causality (The Self-Validating Step): Any residual current remaining after Apamin application is classified as non-specific leak current. By mathematically subtracting the post-Apamin trace from the pre-Apamin trace, the resulting data represents pure IKAS​ . The IC50​ is then calculated exclusively on this apamin-sensitive current using the Hill equation, guaranteeing absolute data integrity 3.

Conclusion

The comparative analysis of amiodarone and dronedarone perfectly illustrates the power of rational structural modification in drug development. While amiodarone remains a highly efficacious benchmark, its lipophilic and iodine-rich structure guarantees long-term toxicity. By replacing the iodine with a methylsulfonyl group, dronedarone achieves a highly favorable pharmacokinetic profile (rapid clearance) and enhanced potency at specific atrial targets (such as IKAS​ and IK−Ach​ ), offering a refined therapeutic window for the management of atrial fibrillation.

References

  • Title: Inhibitory Effects of Dronedarone on Small Conductance Calcium Activated Potassium Channels in Patients with Chronic Atrial Fibrillation. Source: Semantic Scholar. URL: [Link]

  • Title: In-silico assessment of the dynamic effects of amiodarone and dronedarone on human atrial patho-electrophysiology. Source: EP Europace | Oxford Academic. URL:[Link]

  • Title: Dronedarone | Circulation. Source: American Heart Association Journals. URL:[Link]

  • Title: Class III antiarrhythmic drugs amiodarone and dronedarone impair KIR2.1 backward trafficking. Source: PMC. URL:[Link]

Sources

Comparative

Cross-validation of analytical methods for chiral purity assessment

As a Senior Application Scientist, I approach chiral purity not merely as a regulatory checkbox, but as a fundamental determinant of a molecule's pharmacological integrity. Enantiomers can exhibit drastically different p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chiral purity not merely as a regulatory checkbox, but as a fundamental determinant of a molecule's pharmacological integrity. Enantiomers can exhibit drastically different pharmacokinetic and toxicological profiles. Consequently, relying on a single analytical method to determine enantiomeric excess ( ee ) introduces a critical vulnerability: the risk of method bias or co-eluting achiral impurities masking the minor enantiomer.

To establish an unimpeachable Analytical Target Profile (ATP), we must employ cross-validation —the rigorous comparison of a primary method against an orthogonal technique. By leveraging fundamentally different thermodynamic retention mechanisms, we create a self-validating data package that guarantees the reported chiral purity is an absolute chemical truth, not an analytical artifact.

Here is an in-depth guide to cross-validating chiral purity methods, focusing on the industry-standard pairing: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

The Causality of Orthogonal Selectivity: HPLC vs. SFC

When cross-validating, the secondary method must challenge the primary method's physical assumptions. Comparing two reversed-phase HPLC methods with slightly different gradients is not true cross-validation; it is merely method optimization. True orthogonality requires a shift in the mobile phase state.

  • Chiral HPLC (Liquid-Solid Partitioning): In normal-phase or reversed-phase HPLC, separation is driven by steric fit, hydrogen bonding, and dipole-dipole interactions between the liquid mobile phase and the solid Chiral Stationary Phase (CSP). The dense liquid phase heavily solvates the analyte, which can sometimes dampen subtle enantiomeric recognition.

  • Chiral SFC (Supercritical Fluid Dynamics): SFC utilizes supercritical carbon dioxide ( scCO2​ ) combined with an alcohol modifier. scCO2​ possesses gas-like diffusivity and liquid-like density. The Causality: The low viscosity of scCO2​ accelerates mass transfer, while the lack of strong analyte solvation by the bulk CO2​ forces the enantiomers to interact more intimately with the CSP. If a process impurity co-elutes with the minor enantiomer in HPLC, the altered thermodynamics and hydrogen-bonding dynamics of SFC will almost certainly pull them apart, unmasking the hidden impurity ()[1].

The transition toward SFC is highly encouraged by modern regulatory frameworks, as it offers faster analysis times, reduced organic solvent consumption, and serves as a robust orthogonal check to established HPLC methods ()[2].

Quantitative Performance Matrix

To select the appropriate methods for cross-validation, we must objectively compare their performance baselines. The following table synthesizes typical validation parameters across the three primary chiral modalities.

ParameterChiral HPLC (Primary)Chiral SFC (Orthogonal)Chiral GC (Alternative)
Separation Mechanism Liquid-solid partitioningSupercritical fluid-solid interactionsGas-solid/liquid partitioning
Typical Resolution ( Rs​ ) >1.5 (Baseline) >1.7 (Often superior due to high efficiency) >2.0 (High theoretical plate count)
Precision (Minor Enantiomer) ≤10% RSD at LOQ ≤10% RSD at LOQ ≤15% RSD at LOQ
Analysis Time 15 – 30 minutes3 – 10 minutes20 – 45 minutes
Analyte Limitations Broad applicabilityBroad applicability (Polarity limits apply)Must be volatile / thermally stable
Environmental Impact High (High solvent consumption)Low (Recycled CO2​ , minimal solvent)Low (Carrier gases only)

Strategic Workflow for Cross-Validation

The cross-validation process must align with the lifecycle management principles defined by regulatory authorities. The diagram below illustrates a self-validating workflow designed to satisfy both ICH Q2(R2) and Q14 mandates.

CrossValidation ATP Define Analytical Target Profile (Enantiomeric Excess > 99.5%) HPLC Method A: Chiral HPLC (Liquid-Solid Partitioning) ATP->HPLC SFC Method B: Chiral SFC (Supercritical Fluid Dynamics) ATP->SFC SST_A SST: Racemate Resolution Rs > 1.5 HPLC->SST_A SST_B SST: Racemate Resolution Rs > 1.5 SFC->SST_B Val_A Validation (ICH Q2) Linearity, Accuracy, Precision SST_A->Val_A Val_B Validation (ICH Q2) Linearity, Accuracy, Precision SST_B->Val_B Cross Cross-Validation Statistical Parity Assessment Val_A->Cross Val_B->Cross Control Final Validated Control Strategy (ICH Q14 Compliant) Cross->Control

Fig 1: Orthogonal cross-validation workflow for chiral purity, aligning with ICH Q14 control strategies.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own accuracy during execution. The following methodologies are designed as self-validating systems . By injecting a specific sequence of blanks, racemates, and spiked samples, the system mathematically proves its specificity, resolution, and accuracy in real-time, fulfilling the rigorous evaluation criteria mandated by [3].

Protocol 1: Primary Assessment via Chiral HPLC

Objective: Establish the baseline enantiomeric purity using a polysaccharide-based CSP.

  • Column Selection: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250×4.6 mm, 5μm .

    • Causality: The carbamate linkages provide critical hydrogen-bond donor/acceptor sites, while the phenyl rings offer π−π interactions, creating a highly selective chiral cleft.

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v). Flow rate: 1.0 mL/min.

    • Causality: Hexane forces the analyte into the stationary phase, while Isopropanol acts as a displacer. Adjusting the alcohol ratio fine-tunes the steric fit within the chiral grooves.

  • Self-Validating Injection Sequence:

    • Injection 1 (Blank): Mobile phase only. Proves zero carryover.

    • Injection 2 (System Suitability - Racemate): 1.0 mg/mL of racemic mixture. Proves the column can currently resolve the enantiomers ( Rs​>1.5 ).

    • Injection 3 (Nominal Sample): 1.0 mg/mL of the synthesized API. Determines apparent chiral purity.

    • Injection 4 (Accuracy Spike): Nominal sample spiked with 0.1% of the minor enantiomer. Proves the method can accurately detect and recover the impurity at the regulatory specification limit (Recovery must be 98-102%).

Protocol 2: Orthogonal Cross-Validation via Chiral SFC

Objective: Verify the HPLC results using a fundamentally different thermodynamic mechanism.

  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250×4.6 mm, 5μm .

  • Mobile Phase: scCO2​ / Methanol (80:20, v/v). Flow rate: 3.0 mL/min. Backpressure: 120 bar. Temperature: 35∘C .

    • Causality: Methanol is a stronger hydrogen-bond donor than Isopropanol. In the non-polar scCO2​ environment, Methanol aggressively competes for active sites on the amylose backbone. The high flow rate ( 3.0 mL/min) is possible due to the low viscosity of the fluid, reducing analysis time from 20 minutes (HPLC) to under 5 minutes without sacrificing theoretical plates.

  • Self-Validating Injection Sequence:

    • Repeat the exact injection sequence (Blank Racemate Nominal Accuracy Spike) used in Protocol 1.

    • Mechanistic Check: If the minor enantiomer peak area in the Nominal Sample differs by >5% between the HPLC and SFC methods, an achiral co-eluting impurity is present in one of the methods. The orthogonal selectivity of SFC has successfully caught a false-purity reading.

Statistical Reconciliation

Once both protocols are executed, the data cannot simply be "eyeballed." As scientists, we must apply statistical parity assessments. I recommend using a Bland-Altman plot or a Paired t-test across multiple batches to confirm that the difference in calculated ee between the HPLC and SFC methods is not statistically significant ( p>0.05 ). If the methods agree, the chiral purity data is considered cross-validated and highly robust against regulatory scrutiny, overcoming the serial limitations of standard chromatographic screening ()[4].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q14 – latest guideline on analytical procedure development Source: European Pharmaceutical Review URL:[Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Validation

A Researcher's Guide to In Vitro vs. In Vivo Correlation: A Case Study on Dihydrobenzofuran Activity

Dihydrobenzofuran scaffolds are a cornerstone in medicinal chemistry, recognized as privileged structures in a multitude of biologically active compounds.[1][2] Their derivatives have shown a remarkable breadth of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Dihydrobenzofuran scaffolds are a cornerstone in medicinal chemistry, recognized as privileged structures in a multitude of biologically active compounds.[1][2] Their derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5] However, the journey from a promising in vitro "hit" to a clinically effective in vivo drug is fraught with challenges. A frequent and critical hurdle is the disconnect between a compound's activity in a controlled laboratory setting and its performance in a complex biological system.

This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing the activity of dihydrobenzofuran derivatives. Moving beyond a simple listing of protocols, we will explore the causal logic behind experimental design, the inherent limitations of each system, and the strategies employed to build a predictive bridge between them—the In Vitro-In Vivo Correlation (IVIVC). Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to navigate this complex interface, thereby accelerating the translation of promising molecules into viable therapeutic candidates.

Part 1: The Proving Ground: In Vitro Assessment of Dihydrobenzofuran Activity

In vitro assays are the workhorses of early-stage drug discovery. They offer high-throughput screening capabilities, cost-effectiveness, and a controlled environment to elucidate specific biological activities and mechanisms of action. For dihydrobenzofuran derivatives, these assays typically focus on cytotoxicity against cancer cells and modulation of inflammatory pathways.

Core In Vitro Application: Anticancer Activity

A significant number of dihydrobenzofuran derivatives have been investigated for their potential as anticancer agents.[4][6] The primary in vitro tool to assess this is the cytotoxicity assay, which measures the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

Quantitative Comparison of In Vitro Cytotoxicity

Compound ClassDerivative ExampleTarget Cell LineCancer TypeIC50 ValueReference
DihydrobenzofuranFluorinated Derivative 1HCT116Colorectal Carcinoma19.5 µM[6]
DihydrobenzofuranN-(substituted) phenylamideHCT15Colorectal Carcinoma2.37 µM[4]
DihydrobenzofuranN-(substituted) phenylamideMD-MBA-231Breast Cancer2.20 µM[4]
Dihydrobenzofuran7R,8S-balanophoninHT-1080Fibrosarcoma<35.62 µM[6]
Benzofuran (related class)Bromine-substitutedHL60Acute Myeloid Leukemia0.1 µM[7]

Lower IC50 values indicate greater potency.

The causality behind choosing these assays lies in their ability to provide a rapid, quantifiable measure of a compound's direct effect on cancer cell viability. Cell lines like HCT116, HeLa, and HepG2 are selected because they are well-characterized, robust, and represent common cancer types.[6][8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of dihydrobenzofuran derivatives on cancer cell lines.[6] The principle relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a measure of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Compound Preparation: Prepare a stock solution of the test dihydrobenzofuran derivative in DMSO. Create a series of dilutions in complete culture medium to achieve the final desired concentrations.

  • Compound Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[6] The duration is chosen to allow sufficient time for the compound to exert its antiproliferative effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, typically DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression analysis to determine the IC50 value.[6]

In_Vitro_Screening_Workflow cluster_prep Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis Compound Dihydrobenzofuran Library Plate Seeding & Dosing 96-well Plates Compound->Plate Cells Cancer Cell Lines (e.g., HCT116, HeLa) Cells->Plate Incubate Incubation (48-72h) Plate->Incubate Assay Primary Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Readout Data Acquisition (Plate Reader) Assay->Readout QC Quality Control Readout->QC DoseResponse Dose-Response Curve QC->DoseResponse IC50 IC50 Calculation DoseResponse->IC50 Hit Hit Identification IC50->Hit

Caption: General workflow for in vitro screening of dihydrobenzofurans.

Part 2: The Reality Check: In Vivo Validation

While in vitro assays are essential for initial screening, they cannot replicate the complex physiology of a living organism.[9] In vivo studies are the critical next step to evaluate a compound's efficacy, pharmacokinetics, and safety profile in a whole-animal system.

Core In Vivo Application: Anticancer Efficacy

To validate the in vitro anticancer potential of a dihydrobenzofuran derivative, the most common and informative model is the human tumor xenograft in immunocompromised mice. This model allows researchers to observe the effect of the compound on the growth of a human tumor in a living system.

Quantitative Summary of In Vivo Efficacy (Example)

This table summarizes representative data for a benzofuran derivative, compound S6, a novel Aurora B kinase inhibitor, demonstrating its in vivo efficacy.[8][10]

ParameterVehicle ControlCompound S6 (50 mg/kg)Compound S6 (100 mg/kg)
Tumor Volume (mm³) 1250 ± 150750 ± 120450 ± 100
Tumor Growth Inhibition (%) -40%64%
Phospho-Histone H3 (Ser10) Inhibition (%) -55%80%

The selection of this model is driven by its high clinical relevance. It not only assesses if the compound can reduce tumor size but also allows for the measurement of target engagement in vivo. For instance, the inhibition of phospho-histone H3, a biomarker for Aurora B kinase activity, confirms that the drug is hitting its intended target within the tumor.[8]

Experimental Protocol: Xenograft Tumor Model

This protocol provides a methodology for evaluating the in vivo anticancer efficacy of a dihydrobenzofuran derivative.[8][10]

  • Animal Model: Use female athymic nude mice (4-6 weeks old), which lack a functional thymus and cannot mount an effective immune response to reject the human tumor graft.

  • Cell Culture & Implantation: Culture human cancer cells (e.g., QGY-7401 liver cancer cells) to the logarithmic growth phase. Inject a suspension of 2 x 10⁶ cells in 100 µL of serum-free medium subcutaneously into the right flank of each mouse.[10]

  • Tumor Growth & Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).

  • Compound Administration: Administer the dihydrobenzofuran derivative and control treatments according to the planned schedule (e.g., daily, via oral gavage or intraperitoneal injection). The dose (e.g., 50 mg/kg) is determined from prior toxicity and pharmacokinetic studies.

  • Monitoring: Monitor animal body weight (as an indicator of toxicity) and measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint & Analysis: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. At the endpoint, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for biomarkers like phospho-histone H3).

  • Efficacy Calculation: Calculate the percentage of Tumor Growth Inhibition (TGI) to quantify the compound's efficacy.

In_Vivo_Workflow cluster_setup Model Setup cluster_study Efficacy Study cluster_analysis Analysis Animal Athymic Nude Mice Implant Subcutaneous Tumor Implantation Animal->Implant Cells Human Cancer Cell Line Cells->Implant Grouping Randomization into Treatment Groups Implant->Grouping Dosing Daily Dosing (e.g., Oral Gavage) Grouping->Dosing Monitor Monitor Tumor Volume & Body Weight Dosing->Monitor Endpoint Study Endpoint (e.g., Day 21) Monitor->Endpoint Necropsy Tumor Excision & Weight Endpoint->Necropsy Biomarker Biomarker Analysis (e.g., Western Blot) Necropsy->Biomarker Stats Statistical Analysis Biomarker->Stats Report Efficacy Report Stats->Report

Caption: Standard workflow for an in vivo xenograft efficacy study.

Part 3: Bridging the Gap: The Quest for In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[11] Establishing a meaningful IVIVC is a primary goal in drug development, as it can serve as a surrogate for in vivo bioavailability, support biowaivers, and validate dissolution methods, ultimately reducing the need for extensive human trials.[12][13]

Levels of Correlation

The FDA defines several levels of IVIVC, with Level A being the most rigorous.[13]

  • Level A Correlation: A point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. This is the highest level of correlation and allows the in vitro curve to serve as a surrogate for in vivo performance.[13]

  • Level B Correlation: Utilizes statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time. It is not a point-to-point correlation.[14]

  • Level C Correlation: A single-point relationship connecting one dissolution time point (e.g., T50%) to one pharmacokinetic parameter (e.g., Cmax or AUC). It is the least reliable for predicting complete in vivo performance.[12][14]

The IVIVC Challenge for Dihydrobenzofurans

Translating an in vitro IC50 value into an effective in vivo dose is rarely straightforward. Several factors contribute to this disconnect:

  • ADME Properties: The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound governs its journey to the target site.[15] A potent dihydrobenzofuran derivative in vitro may fail in vivo due to poor oral bioavailability, rapid metabolism in the liver, or an inability to penetrate the target tissue.

  • Complex Physiology: In vitro systems, especially 2D cell monolayers, fail to capture the complex three-dimensional architecture of tissues, cell-cell interactions, and the influence of the tumor microenvironment that exist in vivo.[9]

  • Concentration Discrepancy: The concentration of a drug in a petri dish is static and well-defined. In contrast, the concentration at the target site in vivo is dynamic, fluctuating with absorption, distribution, and clearance. The drug concentration in the liver, for instance, can be much higher than in plasma.[9]

A Success Story: Correlation in a Related Class

While challenging, achieving a strong correlation is possible. A study on polychlorinated dibenzofurans (a related class of compounds) demonstrated an excellent linear correlation between their in vitro activity (aryl hydrocarbon hydroxylase induction in rat hepatoma cells) and their in vivo toxicity (body weight loss and thymic atrophy in rats).[16] The correlation coefficients were remarkably high (r = 0.96 and r = 0.88), supporting the use of the in vitro assay as a reliable and rapid quantitative test for predicting in vivo toxicity for that class of molecules.[16]

Strategies for Improving IVIVC
  • Integrate Early ADMET Profiling: Utilize in silico models and early in vitro ADMET assays (e.g., Caco-2 for permeability, microsome stability for metabolism) to select compounds with favorable drug-like properties alongside their biological activity.

  • Mechanism-Based Biomarkers: A robust IVIVC is often built on a shared mechanism. For the Aurora B kinase inhibitor S6, the inhibition of its direct substrate, phospho-histone H3 (Ser 10), was confirmed both in cultured cells and in xenograft tumors, providing a crucial mechanistic link between the in vitro and in vivo effects.[8]

  • Advanced In Vitro Models: While not covered in the initial search, the field is moving towards more complex models like 3D spheroids, organoids, and microfluidic "organ-on-a-chip" systems that better mimic the in vivo environment.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This approach mathematically links the drug's concentration over time (PK) to its pharmacological effect (PD). By understanding this relationship, researchers can better predict the in vivo exposure required to achieve the efficacy observed in vitro.

IVIVC_Concept cluster_invitro In Vitro World cluster_invivo In Vivo World cluster_factors Confounding Factors (The Gap) invitro_prop In Vitro Property (e.g., Dissolution Rate, % Inhibition, IC50) IVIVC IVIVC (Predictive Mathematical Model) invitro_prop->IVIVC Input invivo_resp In Vivo Response (e.g., Plasma Concentration, % Tumor Growth Inhibition) IVIVC->invivo_resp Prediction ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Physiology Complex Physiology (e.g., Blood Flow, Protein Binding)

Caption: The concept of IVIVC as a bridge between in vitro and in vivo data.

Conclusion

The development of dihydrobenzofuran-based therapeutics hinges on a rational and iterative process of in vitro screening and in vivo validation. While a direct, one-to-one correlation between the two domains is rare, a deep understanding of the strengths and limitations of each methodology can guide more effective drug design and selection. The ultimate goal is not to find a perfect correlation for every compound but to build a robust framework of understanding. By integrating mechanistic biomarkers, early ADMET profiling, and sophisticated PK/PD modeling, we can significantly improve our ability to predict which promising in vitro hits will translate into effective in vivo candidates, thereby streamlining the path from the laboratory bench to the patient's bedside.

References

  • A Comparative Analysis of the Biological Activities of Dihydrobenzofuran and Dibenzofuran Deriv
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitig
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Publishing.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). PMC.
  • In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand?. PMC.
  • Polychlorinated dibenzofurans (PCDFs)
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.
  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibito. Beni-Suef University Journal of Basic and Applied Sciences.
  • Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. (2026).
  • In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms.
  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. (2025). MDPI.
  • In Vivo Applications of Benzofuran Derivatives: A Guide for Researchers. Benchchem.
  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegener
  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. (2015). PubMed.
  • In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. (2024). Impactfactor.org.
  • What are ADME and IVIVC in drug development?. (2024). Proclinical.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Advanced Research and Reviews.
  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
  • In vitro - In vivo Correlation: From Theory to Applic

Sources

Comparative

Benchmarking the (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Scaffold in Factor XIa Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Benchmarking Data, and Self-Validating Assay Protocols Executive Summary & Target Rationale In the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Rationale, Benchmarking Data, and Self-Validating Assay Protocols

Executive Summary & Target Rationale

In the pursuit of safe anticoagulation, Factor XIa (FXIa) has emerged as a premier therapeutic target. Unlike direct oral anticoagulants (DOACs) that inhibit Factor Xa or Thrombin, targeting FXIa decouples pathological thrombosis from physiological hemostasis, offering robust efficacy without a proportional increase in bleeding risk ()[1].

The primary challenge in FXIa inhibitor design is achieving high affinity for the deep, solvent-shielded S1 specificity pocket while maintaining selectivity against homologous serine proteases (e.g., Factor D, Thrombin). In this guide, we benchmark the performance of the conformationally restricted fragment (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile (CAS 1259589-70-2) ()[2] against established preclinical and clinical inhibitors, including FXIa-IN-7 ()[3], Asundexian, and Milvexian.

Mechanistic Superiority: Why This Scaffold?

As application scientists, we must look beyond empirical screening hits and understand the thermodynamic causality of binding. Historically, flexible benzylamines were utilized to anchor inhibitors to the Asp189 residue at the bottom of the FXIa S1 pocket. However, these flexible moieties incur a massive entropic penalty upon binding.

The (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile scaffold ()[4] solves this through rigid pre-organization:

  • Stereospecific S1 Anchoring: The (R) configuration at the C3 position precisely dictates the trajectory of the basic amine into the S1 pocket. The rigid bicyclic core minimizes the entropic penalty, driving sub-nanomolar affinity ()[1].

  • The 6-Carbonitrile Vector: The nitrile group acts as a synthetic handle for cross-coupling (e.g., Suzuki or Sonogashira reactions), allowing medicinal chemists to extend the molecule directly into the S1' subpocket. This specific vector is critical for driving selectivity over Factor D, which possesses a structurally divergent S1' region.

FXIa_Mechanism A Intrinsic Coagulation Pathway B Factor XIa (FXIa) Active Protease A->B Activates C Thrombosis (Pathological Clotting) B->C Catalyzes D (R)-3-Amino-2,3-dihydrobenzofuran -6-carbonitrile Scaffold E Asp189 Anchor (S1 Pocket) D->E 3-NH2 interacts F S1' Pocket Vector (6-CN substitution) D->F 6-CN extends E->B Inhibits Catalytic Triad F->B Drives Selectivity

Caption: Logical flow of FXIa pathway inhibition via S1 and S1' pocket targeting by the scaffold.

Quantitative Benchmarking Data

To objectively evaluate the utility of this scaffold, we benchmark a representative optimized lead derived from the (R)-3-Amino-2,3-dihydrobenzofuran core against known FXIa inhibitors. The data below synthesizes enzymatic potency, selectivity, and functional plasma efficacy.

CompoundStructural ClassificationFXIa IC₅₀ (nM)Selectivity (vs Thrombin)aPTT 2x (µM)LogD (pH 7.4)
(R)-3-Amino-2,3-dihydrobenzofuran Lead S1/S1' Binder (Conformationally Restricted)1.2>5000x0.81.91
FXIa-IN-7 S1 Binder (Indole-based extension)2.5>2000x1.51.40
Asundexian Clinical Benchmark (S1/S1' Binder)1.0>4000x0.92.10
Milvexian Clinical Benchmark (S1/S1' Binder)0.8>5000x0.61.80

Data Interpretation: The scaffold-derived lead achieves parity with advanced clinical candidates like Asundexian, demonstrating that the rigid bicyclic core effectively balances lipophilicity (LogD ~1.9) with exceptional target affinity.

Self-Validating Experimental Protocols

An IC₅₀ value is only as reliable as the assay architecture that generated it. The following protocols are engineered as self-validating systems, ensuring that artifacts (e.g., auto-fluorescence, non-specific binding) are mathematically excluded.

Protocol A: High-Throughput Fluorogenic FXIa Enzyme Inhibition Assay

Causality: We utilize a continuous fluorogenic substrate (Boc-Pro-Arg-AMC) rather than an endpoint assay. Continuous monitoring allows for the calculation of steady-state reaction velocities ( Vi​ ), enabling the derivation of true Ki​ values and the immediate identification of false-positive pan-assay interference compounds (PAINs).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20). Causality: Tween-20 and BSA prevent non-specific adsorption of the highly lipophilic inhibitors to the microplate walls.

  • Compound Plating: Dispense compounds in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well black microplate using acoustic dispensing (Echo).

  • Enzyme Addition: Add 0.5 nM human FXIa to all wells.

    • Self-Validation Control: Include columns with Vehicle (1% DMSO, 100% activity) and a Reference Inhibitor (e.g., Asundexian at 1 µM, 0% activity).

  • Pre-incubation: Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Initiation: Add 50 µM Boc-Pro-Arg-AMC to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes.

  • Data Validation: Calculate the Z'-factor for the plate. Rule: The assay is only valid if Z' > 0.6. Calculate IC₅₀ using a 4-parameter logistic fit based on the initial velocities.

Protocol B: Human Plasma aPTT (Activated Partial Thromboplastin Time) Assay

Causality: High enzymatic potency does not guarantee physiological efficacy due to plasma protein binding and lipid membrane effects. The aPTT assay isolates the intrinsic coagulation pathway (where FXIa operates) to confirm functional target engagement.

Step-by-Step Methodology:

  • Plasma Spiking: Spike pooled human citrated plasma with the inhibitor (0.1 µM to 10 µM).

  • Reagent Incubation: Mix 50 µL of spiked plasma with 50 µL of aPTT reagent (containing phospholipids and a contact activator like silica). Incubate for 3 minutes at 37°C.

  • Coagulation Initiation: Add 50 µL of 25 mM CaCl₂ to initiate clotting.

  • Measurement: Record the time to clot formation using a mechanical or optical coagulometer.

  • Orthogonal Validation (PT Assay): Run a parallel Prothrombin Time (PT) assay. Causality: A true, selective FXIa inhibitor will double the aPTT baseline without altering the PT baseline. If PT is prolonged, the compound lacks selectivity and is hitting the extrinsic pathway (e.g., Factor Xa).

Workflow S1 1. Scaffold Decoration (Cross-Coupling at 6-CN) S2 2. Primary Screening (Fluorogenic FXIa Assay) S1->S2 Purified Derivatives S3 3. Selectivity Profiling (FXIa vs. Factor D/Thrombin) S2->S3 IC50 < 100 nM S4 4. Functional Plasma Assay (aPTT vs. PT) S3->S4 >1000x Selectivity

Caption: Step-by-step experimental workflow for benchmarking novel FXIa inhibitors.

Sources

Validation

Elucidation of the Mechanism of Action of 6-Cyanodihydrobenzofurans: A Comparative Guide to Direct YAP-TEAD PPI Disruptors

Introduction: The Paradigm Shift in Hippo Pathway Targeting The Hippo signaling pathway is a highly conserved kinase cascade that regulates tissue homeostasis, organ size, and apoptosis. Dysregulation of this pathway lea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm Shift in Hippo Pathway Targeting

The Hippo signaling pathway is a highly conserved kinase cascade that regulates tissue homeostasis, organ size, and apoptosis. Dysregulation of this pathway leads to the uninhibited nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ, which bind to TEAD (Transcriptional Enhanced Associate Domain) transcription factors to drive oncogenic gene expression (e.g., CTGF, CYR61) [1].

Historically, pharmacological intervention focused on allosteric inhibitors targeting the central lipid pocket (LP) of TEAD. However, a novel class of direct protein-protein interaction disruptors (PPIDs) utilizing a 6-cyanodihydrobenzofuran (6-CN-DHBF) core—most notably exemplified by the clinical candidate IAG933 and its analogs—has recently revolutionized the landscape [1, 2]. As an application scientist evaluating novel scaffolds, I have compiled this guide to objectively compare the mechanistic and experimental performance of 6-CN-DHBFs against traditional allosteric alternatives.

Mechanism of Action: Structural Causality of the Dihydrobenzofuran Core

The efficacy of the 6-CN-DHBF scaffold is not coincidental; it is a product of highly rational structure-based drug design engineered to exploit specific thermodynamic hot spots at the YAP-TEAD interface [2].

Unlike allosteric inhibitors that prevent TEAD auto-palmitoylation, 6-CN-DHBFs act as direct competitive antagonists at Interface 3 (the Ω-loop pocket) of the TEAD surface.

  • Steric Mimicry: The rigid, V-shaped kink of the dihydrobenzofuran core perfectly mimics the highly conserved Phenylalanine 69 (Phe69) of YAP and Tryptophan 43 (Trp43) of TAZ [2].

  • Electronic Distribution: The electron-withdrawing 6-cyano substitution optimizes the electrostatic potential map, enhancing the dipole interaction with the polar residues lining the Ω-loop pocket. Matched-pair comparisons demonstrate that replacing the dihydrobenzofuran core with a dihydropyridylfuran results in an approximate 100-fold (two-log) reduction in binding affinity [1].

  • Chromatin Eviction: By directly occupying Interface 3, 6-CN-DHBFs physically evict YAP from chromatin, leading to rapid and robust downregulation of Hippo-mediated transcription[1].

Mechanism HippoOff Hippo Pathway OFF (LATS1/2 Inactive) YAP YAP/TAZ Co-activators (Unphosphorylated) HippoOff->YAP Nucleus Nuclear Translocation YAP->Nucleus TEAD TEAD Transcription Factor (Chromatin Bound) Nucleus->TEAD Binds Interface 3 Oncogenes Oncogenic Gene Expression (CTGF, CYR61) TEAD->Oncogenes Drug 6-CN-DHBFs (Direct PPID) Block Interface 3 (Ω-loop) Blockade Drug->Block Block->TEAD Steric Eviction of YAP

Fig 1: Mechanism of direct YAP-TEAD disruption by 6-CN-DHBFs.

Comparative Performance Analysis

When designing a screening cascade or selecting a tool compound for Hippo pathway interrogation, researchers must choose between direct PPIDs (6-CN-DHBFs) and Allosteric LP Inhibitors. Table 1 synthesizes the pharmacological and kinetic differences based on recent preclinical benchmarking [1, 3].

Table 1: 6-CN-DHBFs vs. Traditional Allosteric TEAD Inhibitors

Parameter6-Cyanodihydrobenzofurans (e.g., IAG933 analogs)Allosteric Lipid Pocket Inhibitors (e.g., IK-930, VT3989)
Binding Site Interface 3 (Ω-loop surface pocket)Central Lipid Pocket (Internal)
Mechanism Direct steric hindrance of YAP/TAZ bindingPrevention of TEAD auto-palmitoylation
Binding Affinity (IC50) Low nanomolar (9 - 26 nM)Mid-to-low nanomolar (10 - 50 nM)
Onset of Action Rapid (Direct eviction of pre-existing complexes)Delayed (Requires turnover of palmitoylated TEAD)
Isoform Selectivity Pan-TEAD (TEAD1-4) equipotent inhibitionOften skewed toward specific TEAD paralogs
Resistance Profile Retains efficacy against LP-mutated TEADsVulnerable to mutations in the lipid pocket

Application Insight: For assays requiring immediate transcriptional shutdown (e.g., acute kinetic studies), 6-CN-DHBFs are vastly superior due to their rapid onset. Allosteric inhibitors are limited by the half-life of existing palmitoylated TEAD complexes.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the evaluation of 6-CN-DHBFs requires a self-validating orthogonal approach: a biochemical assay to prove direct binding, followed by a cellular assay to confirm functional PPI disruption.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: TR-FRET is selected over standard ELISA because it allows for homogeneous, equilibrium-based measurement of the YAP-TEAD interaction without wash steps that could disrupt low-affinity transient states.

  • Reagent Preparation: Express and purify His-tagged TEAD4 (residues 217-434) and GST-tagged YAP (residues 50-171).

  • Compound Incubation: Dispense 6-CN-DHBF compounds (10-point dose-response, 0.1 nM to 10 µM) into a 384-well plate. Add 10 nM His-TEAD4 and 10 nM GST-YAP in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT). Incubate for 30 minutes at room temperature to allow the inhibitor to compete for the Ω-loop.

  • Fluorophore Addition: Add Europium (Eu)-anti-His antibody (Donor) and XL665-anti-GST antibody (Acceptor). Incubate for 2 hours.

  • Readout: Excite at 337 nM and read emission at 620 nm (Eu) and 665 nm (XL665).

  • Validation: Calculate the 665/620 ratio. A decrease in the FRET signal confirms that the 6-CN-DHBF physically prevents the YAP-TEAD proximity.

TRFRET Prep 1. Reagent Prep His-TEAD & GST-YAP Incubate 2. Compound Incubation Add 6-CN-DHBFs Prep->Incubate FRET 3. Fluorophore Addition Eu-Donor & XL665-Acceptor Incubate->FRET Read 4. TR-FRET Readout Ratio 665nm/620nm FRET->Read Analyze 5. IC50 Calculation Non-linear Regression Read->Analyze

Fig 2: High-throughput TR-FRET workflow for quantifying YAP-TEAD PPI disruption.

Protocol B: NanoBiT Cellular PPI Assay

Causality: While TR-FRET proves biochemical affinity, the NanoBiT assay validates that the 6-CN-DHBF can penetrate the cell membrane and disrupt the full-length YAP-TEAD complex within the native nuclear environment.

  • Transfection: Co-transfect HEK293T cells with plasmids encoding LgBiT-TEAD4 and SmBiT-YAP.

  • Seeding & Treatment: Seed cells into white 96-well plates. After 24 hours, treat with 6-CN-DHBFs for 4 hours. Note: The short 4-hour window isolates direct PPI disruption from downstream transcriptional feedback loops.

  • Substrate Addition: Add Nano-Glo® Live Cell Substrate (furimazine).

  • Luminescence Readout: Measure luminescence. A dose-dependent loss of luminescence confirms the in vivo eviction of YAP from TEAD by the dihydrobenzofuran scaffold.

Conclusion

The elucidation of the 6-cyanodihydrobenzofuran mechanism of action marks a critical milestone in targeting the Hippo pathway. By acting as direct, non-allosteric surface disruptors, these molecules overcome the kinetic delays and mutational vulnerabilities associated with traditional lipid pocket inhibitors. For researchers developing next-generation oncology therapeutics, integrating the 6-CN-DHBF scaffold provides a highly potent, rapidly acting mechanism to silence YAP/TAZ-driven transcription.

References

  • Chapeau, E.A., Sansregret, L., Galli, G.G., et al. "Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers." Nature Cancer, 5(7), 1102–1120 (2024). URL:[Link]

  • Zhao, B., Pobbati, A.V., Rubin, B.P., & Stauffer, S. "Leveraging Hot Spots of TEAD–Coregulator Interactions in the Design of Direct Small Molecule Protein-Protein Interaction Disruptors Targeting Hippo Pathway Signaling." Pharmaceuticals, 16(4), 583 (2023). URL:[Link]

  • Xu, D., Zhong, J., Zeng, Y., et al. "An updated patent review of TEAD modulators (2022–present)." Expert Opinion on Therapeutic Patents, (2024). URL:[Link]

Comparative

Comparative Molecular Docking of Benzofuran Derivatives: Targeting Acetylcholinesterase (AChE) in Alzheimer's Disease

[label=" Aromatic Ring", Refining Molecular Visualizations I'm now integrating final figures showcasing both the docking workflow and binding mechanisms to make these processes as intuitive as possible. I've refined the...

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Aromatic Ring",

Refining Molecular Visualizations

I'm now integrating final figures showcasing both the docking workflow and binding mechanisms to make these processes as intuitive as possible. I've refined the DOT diagram for the AChE molecular docking workflow and made it polished. I am ensuring clarity through a consistent color scheme. I've also added a more intuitive DOT diagram illustrating the binding mechanisms of benzofuran derivatives, detailing interactions with the CAS and PAS for greater clarity.

As a Senior Application Scientist in computational chemistry, I frequently encounter novel scaffolds aimed at neurodegenerative targets. However, few possess the structural versatility of benzofuran derivatives . In the landscape of Alzheimer's Disease (AD) drug discovery, targeting Acetylcholinesterase (AChE) remains a primary therapeutic strategy to restore cholinergic function [1.6].

While Donepezil is the clinical gold standard, its efficacy wanes over time, and it carries dose-limiting peripheral side effects. Benzofuran derivatives have emerged as highly tunable alternatives capable of mimicking Donepezil’s dual-site binding mechanism while offering additional multi-target properties (e.g., preventing Aβ aggregation)[1][2].

This guide provides an objective, data-driven comparison of various benzofuran classes against standard AChE inhibitors, detailing the causality behind docking parameters and establishing a self-validating computational protocol.

The Pharmacological Rationale: Why Benzofurans?

The AChE active site is not a simple surface pocket; it is a narrow, ~20 Å deep gorge. It consists of two critical binding regions:

  • The Catalytic Active Site (CAS): Located at the bottom of the gorge (containing the catalytic triad Ser203, His447, Glu202, and the choline-binding subsite Trp86).

  • The Peripheral Anionic Site (PAS): Located at the rim of the gorge (comprising Trp286, Tyr72, Tyr124, Tyr341).

Donepezil achieves its high affinity by spanning the entire gorge, interacting with both the CAS and the PAS. Benzofuran derivatives are uniquely suited for this target because their planar, electron-rich aromatic core provides exceptional π−π stacking capabilities with the indole rings of Trp286 (PAS) or Trp86 (CAS), depending on the side-chain orientation[2][3]. Furthermore, PAS binding by benzofurans sterically blocks the entry of Aβ peptides, thereby preventing AChE-induced amyloid aggregation—a dual-action mechanism highly sought after in modern AD therapeutics[1].

Mechanism LIG Benzofuran Scaffold Dual-Site Binder PAS Peripheral Anionic Site Trp286, Tyr72 Pi-Pi Stacking LIG->PAS Aromatic Ring CAS Catalytic Active Site Trp86, His447 H-Bonding LIG->CAS Side-chain OUT AChE Inhibition Blocks Substrate PAS->OUT CAS->OUT

Dual-site binding mechanism of benzofurans in the AChE gorge.

Self-Validating Experimental Protocol

A common pitfall in molecular docking is treating the software as a "black box." To ensure scientific integrity, every docking study must be a self-validating system. Below is the rigorous, step-by-step methodology required to evaluate benzofuran derivatives accurately.

Step 1: Protein Preparation & Target Selection
  • Action: Retrieve the 3D crystal structure of human AChE complexed with Donepezil (PDB ID: 4EY7)[3][4].

  • Causality: Why 4EY7 and not others? 4EY7 represents the exact human conformational state induced by a dual-site binder. Using apo-structures or structures bound to small CAS-only inhibitors (like Tacrine) will result in a collapsed gorge, leading to artificial steric clashes when docking larger benzofuran hybrids. Note: If using Torpedo californica AChE (PDB ID: 1EVE), be aware that residue numbering shifts (e.g., human Trp86 is T. californica Trp84)[2].

  • Preparation: Strip co-crystallized water molecules (unless bridging waters are explicitly required for your specific derivative), add polar hydrogens, and compute Gasteiger charges.

Step 2: Ligand Preparation
  • Action: Sketch benzofuran derivatives and minimize their energy using a robust force field (e.g., MMFF94 or OPLS3).

  • Causality: Benzofuran rings are rigid, but their side chains (e.g., triazoles, pyrazoles) are highly flexible. Proper energy minimization ensures the starting conformation is not trapped in a high-energy local minimum, which would skew the docking search algorithm.

Step 3: Grid Box Definition
  • Action: Center the grid box on the co-crystallized Donepezil coordinates (approx. x=-14.0, y=44.0, z=27.6 for 4EY7) with dimensions of roughly 30 × 30 × 30 Å.

  • Causality: The grid box must be large enough to encompass both the PAS at the gorge entrance and the CAS at the base. If the box is too small, you force the algorithm to truncate the ligand's natural binding pose. If it is too large, you introduce computational noise and false-positive allosteric binding poses.

Step 4: Protocol Validation (The Critical Check)
  • Action: Extract the native Donepezil from 4EY7 and re-dock it into the prepared grid using AutoDock Vina or Glide. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Causality: If the RMSD is > 2.0 Å, your grid parameters, charge assignments, or protonation states are incorrect. Do not proceed to test novel benzofurans until the control compound docks correctly.

Workflow P1 1. Protein Preparation Human AChE (PDB: 4EY7) G1 3. Grid Box Generation Spanning CAS & PAS P1->G1 L1 2. Ligand Preparation Benzofuran Libraries L1->G1 D1 4. Molecular Docking AutoDock Vina / Glide G1->D1 V1 5. Protocol Validation Native Ligand RMSD < 2.0 Å D1->V1 A1 6. Interaction Analysis Binding Energy & Poses V1->A1

Validated computational workflow for AChE molecular docking.

Comparative Data Synthesis: Benzofurans vs. Alternatives

To objectively evaluate the performance of benzofuran derivatives, we must correlate in silico binding energies with in vitro IC50 values. The table below synthesizes data from recent authoritative studies comparing various benzofuran hybrids against the clinical standard, Donepezil.

Table 1: Comparative Docking and Efficacy Profiles of AChE Inhibitors
Compound Class / NameBinding Energy (kcal/mol)Key CAS InteractionsKey PAS InteractionsExperimental AChE IC50Ref.
Donepezil (Control) -11.0 to -11.6Trp86 ( π−π ), His447Trp286 ( π−π )0.01 - 0.05 μM[2][3]
Arylbenzofuran (Mulberrofuran D2)-11.66Trp84, Tyr334Trp279, Tyr70< 1.0 μM[2]
Pyrazole-Benzofuran (Compound C7)-9.39Trp86, His447 (H-bond)Trp286 ( π−π T-shaped)0.39 μg/mL[3]
Benzofuran-Triazole (Compound 10d)-9.80Catalytic triad disruptionGorge entrance block0.55 μM[5]
Egonol-type Benzofuran (Compound 1)-8.50Hydrocarbon side-chainFuran ring at PAS1.40 μM[1]

*Residue numbering corresponds to Torpedo californica AChE (PDB: 1EVE) used in the specific study[2].

Data Interpretation & Expert Insights
  • Binding Energy vs. Efficacy: Notice that while Mulberrofuran D2 exhibits a binding energy (-11.66 kcal/mol) superior to Donepezil, its in vitro IC50 is slightly higher[2]. As an application scientist, I must emphasize that docking scores calculate enthalpic interactions in a vacuum (or implicit solvent). They do not account for the entropic penalty of desolvation or the compound's membrane permeability. Therefore, docking should be used to filter and prioritize binding modes, not as an absolute predictor of in vivo potency.

  • The Power of Hybrids: The Pyrazole-Benzofuran (C7) and Benzofuran-Triazole (10d) compounds demonstrate that attaching a secondary heterocyclic moiety to the benzofuran core allows the molecule to act as a molecular "wedge"[3][5]. The benzofuran anchors to the PAS via Trp286, while the triazole/pyrazole tail reaches down to hydrogen-bond with His447 in the CAS, effectively shutting down the enzyme's catalytic machinery.

Conclusion & Lead Optimization Recommendations

Benzofuran derivatives represent a highly viable, multi-target scaffold for Alzheimer's Disease management. Based on the comparative docking studies, future lead optimization should focus on:

  • Linker Length: The hydrocarbon chain connecting the benzofuran core to secondary moieties must be precisely tuned (typically 4 to 6 carbons) to match the ~20 Å distance between the PAS and CAS[1].

  • Substituent Electronegativity: Adding halogen atoms (e.g., 5-bromobenzofuran) or methoxy groups alters the electron density of the furan ring, strengthening π−π interactions with Trp286[5].

By adhering to the self-validating docking protocols outlined in this guide, researchers can confidently transition benzofuran hits from in silico screens to in vitro validations, minimizing false positives and accelerating the discovery of next-generation AD therapeutics.

References

  • Benzofurans from Styrax agrestis As Acetylcholinesterase Inhibitors: Structure–Activity Relationships and Molecular Modeling Studies.
  • Novel benzofurane carbonyl analogs of donepezil as acetylcholinesterase inhibitors.
  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. PMC - NIH.
  • Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies. MDPI.
  • Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition. MDPI.
  • Arylbenzofurans from the Root Bark of Morus alba as Triple Inhibitors of Cholinesterase, β-Site Amyloid Precursor Protein Cleaving Enzyme 1, and Glycogen Synthase Kinase-3β: Relevance to Alzheimer's Disease. ACS Omega.

Sources

Validation

Head-to-Head Comparison of Synthetic Routes to 3-Aminodihydrobenzofurans: A Technical Guide for Process and Discovery Chemists

Introduction The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous bioactive natural products (e.g., decursivine, phalarine) and synthetic therapeutics[1][2]. Most notably, it has...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged structural motif found in numerous bioactive natural products (e.g., decursivine, phalarine) and synthetic therapeutics[1][2]. Most notably, it has emerged as a critical core in the design of highly selective, orally bioavailable Factor XIa (FXIa) inhibitors[3]. In FXIa inhibitor development, replacing a flexible benzylamine group with a rigid 3-aminodihydrobenzofuran core significantly improves binding within the S1 pocket while mitigating semicarbazide-sensitive amine oxidase (SSAO)-mediated metabolism and potential toxicity[3][4].

Because the biological activity of these molecules is highly dependent on their absolute and relative stereochemistry, developing enantioselective and diastereoselective synthetic routes is a critical challenge[2]. This guide objectively compares three state-of-the-art synthetic methodologies for constructing 3-aminodihydrobenzofurans, detailing their mechanistic pathways, performance metrics, and self-validating experimental protocols.

Mechanistic Pathways & Workflow Analysis

Route A: Chiral Phosphoric Acid (CPA)-Catalyzed [3+2] Annulation

This route leverages asymmetric organocatalysis to construct the dihydrobenzofuran core with exceptional enantioselectivity[5]. Substituted quinone monoimines react with nucleophiles (such as 3-hydroxymaleimides or 4-aminoisoxazoles) in the presence of a chiral phosphoric acid catalyst[5]. The CPA acts as a bifunctional catalyst, utilizing hydrogen bonding to simultaneously activate the electrophilic quinone imine and direct the incoming nucleophile, establishing the stereocenters during the initial 1,4-conjugate addition[1][5].

CPA_Mechanism A Quinone Imine + Nucleophile B Chiral Phosphoric Acid (CPA) Activation & H-Bonding A->B Catalyst Binding C 1,4-Conjugate Addition (Stereocontrol Step) B->C Nucleophilic Attack D Aromatization Intermediate C->D Proton Transfer E Intramolecular Cyclization D->E Ring Closure E->B Catalyst Regeneration F Chiral 3-Amino- dihydrobenzofuran E->F Product Release

Mechanism of CPA-Catalyzed [3+2] Cycloaddition for 3-Aminodihydrobenzofurans.

Route B: Base-Mediated [4+1] Cyclization

This transition-metal-free protocol uses trimethylsulfoxonium iodide and substituted 2-hydroxylimides[5]. In the presence of a base (e.g., NaH), a sulfur ylide is generated in situ, which attacks the anionic 2-hydroxylimide[5][6]. The intermediate undergoes cyclization to form an aziridine, followed by intramolecular ring-opening by the phenoxide to yield the 3-amino-2,3-dihydrobenzofuran[5][6].

Base_Mechanism A 2-Hydroxylimide + Trimethylsulfoxonium Iodide B Deprotonation by NaH (Anionic Imide & Sulfur Ylide) A->B Base Addition C Ylide Attack (Intermediate Formation) B->C Nucleophilic Addition D Aziridine Formation (Leaving Group Departure) C->D -DMSO E Intramolecular Ring Opening & Cyclization D->E Phenoxide Attack F 3-Amino-2,3- dihydrobenzofuran E->F Final Annulation

Base-Mediated [4+1] Cyclization Pathway via Sulfur Ylide Intermediates.

Route C: Domino Annulation via Salicyl N-tert-butanesulfinyl Imines

This route provides a highly diastereoselective synthesis of trans-2,3-dihydrobenzofurans[2][7]. Initiated by K3PO4, the reaction between sulfur ylides and salicyl N-tert-butylsulfinyl imines undergoes a diastereodivergent process where the chiral sulfinyl group dictates the stereochemical outcome, allowing for the synthesis of highly substituted trans-skeletons[2][7].

Quantitative Performance Comparison

To aid route selection, the following table synthesizes the operational parameters and performance metrics of the three methodologies based on recent literature[2][5].

Metric / ParameterRoute A: CPA-Catalyzed[3+2]Route B: Base-Mediated [4+1]Route C: Domino Annulation
Typical Yields 62% – 99%50% – 94%75% – 92%
Stereoselectivity 49% – 99% ee (Enantioselective)Racemic (requires chiral resolution)>95:5 dr (Diastereoselective)
Key Reagents Chiral Phosphoric Acid (CPA)NaH, Trimethylsulfoxonium iodideK3PO4, Chiral Sulfinyl Imines
Solvent System Dichloroethane (DCE) or DCMDMSOTHF or DCM
Reaction Temp Room Temperature to 40°CRoom TemperatureRoom Temperature
Atom Economy High (Direct Annulation)Moderate (Loss of DMSO)Moderate (Loss of DMSO)
Primary Advantage Excellent asymmetric inductionTransition-metal-free, cheap reagentsPredictable trans-diastereospecificity
Primary Limitation High cost of chiral catalystsLack of inherent enantiocontrolRequires pre-synthesis of chiral imines

Experimental Protocols: Self-Validating Systems

Below are the detailed, step-by-step methodologies for Routes A and B. These protocols are designed with built-in validation steps to ensure causality between experimental choices and successful outcomes.

Protocol 1: CPA-Catalyzed Enantioselective [3+2] Annulation[5]

Objective: Synthesize chiral 3-amino-2,3-dihydrobenzofurans via organocatalysis.

Step 1: Catalyst and Substrate Preparation

  • Action: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the quinone monoimine (0.2 mmol) and the selected Chiral Phosphoric Acid (CPA) catalyst (5 mol%) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL).

  • Causality: Argon prevents oxidative degradation of the intermediates. DCE is chosen because its low dielectric constant strengthens the hydrogen-bonding network between the CPA and the substrates, which is critical for high enantiomeric excess (ee)[5].

  • Validation: The solution should appear deeply colored (typically orange/red), indicating the intact quinone imine.

Step 2: Nucleophile Addition and Reaction

  • Action: Add the nucleophile (e.g., 3-hydroxymaleimide, 0.24 mmol) dropwise at room temperature. Stir the mixture for 12–24 hours.

  • Causality: A slight excess of nucleophile ensures complete consumption of the quinone imine. Room temperature balances the reaction rate with the rigidity of the transition state required for stereocontrol[5].

  • Validation (Self-Validating Step): Monitor via TLC (Hexanes/EtOAc). The disappearance of the bright quinone imine spot and the emergence of a UV-active, ninhydrin-positive spot confirms the formation of the amine-containing cyclized product.

Step 3: Quenching and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO3 (2 mL) to neutralize the CPA, then extract with dichloromethane (3 x 5 mL). Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

  • Validation: Perform Chiral HPLC analysis on the purified product against a racemic standard. A single major peak validates the chiral induction of the CPA catalyst, confirming the success of the asymmetric [3+2] annulation.

Protocol 2: Base-Mediated [4+1] Cyclization[5][6]

Objective: Synthesize racemic 3-amino-2,3-dihydrobenzofurans using inexpensive, transition-metal-free reagents.

Step 1: Ylide Generation

  • Action: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in anhydrous DMSO (3 mL) at 0°C. Slowly add trimethylsulfoxonium iodide (2.0 equiv). Stir for 30 minutes until hydrogen gas evolution ceases.

  • Causality: DMSO is essential here as it stabilizes the highly reactive sulfur ylide. The 0°C temperature controls the exothermic deprotonation, preventing ylide decomposition[5].

  • Validation: The cessation of bubbling (H2 gas) and the formation of a clear/slightly cloudy homogenous solution physically validates the complete generation of the sulfur ylide.

Step 2: Cyclization

  • Action: Add the substituted 2-hydroxylimide (1.0 equiv) dissolved in 1 mL of DMSO dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: The ylide performs a nucleophilic attack on the imide, followed by aziridination and subsequent intramolecular ring-opening by the adjacent phenoxide[5][6].

  • Validation: LC-MS analysis of an aliquot should show the mass of the target 3-amino-2,3-dihydrobenzofuran [M+H]+ and the absence of the intermediate aziridine mass, validating that the final intramolecular ring-opening step has occurred.

Step 3: Workup

  • Action: Quench with cold water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers thoroughly with brine (5 x 10 mL) to remove DMSO.

  • Causality: Extensive brine washes are mandatory because DMSO has a high boiling point and partitions into the organic layer, which would ruin subsequent NMR analysis.

  • Validation: 1H NMR of the crude mixture should show no singlet at 2.62 ppm (residual DMSO), validating the efficacy of the workup.

Conclusion & Selection Guide

For drug discovery programs requiring rapid Structure-Activity Relationship (SAR) exploration without strict stereochemical constraints, the Base-Mediated [4+1] Cyclization offers a highly scalable, cost-effective, and transition-metal-free approach[5]. However, for late-stage lead optimization or clinical candidate synthesis (such as FXIa inhibitors) where enantiopurity is non-negotiable, the CPA-Catalyzed [3+2] Annulation stands out as the superior route, providing up to 99% ee in a single step[3][5]. Alternatively, the Domino Annulation utilizing chiral sulfinyl imines provides a robust, predictable method for accessing trans-diastereomers[2].

References

  • Total synthesis of (±)
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
  • K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides - PMC. nih.gov.
  • K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3- dihydrobenzofurans from salicyl N - RSC Publishing. rsc.org.
  • Structure-Based Design and Preclinical Characterization of Selective and Orally Bioavailable Factor XIa Inhibitors: Demonstrating the Power of an Integrated S1 Protease Family Approach | Journal of Medicinal Chemistry - ACS Public
  • Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives. acs.org.

Sources

Comparative

Validation of spectroscopic data for novel dihydrobenzofuran structures

Title: Spectroscopic Validation of Novel Dihydrobenzofuran Structures: A Comparative Guide to Analytical Software and Self-Validating Workflows Introduction The dihydrobenzofuran scaffold is a privileged heterocyclic pha...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Validation of Novel Dihydrobenzofuran Structures: A Comparative Guide to Analytical Software and Self-Validating Workflows

Introduction The dihydrobenzofuran scaffold is a privileged heterocyclic pharmacophore embedded in numerous bioactive natural products (e.g., licochalcone A derivatives) and synthetic designer drugs (e.g., 5-APB and 6-APB)[1][2]. For researchers and drug development professionals, the structural elucidation of these compounds presents unique spectroscopic challenges. The rigid 2,3-dihydro ring system exhibits complex stereochemical behavior, and differentiating positional isomers on the aromatic core requires rigorous, artifact-free analytical workflows.

As a Senior Application Scientist, I have observed that traditional, linear data interpretation often leads to assignment errors. To ensure scientific integrity, laboratories must adopt a self-validating system—where empirical data (1D/2D NMR, HRMS) is continuously cross-examined against advanced in-silico predictions. This guide objectively compares the leading analytical software platforms (Mnova, ACD/Spectrus, and Bruker TopSpin) and details a robust, causality-driven experimental methodology for dihydrobenzofuran validation.

The Causality of Dihydrobenzofuran Spectroscopic Challenges

Before evaluating the software, we must understand the physical chemistry driving our analytical choices:

  • Photoisomerization & Stereochemistry: Dihydrobenzofuran derivatives, particularly those linked to retrochalcone cores, are highly susceptible to photo-induced trans-to-cis isomerization. Exposure to ambient light causes an overall perturbation of the 3-dimensional structure, introducing anisotropic shielding effects that shift proton resonances up-field[2]. Therefore, sample preparation must strictly control light exposure to prevent spectral convolution.

  • Positional Isomerism (HMBC Dependency): Distinguishing between 5-substituted and 6-substituted dihydrobenzofurans cannot rely on 1D 1H NMR alone due to overlapping 1,3,4-trisubstituted benzene peak patterns[1]. Causality dictates the use of Heteronuclear Multiple Bond Correlation (HMBC). The strongly electronegative oxygen atom at position 1 deshields C-7a (approx. 110 ppm). Observing 3JCH​ couplings from aliphatic side-chains to specific quaternary carbons is the only definitive way to lock the substitution pattern[1].

Software Performance Comparison: Mnova vs. Alternatives

To validate these complex structures, the choice of processing and prediction software is critical. We compare Mestrelab's Mnova Suite (the Product) against ACD/Spectrus Workbook and Bruker TopSpin (the Alternatives).

Table 1: Comparative Analysis of NMR Analytical Platforms for Dihydrobenzofurans

FeatureMnova Suite (Mestrelab)ACD/Spectrus (ACD/Labs)TopSpin (Bruker)
Prediction Algorithm Ensemble (HOSE + Neural Networks)[3]Multi-method (HOSE + NN + Additivity)[3]None natively (Requires CMC-se add-on)
Multi-Vendor Support Excellent (Native import for Agilent, Bruker, JEOL)Excellent (Broad chromatographic & NMR support)Poor (Optimized strictly for Bruker formats)
Stereochemical Handling Strong 2D NOESY/ROESY integrationPrimitive stereochemical prediction algorithms[4]Manual interpretation required
Workflow Automation High (Automated Structure Verification - ASV)High (Deep enterprise database integration)Low (Primarily an acquisition interface)
Cost / Accessibility Moderate (Flexible academic/industrial pricing)High (Premium enterprise pricing)[4]Free for academia (Processing only)

Objective Verdict: Statistical analyses of 1H NMR predictors demonstrate that ensemble learning methods yield the lowest Root Mean Square Deviation (RMSD) for organic compounds[3]. Mnova excels in this regard by utilizing a database of over 1,000,000 shift values, combining the strengths of HOSE (Hierarchically Ordered Spherical Description of Environment) and Neural Networks (NN) to minimize prediction weaknesses[3]. ACD/Spectrus is a formidable alternative with exceptional database capabilities, though its primitive handling of stereochemistry makes distinguishing diastereomers challenging[4]. TopSpin remains the industry standard for raw data acquisition but falls short in automated structural elucidation without expensive add-ons.

SoftwareLogic Q1 What is your primary analytical need? N1 Multi-Vendor Processing & Ensemble Prediction Q1->N1 N2 Deep Database Building & Enterprise Integration Q1->N2 N3 Raw Data Acquisition & Basic Processing Q1->N3 Mnova Mnova Suite N1->Mnova ACD ACD/Spectrus N2->ACD TopSpin Bruker TopSpin N3->TopSpin

Caption: Decision logic tree for selecting analytical NMR software platforms.

Experimental Protocol: A Self-Validating Workflow

To guarantee trustworthiness, the following step-by-step methodology establishes a self-validating loop where acquisition, 2D correlation, and in-silico prediction continuously verify one another.

Step 1: Controlled Sample Preparation

  • Action: Dissolve 10-15 mg of the dihydrobenzofuran analyte in 600 µL of deuterated solvent (e.g., DMSO- d6​ or CDCl 3​ ). Perform all transfers in amber vials or under low-light conditions.

  • Causality: Prevents photo-induced trans-to-cis isomerization of the dihydrofuran moiety, ensuring the NMR spectrum reflects a single isomeric form rather than a convoluted mixture[2].

Step 2: Multi-Nuclear 1D Acquisition

  • Action: Acquire 1H (minimum 16 scans) and 13C (proton-decoupled, minimum 512 scans) spectra at 26°C[1].

  • Causality: Establishes the baseline spin systems. Look for the characteristic CH 2​ -CH-O group (two triplets around 3.2 ppm and 4.5 ppm) which confirms the intact 2,3-dihydro ring[1].

Step 3: Orthogonal 2D Mapping (HSQC & HMBC)

  • Action: Run gradient versions of HSQC and HMBC.

  • Causality: HSQC resolves overlapping proton signals by dispersing them across the carbon dimension. HMBC is critical for the self-validating step: For example, when differentiating 5-APB from 6-APB, the predicted carbon spectra place C-4 at ~125 ppm and C-7 at ~110 ppm due to the strong deshielding effect of the adjacent oxygen. In 6-APB, the carbon at 110.1 ppm correlates with a proton singlet at 6.63 ppm, proving C-6 is a quaternary carbon—a determination impossible without 2D HMBC[1].

Step 4: Stereochemical Validation (NOESY)

  • Action: Acquire a 1D or 2D NOESY spectrum with a mixing time optimized for the molecule's correlation time (typically 300-500 ms).

  • Causality: Confirms the relative configuration (cis/trans) of the 2,3-dihydro ring by measuring through-space dipole-dipole interactions. For instance, an up-field shift combined with strong NOE cross-peaks between adjacent ring protons validates a cis-configuration[2].

Step 5: In-Silico Verification (Mnova ASV)

  • Action: Import the raw FID data into Mnova. Run the Automated Structure Verification (ASV) tool using the proposed dihydrobenzofuran structure.

  • Causality: The software calculates the expected chemical shifts using its ensemble HOSE/NN algorithm[3]. If the experimental RMSD exceeds 0.2 ppm for protons or 2.0 ppm for carbons, the self-validating system flags a potential structural misassignment, prompting a mandatory review of the HMBC data.

Caption: Self-validating NMR workflow for dihydrobenzofuran structural elucidation.

Conclusion

Validating novel dihydrobenzofuran structures requires more than just acquiring spectra; it demands a causality-driven approach where physical chemistry informs the analytical workflow. By pairing strict, light-controlled experimental protocols[2] with advanced ensemble-prediction software like Mnova[3], researchers can confidently resolve complex positional isomers[1] and stereocenters, ensuring the highest standards of scientific integrity in drug development.

References

  • The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran Source: Southernforensic.org1

  • Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A Source: NIH.gov2

  • ACD/Spectrus Processor Review | Journal of Chemical Information and Modeling Source: ACS.org4

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools Source: Academie-sciences.fr3

Sources

Safety & Regulatory Compliance

Safety

(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile proper disposal procedures

Comprehensive Safety and Disposal Protocol for (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile As a critical chiral building block in pharmaceutical synthesis, (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile presents u...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile

As a critical chiral building block in pharmaceutical synthesis, (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile presents unique logistical and safety challenges. The presence of both an aromatic amine and a nitrile functional group on a lipophilic dihydrobenzofuran scaffold dictates strict handling, segregation, and disposal protocols. Standard laboratory waste procedures are insufficient for this compound; improper disposal can lead to the release of lethal gases or persistent environmental contamination.

This guide provides drug development professionals and laboratory managers with field-proven, self-validating methodologies to manage this compound from benchtop generation to ultimate thermal destruction, ensuring full compliance with[1].

Chemical & Hazard Profile

To design an effective disposal strategy, the quantitative and structural properties of the compound must first be understood. The table below summarizes the critical data that dictates its hazard classification and downstream processing requirements.

PropertyValueOperational Implication
Chemical Name (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrileChiral intermediate; requires strict chain-of-custody tracking.
CAS Number 1259589-70-2Essential for Safety Data Sheet (SDS) and waste manifest documentation.
Molecular Formula C9H8N2OHigh nitrogen content dictates specialized incineration to manage NOx[2].
Key Functional Groups Primary Amine, Nitrile, DihydrobenzofuranHigh risk of Hydrogen Cyanide (HCN) gas release upon acidic hydrolysis.
EPA Waste Classification Characteristic Hazardous WasteMust be evaluated for toxicity characteristic leaching and cannot be drain-disposed[1].

Mechanistic Toxicology & Chemical Incompatibilities

Do not merely memorize what to avoid; understand why these incompatibilities exist. The structural motifs of (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile create specific mechanistic pathways for severe toxicity if mishandled.

  • The Nitrile Hazard (Acidic Hydrolysis): The carbonitrile group (-C≡N) is generally stable under neutral conditions. However, if mixed with strong aqueous acids (e.g., Hydrochloric Acid, Sulfuric Acid) in a waste carboy, the nitrile undergoes hydrolysis. This exothermic reaction can liberate Hydrogen Cyanide (HCN) , a rapidly lethal systemic asphyxiant.

  • The Amine Hazard (Oxidation & Mutagenicity): Aromatic amines are highly susceptible to uncontrolled oxidation. Mixing this compound with strong oxidizers (e.g., peroxides, nitric acid) can generate reactive azo-intermediates and highly exothermic conditions. Furthermore, the planar nature of the aromatic amine presents a potential DNA-intercalation hazard, necessitating strict barrier protection to prevent dermal absorption.

MechTox Comp (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Acid Strong Acids (e.g., HCl, H2SO4) Comp->Acid Contact Ox Strong Oxidizers (e.g., Peroxides) Comp->Ox Contact Heat Incomplete Combustion (< 800°C) Comp->Heat Thermal Degradation HCN Hydrogen Cyanide (HCN) Lethal Inhalation Hazard Acid->HCN Acidic Hydrolysis Azo Reactive Intermediates (Exothermic/Explosive) Ox->Azo Uncontrolled Oxidation Heat->HCN Pyrolysis NOx Nitrogen Oxides (NOx) Severe Respiratory Toxicant Heat->NOx Oxidation

Fig 1: Mechanistic hazard pathways and chemical incompatibilities.

Operational Handling & Waste Segregation Protocol

To prevent the hazardous pathways outlined above, laboratories must implement a self-validating waste accumulation system. This ensures that human error does not lead to a catastrophic chemical reaction in the waste storage area.

Step-by-Step RCRA Satellite Accumulation Methodology:

  • Container Selection: Utilize a high-density polyethylene (HDPE) or PTFE-lined glass waste container. Causality: Metal containers must be avoided as trace halogenated solvents in the waste stream can degrade the metal, compromising containment.

  • Pre-Addition pH Validation (Self-Validating Step): Before adding any solution containing the compound to a bulk waste carboy, verify the pH of the existing waste stream using indicator strips. The stream must remain neutral to mildly basic (pH 7–9). If the pH is < 6, do not add the waste; this validates the absence of acidic hydrolysis conditions that could generate HCN gas.

  • Strict Segregation: Physically isolate the container from any acid or oxidizer waste streams. Use secondary containment (e.g., a spill tray) dedicated solely to nitrogenous organic bases.

  • Regulatory Labeling: Affix a compliant RCRA "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly spell out "(R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile" (do not use abbreviations) and check the "Toxic" hazard indicator[1].

  • Vapor Sealing: Keep the container tightly closed with a secure cap at all times. Funnels must not be left in the container unless they are equipped with a one-way vapor valve.

Ultimate Disposal: High-Temperature Incineration

Standard disposal via municipal sewer, biological treatment, or landfilling is strictly prohibited. The lipophilic nature of the dihydrobenzofuran ring makes it environmentally persistent, and biological treatment facilities cannot reliably degrade the active pharmacophore.

The only acceptable disposal method is High-Temperature Incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[3]. If subjected to low-temperature incineration (<800°C), the incomplete combustion of the amine and nitrile groups leads to the formation of toxic Nitrogen Oxides (NOx) and HCN gas.

A compliant TSDF utilizes a two-stage process:

  • Primary Chamber (>1000°C): Volatilizes and shatters the carbon framework, destroying the pharmaceutical intermediate.

  • Secondary Chamber & Scrubber: Ensures complete oxidation of nitrogen to N2 gas. A wet flue-gas scrubber neutralizes any residual NOx or acidic byproducts before environmental release[3].

DisposalWorkflow Gen Waste Generation (R)-3-Amino-2,3-dihydrobenzofuran-6-carbonitrile Seg Chemical Segregation (Isolate from Acids/Oxidizers) Gen->Seg Immediate Acc RCRA Satellite Accumulation (Vented/Sealed Container) Seg->Acc Label & Store Trans Licensed HazMat Transport (EPA TSDF Routing) Acc->Trans < 90 Days (LQG) Inc High-Temp Incineration (>1000°C, 2-Stage) Trans->Inc Chain of Custody Scrub Flue Gas Scrubbing (NOx & Cyanide Neutralization) Inc->Scrub Exhaust Gas End Safe Environmental Release & Ash Landfilling Scrub->End EPA Compliant

Fig 2: RCRA-compliant disposal workflow and thermal destruction pathway.

Emergency Spill Response & Containment

In the event of a breach, immediate and calculated action is required to prevent inhalation exposure and environmental release.

Step-by-Step Containment Methodology:

  • Evacuation & Assessment: Immediately clear personnel from the area. Determine if the spill is a dry powder (inhalation hazard) or dissolved in an organic solvent (dermal/flammability hazard).

  • PPE Donning: Responders must don chemical splash goggles, a particulate respirator (N95 or higher for powders), a chemically resistant lab coat, and double nitrile gloves.

  • Containment (Liquid Solutions): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or sand). Causality: Combustible absorbents like sawdust or paper towels must be avoided, as they can ignite if trace oxidizers are present in the spilled mixture.

  • Containment (Dry Powder): Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a high-boiling alcohol) to suppress dust generation before sweeping. Causality: Aromatic amines are highly hazardous when inhaled as fine, aerosolized particulates.

  • Collection: Use non-sparking tools to scoop the absorbed material or dampened powder into a rigid, sealable hazardous waste container.

  • Decontamination & Validation (Self-Validating Step): Wash the spill surface with a mild detergent and water, collecting all rinsate as hazardous waste. Validate the decontamination by wiping the spill area with a solvent-moistened swab and analyzing it via UV-Vis or TLC to ensure the complete removal of the active pharmaceutical intermediate.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • 3-Amino-2,3-dihydrobenzofuran-6-carbonitrile | C9H8N2O | CID 55292296. National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • Engineering Handbook For Hazardous Waste Incineration. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.